12-Amino-1-dodecanol
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
12-aminododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWXYWWVCBRBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409230 | |
| Record name | 12-Amino-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67107-87-3 | |
| Record name | 12-Amino-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Amino-1-dodecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Unique Utility of a Bifunctional Linker
An In-depth Technical Guide to 12-Amino-1-dodecanol: Properties, Characterization, and Applications
As researchers and developers in the pharmaceutical and material sciences, we constantly seek molecules that offer versatility and precision. This compound is one such molecule, a bifunctional linear chain compound that provides a unique combination of a hydrophilic head and a lipophilic tail, capped with two distinct reactive functional groups: a primary amine (-NH₂) and a primary alcohol (-OH). This structure makes it an invaluable building block, particularly as a linker in complex molecular architectures and a key component in advanced drug delivery systems.[1][2]
This guide provides a comprehensive overview of the core chemical and physical properties of this compound, outlines robust protocols for its characterization, and explores its applications, offering field-proven insights for its effective utilization in research and development.
Part 1: Core Physicochemical Properties
The functionality of this compound is a direct result of its molecular structure: a 12-carbon aliphatic chain that imparts significant lipophilicity, terminated by polar amino and hydroxyl groups. This amphiphilic nature governs its solubility, thermal properties, and intermolecular interactions.
Structural and General Properties
A clear understanding of the fundamental properties is the first step in applying this molecule effectively. Key identifiers and physical characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 12-aminododecan-1-ol | [3][4] |
| CAS Number | 67107-87-3 | [4][5][6] |
| Molecular Formula | C₁₂H₂₇NO | [3][5] |
| Molecular Weight | 201.35 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder/solid | [6] |
| Purity (Typical) | >98.0% (by Gas Chromatography) | [6] |
Thermal and Solubility Profile
The long alkyl chain results in a relatively high melting point for an alcohol of its class, while the terminal polar groups allow for solubility in polar organic solvents.
| Property | Value | Rationale & Significance | Source(s) |
| Melting Point | 79 - 83 °C (typically ~81 °C) | The high melting point is due to strong intermolecular hydrogen bonding via -OH and -NH₂ groups and van der Waals forces along the C12 chain. This solid nature is important for handling and stability. | [6] |
| Boiling Point | ~303.6 °C (at 760 mmHg) | The high boiling point reflects the significant energy required to overcome strong intermolecular forces in the liquid state. | [1] |
| Density | ~0.9 g/cm³ | This density is typical for long-chain aliphatic compounds. | [1] |
| Solubility | Soluble in Methanol, Dichloromethane, DMSO | The polar functional groups allow for solubility in polar organic solvents. It is poorly soluble in water due to the long hydrophobic C12 chain. | [6] |
Part 2: Synthesis and Structural Elucidation
The reliable synthesis and rigorous characterization of this compound are critical for its successful application, ensuring purity and structural integrity.
Common Synthetic Pathway
A logical and frequently employed synthetic route involves a two-step process starting from a commercially available precursor, 1,12-dodecanediol. This method offers high selectivity and good yields.[1]
-
Selective Monobromination: 1,12-dodecanediol is reacted with hydrobromic acid (HBr). By controlling the stoichiometry and reaction conditions, one hydroxyl group is selectively substituted to yield 12-bromo-1-dodecanol.[7] This intermediate is key as it differentiates the two ends of the molecule.
-
Amination: The resulting 12-bromo-1-dodecanol is then subjected to amination, where the bromine atom is displaced by an amino group. This is typically achieved using ammonia or a protected amine equivalent, followed by deprotection. This step yields the final product, this compound.[1]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of this compound requires a multi-technique spectroscopic approach. Each method provides complementary information, creating a self-validating dataset.
NMR is the most powerful tool for elucidating the precise structure. For this molecule, the key is to confirm the presence of the C12 chain and the terminal functional groups.
-
¹H NMR (Proton NMR):
-
Rationale: This technique identifies the chemical environment of all hydrogen atoms. We expect to see distinct signals for the protons adjacent to the -OH and -NH₂ groups, a large unresolved multiplet for the bulk methylene (-CH₂-) chain, and signals for the protons on the heteroatoms themselves.
-
Expected Spectrum (in CDCl₃):
-
~3.64 ppm (triplet): 2 protons of the -CH₂- group adjacent to the hydroxyl group (-CH₂OH). The triplet splitting is due to coupling with the neighboring CH₂ group.
-
~2.68 ppm (triplet): 2 protons of the -CH₂- group adjacent to the amino group (-CH₂NH₂). This signal is shifted downfield by the electron-withdrawing nitrogen.
-
~1.57 ppm (multiplet): Protons on the carbons beta to the functional groups.
-
~1.26 ppm (broad singlet/multiplet): A large integral representing the ~16 protons of the central 8 methylene units of the alkyl chain. These protons are chemically similar and overlap significantly.
-
Variable (broad singlet): Protons from -OH and -NH₂. Their chemical shift is highly dependent on concentration and solvent due to hydrogen bonding and exchange.
-
-
-
¹³C NMR (Carbon NMR):
-
Rationale: This identifies all unique carbon environments. We expect to see two distinct signals for the carbons attached to the N and O atoms, and a set of signals for the alkyl chain carbons.
-
Expected Spectrum (in CDCl₃):
-
~63.1 ppm: Carbon of the -CH₂OH group.
-
~42.2 ppm: Carbon of the -CH₂NH₂ group.
-
~25.0 - 34.0 ppm: A series of peaks corresponding to the 10 other unique carbons in the aliphatic chain.
-
-
-
Rationale: IR spectroscopy is ideal for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies. For this compound, the key is to observe stretches for O-H, N-H, and C-H bonds.
-
Expected Salient Peaks:
-
3300-3400 cm⁻¹ (broad): A strong, broad absorption characteristic of O-H stretching, broadened by hydrogen bonding. This band will likely overlap with the N-H stretching.
-
3100-3300 cm⁻¹ (medium): N-H stretching of the primary amine. This may appear as a shoulder on the broader O-H peak.
-
2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the long alkyl chain. This is often the most intense feature in the spectrum.
-
1590-1650 cm⁻¹ (medium): N-H bending (scissoring) vibration of the primary amine.
-
1050-1150 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
-
~1130 cm⁻¹ (weak-medium): C-N stretching vibration.
-
-
Rationale: MS provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule. Using a soft ionization technique like Electrospray Ionization (ESI) is preferable to observe the molecular ion.
-
Expected Data (ESI-MS):
-
[M+H]⁺ Ion: A prominent peak at m/z 202.36, corresponding to the protonated molecule (C₁₂H₂₇NO + H⁺). The exact mass measurement should be consistent with the calculated value of 202.2165.[3]
-
Fragmentation: While less pronounced in ESI, fragmentation could involve the loss of water (H₂O) from the alcohol or ammonia (NH₃) from the amine, leading to ions at lower m/z values.
-
Caption: A multi-technique workflow for structural validation.
Part 3: Applications in Research and Drug Development
The true value of this compound lies in its application. Its bifunctional, amphiphilic nature makes it a versatile tool in several advanced fields.
Linker Molecule in Bioconjugation and PROTACs
The orthogonal reactivity of the amino and hydroxyl groups is a key advantage. One group can be reacted while the other is protected, and vice versa. This allows this compound to act as a flexible, lipophilic linker to connect two different molecular entities, such as a targeting ligand and a therapeutic payload.[8] In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), such linkers are essential for tethering a target-binding molecule to an E3 ligase-recruiting moiety. The 12-carbon chain provides spatial separation and can enhance cell membrane permeability.
Component of Lipid Nanoparticles (LNPs) for Drug Delivery
Modern drug delivery, especially for nucleic acids (like mRNA and siRNA), relies heavily on LNPs.[9] These formulations typically consist of four lipid types: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[10]
This compound can serve as a foundational building block for synthesizing novel ionizable lipids. The primary amine can be tertiary-functionalized to create a cationic/ionizable headgroup, while the hydroxyl group can be esterified with lipid tails.[10] The properties of the resulting ionizable lipid are critical for encapsulating the nucleic acid payload and facilitating its endosomal escape into the cytoplasm of target cells.[11] Its C12 chain contributes to the structural integrity of the nanoparticle core.
Surface Modification and Surfactant Synthesis
The amino and hydroxyl groups can be used to modify surfaces, improving properties like adhesion or biocompatibility.[2] Furthermore, it serves as a precursor for specialty surfactants and emulsifiers. For example, ethoxylation of the alcohol group and quaternization of the amino group can produce cationic surfactants with unique properties for use in formulations or as phase-transfer catalysts.[]
Part 4: Safety and Handling
As with any chemical reagent, proper handling is paramount. Researchers should always consult the latest Safety Data Sheet (SDS) before use.
-
Hazard Identification: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][8]
-
Recommended Handling:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere and away from light to prevent degradation.[4]
Conclusion
This compound is more than just a long-chain alcohol. It is a sophisticated molecular tool whose value is derived from the strategic placement of two distinct functional groups at the termini of a lipophilic spacer. This structure provides a predictable platform for synthesis and conjugation. For scientists in drug development, its potential as a component in next-generation lipid nanoparticle delivery systems is particularly compelling. By understanding its fundamental properties and employing rigorous characterization, researchers can confidently leverage the unique capabilities of this compound to advance their projects.
References
- Kadiri, A., Fergoug, T., Bouhadda, Y., Aribi, R., Yssaad, F., & Daikh, Z. (2023). Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering. ACS Omega.
- ResearchGate. (2025). Characterization of amphiphilic polymers: Independent analysis of blocks in poloxamers by liquid chromatography under critical conditions | Request PDF.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5182020, this compound.
- ResearchGate. (2025). Synthesis and biological activities of long chain 2-amino alcohols.
- Percot, A., Zhu, X. X., & Lafleur, M. (1999). Design and characterization of anchoring amphiphilic peptides and their interactions with lipid vesicles. Biopolymers, 50(6), 647-55.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8193, 1-Dodecanol.
- SASTRA Knowledge Connect. (2025). Synthesis and Characterization of Bio based Amphiphilic Molecules.
- PrepChem.com. (n.d.). Synthesis of 12-bromo-1-dodecanal.
- National Center for Biotechnology Information. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid.
- ResearchGate. (2015). (PDF) Physico-chemical characterization of new amphiphilic ion pairs based on alkylcarboxilic acids.
- ResearchGate. (n.d.). IR spectra of (A) dodecanol and (B) dodecanethiol.
- MDPI. (n.d.). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols.
- AAPS PharmSciTech. (2013). Formulation Considerations and Applications of Solid Lipid Nanoparticles.
- Sciencemadness.org. (2007). Synthesis of 12-Bromo-1-dodecanol.
- ResearchGate. (n.d.). ¹³C NMR spectra of 1-dodecanol.
- Google Patents. (n.d.). US5530148A - Synthesis of 12-aminododecanoic acid.
- National Center for Biotechnology Information. (2018). Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli.
- National Institute of Standards and Technology. (n.d.). 1-Dodecanol - NIST WebBook.
- National Center for Biotechnology Information. (n.d.). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen.
- MDPI. (n.d.). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics.
- National Center for Biotechnology Information. (n.d.). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up.
- ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications.
- Bio-Synthesis. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs).
- ResearchGate. (2025). Production of 1-dodecanol, 1-tetradecanol, and 1,12-dodecanediol by whole-cell biotransformation in Escherichia coli.
- National Institute of Standards and Technology. (n.d.). 1-Dodecanol - NIST WebBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 67107-87-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 67107-87-3 | TCI AMERICA [tcichemicals.com]
- 7. Sciencemadness Discussion Board - Synthesis of 12-Bromo-1-dodecanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 67107-87-3 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 9. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 11. Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 12-Amino-1-dodecanol
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 12-Amino-1-dodecanol, a bifunctional molecule of significant interest in drug development and material science. By examining its molecular structure, this paper elucidates the theoretical principles governing its solubility in a diverse range of solvent systems. A detailed, field-tested experimental protocol for determining thermodynamic solubility via the shake-flask method is presented, alongside a qualitative and estimated quantitative overview of its solubility profile. This guide is intended for researchers, scientists, and formulation experts, offering both foundational knowledge and practical insights into the effective use of this versatile amino alcohol.
Introduction to this compound: A Molecule of Duality
This compound (CAS No. 67107-87-3) is a fascinating organic compound characterized by its linear twelve-carbon aliphatic chain, terminated at one end by a primary amino group (-NH₂) and at the other by a primary hydroxyl group (-OH).[1][2] This unique structure imparts an amphiphilic nature to the molecule, making its solubility behavior complex and highly dependent on the surrounding solvent environment. The long hydrocarbon tail provides a significant nonpolar character, while the amino and hydroxyl functional groups introduce polar, hydrophilic properties.
This duality is the cornerstone of its utility in various advanced applications. In drug delivery, it can act as a linker or a component of lipid nanoparticles, where its amphiphilic nature facilitates the encapsulation and transport of therapeutic agents. In materials science, it serves as a building block for specialty polymers and surfactants. Understanding and predicting its solubility is therefore a critical prerequisite for its effective application, enabling rational solvent selection for synthesis, purification, formulation, and quality control.
Theoretical Framework: Deconstructing the Solubility of an Amphiphile
The solubility of a solute in a solvent is a thermodynamic equilibrium, governed by the principle that "like dissolves like."[3] This principle is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility profile is a direct consequence of the interplay between its three distinct structural components:
-
The Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents such as water, methanol, and ethanol.[4]
-
The Amino Group (-NH₂): Similar to the hydroxyl group, the primary amine is polar and can participate in hydrogen bonding, contributing to its affinity for polar solvents.[4] The lone pair of electrons on the nitrogen atom also allows it to act as a base.
-
The Dodecyl Chain (C₁₂H₂₄): This long, nonpolar hydrocarbon tail is hydrophobic ('water-fearing'). It interacts favorably with nonpolar solvents through van der Waals forces. In aqueous or highly polar solvents, this chain disrupts the solvent's hydrogen-bonding network, leading to a decrease in solubility. Conversely, the longer the carbon chain in an alcohol or amine, the higher its solubility in nonpolar solvents.
The overall solubility of this compound in a given solvent is determined by the balance of these competing interactions.
-
In Polar Protic Solvents (e.g., Water, Ethanol): The polar amino and hydroxyl groups will drive solubility through hydrogen bonding. However, the long, hydrophobic dodecyl chain will significantly limit this solubility. Small alcohols are miscible with water, but solubility decreases sharply as the alkyl chain lengthens. For instance, 1-dodecanol is practically insoluble in water.[5][6] Therefore, this compound is expected to have very low solubility in water. In polar organic solvents like methanol and ethanol, both the polar head and the alkyl tail can be solvated to some extent, leading to higher solubility.
-
In Polar Aprotic Solvents (e.g., DMSO, Dichloromethane): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the -OH and -NH₂ groups. While they cannot donate hydrogen bonds, their polarity is sufficient to interact favorably with the polar head of the molecule. Combined with interactions with the alkyl chain, good solubility is often observed.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The dominant interactions will be between the dodecyl chain and the nonpolar solvent molecules via London dispersion forces. The polar amino and hydroxyl groups are energetically disfavored in such an environment and will significantly hinder solubility. However, the very long C12 chain contributes substantially to its affinity for nonpolar solvents, suggesting at least moderate solubility.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a robust experimental protocol is essential. The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method . This method ensures that the solution is truly saturated and in equilibrium with the solid phase.
Causality Behind the Shake-Flask Protocol
This protocol is designed as a self-validating system. An excess of the solid compound is used to guarantee that the saturation point is reached. The extended equilibration time at a controlled temperature allows the system to achieve thermodynamic equilibrium, moving beyond potentially misleading kinetic solubility values. Centrifugation or filtration is a critical step to separate all undissolved solid, ensuring that the analyzed supernatant represents only the dissolved compound. Finally, analyzing samples at multiple time points (e.g., 24 and 48 hours) validates that equilibrium has indeed been reached; concordant results at these time points provide confidence in the final measurement.
Step-by-Step Experimental Workflow
-
Preparation:
-
Dispense a known volume (e.g., 1 mL) of the selected solvent into several screw-capped glass vials.
-
Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the initial equilibration (e.g., 24 hours), remove the vials and let them stand in the incubator for a short period to allow larger particles to settle.
-
To separate the saturated solution (supernatant) from the excess solid, either:
-
Centrifuge the vials at a controlled temperature.
-
Filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) that is chemically compatible with the solvent.
-
-
-
Sample Analysis:
-
Carefully aspirate an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV, LC-MS, or GC-FID. A pre-established calibration curve is required for accurate quantification.
-
-
Validation of Equilibrium:
-
Return the remaining vials to the shaker and continue agitation.
-
Repeat steps 3 and 4 at a later time point (e.g., 48 hours).
-
If the measured concentrations at 24 and 48 hours are within an acceptable margin of error (e.g., ±5%), thermodynamic equilibrium is considered to have been reached.
-
Workflow Visualization
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Solubility Profile of this compound
| Solvent Class | Solvent Example | Predicted/Reported Solubility | Rationale |
| Polar Protic | Water | Very Low / Insoluble | The C12 hydrophobic chain dominates, overcoming the hydrogen bonding capacity of the -OH and -NH₂ groups. Analogous 1-dodecanol is insoluble (0.004 g/L).[6] |
| Methanol | Soluble | A good balance of polarity to solvate the functional groups and a small alkyl chain that does not strongly exclude the dodecyl tail.[1] | |
| Ethanol | Soluble | Similar to methanol, ethanol can effectively solvate both the polar and nonpolar portions of the molecule. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | The solvent's dipole moment can interact with the polar groups, and its overall character is compatible with the alkyl chain.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of accepting hydrogen bonds and solvating a wide range of compounds.[1] | |
| Ethyl Acetate | Soluble | Possesses both polar (ester group) and nonpolar (ethyl and acetyl groups) character, making it a good solvent for amphiphilic molecules.[1] | |
| Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups interact well with the dodecyl chain.[1] | |
| Nonpolar | Hexane | Sparingly to Moderately Soluble | Solubility is driven by van der Waals interactions with the C12 chain. The high polarity of the head groups will limit solubility compared to 1-dodecanol. |
| Toluene | Moderately Soluble | The aromatic ring of toluene provides slightly more polarizability than hexane, potentially offering better interaction with the overall molecule. |
Note: The terms "Soluble," "Sparingly Soluble," and "Insoluble" are qualitative. The provided rationale is based on established chemical principles and data from analogous compounds.
Visualizing Intermolecular Interactions
The solubility of this compound is fundamentally dictated by the non-covalent interactions it can form with solvent molecules. The following diagram illustrates these key interactions.
Sources
- 1. This compound | 67107-87-3 [chemicalbook.com]
- 2. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. scbt.com [scbt.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Dodecanol - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectroscopic Analysis of 12-Amino-1-dodecanol
Introduction
12-Amino-1-dodecanol is a bifunctional long-chain molecule incorporating a primary amine at one terminus and a primary alcohol at the other. This unique structure makes it a valuable building block in various fields, including the synthesis of novel surfactants, drug delivery systems, and functionalized polymers. A thorough understanding of its molecular structure is paramount for its effective application and quality control. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a practical framework for researchers, scientists, and drug development professionals. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, leveraging the well-characterized spectra of 1-dodecanol as a foundational reference to elucidate the structural nuances imparted by the terminal amino group.
Molecular Structure and Key Spectroscopic Features
The presence of both a hydroxyl (-OH) and an amino (-NH₂) group on a C₁₂ alkyl chain dictates the characteristic spectroscopic signature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals for the protons and carbons near the functional groups, as well as the long alkyl chain.
¹H NMR Spectroscopy
Reference Spectrum: 1-Dodecanol
The ¹H NMR spectrum of 1-dodecanol is characterized by a triplet at approximately 3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). The long alkyl chain produces a large, broad signal around 1.2-1.4 ppm, and a triplet at approximately 0.88 ppm for the terminal methyl (-CH₃) group.
Predicted Spectrum: this compound
The introduction of the amino group at the C-12 position will introduce a new set of signals and modify existing ones.
-
-CH₂OH Protons (C-1): These protons will remain a triplet at approximately 3.64 ppm , deshielded by the adjacent oxygen atom.
-
-CH₂NH₂ Protons (C-12): These protons will appear as a triplet at approximately 2.67 ppm , deshielded by the nitrogen atom.
-
-NH₂ Protons: These protons will typically appear as a broad singlet between 1.0-2.0 ppm . The chemical shift can vary depending on solvent and concentration. This peak will disappear upon the addition of D₂O, a key diagnostic test.
-
Alkyl Chain Protons (-CH₂-) (C-2 to C-11): The bulk of the methylene protons will form a complex multiplet, appearing as a broad peak around 1.2-1.6 ppm .
-
-OH Proton: This will be a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration. This peak will also disappear upon a D₂O exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂OH (C-1) | ~ 3.64 | Triplet | 2H |
| -CH₂NH₂ (C-12) | ~ 2.67 | Triplet | 2H |
| -NH₂ | ~ 1.0 - 2.0 | Broad Singlet | 2H |
| -(CH₂)₁₀- | ~ 1.2 - 1.6 | Multiplet | 20H |
| -OH | Variable | Broad Singlet | 1H |
¹³C NMR Spectroscopy
Reference Spectrum: 1-Dodecanol
The ¹³C NMR spectrum of 1-dodecanol shows a peak for the carbon attached to the hydroxyl group (-CH₂OH) at approximately 63 ppm. The terminal methyl carbon appears at around 14 ppm, and the other alkyl carbons resonate between 22 and 32 ppm.
Predicted Spectrum: this compound
The amino group will deshield the adjacent carbon (C-12).
-
-CH₂OH Carbon (C-1): This carbon will appear at approximately 63.1 ppm .
-
-CH₂NH₂ Carbon (C-12): This carbon is expected to be in the range of 42.2 ppm .
-
Alkyl Chain Carbons (-CH₂-) (C-2 to C-11): These carbons will produce a series of peaks between 25-34 ppm .
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂OH (C-1) | ~ 63.1 |
| -CH₂NH₂ (C-12) | ~ 42.2 |
| C-2 | ~ 32.8 |
| C-11 | ~ 33.8 |
| C-3 to C-10 | ~ 25.7 - 29.7 |
Experimental Protocol for NMR Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, we expect to see characteristic absorptions for the O-H, N-H, C-H, and C-O bonds.
Reference Spectrum: 1-Dodecanol
The FTIR spectrum of 1-dodecanol is dominated by a broad O-H stretching band around 3200-3500 cm⁻¹, strong C-H stretching bands around 2850-2960 cm⁻¹, and a C-O stretching band around 1058 cm⁻¹.
Predicted Spectrum: this compound
The spectrum of this compound will be a composite of the features of a long-chain alcohol and a primary amine.
-
O-H and N-H Stretching Region (3200-3500 cm⁻¹): This region will be complex. A broad absorption due to the hydrogen-bonded O-H stretch of the alcohol will be present.[1][2] Overlapping with this, two sharper peaks characteristic of the symmetric and asymmetric N-H stretching of the primary amine should be observable around 3300-3500 cm⁻¹.[3][4]
-
C-H Stretching (2850-2960 cm⁻¹): Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the long alkyl chain will be prominent.[1]
-
N-H Bending (1590-1650 cm⁻¹): A medium intensity peak due to the scissoring motion of the -NH₂ group is expected in this region.[5]
-
C-O Stretching (1050-1075 cm⁻¹): A strong peak corresponding to the C-O stretch of the primary alcohol will be present.[6][7]
-
N-H Wagging (650-900 cm⁻¹): A broad band due to the out-of-plane bending of the N-H bonds may be observed.[5]
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3500 | Strong, Broad |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Two Peaks |
| C-H Stretch | 2850 - 2960 | Strong, Sharp |
| N-H Bend | 1590 - 1650 | Medium |
| C-O Stretch | 1050 - 1075 | Strong |
| N-H Wag | 650 - 900 | Medium, Broad |
Experimental Protocol for FTIR Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Reference Fragmentation: Long-Chain Alcohols
Long-chain alcohols often exhibit a weak or absent molecular ion peak in their electron ionization (EI) mass spectra.[8] Common fragmentation pathways include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen.
Predicted Fragmentation: this compound
The presence of the amino group introduces an additional site for fragmentation and follows the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular weight of this compound is 201.35 g/mol .
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 201 is expected to be present, albeit potentially weak.
-
Alpha-cleavage at the Amine Terminus: Cleavage of the C11-C12 bond will result in a prominent fragment at m/z = 30 (CH₂=NH₂⁺). This is a very common fragmentation for primary amines.
-
Alpha-cleavage at the Alcohol Terminus: Cleavage of the C1-C2 bond can lead to a fragment at m/z = 31 (CH₂=OH⁺).
-
Loss of Water (M-18): A peak at m/z = 183 corresponding to the loss of a water molecule from the alcohol end is likely.
-
Loss of Ammonia (M-17): A peak at m/z = 184 due to the loss of ammonia is also possible.
-
Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂ units) will be observed due to the fragmentation of the long alkyl chain.
Experimental Protocol for Mass Spectrometry
Conclusion
The spectroscopic analysis of this compound is a multi-faceted approach that combines the interpretation of NMR, FTIR, and Mass Spectrometry data. By understanding the characteristic signals of the terminal alcohol and amine functional groups, in conjunction with the signals from the long alkyl backbone, a comprehensive and unambiguous structural elucidation can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze and characterize this important bifunctional molecule, ensuring its quality and proper application in their scientific endeavors.
References
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-37.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds.
- Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- NIST/EPA/NIH Mass Spectral Library. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra.
Sources
- 1. 1-Dodecanol [webbook.nist.gov]
- 2. This compound | 67107-87-3 | TCI AMERICA [tcichemicals.com]
- 3. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. guidechem.com [guidechem.com]
- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 9. researchgate.net [researchgate.net]
- 10. 1-Dodecanol(112-53-8) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 12-Amino-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Amino-1-dodecanol is a bifunctional molecule of significant interest in the fields of materials science and drug delivery. Its long twelve-carbon chain, capped by a hydrophilic amino group at one end and a hydroxyl group at the other, imparts an amphiphilic character that drives self-assembly into a variety of supramolecular structures. Understanding the molecular structure and conformational landscape of this molecule is paramount to controlling these assemblies and designing novel delivery systems with tailored properties. This guide provides a comprehensive technical overview of the molecular architecture of this compound, drawing upon computational models and experimental data from analogous long-chain molecules to elucidate its conformational preferences in different environments. We further explore the implications of these structural features on its self-assembly into micelles and vesicles, highlighting its potential in the formulation of advanced drug delivery vehicles such as lipid nanoparticles.
Introduction: The Significance of a Bifunctional Amphiphile
Long-chain bifunctional molecules, such as this compound, represent a versatile class of compounds with broad applications. The presence of both an amino and a hydroxyl group allows for a rich variety of intermolecular interactions, including hydrogen bonding and, depending on the pH, electrostatic interactions. This, combined with the hydrophobic nature of the dodecane backbone, makes this compound an effective surfactant and a building block for self-assembled materials. In the context of drug development, such molecules are being explored for their ability to form stable vesicles and lipid nanoparticles (LNPs), which can encapsulate and deliver therapeutic payloads like mRNA.[1][2] The precise arrangement of this compound molecules within these assemblies, and thus their efficacy as delivery vehicles, is a direct consequence of the molecule's intrinsic conformational preferences.
Molecular Structure and Physicochemical Properties
This compound is a saturated fatty alcohol with a primary amine substituent at the opposing terminus of its twelve-carbon chain.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇NO | [3] |
| Molecular Weight | 201.35 g/mol | [3] |
| CAS Number | 67107-87-3 | [3] |
| Melting Point | ~81 °C | |
| Appearance | White to off-white solid |
The amphiphilic nature of this compound is a key determinant of its behavior in solution. The long hydrophobic dodecane chain is poorly soluble in aqueous environments, while the polar amino and hydroxyl head groups readily interact with water molecules. This dual character drives the molecule to self-assemble in aqueous media to minimize the unfavorable interactions between the hydrocarbon tails and water.[4]
Conformational Analysis: From a Single Chain to Supramolecular Assemblies
The flexibility of the dodecane backbone allows this compound to adopt a multitude of conformations. The relative stability of these conformers is dictated by a delicate balance of intramolecular and intermolecular forces.
Intramolecular Conformation: The All-Trans vs. Gauche States
The carbon-carbon single bonds of the dodecane chain can rotate, leading to different spatial arrangements of the methylene groups. The two most fundamental conformations are the anti-periplanar (all-trans) and the gauche states.
-
All-Trans Conformation: In this low-energy state, the carbon backbone assumes a fully extended, linear geometry. This arrangement minimizes steric hindrance between adjacent methylene units. For long-chain alkanes, the all-trans conformation is generally the most stable in the crystalline state.[5]
-
Gauche Conformation: A rotation of approximately 60° around a C-C bond results in a gauche conformation, which introduces a "kink" in the carbon chain. While individually less stable than the trans conformation due to torsional strain, the presence of gauche conformers is significant in the liquid state and in solution, contributing to the overall flexibility of the molecule.[6]
The interplay between these conformational states is critical. For instance, in longer alkanes (beyond C17), folded "hairpin" structures with multiple gauche conformations can become energetically favorable due to stabilizing van der Waals interactions between the folded sections of the chain.[6]
Solid-State Conformation: Insights from Analogous Crystal Structures
The Cambridge Structural Database (CSD) contains an entry for 1,12-dodecanediol (CCDC Number: 129501), which reveals a fully extended, all-trans conformation of the dodecane backbone in the crystalline state.[7] This linear arrangement allows for efficient packing in the crystal lattice, stabilized by hydrogen bonds between the terminal hydroxyl groups of adjacent molecules. Given the structural similarity, it is highly probable that this compound also adopts a predominantly all-trans conformation in its crystalline form, with intermolecular hydrogen bonds forming between the amino and hydroxyl groups.
Experimental Protocol: X-ray Crystallography of Long-Chain Bifunctional Alkanes
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a melt.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The resulting structural model is then refined to achieve the best possible fit with the experimental data.
Solution-State Conformation: The Role of the Solvent Environment
In solution, the conformational landscape of this compound is more complex. The polarity of the solvent plays a significant role in determining the preferred conformations.
-
In Nonpolar Solvents: The molecule is likely to exist as a dynamic equilibrium of various conformers, with a significant population of gauche states allowing for greater conformational freedom.
-
In Polar Solvents (e.g., Water): The hydrophobic effect becomes a dominant force. The dodecane chain will tend to minimize its contact with water molecules, which can favor more compact or folded conformations. Furthermore, the polar amino and hydroxyl groups will be solvated by water molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[8] By analyzing parameters such as chemical shifts and coupling constants, it is possible to obtain information about the average dihedral angles along the carbon backbone.[9] While specific NMR data for this compound is not extensively published, studies on similar long-chain molecules indicate that a dynamic ensemble of conformations is typically present in solution.[10]
Workflow for Computational Conformational Analysis
Caption: A typical workflow for the computational analysis of molecular conformation.
Self-Assembly and Applications in Drug Delivery
The amphiphilic nature of this compound is the driving force behind its self-assembly into organized structures in aqueous environments. These structures are of great interest for drug delivery applications due to their ability to encapsulate and protect therapeutic agents.
Micelle and Vesicle Formation
Above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules will spontaneously assemble into micelles. In these spherical structures, the hydrophobic dodecane tails are sequestered in the core, away from the aqueous environment, while the hydrophilic amino and hydroxyl head groups form the outer corona.
At higher concentrations or under specific conditions, these molecules can form bilayer structures that can close upon themselves to form vesicles. These vesicles, also known as liposomes, consist of an aqueous core enclosed by a lipid bilayer, making them suitable for encapsulating both hydrophilic and hydrophobic drugs. The formation of stable vesicles from amino acid-based amphiphiles has been demonstrated, highlighting their potential as drug carriers.[11][12]
Role in Lipid Nanoparticles (LNPs) for mRNA Delivery
The field of mRNA-based therapeutics has been revolutionized by the development of lipid nanoparticles as effective delivery vehicles. These LNPs are typically composed of four main components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2]
Amino lipids, including molecules structurally related to this compound, are being actively investigated as ionizable cationic lipids in LNP formulations.[1][13] At a low pH (during formulation), the amino group is protonated, allowing it to electrostatically interact with the negatively charged mRNA, facilitating encapsulation. Upon entering the physiological environment (higher pH), the amino lipid becomes more neutral, which is thought to aid in the release of the mRNA cargo into the cytoplasm of target cells. The specific conformation and packing of the amino lipids within the LNP are critical for its stability and delivery efficiency.
Schematic of Self-Assembly into Micelles and Vesicles
Caption: Schematic representation of the self-assembly of this compound.
Conclusion and Future Directions
This compound is a molecule with a rich conformational behavior that underpins its utility in materials science and drug delivery. While direct experimental structural data is limited, a combination of computational modeling and analysis of analogous structures provides a robust understanding of its molecular properties. The all-trans conformation is likely favored in the solid state, while a dynamic equilibrium of conformers exists in solution. This conformational flexibility, coupled with its amphiphilic nature, enables the formation of micelles and vesicles, making it a promising component for advanced drug delivery systems like lipid nanoparticles.
Future research should focus on obtaining experimental crystal structures and detailed solution-state NMR data for this compound to validate and refine the current understanding of its conformational landscape. Furthermore, exploring how modifications to the alkyl chain length and the nature of the head groups influence self-assembly and drug delivery efficacy will be crucial for the rational design of next-generation delivery vehicles.
References
- Preparation and Characterization of Long Chain Amino Acid and Peptide Vesicle Membranes. PubMed. [Link]
- Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA.
- 1,12-Dodecanediol. PubChem. [Link]
- 1,12-Dodecanediol | C12H26O2 | MD Topology | NMR | X-Ray.
- Conformational Analysis of 1,3-Difluorin
- Amino-alcohol Salts. Part II. Crystal structures of (1R. Helvetica Chimica Acta. [Link]
- Alkanes. Imperial College London. [Link]
- Preliminary characterization of novel amino acid based polymeric vesicles as gene and drug delivery agents. PubMed. [Link]
- Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group.
- 1,12-Dodecanediol Dimethacryl
- The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PubMed Central. [Link]
- Self-assembly of amino acids toward functional biom
- This compound. PubChem. [Link]
- Investigating the Formation of Ultra-Long Alkanes. AZoNano. [Link]
- Lipids used for the formulation of lipid nanoparticles (LNPs). Bio-Synthesis. [Link]
- Rational Design and Engineering of Polypeptide/Protein Vesicles for Advanced Biological Applications. The Royal Society of Chemistry. [Link]
- Self-assembly of amino acids toward functional biomaterials. Beilstein Journal of Nanotechnology. [Link]
- Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. MDPI. [Link]
- Self-Assembly of Aromatic Amino Acid Enantiomers into Supramolecular Materials of High Rigidity.
- Production of 1-dodecanol, 1-tetradecanol, and 1,12-dodecanediol by whole-cell biotransformation in Escherichia coli.
- Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery. PubMed Central. [Link]
- Self-assembly of amphiphilic amino acid derivatives for biomedical applications.
- The solution conformations of amino acids from molecular dynamics simulations of Gly-X-Gly peptides: comparison with NMR parameters. PubMed. [Link]
- Dodecanol. Wikipedia. [Link]
- An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calcul
- Conformational variability of solution nuclear magnetic resonance structures. PubMed. [Link]
- Synthesis and biological activities of long chain 2-amino alcohols.
- Determination of cyclopeptide conformations in solution using NMR data and conformational energy calcul
- Direct N-alkylation of unprotected amino acids with alcohols. PubMed Central. [Link]
- [Determination of local conformation of proteins from 1H-NMR spectroscopy d
- Deficiency of very long chain alkanes biosynthesis causes humidity-sensitive male sterility via affecting pollen adhesion and hydr
- JEE (Advanced) 2026 Syllabus. Indian Institute of Technology Bombay. [Link]
- bUVjehfM,V ijh{kk&2025.
- (PDF) Synthesis and Crystal Structure of the Chiral β-amino Alcohol (S)-α,α-diphenyl-2-pyrrolidine Methanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Self-assembly of amino acids toward functional biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azonano.com [azonano.com]
- 6. Alkanes [ch.ic.ac.uk]
- 7. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The solution conformations of amino acids from molecular dynamics simulations of Gly-X-Gly peptides: comparison with NMR parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational variability of solution nuclear magnetic resonance structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of long chain amino acid and peptide vesicle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preliminary characterization of novel amino acid based polymeric vesicles as gene and drug delivery agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
An In-depth Technical Guide to the Potential Research Applications of ω-Aminoalkanols
Introduction: The Structural and Functional Significance of ω-Aminoalkanols
ω-Aminoalkanols, organic compounds containing both an amino and a hydroxyl functional group separated by a flexible alkyl chain, represent a class of molecules with immense versatility and potential across various scientific disciplines. Their inherent bifunctionality and chirality make them invaluable building blocks in medicinal chemistry, asymmetric catalysis, and materials science.[1][2] The presence of both a nucleophilic amine and a hydroxyl group allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and burgeoning research applications of ω-aminoalkanols, offering a technical resource for researchers, scientists, and professionals in drug development and beyond.
The stereochemistry of ω-aminoalkanols is often critical to their biological activity and their efficacy as chiral auxiliaries, making their enantioselective synthesis a key focus of modern organic chemistry.[1] These chiral scaffolds are integral to the structure of numerous natural products and active pharmaceutical ingredients (APIs), including beta-blockers, antivirals, and anticancer agents.[1][3] This guide will delve into the core synthetic strategies for producing enantiomerically pure ω-aminoalkanols and explore their diverse applications, highlighting the causality behind experimental choices and providing a framework for future research endeavors.
I. Synthesis of ω-Aminoalkanols: A Toolbox for Chemists
The synthesis of ω-aminoalkanols can be broadly categorized into chemical and biocatalytic methods. The choice of synthetic route is often dictated by the desired stereochemistry, the complexity of the target molecule, and the scalability of the process.
Chemical Synthesis Strategies
Traditional chemical methods for synthesizing ω-aminoalkanols often rely on the reduction of amino acids or their derivatives, reductive amination of keto alcohols, or the ring-opening of epoxides.[]
1. Reduction of Amino Acids: A straightforward and widely used method involves the reduction of the carboxylic acid moiety of a natural or synthetic α-amino acid.[1][] This approach leverages the readily available chiral pool of amino acids to produce enantiomerically pure ω-aminoalkanols.[1]
Experimental Protocol: Reduction of Boc-Protected Amino Acids
A common protocol for the reduction of N-protected amino acids to their corresponding amino alcohols is as follows:
-
Protection: The amino group of the starting amino acid (e.g., Alanine, Phenylalanine) is protected, typically with a tert-butyloxycarbonyl (Boc) group.
-
Activation: The protected amino acid is dissolved in an anhydrous solvent like tetrahydrofuran (THF). The carboxylic acid is then activated, for example, by forming a mixed anhydride.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C).[5]
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography to yield the desired N-Boc-ω-aminoalkanol.[5]
2. Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[] It is particularly useful for the synthesis of secondary and tertiary ω-aminoalkanols.[]
Biocatalytic Synthesis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral ω-aminoalkanols.[8] Enzymes, such as transaminases and dehydrogenases, offer high enantioselectivity and operate under mild reaction conditions.[9]
1. ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[10] They are particularly valuable for the asymmetric synthesis of chiral amines and amino alcohols from prochiral ketones.[11][12] The reaction equilibrium can sometimes be unfavorable, but strategies such as product removal or the use of specific amine donors can drive the reaction to completion.[10][11]
dot
Caption: Diverse roles of ω-aminoalkanols in medicinal chemistry.
III. Asymmetric Catalysis: The Role of ω-Aminoalkanol-Derived Ligands
In the realm of asymmetric synthesis, ω-aminoalkanols have proven to be excellent chiral auxiliaries and ligands for metal-catalyzed reactions. [7][13]The ability of both the amino and hydroxyl groups to coordinate with a metal center creates a well-defined chiral environment, enabling high levels of stereocontrol in chemical transformations. [14]
Ligands for Enantioselective Addition Reactions
Derivatives of ω-aminoalkanols are frequently employed as chiral ligands in the enantioselective addition of organometallic reagents to carbonyl compounds. [13]For instance, amino alcohol derivatives have been successfully used as chiral catalysts in the addition of diethylzinc to benzaldehyde, a benchmark reaction for testing the efficacy of new chiral ligands. [13]
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: The chiral ω-aminoalkanol ligand is dissolved in an anhydrous solvent (e.g., toluene) under an inert atmosphere.
-
Reaction Setup: Benzaldehyde is added to the solution, followed by the slow addition of diethylzinc at a low temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Analysis: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, purified, and the enantiomeric excess (ee) is determined by chiral GC or HPLC. [13]
Ligands for Other Asymmetric Transformations
The application of ω-aminoalkanol-based ligands extends beyond addition reactions. They have been utilized in a variety of other asymmetric transformations, including:
-
Asymmetric Hydrogenation: Chiral ligands derived from amino alcohols can be used in combination with transition metals like rhodium or ruthenium to catalyze the enantioselective hydrogenation of prochiral olefins and ketones.
-
Oxotransfer Reactions: Molybdenum(VI) complexes with amino alcohol phenolate ligands have been shown to catalyze the epoxidation of olefins and the sulfoxidation of sulfides. [15]
IV. Materials Science: ω-Aminoalkanols as Monomers for Functional Polymers
The bifunctionality of ω-aminoalkanols also makes them attractive building blocks for the synthesis of novel polymers with tailored properties. [16][17][18]The presence of both amine and hydroxyl groups allows for the formation of various polymer architectures, including polyamides, polyesters, and polyurethanes.
Biodegradable Polymers
Amino acid-based polymers are gaining significant attention as environmentally friendly alternatives to traditional plastics. [16]ω-Aminoalkanols, being derivatives of amino acids, can be used to synthesize biodegradable polymers with potential applications in medicine (e.g., drug delivery, tissue engineering) and agriculture. [18]For example, poly(β-hydroxyl amine)s have been used to create supramolecular elastomers with tunable mechanical properties and self-healing capabilities. [19]
Functional Polymers
The incorporation of ω-aminoalkanol monomers into polymer chains can impart specific functionalities. The pendant hydroxyl and amino groups can serve as sites for further chemical modification, allowing for the attachment of bioactive molecules, cross-linking agents, or other functional moieties. This opens up possibilities for the development of smart materials, such as stimuli-responsive hydrogels and functional coatings.
Conclusion and Future Outlook
ω-Aminoalkanols are a remarkable class of compounds whose full potential is still being uncovered. Their unique combination of bifunctionality and chirality makes them indispensable tools in modern chemical research. Advances in both chemical and biocatalytic synthesis are providing access to an ever-expanding library of these valuable molecules with high stereopurity.
In medicinal chemistry, the demand for enantiomerically pure building blocks will continue to drive research into novel applications of ω-aminoalkanols for the synthesis of next-generation therapeutics. As our understanding of their own biological activities grows, we can anticipate the development of new drug candidates based on the ω-aminoalkanol scaffold itself.
In asymmetric catalysis, the design of new and more efficient chiral ligands derived from ω-aminoalkanols will remain a key area of investigation, enabling the synthesis of complex chiral molecules with greater precision and efficiency. Furthermore, the exploration of ω-aminoalkanols as monomers in materials science is poised to yield a new generation of functional and biodegradable polymers with a wide range of applications.
The interdisciplinary nature of ω-aminoalkanol research, spanning organic synthesis, medicinal chemistry, catalysis, and materials science, ensures that these versatile molecules will continue to be at the forefront of scientific innovation for years to come.
References
- US20170067084A1 - Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis - Google P
- Multi-step biocatalytic strategies for chiral amino alcohol synthesis - ResearchG
- Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC - NIH
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central
- (PDF) Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series
- Amino Alcohol Synthesis Service - BOC Sciences
- Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery
- Syntheses and catalytic oxotransfer activities of oxo molybdenum(vi)
- 22013 PDFs | Review articles in AMINO ALCOHOLS - ResearchG
- Structural diversity of vicinal amino alcohols.
- Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in w
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids
- Asymmetric synthesis of chiral amines with omega-transaminase - PubMed
- The Pharmacological Activities of (−)-Anonaine - MDPI
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer c
- discovery and synthesis of chiral amino alcohols - Benchchem
- γ-Amino alcohol synthesis by amination (alkyl
- 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews - ACS Public
- Synthesis of 1,2-amino alcohols - Organic Chemistry Portal
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed
- Conversion of Amino Acids into Amino Alcohols a | Download Table - ResearchG
- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-C
- Application of ω‐Transaminases in the Pharmaceutical Industry | Almac
- Amino Acid Polymers: The Building Blocks of Life and Innov
- Essential Oils: Chemistry and Pharmacological Activities - PMC - NIH
- Synthesis and therapeutic application of beta-amino alcohol derivatives - ResearchG
- Feature Reviews in Medicinal Chemistry - PMC - PubMed Central
- Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI
- Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine - NIH
- Polymer Sciences Exploring the Building Blocks of Life and M
- Special Issue : Biological and Pharmacological Activity of Plant N
- Representative bioactive molecules containing N‐substituted 1,2‐amino alcohol motif.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC
- Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements | Request PDF - ResearchG
- Synthesis of statine employing a general syn-amino alcohol building block - ResearchG
- Oxidomolybdenum(VI) complexes with aminoalcohol bis(phenolate)
- Mono-N-protected amino acid ligands stabilize dimeric palladium(ii)
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC - NIH
- 10.02 Ligands in Organometallic Complexes - YouTube
- Amino Alcohols [Chiral Non-Heterocyclic Building Blocks] - TCI Chemicals
- Poly(β-hydroxyl amine)s: Valuable Building Blocks for Supramolecular Elastomers with Tunable Mechanical Performance and Superior Healing Capacity - MDPI
- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI
- Understanding Polyaminoacids: The Building Blocks of Life - Ore
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino Alcohols [Chiral Non-Heterocyclic Building Blocks] | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Syntheses and catalytic oxotransfer activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amino Acid Polymers: The Building Blocks of Life and Innovation [thinkdochemicals.com]
- 17. primescholars.com [primescholars.com]
- 18. Understanding Polyaminoacids: The Building Blocks of Life - Oreate AI Blog [oreateai.com]
- 19. Poly(β-hydroxyl amine)s: Valuable Building Blocks for Supramolecular Elastomers with Tunable Mechanical Performance and Superior Healing Capacity | MDPI [mdpi.com]
An In-Depth Technical Guide to the Biocompatibility of Long-Chain Amino Alcohols
Foreword: The Double-Edged Sword of Bioactivity
Long-chain amino alcohols (LCAAs) represent a fascinating and pivotal class of molecules in drug development and biomaterials science. Their amphiphilic nature, characterized by a polar head group containing hydroxyl and amino functionalities and a long, lipophilic hydrocarbon tail, positions them at the critical interface between synthetic materials and biological systems. This unique structure is not merely a passive scaffold; it is the very source of their potent bioactivity. From serving as structural backbones in advanced lipid nanoparticle delivery systems to acting as permeation enhancers, their utility is vast.[1][2] However, this same bioactivity necessitates a rigorous and nuanced evaluation of their biocompatibility. The very mechanisms that can be harnessed for therapeutic benefit can also, if not properly understood and controlled, lead to adverse biological responses.
This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex landscape of LCAA biocompatibility. It eschews a simple checklist approach in favor of a deeper, mechanistic understanding. We will explore not just the "what" and "how" of biocompatibility testing, but the fundamental "why." By understanding the causal relationships between LCAA structure, cellular interactions, and the resulting biological sequelae, we can design safer, more effective advanced therapeutics and medical devices. This document is structured to provide a logical progression from the foundational principles of LCAA interactions to the practical application of standardized testing protocols, ensuring that every step is grounded in scientific integrity and authoritative standards.
The Molecular Basis of LCAA Biocompatibility: A Tale of Two Moieties
The biocompatibility profile of a long-chain amino alcohol is a direct consequence of its amphiphilic structure. The interplay between the hydrophilic head and the hydrophobic tail dictates how the molecule partitions into and interacts with cellular structures, particularly the plasma membrane.
-
The Lipophilic Tail: The long hydrocarbon chain is the primary driver for insertion into the lipid bilayer of cell membranes. This interaction can physically disrupt the ordered packing of membrane phospholipids.[3] This disruption is a key mechanism behind their use as penetration enhancers but is also a potential source of cytotoxicity. By increasing membrane fluidity, LCAAs can compromise the barrier function of the cell, leading to leakage of intracellular contents and ultimately, cell lysis.
-
The Polar Head Group: The amino and hydroxyl groups are capable of forming hydrogen bonds and electrostatic interactions with membrane proteins and the polar heads of phospholipids.[2] Crucially, many LCAAs are structural analogues of endogenous signaling lipids, such as sphingosine .[1] This structural mimicry allows them to engage with and modulate critical cellular signaling pathways, most notably those governing apoptosis (programmed cell death).[4][5]
The balance between these interactions determines the ultimate biological outcome. A well-designed LCAA for a drug delivery system might, for instance, interact with the cell membrane just enough to facilitate endosomal escape of its payload, without causing overt cytotoxicity. Conversely, an LCAA designed as an anti-cancer agent might be engineered to maximally disrupt membranes or trigger apoptotic pathways in target cells.[6]
The Sphingolipid Rheostat: A Key Signaling Pathway
Many of the biological effects of LCAAs can be understood through the lens of the "sphingolipid rheostat," a critical signaling axis that balances cell survival and cell death.[7] Endogenous LCAAs like sphingosine and its metabolite ceramide are pro-apoptotic, while their phosphorylated counterpart, sphingosine-1-phosphate (S1P), is pro-survival.[4][8] Exogenous LCAAs can perturb this delicate balance.
// Edge labels edge [style=invis]; Sphingomyelin -> SMase; Ceramide -> Ceramidase; Sphingosine -> SphK; S1P -> S1PP; } enddot Caption: The Sphingolipid Rheostat: Balancing Cell Fate.
This pathway is a prime example of why a deep mechanistic understanding is crucial. A simple cytotoxicity assay might show that an LCAA is toxic, but understanding its interaction with the sphingolipid rheostat can reveal why it is toxic, opening avenues for structural modification to mitigate this effect or harness it for therapeutic purposes, such as in oncology.[7][9]
A Phased Approach to Biocompatibility Assessment
A comprehensive biocompatibility evaluation follows a logical, tiered approach, moving from broad, rapid in vitro screening to more complex and physiologically relevant in vivo models. This progression, outlined in standards like ISO 10993-1 , ensures that resources are used efficiently and that animal testing is only performed when necessary.
In Vitro Biocompatibility Assessment: The First Line of Defense
In vitro assays are the cornerstone of biocompatibility screening. They are rapid, cost-effective, and allow for the evaluation of specific biological endpoints in a controlled environment, minimizing the use of animals.
Cytotoxicity Testing (ISO 10993-5)
The first and most fundamental question is whether the LCAA is toxic to cells.[10] The ISO 10993-5 standard describes methods for assessing the in vitro cytotoxicity of medical devices and their component materials.[11][12] For LCAAs, which may be formulated as liquids, gels, or coatings, the Elution Test is the most common and appropriate method.[10]
This protocol is based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Objective: To quantify the dose-dependent cytotoxic effect of LCAA extracts on a mammalian cell line.
Materials:
-
L-929 mouse fibroblast cell line (or other relevant cell line)
-
Complete cell culture medium (e.g., MEM with 10% horse serum)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Sterile PBS
-
Positive Control: Organotin-stabilized PVC or dilute phenol solution
-
Negative Control: High-density polyethylene (HDPE)
Procedure:
-
Extract Preparation (as per ISO 10993-12): a. Prepare the LCAA test article at its final intended concentration. b. Incubate the test article in complete cell culture medium at a ratio of material surface area or mass to medium volume (e.g., 0.2 g/mL) for 24 hours at 37°C.[10] c. Prepare extracts of the positive and negative controls in parallel. d. Prepare a serial dilution of the LCAA extract (e.g., 100%, 50%, 25%, 12.5%) using fresh culture medium.
-
Cell Seeding: a. Seed L-929 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and enter logarithmic growth.[15]
-
Cell Treatment: a. After 24 hours, carefully aspirate the medium from the wells. b. Replace it with 100 µL of the prepared LCAA extract dilutions, control extracts, and fresh medium (untreated control). Include at least three replicate wells for each condition.
-
Incubation: a. Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator. The duration should be justified based on the intended clinical exposure.
-
MTT Assay: a. At the end of the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[13] b. Incubate for an additional 2-4 hours at 37°C.[16] During this time, viable cells will convert the MTT into visible purple formazan crystals. c. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[15] d. Incubate for a further 4 hours at 37°C (or overnight for SDS-HCl) in a humidified atmosphere to ensure complete solubilization.[13]
-
Data Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of >650 nm to correct for background absorbance.[13] b. Calculate the percent viability for each LCAA concentration relative to the untreated control cells: % Viability = (Absorbance_test / Absorbance_untreated) * 100 c. According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect.[17]
Table 1: Example Cytotoxicity Data for a Novel LCAA
| LCAA Extract Concentration | Mean Absorbance (570nm) | % Viability vs. Control | Cytotoxicity Grade (ISO 10993-5) |
| Untreated Control | 1.250 | 100% | 0 (No reactivity) |
| 12.5% | 1.150 | 92% | 1 (Slight reactivity) |
| 25% | 0.988 | 79% | 1 (Slight reactivity) |
| 50% | 0.813 | 65% | 2 (Mild reactivity) |
| 100% | 0.438 | 35% | 3 (Moderate reactivity) |
| Positive Control | 0.125 | 10% | 4 (Severe reactivity) |
| Negative Control | 1.238 | 99% | 0 (No reactivity) |
Hemocompatibility Testing (ISO 10993-4)
For any LCAA intended for use in an application involving direct or indirect blood contact, hemocompatibility testing is mandatory.[3] ISO 10993-4 provides a framework for selecting tests based on the device's category of blood contact.[18][19] Key assessments include hemolysis, coagulation, and thrombosis.
This test quantifies the degree of red blood cell (RBC) lysis caused by a material.[20][21] The presence of free hemoglobin in the plasma, a result of RBC damage, is measured spectrophotometrically.[1][22]
Objective: To determine the hemolytic properties of the LCAA using either direct contact or an extract-based method.
Materials:
-
Freshly collected human or rabbit blood with a suitable anticoagulant (e.g., citrate).
-
Phosphate-buffered saline (PBS).
-
Drabkin's reagent (for cyanmethemoglobin method).
-
Positive Control: Distilled water (100% hemolysis).
-
Negative Control: PBS or HDPE extract.
Procedure (Extract Method):
-
Extract Preparation: Prepare a saline (0.9% NaCl) extract of the LCAA as described in the cytotoxicity protocol (Section 3.1).
-
Blood Preparation: a. Dilute the fresh anticoagulated blood with PBS to achieve a total hemoglobin concentration appropriate for the assay.
-
Incubation: a. Add the LCAA extract to the diluted blood in test tubes. The typical ratio is 7 parts extract to 1 part diluted blood. b. Set up positive and negative control tubes in parallel. c. Incubate all tubes at 37°C for 3 hours, with gentle inversion every 30 minutes.[1]
-
Analysis: a. After incubation, centrifuge the tubes to pellet the intact RBCs. b. Carefully collect the supernatant (plasma). c. Quantify the free hemoglobin in the supernatant by measuring its absorbance at 540 nm (after conversion to cyanmethemoglobin with Drabkin's reagent).[1]
-
Calculation: a. Calculate the percent hemolysis for the LCAA sample using the following formula: % Hemolysis = [(Abs_test - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100 b. The hemolytic index is categorized based on the % hemolysis value. According to ASTM F756, materials are generally classified as non-hemolytic (<2%), slightly hemolytic (2-5%), and hemolytic (>5%).[20]
-
Thrombogenicity: Assesses the potential of the LCAA to induce clot formation. This can be evaluated in vitro by measuring changes in platelet count after exposure to the material or by quantifying thrombus formation on the material surface in a flow loop system.[23][24][25]
-
Coagulation: Coagulation assays like Activated Partial Thromboplastin Time (aPTT) measure the time it takes for plasma to clot after exposure to the LCAA, indicating effects on the intrinsic coagulation cascade.[26]
-
Complement Activation: The complement system is a key part of innate immunity. Unintended activation by a biomaterial can lead to inflammation.[18] This is assessed by measuring the levels of complement components like C3a or SC5b-9 in plasma after exposure to the LCAA using ELISA kits.[26]
In Vivo Biocompatibility Assessment: The Ultimate Test
While in vitro tests provide crucial screening data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies are essential for evaluating the integrated local and systemic responses to an LCAA.
Local Effects After Implantation (ISO 10993-6)
This standard is used to assess the local tissue response to a biomaterial implanted within a living animal.[27] The choice of implant site and animal model should reflect the intended clinical application of the LCAA-containing device.
Objective: To characterize the local inflammatory and tissue response to an LCAA-based gel or solid implant over time.
Materials:
-
Test Article: Sterilized LCAA formulation (e.g., a hydrogel or solid polymer).
-
Control Article: A material with a well-characterized and acceptable tissue response (e.g., HDPE).
-
Animal Model: New Zealand White rabbits are commonly used.
Procedure:
-
Surgical Implantation: a. Under general anesthesia and using aseptic surgical techniques, make small incisions in the paravertebral muscles of the rabbit. b. Create small pockets in the muscle tissue and implant the sterile LCAA test article and the control material in separate, contralateral sites.
-
Post-Implantation Observation: a. Monitor the animals for overall health and any signs of adverse reaction at the implant sites. b. Typical evaluation time points are short-term (e.g., 1 and 4 weeks) and long-term (e.g., 12 weeks or longer), depending on the intended duration of clinical use.[27]
-
Histopathological Evaluation: a. At the end of each time point, the animals are euthanized. b. The implant sites, along with the surrounding tissue, are carefully excised. c. The tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E). d. A certified pathologist performs a microscopic evaluation, comparing the tissue response at the test site to the control site. Key parameters evaluated include: inflammation, presence of inflammatory cells (neutrophils, lymphocytes, macrophages), fibrosis (capsule formation), tissue necrosis, and material degradation.[28]
-
Interpretation: The local tissue response to the LCAA is scored and compared to the control. The goal is to demonstrate that the LCAA does not elicit a significantly greater or more severe tissue reaction than a material with a known history of safe clinical use.[29]
Systemic Toxicity (ISO 10993-11)
This evaluation is critical if there is a possibility that constituents of the LCAA (leachables) could be absorbed into the systemic circulation.[2][30] It assesses potential toxicity to organs and tissues distant from the site of contact.[31]
Objective: To assess the potential for a single dose of LCAA extract to cause systemic toxic effects within a short period (up to 24 hours).
Materials:
-
Extracts: Prepare extracts of the LCAA in both polar (0.9% saline) and non-polar (e.g., sesame oil) solvents, as per ISO 10993-12.
-
Animal Model: Mice are typically used for this study.[30]
Procedure:
-
Administration: a. Divide the mice into groups. b. Administer the extracts to the test groups via the most clinically relevant route (e.g., intravenous or intraperitoneal).[31] Control groups receive the extraction vehicle only.
-
Observation: a. Observe the animals closely for 72 hours for signs of toxicity, such as changes in behavior, weight loss, convulsions, or mortality.[2]
-
Necropsy: a. At the end of the observation period, all animals are euthanized and subjected to a gross necropsy to look for any abnormalities in major organs.
-
Interpretation: The test is passed if there is no evidence of significant systemic toxicity or mortality in the test group compared to the control group.[2] For longer-term exposure scenarios, subacute or subchronic toxicity studies may be required, which involve repeated dosing and more extensive histopathological analysis of target organs.[31]
Immunomodulatory Potential: Beyond Classical Toxicity
LCAAs, particularly those formulated into nanoparticles for drug or vaccine delivery, can be recognized by the immune system.[32][33] This interaction is not always a classical toxic response but can involve the modulation of immune pathways. Depending on the application, this can be either a desired effect (e.g., for a vaccine adjuvant) or an adverse one (e.g., for a chronic drug delivery system). Evaluation may involve measuring cytokine release (e.g., TNF-α, IL-6) from immune cells in vitro or assessing for specific immune cell activation markers in vivo.[34][35]
Conclusion: A Framework for Confidence
The biocompatibility assessment of long-chain amino alcohols is a multi-faceted and rigorous process that is essential for ensuring patient safety and achieving regulatory approval. This guide provides a framework that integrates standardized protocols with a mechanistic understanding of LCAA-tissue interactions. By systematically evaluating cytotoxicity, hemocompatibility, and in vivo local and systemic effects, researchers can build a comprehensive biocompatibility profile. This self-validating system, grounded in the authoritative standards of the ISO 10993 series, allows developers to proceed with confidence, knowing they have thoroughly interrogated the biological response to these potent and promising molecules. The ultimate goal is to unlock the full therapeutic potential of LCAAs while upholding the highest standards of scientific integrity and patient well-being.
References
- Cuvillier, O., et al. (2000). Sphingosine in apoptosis signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1482(1-2), 153-163. [Link]
- ASTM F756-17, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM International, West Conshohocken, PA, 2017. [Link]
- Gomez-Larrauri, A., et al. (2020). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. The FEBS Journal, 287(14), 2883-2900. [Link]
- ASTM F756-00, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM International, West Conshohocken, PA, 2000. [Link]
- Weber, M., et al. (2018). Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. Frontiers in Bioengineering and Biotechnology, 6, 90. [Link]
- Krishnamoorthy, S., et al. (2023). Quantifying Thrombogenicity: A Bioanalytical Protocol for the Absorbance-Based Assessment of Vascular Implants with Plasma. Journal of Visualized Experiments, (195), e65345. [Link]
- MDDI Staff. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. MD+DI Online. [Link]
- Gorbet, M. B., & Sefton, M. V. (2005). Semi-Quantitative Method of Assessing the Thrombogenicity of Biomaterials Intended for Long-Term Blood Contact. Journal of Biomedical Materials Research Part A, 75A(3), 569-581. [Link]
- Morad, S. A. F., & Cabot, M. C. (2013). Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance. International Journal of Molecular Sciences, 14(5), 9168-9203. [Link]
- Oh, S. F., et al. (2021). Host immunomodulatory lipids created by symbionts from dietary amino acids.
- International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
- Chipuk, J. E., et al. (2012). Sphingolipids and mitochondrial apoptosis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1818(3), 558-565. [Link]
- ASTM International. (2017).
- Wilson, J. T., et al. (2021). In Vitro Thrombogenicity Testing of Biomaterials in a Dynamic Flow Loop: Effects of Length and Quantity of Test Samples. ACS Biomaterials Science & Engineering, 7(9), 4275-4286. [Link]
- Sperling, C., et al. (2015). Thrombogenicity and hemocompatibility of biomaterials. Biointerphases, 10(4), 040801. [Link]
- Nikopharmad. (n.d.). What is Implantation Testing? A Guide to ISO 10993-6. [Link]
- Medistri. (2022). Cytotoxicity Testing — ISO 10993–5. Medium. [Link]
- Oh, S. F., et al. (2021). Host immunomodulatory lipids created by symbionts from dietary amino acids.
- International Organization for Standardization. (2016).
- Oh, S. F., et al. (2021). Host immunomodulatory lipids created by symbionts from dietary amino acids.
- International Organization for Standardization. (2016).
- Bailey, L., et al. (2022). Molecular Biomarkers for In Vitro Thrombogenicity Assessment of Medical Device Materials. ACS Biomaterials Science & Engineering, 8(1), 241-252. [Link]
- NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. [Link]
- MDDI Staff. (1998). A Practical Guide to ISO 10993-11: Systemic Effects. MD+DI Online. [Link]
- Ghanaati, S., et al. (2022). Comparative Evaluation of Biocompatibility Data from the Subcutaneous and the Calvaria Implantation Model of a Novel Bone Substitute Block. In Vivo, 36(5), 2215-2226. [Link]
- Seleon GmbH. (2022). Testing for cytotoxicity: The “well-established” EN ISO 10993-5. [Link]
- Pacific BioLabs. (n.d.). Complement Activation Tests in Blood-Contacting Medical Device Safety. [Link]
- U.S. Food & Drug Administration. (n.d.). Effect of test parameters on material-mediated hemolysis using the ASTM F756-17 standard test method. [Link]
- International Organization for Standardization. (2007).
- CUSABIO. (n.d.).
- NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. [Link]
- Scientific Research Publishing. (n.d.). ISO 10993-11 (2010) Biological Evaluation of Medical Devices. Part 11 Tests for Systemic Toxicity. [Link]
- MDDI Staff. (1998).
- Gorbet, M. B., & Sefton, M. V. (2004). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4.
- Ciapetti, G., et al. (1993). In vitro evaluation of cell/biomaterial interaction by MTT assay.
- Constantinou-Kokotou, V., et al. (2001). Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines. Anticancer Research, 21(4A), 2835-2839. [Link]
- Högberg, J., et al. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in Vitro, 16(5), 533-539. [Link]
- The Armoloy Corporation. (n.d.). Systemic Toxicity Testing. [Link]
- Roche. (n.d.).
- Ruth, M. R., & Field, C. J. (2013). The immune modifying effects of amino acids on gut-associated lymphoid tissue. Journal of Animal Science and Biotechnology, 4(1), 27. [Link]
- Hamm, J., et al. (2022). International Regulatory Uses of Acute Systemic Toxicity Data and Integration of New Approach Methodologies. Toxicological Sciences, 186(1), 1-19. [Link]
- Constantinou-Kokotou, V., et al. (2002). Synthesis, in Vitro Cytotoxicity and in Vivo Anti-Inflammatory Activity of Long Chain 3-amino-1,2-diols. Journal of Medicinal Chemistry, 45(16), 3463-3469. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Systemic Toxicity Testing | The Armoloy Corporation [armoloy.com]
- 3. namsa.com [namsa.com]
- 4. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro cytotoxicity and in vivo anti-inflammatory activity of long chain 3-amino-1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance | MDPI [mdpi.com]
- 8. cusabio.com [cusabio.com]
- 9. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mddionline.com [mddionline.com]
- 11. dent.chula.ac.th [dent.chula.ac.th]
- 12. seleon.com [seleon.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. medium.com [medium.com]
- 18. Complement Activation Tests in Blood-Contacting Medical Device Safety - European Biomedical Institute [ebi.bio]
- 19. mddionline.com [mddionline.com]
- 20. store.astm.org [store.astm.org]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. measurlabs.com [measurlabs.com]
- 23. Quantifying Thrombogenicity: A Bioanalytical Protocol for the Absorbance-Based Assessment of Vascular Implants with Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Thrombogenicity Testing of Biomaterials in a Dynamic Flow Loop: Effects of Length and Quantity of Test Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.aip.org [pubs.aip.org]
- 26. Frontiers | Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility [frontiersin.org]
- 27. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 28. Comparative Evaluation of Biocompatibility Data from the Subcutaneous and the Calvaria Implantation Model of a Novel Bone Substitute Block | In Vivo [iv.iiarjournals.org]
- 29. mdcpp.com [mdcpp.com]
- 30. mddionline.com [mddionline.com]
- 31. measurlabs.com [measurlabs.com]
- 32. research.monash.edu [research.monash.edu]
- 33. Host immunomodulatory lipids created by symbionts from dietary amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. The immune modifying effects of amino acids on gut-associated lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
12-Amino-1-dodecanol CAS number and regulatory information
An In-depth Technical Guide to 12-Amino-1-dodecanol: Properties, Regulation, and Application in Advanced Drug Delivery
Introduction
This compound is a bifunctional organic molecule featuring a primary amine and a primary alcohol separated by a twelve-carbon aliphatic chain. This unique structure makes it a valuable building block in various fields of chemical synthesis, particularly in the development of sophisticated materials for biomedical and pharmaceutical applications. Its long hydrocarbon tail imparts lipophilicity, while the terminal hydrophilic groups (amine and hydroxyl) provide reactive handles for further chemical modification. This guide offers a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, regulatory landscape, and, most critically, its role as a precursor in the synthesis of functional excipients for advanced drug delivery systems like lipid nanoparticles (LNPs).
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's properties is the foundation of its application. This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Its long alkyl chain dictates its solubility, making it soluble in alcohols like methanol and other organic solvents, while its water solubility is limited.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 67107-87-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₇NO | [1][4] |
| Molecular Weight | 201.35 g/mol | [1][4] |
| Appearance | White to Almost white powder/crystal | [1] |
| Melting Point | 79.0 to 83.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
| Solubility | Soluble in Methanol, DMSO, Ether | [5] |
| Density | 0.883 g/cm³ |[5] |
Regulatory Information and Safe Handling
For any chemical utilized in research and development, particularly in pathways leading to pharmaceutical products, a thorough understanding of its hazard profile and handling requirements is non-negotiable. This compound is classified as an irritant under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 2: GHS Hazard and Precautionary Information | Classification | Code | Description | Source(s) | | :--- | :--- | :--- | :--- | | Hazard Class | Skin Irritation | H315 | Causes skin irritation |[1][6] | | | Eye Irritation | H319 | Causes serious eye irritation |[1][6] | | Signal Word | Warning | | |[1][6] | | Pictogram | GHS07 | Exclamation Mark | |[6][7] | | Precautionary Statements | P264 | Wash skin thoroughly after handling. |[1][6] | | | P280 | Wear protective gloves/eye protection/face protection. |[1][6] | | | P302 + P352 | IF ON SKIN: Wash with plenty of water. |[6] | | | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5] | | | P337 + P313 | If eye irritation persists: Get medical advice/attention. |[1] |
According to safety data sheets, this substance is intended for R&D use only and is not for medicinal, household, or other uses.[5] It is crucial to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[6][8] The substance is considered stable under standard ambient conditions.
Currently, this compound is not listed on the ECHA Authorisation List (Annex XIV of REACH), which details substances subject to authorisation due to their hazardous properties.[9] However, users are responsible for complying with all local and international regulations regarding its use and disposal.
Application in Drug Delivery: A Precursor for Ionizable Lipids
The most significant application for a molecule like this compound in the pharmaceutical sciences is its use as a foundational building block for synthesizing novel functional lipids. The emergence of mRNA vaccines and therapeutics has highlighted the critical role of lipid nanoparticles (LNPs) as a delivery vehicle.[10] These LNPs are typically composed of four key components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[11][12]
The ionizable lipid is arguably the most crucial component. It is positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids (like mRNA) during formulation. Upon entering the body and circulating at physiological pH (~7.4), it becomes nearly neutral, reducing toxicity. Once the LNP is taken up by a cell into an endosome, the acidic environment of the endosome protonates the lipid again, promoting the disruption of the endosomal membrane and the release of the payload into the cytoplasm.
This is where this compound becomes highly relevant. Its primary amine can be used to construct the ionizable "headgroup" of a custom lipid, while the long dodecyl chain serves as the lipid "tail." The terminal hydroxyl group offers a versatile point for adding more lipid tails or other functional moieties, allowing for the creation of multi-tailed or branched lipids that can enhance fusogenicity and delivery efficiency.
Sources
- 1. This compound | 67107-87-3 | TCI AMERICA [tcichemicals.com]
- 2. 67107-87-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 67107-87-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. ECHA CHEM [chem.echa.europa.eu]
- 10. mdpi.com [mdpi.com]
- 11. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Crucial Conduit: A Technical Guide to Bifunctional Linker Molecules in Modern Drug Development
Foreword: Beyond the Bridge
In the intricate landscape of targeted therapeutics, the molecules that connect the targeting moiety to the potent payload are far more than simple bridges. These bifunctional linkers are the linchpin of success for modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), dictating the stability, efficacy, and ultimate therapeutic index of the entire construct.[1] This guide moves beyond a superficial overview to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of bifunctional linkers. We will explore the causality behind design choices, delve into detailed experimental protocols for their evaluation, and present a framework for their rational design and application.
Chapter 1: The Fundamental Dichotomy: Cleavable vs. Non-Cleavable Linkers
The first and most critical decision in linker design is the choice between a cleavable and a non-cleavable strategy. This choice is fundamentally dictated by the desired mechanism of action, the nature of the payload, and the biological context of the target.[2]
Cleavable Linkers: Engineering for Conditional Release
Cleavable linkers are designed to be stable in systemic circulation but to break down and release their payload upon encountering specific triggers within the target cell or tumor microenvironment.[3] This strategy is often preferred as it can lead to the release of an unmodified, highly potent payload.[4]
There are three primary mechanisms for cleavage:
-
Protease-Sensitivity: These linkers incorporate a specific peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are abundant in the lysosomes of tumor cells.[5] A prime example is the valine-citrulline (vc) dipeptide linker.[5]
-
pH-Sensitivity: These linkers utilize acid-labile chemical groups, like hydrazones, that hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8), while remaining stable in the neutral pH of the bloodstream (pH 7.4).[5][6]
-
Glutathione-Sensitivity: These linkers contain disulfide bonds that are selectively cleaved by the high intracellular concentration of glutathione, a reducing agent, which is significantly higher inside cells than in the plasma.[5]
A significant advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[5][7]
Non-Cleavable Linkers: The Stability-First Approach
Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The payload is only released upon the complete lysosomal degradation of the antibody into its constituent amino acids.[8] This results in the release of the payload still attached to the linker and a single amino acid.
The primary advantage of this approach is enhanced plasma stability, which can minimize off-target toxicity by reducing the premature release of the payload.[8][9] A widely used example of a non-cleavable linker is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which connects to amine and sulfhydryl groups on the antibody and payload, respectively.[4][10] However, the lack of a bystander effect can be a limitation in certain therapeutic contexts.[8]
Chapter 2: The Architect's Toolkit: Key Principles of Linker Design
Beyond the cleavable versus non-cleavable choice, several other physicochemical properties of the linker must be carefully optimized to ensure the success of the final conjugate.
The Role of Polyethylene Glycol (PEG) in Linker Design
Polyethylene glycol (PEG) linkers are widely used in bioconjugation due to their unique properties.[11] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can be incorporated into linker designs to:[12][13]
-
Improve Solubility: Many potent cytotoxic payloads are hydrophobic. The inclusion of a hydrophilic PEG spacer can counteract this, improving the solubility of the entire ADC and reducing the risk of aggregation.[14]
-
Enhance Stability and Pharmacokinetics: PEG chains can create a protective hydration shell around the conjugate, shielding it from enzymatic degradation and increasing its hydrodynamic size.[9][11] This leads to a longer circulation half-life and reduced renal clearance.[9]
The length of the PEG chain is a critical parameter. While longer PEG chains can improve in vivo performance, they may sometimes lead to decreased in vitro potency.[12] Therefore, the optimal PEG length must be empirically determined for each specific application.
Linker Design in PROTACs: Orchestrating the Ternary Complex
In the context of PROTACs, the linker's role is even more dynamic. It must not only connect the target-binding and E3 ligase-binding moieties but also orient them in a spatially favorable manner to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[14] The length, composition, and attachment points of the linker are critical determinants of the efficiency and selectivity of this process.[14][15]
An optimally designed linker enhances the cooperativity of the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[14] Conversely, a suboptimal linker can introduce steric hindrance or prevent a productive conformation, thereby abrogating degradation.[16] The optimization of PROTAC linkers is an iterative process involving design, synthesis, and biological evaluation, often guided by computational modeling.[17][18]
Chapter 3: From Theory to Practice: Synthesis and Characterization
The successful implementation of bifunctional linkers relies on robust synthetic and analytical methodologies.
Synthetic Strategies: Building the Bridge
The synthesis of bifunctional linkers often involves multi-step organic chemistry. Here, we outline the general approaches for two commonly used linkers.
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker with an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group.[10] An improved one-pot synthesis of SMCC has been described.[6]
Caption: General workflow for solid-phase synthesis of a Val-Cit-PAB linker.
Characterization: Ensuring Quality and Purity
Thorough characterization of the bifunctional linker and the final conjugate is critical. A suite of analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the synthesized linker. [18]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the exact mass of the linker and the final conjugate. [18][19]For ADCs, MS is also crucial for determining the drug-to-antibody ratio (DAR). [20]* High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC) are used to assess the purity of the linker and to determine the DAR and drug-load distribution of ADCs. [19]* Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique is invaluable for characterizing the aggregation state and molar mass of ADCs, which can be influenced by the linker's properties. [21][22] Table 1: Comparison of Analytical Techniques for Bifunctional Linker and Conjugate Characterization
| Technique | Information Provided | Application Stage |
| NMR | Structural confirmation, purity assessment | Linker synthesis |
| HRMS | Exact mass verification, DAR determination | Linker synthesis, final conjugate |
| RP-HPLC | Purity analysis, DAR determination | Linker synthesis, final conjugate |
| HIC | DAR and drug-load distribution | Final conjugate |
| SEC-MALS | Aggregation state, molar mass | Final conjugate |
Chapter 4: In Vitro Evaluation: Assessing Performance and Potency
Once a conjugate has been synthesized and characterized, its performance must be evaluated in relevant in vitro assays.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing both its efficacy and safety. [22]HIC is a widely used method for this purpose.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0). [22]2. Column Equilibration: Equilibrate a HIC column with the high-salt mobile phase until a stable baseline is achieved. [22]3. Injection: Inject 10-50 µg of the prepared ADC sample. [22]4. Chromatographic Separation: Elute the ADC species using a decreasing salt gradient. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values, as the conjugation of hydrophobic drug-linkers increases the overall hydrophobicity of the ADC. [22]5. Data Analysis: Integrate the peaks corresponding to each DAR species. The average DAR is calculated by taking the weighted average of the peak areas. [11]
Protocol 4: Assessment of ADC Plasma Stability
The stability of an ADC in plasma is a key predictor of its in vivo performance and potential for off-target toxicity. [1] Step-by-Step Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for a time course (e.g., 0, 24, 48, 96, 168 hours). [13]2. Sample Preparation: At each time point, isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads). [13]3. LC-MS Analysis: Analyze the captured ADC using LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation. [1]4. Free Payload Analysis: In parallel, precipitate the plasma proteins and analyze the supernatant by LC-MS/MS to quantify the amount of free payload that has been released. [13]
Protocol 5: In Vitro Cytotoxicity Assay (MTT/XTT)
This assay determines the potency of the ADC in killing target cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight. [23][24]2. ADC Treatment: Treat the cells with serial dilutions of the ADC. Include controls for the unconjugated antibody and the free drug. [23]3. Incubation: Incubate the plates for a period of 48-144 hours. [24]4. Viability Assessment: Add a tetrazolium salt solution (MTT or XTT) to each well. In viable cells, mitochondrial dehydrogenases will reduce the salt to a colored formazan product. [21]5. Absorbance Reading: After a further incubation, measure the absorbance of the formazan product using a plate reader. For MTT, a solubilization step is required before reading. [21]6. Data Analysis: Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC required to inhibit cell growth by 50%). [2]
Protocol 6: Bystander Effect Co-culture Assay
This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells. [7] Step-by-Step Methodology:
-
Cell Seeding: Co-culture antigen-positive and fluorescently-labeled (e.g., GFP-expressing) antigen-negative cells in the same well. [25][26]2. ADC Treatment: Treat the co-culture with the ADC. [25]3. Incubation: Incubate for an appropriate period.
-
Analysis: Use flow cytometry or high-content imaging to specifically quantify the viability of the fluorescently-labeled antigen-negative cell population. A decrease in the viability of these cells indicates a bystander effect. [25][27]
Caption: General experimental workflow for the development and evaluation of bifunctional linker conjugates.
Chapter 5: Quantitative Insights: A Comparative Analysis
The choice of linker has a quantifiable impact on the performance of the final conjugate. The following tables summarize representative data from the literature to illustrate these effects.
Table 2: Impact of PROTAC Linker Length on Degradation Potency
| Target | E3 Ligase | Linker Type | Linker Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 3 | 55 | 85 | [17] |
| BRD4 | VHL | PEG | 4 | 20 | 95 | [17] |
| BRD4 | VHL | PEG | 5 | 15 | >98 | [17] |
| BRD4 | VHL | PEG | 6 | 30 | 92 | [17] |
| ERα | N/A | Alkyl | 9 atoms | >1000 | <20 | [28] |
| ERα | N/A | Alkyl | 12 atoms | ~500 | ~60 | [28] |
| ERα | N/A | Alkyl | 16 atoms | ~100 | >90 | [28] |
| ERα | N/A | Alkyl | 19 atoms | ~250 | ~70 | [28] |
Data is illustrative and highly dependent on the specific target, ligands, and cell line used.
Table 3: Influence of PEG Linker Length on ADC Pharmacokinetics in Rats
| ADC | PEG Length | Clearance (mL/day/kg) | Reference |
| αCD30-MMAE | PEG2 | ~18 | [29] |
| αCD30-MMAE | PEG4 | ~12 | [29] |
| αCD30-MMAE | PEG8 | ~6 | [29] |
| αCD30-MMAE | PEG12 | ~5 | [29] |
| αCD30-MMAE | PEG24 | ~4 | [29] |
Data demonstrates that increasing PEG linker length can decrease the clearance rate, leading to a longer in vivo half-life.
Conclusion: The Path Forward
The field of bifunctional linkers is continuously evolving, with new chemistries and design strategies emerging to address the challenges of targeted drug delivery. From photo-cleavable linkers that offer spatiotemporal control over payload release to the development of novel linker technologies for emerging modalities, the opportunities for innovation are vast. [11][23]A deep, mechanistic understanding of how linker properties influence biological outcomes, coupled with robust and reproducible experimental validation, will be the key to unlocking the full potential of these powerful therapeutic strategies. The linker is not just a connector; it is a critical control element that, when rationally designed, can transform a promising conjugate into a successful therapeutic.
References
- Cleavable vs. Non-Cleavable Linkers - BroadPharm. (2021, July 21).
- Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candid
- Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol)
- The Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC)
- The Balancing Act: How PEG Linker Length Dict
- Assessing ADC Plasma Stability by LC-MS Methods | Springer N
- Antibody-Drug Conjugate (ADC)
- ADC Linker Technologies: Impact on Stability & Efficacy - BOC Sciences.
- Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation, offering a versatile means to enhance the therapeutic properties of proteins, peptides, oligonucleotides, and small- molecule drugs.
- Analytical methods for physicochemical characterization of antibody drug conjug
- In vitro real-time evaluation of bystander effects of antibody-drug conjug
- Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix. (2021, July 26).
- The Synthesis of Heterobifunctional Polyethylene Glycol (PEG) Linkers: A Technical Guide - Benchchem.
- Application Notes and Protocols for Assessing the Bystander Killing Effect of Antibody-Drug Conjug
- The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Compar
- ADC pharmacokinetic and tolerability as a function of PEG size. A,...
- Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Stability in Mouse Plasma - Benchchem.
- Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of ADCs with Val-Cit Linkers - Benchchem.
- The Linker's Crucial Role: A Head-to-Head Comparison of PROTAC Efficiency with Varied Linkers - Benchchem.
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Technical Support Center: Preventing Self-Conjugation with Heterobifunctional Linkers - Benchchem.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Impact of linker length on the activity of PROTACs - ResearchG
- Troubleshooting Guides - Cre
- A Comparative Guide to Alternative Linkers in PROTAC Development - Benchchem.
- Determination of ADC Cytotoxicity - Cre
- A researcher's guide to validating PROTAC activity using PEG-based linkers: A focus on DC50 and Dmax values - Benchchem.
- SEC-MALLS for Antibody Drug Characterization - Cre
- Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues - PMC - NIH.
- Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS)
- An In-depth Technical Guide to Succinimidyl 4-(N-maleimidomethyl)
- Benchmarking the Builders: A Comparative Analysis of PRosettaC and AlphaFold3 for Predicting PROTAC Ternary Complexes - PMC. (2025, July 2).
- Cleavable linkers in antibody-drug conjug
- Genetically Encoded Cleavable Protein Photo-Cross-Linker - ResearchG
- What are the general procedures for click chemistry labeling of oligonucleotide and DNA?
- Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues - MDPI.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- In Vitro Bystander Effect Assays - ICE Bioscience.
- SMCC (Succinimidyl-4-(N-maleimidomethyl)
- ChemInform Abstract: One-Pot Synthesis of Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
- Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjug
- Succinimidyl 4-(N-maleimidomethyl)
- Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023, June 5).
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
- Guide to Solid Phase Peptide Synthesis - AAPPTEC.
- SMCC and Sulfo-SMCC User Guide (Pub.No. MAN0011295 C.0). (2022, January 24).
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Characteristic roadmap of linker governs the r
- Bystander killing effect of antibody–drug conjugates (ADCs) in...
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cephamls.com [cephamls.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A versatile photocleavable bifunctional linker for facile synthesis of substrate-DNA conjugates for the selection of nucleic acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. wyatt.com [wyatt.com]
- 22. SEC-MALLS for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 23. Synthesis and applications of heterobifunctional photocleavable cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 28. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of 12-Amino-1-dodecanol
This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with 12-Amino-1-dodecanol (CAS No. 67107-87-3). The following sections detail the potential hazards, necessary precautions, and emergency procedures to ensure its safe handling and use in a laboratory setting.
Compound Identification and Physicochemical Properties
This compound is a bifunctional organic compound featuring a primary amine and a primary alcohol functional group at opposite ends of a twelve-carbon chain. This structure lends it unique properties, making it a valuable building block in various research and synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67107-87-3 | [1][2][3] |
| Molecular Formula | C12H27NO | [2][4] |
| Molecular Weight | 201.35 g/mol | [2][4] |
| Appearance | White to almost white powder or crystal | [5][6] |
| Melting Point | 79.0 to 83.0 °C | [5][6] |
| Boiling Point | 197 °C (lit.) | [3] |
| Density | 0.883 g/cm³ | [3] |
| Solubility | Soluble in Dichloromethane, DMSO, Ether, Ethyl Acetate, Methanol | [3] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[4] Understanding these hazards is the first step in a robust risk assessment.
-
Hazard Pictogram:
- (Irritant)[4]
-
GHS Hazard Statements:
-
Precautionary Statements: A series of precautionary statements are mandated to mitigate the risks associated with these hazards.[1][4]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
-
While no specific data on acute toxicity for this compound is readily available, the related compound 1-dodecanol exhibits very low acute oral toxicity.[7] However, due to the presence of the amino group, caution should be exercised.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind implementing control measures is to create a barrier between the researcher and the hazardous substance. A multi-layered approach, starting with engineering controls and supplemented by PPE, is crucial.
Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated area.[8] For procedures that may generate dust or aerosols, a local exhaust ventilation system or a chemical fume hood is required to prevent dispersion.[1]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
The selection of PPE is based on a thorough risk assessment of the planned procedures.
-
Eye and Face Protection: Always wear safety glasses with side shields or chemical goggles that conform to approved standards.[9] A face shield may be necessary for operations with a high risk of splashing.[1]
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves.[2] Given the nature of the compound, nitrile or neoprene gloves are suitable for incidental contact. For prolonged contact, select gloves with a higher protection class and be mindful of the breakthrough time.[9]
-
Lab Coat: A standard lab coat should be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[9]
-
-
Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection is not typically required. However, if dust is generated and ventilation is insufficient, a NIOSH-approved particulate respirator should be used.[9]
Safe Handling and Experimental Workflows
Adherence to standard operating procedures is paramount for minimizing exposure and ensuring experimental integrity.
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that engineering controls are operational.
-
Dispensing: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust. Avoid creating dust clouds during transfer.[2]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][3] Decontaminate all work surfaces and equipment.
Logical Workflow for Risk Mitigation
The following diagram illustrates a logical workflow for safely handling this compound.
Caption: Risk mitigation workflow for handling this compound.
Storage, Stability, and Incompatibilities
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Chemical Stability: The compound is stable under normal, recommended storage conditions.[1][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid anhydrides.[8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[1]
-
Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[2][5] If skin irritation develops or persists, seek medical attention.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][8] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][2] If eye irritation persists, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Seek immediate medical advice or attention.[1][2]
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spilled material from entering drains or waterways.[1]
-
Clean-up: For a solid spill, carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled container for disposal.[1][8]
-
Decontaminate: Clean the spill area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, alcohol-resistant foam, water spray, or carbon dioxide (CO2).[1][2]
-
Specific Hazards: No specific hazards arising from the chemical are reported, but combustion may produce carbon and nitrogen oxides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
The following diagram outlines the decision-making process for responding to an accidental exposure.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 67107-87-3 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 67107-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of 12-Amino-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
12-Amino-1-dodecanol, a bifunctional long-chain amino alcohol, is a molecule of significant interest in fields ranging from pharmaceutical sciences to material engineering. Its unique structure, possessing both a primary amine and a primary alcohol separated by a twelve-carbon aliphatic chain, imparts amphiphilic properties that are exploited in the design of drug delivery systems, surfactants, and as a versatile building block in organic synthesis. As with any chemical entity intended for advanced applications, a thorough understanding of its stability under thermal stress is paramount. This guide provides a comprehensive technical overview of the thermal stability and degradation profile of this compound, offering insights into its decomposition pathways and robust methodologies for its analysis.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇NO | [1] |
| Molecular Weight | 201.35 g/mol | [1][2] |
| Melting Point | 79.0 to 83.0 °C | |
| Appearance | White to almost white powder or crystals | |
| Solubility | Soluble in methanol, dichloromethane, DMSO, ether, and ethyl acetate. | [3] |
Theoretical Degradation Pathways
The thermal degradation of this compound is a complex process likely involving multiple reaction pathways. Based on the chemistry of its constituent functional groups—a primary amine and a primary alcohol on a long aliphatic chain—we can postulate several key degradation mechanisms. The presence of oxygen will significantly influence these pathways.
In an Inert Atmosphere (e.g., Nitrogen)
Under anaerobic conditions, the degradation is primarily driven by heat.
-
Deamination: The cleavage of the C-N bond, leading to the elimination of ammonia and the formation of an unsaturated hydrocarbon (dodecenol) or a primary alcohol (1-dodecanol) through rearrangement.
-
Dehydration: The elimination of a water molecule from the alcohol group, resulting in the formation of an unsaturated amine.
-
C-C Bond Scission: At higher temperatures, the long alkyl chain can undergo homolytic cleavage, generating a variety of smaller hydrocarbon fragments.
-
Cyclization: Intramolecular reactions could potentially lead to the formation of cyclic ethers or amines, although this is generally less favored for long, flexible chains without a catalyst.
In an Oxidative Atmosphere (e.g., Air)
The presence of oxygen introduces a host of oxidative degradation pathways that can occur at lower temperatures than pyrolytic decomposition.
-
Oxidation of the Alcohol Group: The primary alcohol can be oxidized to an aldehyde (12-aminododecanal) and subsequently to a carboxylic acid (12-aminododecanoic acid).[4][5][6]
-
Oxidation of the Amino Group: The primary amine can be oxidized to a variety of nitrogen-containing species, including nitroso, nitro, and imine derivatives. In some cases, this can lead to the elimination of the amino group.[7]
-
Oxidative C-C Bond Cleavage: The presence of oxygen can facilitate the cleavage of the carbon chain, leading to the formation of smaller chain aldehydes, ketones, and carboxylic acids.
-
Formation of Nitrogen Oxides (NOx): At elevated temperatures in the presence of oxygen, the nitrogen from the amino group can be converted to various oxides of nitrogen. When heated to decomposition, the related compound dodecylamine is known to emit toxic fumes of NOx.[8]
The following diagram illustrates the potential initial degradation steps of this compound under oxidative conditions.
Caption: Initial oxidative degradation pathways of this compound.
Experimental Analysis of Thermal Stability
A multi-faceted experimental approach is necessary to fully characterize the thermal stability and degradation of this compound. The following sections detail the key analytical techniques and provide standardized protocols.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[9][10]
Experimental Protocol: TGA of this compound
This protocol is based on ASTM E1131 and ISO 11358 standards.[9][11]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Atmosphere Selection:
-
For pyrolytic stability: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
For oxidative stability: Purge the furnace with dry air or a certified mixture of oxygen and nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures at which 5%, 10%, and 50% mass loss occurs (T₅, T₁₀, T₅₀).
-
Determine the temperature of the maximum rate of decomposition (T_max) from the peak of the first derivative of the TGA curve (DTG curve).
-
Note the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and other phase transitions.[12][13]
Experimental Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above its melting point (e.g., 100 °C) at a heating rate of 10 °C/min.
-
Hold isothermally for 2 minutes to ensure complete melting.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
Reheat the sample to 100 °C at 10 °C/min (second heating cycle).
-
-
Data Analysis:
-
From the first heating scan, determine the onset of melting and the peak melting temperature (T_m).
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_f). A sharp melting peak with a narrow range indicates high purity.
-
Analyze the second heating scan to observe any changes in the melting behavior after the initial thermal history has been erased.
-
Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR
To identify the degradation products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of the gases evolved from the sample as it decomposes.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the thermal degradation products of non-volatile materials.[14][15] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS.[14][15]
Experimental Workflow: Py-GC-MS of this compound
Caption: Workflow for Py-GC-MS analysis of this compound.
Storage and Handling Recommendations
Based on the potential degradation pathways, the following storage and handling recommendations are advised to ensure the long-term stability of this compound:
-
Storage Temperature: Store in a cool, dark place, preferably at temperatures below 15°C.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Moisture: Keep the container tightly sealed to protect from moisture, which could potentially participate in degradation reactions.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
Conclusion
The thermal stability of this compound is a critical parameter that dictates its suitability for various applications. While stable under normal storage conditions, it is susceptible to both pyrolytic and oxidative degradation at elevated temperatures. The primary degradation pathways likely involve the oxidation of the alcohol and amine functionalities, deamination, and fragmentation of the long alkyl chain. A comprehensive analytical approach employing TGA, DSC, and Py-GC-MS is essential for a complete characterization of its thermal behavior. The protocols and theoretical framework presented in this guide provide a robust starting point for researchers and developers working with this versatile molecule.
References
- Stahl, S. S., & Hoover, J. M. (2012). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 45(5), 847–857. [Link]
- Gagnon, D., & Legault, C.-Y. (2023). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. Organic Letters, 25(50), 8969–8974. [Link]
- The oxidation of amino alcohols. - ThinkIR - University of Louisville. (n.d.). [Link]
- Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
- PubChem. (n.d.). 1-Dodecanol.
- Villa, A., Campisi, S., Schiavoni, M., & Prati, L. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
- Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]
- Alpine Polytech. (n.d.). Thermogravimetric Analysis (TGA). [Link]
- Google Patents. (n.d.). US5530148A - Synthesis of 12-aminododecanoic acid.
- Mojarro, A., et al. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE.
- PubChem. (n.d.). Dodecylamine.
- ASM International. (n.d.). Thermogravimetric Analysis. [Link]
- Al-Ghouti, M. A., et al. (2022). Bio-Oil Production from Date Palm Surface Fibers: Thermo-Kinetic and Pyrolysis GC/MS Analysis. ACS Omega, 7(4), 3569–3580. [Link]
- Wikipedia. (2024, May 15). Differential scanning calorimetry. [Link]
- Torontech. (2024, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
- ResearchGate. (n.d.). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. [Link]
- University of Melbourne. (n.d.).
- University of Calgary. (n.d.).
- YesWeLab. (n.d.). Pyrolysis Analysis Py-GC/MS. [Link]
- Ataman Kimya. (n.d.). DODECYL AMINE. [Link]
- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]
- EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]
- Linseis. (n.d.). Standards for thermal analysis (ISO, ASTM and DIN). [Link]
- ResearchGate. (n.d.). Pyrolysis-gas chromatography–mass spectrometry of the 20 protein amino acids in the presence of TMAH. [Link]
- Wikipedia. (2024, April 20). Dodecanol. [Link]
- Wikipedia. (2024, May 15). Thermogravimetric analysis. [Link]
- MDPI. (n.d.). Enhancing the Lubrication Performance of Steel–Steel Contacts Using a Novel Ionic Liquid Based on Phosphate Ammonium Salt as an Oil Additive. [Link]
- JagWorks@USA - University of South Alabama. (n.d.). Thermal Stability Analysis of Aqueous Ionic Amines for Sustainable CO2 Capture. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). dodecylamine functionalization of cnt: thermal stability and dispersion. [Link]
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) before (solid lines) and after (dashed lines)
- MDPI. (n.d.).
- ASM Journals. (n.d.). Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli | Applied and Environmental Microbiology. [Link]
- ACS Publications. (n.d.). ASAP (As Soon As Publishable). [Link]
Sources
- 1. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ir.library.louisville.edu [ir.library.louisville.edu]
- 7. mdpi.com [mdpi.com]
- 8. Dodecylamine | 124-22-1 [chemicalbook.com]
- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. infinitalab.com [infinitalab.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. s4science.at [s4science.at]
- 14. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 15. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]
A Technical Guide to the Purity Analysis of 12-Amino-1-dodecanol for Researchers and Pharmaceutical Scientists
Abstract
12-Amino-1-dodecanol is a bifunctional molecule of significant interest in pharmaceutical development and chemical synthesis, serving as a critical building block for complex molecules and a key component in drug delivery systems. The purity of this long-chain amino alcohol is paramount, as impurities can have a profound impact on reaction yields, product efficacy, and patient safety. This in-depth technical guide provides a comprehensive overview of the core analytical methodologies for the robust purity assessment of this compound. We will delve into the theoretical underpinnings and practical applications of chromatographic, titrimetric, spectroscopic, and thermal analysis techniques. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for their specific needs, ensuring the quality and integrity of their work.
Introduction: The Critical Role of Purity in this compound Applications
This compound (C₁₂H₂₇NO, Molar Mass: ~201.35 g/mol ) is a white to off-white crystalline solid characterized by a primary amine and a primary alcohol functional group, separated by a twelve-carbon aliphatic chain.[1] Its unique amphiphilic nature makes it a valuable intermediate in the synthesis of surfactants, emulsifiers, and, most notably, as a component in lipid nanoparticles for mRNA-based therapeutics. The presence of impurities, which can originate from the synthetic route (e.g., starting materials, by-products) or degradation, can introduce unforeseen variables into experimental outcomes and compromise the quality of the final product. Therefore, a multi-faceted analytical approach is essential for the comprehensive characterization and purity determination of this compound.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇NO | |
| Molecular Weight | ~201.35 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 79-83 °C | [1][2] |
| Boiling Point | ~303.6 °C | [3] |
| Solubility | Soluble in Methanol | [2] |
Chromatographic Methods: Separating and Quantifying Components
Chromatography is a cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar amine and hydroxyl groups, direct analysis of this compound can be challenging, often leading to peak tailing and poor chromatographic performance. Derivatization is a common strategy to overcome these issues by converting the polar functional groups into less polar, more volatile derivatives.
Expert Insight: The choice of derivatizing agent is critical. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are highly effective for both the amine and hydroxyl groups, yielding thermally stable derivatives suitable for GC analysis.
Experimental Protocol: GC-FID Analysis of this compound (Post-Derivatization)
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine, acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C
-
Detector (FID) Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Data Analysis: The purity is determined by the area percent method, where the peak area of the derivatized this compound is expressed as a percentage of the total area of all observed peaks.
Workflow for GC Purity Analysis of this compound
Caption: Workflow for GC Purity Analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be adapted for the analysis of a wide range of compounds, including those that are not suitable for GC. For this compound, which lacks a strong UV chromophore, derivatization is often employed to introduce a UV-active or fluorescent tag, thereby enhancing detection sensitivity. Reversed-phase HPLC is the most common mode of separation.
Expert Insight: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) in the presence of a thiol (for primary amines) or 9-fluorenylmethyl chloroformate (FMOC) can be utilized.[4] However, for a compound with both an amine and a hydroxyl group, a derivatizing agent that reacts with both or a method that can detect the underivatized compound is preferable to avoid complex derivatization chemistry. The use of a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can circumvent the need for derivatization.
Experimental Protocol: RP-HPLC-CAD/ELSD Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of a suitable diluent (e.g., methanol or a mixture of acetonitrile and water).
-
-
HPLC Conditions:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start with 80% A and 20% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: CAD or ELSD (settings optimized according to manufacturer's recommendations).
-
Data Analysis: Similar to GC, purity is typically determined by the area percent method.
Titrimetric Method: Quantifying the Basic Amine
Nonaqueous titration is a classical and robust method for determining the purity of acidic or basic substances that are poorly soluble or weakly reactive in water.[5] For this compound, the primary amine group can be accurately assayed by titration with a strong acid in a nonaqueous solvent.
Experimental Protocol: Nonaqueous Potentiometric Titration
-
Reagent Preparation:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
-
Procedure:
-
Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid.
-
Immerse a calibrated glass and reference electrode into the solution.
-
Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is determined from the point of maximum inflection on the titration curve.
-
-
Calculation:
-
Purity (%) = (V x N x M) / (W x 10)
-
V = Volume of perchloric acid consumed at the endpoint (mL)
-
N = Normality of the perchloric acid solution
-
M = Molecular weight of this compound (201.35 g/mol )
-
W = Weight of the sample (g)
-
-
Decision Tree for Selecting the Primary Purity Assay
Caption: Decision Tree for Purity Assay Selection.
Spectroscopic and Thermal Analysis: Identity and Absolute Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). A ¹H NMR spectrum provides a fingerprint of the molecule and can be used to confirm the identity of this compound. Furthermore, by integrating the signals corresponding to the protons of the main component and comparing them to the integrals of impurity signals, a quantitative assessment of purity can be made. For absolute purity determination, a certified internal standard is used.[6][7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, DSC can be used to determine its melting point and enthalpy of fusion. The presence of impurities typically causes a depression and broadening of the melting peak. Based on the van't Hoff equation, the mole fraction of impurities can be calculated from the shape of the melting endotherm, providing a measure of absolute purity.[8][9]
Conclusion
The purity analysis of this compound requires a comprehensive and orthogonal approach. While chromatographic methods like GC and HPLC are indispensable for separating and quantifying impurities, nonaqueous titration offers a robust and accurate assay of the active amine content. Spectroscopic and thermal methods such as NMR and DSC provide valuable information on identity and absolute purity. The choice of methodology should be guided by the specific requirements of the analysis, the nature of potential impurities, and the intended application of the this compound. By employing the techniques outlined in this guide, researchers and scientists can ensure the quality and consistency of this critical chemical building block, thereby fostering reproducibility and confidence in their scientific endeavors.
References
- This compound 67107-87-3 - TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/A1524
- This compound | C12H27NO | CID 5182020 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5182020
- This compound | CAS#:67107-87-3 | Chemsrc. URL: https://www.chemsrc.com/en/cas/67107-87-3_1039508.html
- This compound 67107-87-3 | TCI EUROPE N.V. URL: https://www.tcichemicals.com/BE/en/p/A1524
- Amino-alcohols Analysis of amino-alcohols, C - Agilent. URL: https://www.agilent.
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/technical-documents/articles/analytical/gc-ms-analysis-of-amino-acids.html
- Analysis of Amino Acids by HPLC - Agilent. URL: https://www.agilent.com/cs/library/primers/public/5990-3088EN.pdf
- Non Aqueous Titrations | PPTX - Slideshare. URL: https://www.slideshare.
- Nonaqueous titration of weak bases with perchloric acid - Metrohm. URL: https://www.metrohm.
- The Assay of Aminoacetic Acid Elixir by Nonaqueous Titration* - ResearchGate. URL: https://www.researchgate.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4060843/
- Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF - ResearchGate. URL: https://www.researchgate.
- Purity by Absolute qNMR Instructions. URL: https://www.nanalysis.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4225184/
- Purity Determination and DSC Tzero Technology - TA Instruments. URL: https://www.tainstruments.
- DSC purity - Mettler Toledo. URL: https://www.mt.
- Amino Acid Determination, Revision 1 - US Pharmacopeia (USP). URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/a1052_pre-post.pdf
- <1052> Amino Acid Determination - US Pharmacopeia (USP). URL: https://www.usp.
- 1-Dodecanol - the NIST WebBook - National Institute of Standards and Technology. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C112538&Type=Mass-Spec&Index=1#Mass-Spec
- 1-Dodecanol | C12H26O | CID 8193 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/8193
- Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detectio - Semantic Scholar. URL: https://www.semanticscholar.org/paper/Enhanced-Compound-Analysis-Using-Reactive-Paper-Schiff-Garc%C3%ADa-Reyes/4a9d7b9e8c3b9d8d6b9e3e2a0b1f0e4c6a3f9e1c
- State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples - bevital. URL: https://www.bevital.
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. URL: https://www.researchgate.
- analysis of amino acids by high performance liquid chromatography. URL: https://www.ijppsjournal.com/Vol4Issue3/3980.pdf
- HPLC Methods for Pharmaceutical Analysis, Volumes 1-4 | Wiley. URL: https://www.wiley.com/en-us/HPLC+Methods+for+Pharmaceutical+Analysis%2C+Volumes+1+4-p-9780471295287
- The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis. URL: https://www.inno-pharmchem.com/news/the-importance-of-high-purity-amino-alcohols-in-modern-peptide-synthesis-158226.html
- Certificate of Analysis. URL: https://www.leyan.com/Uploads/COA/1039508-Lg1228363758.pdf
- Amino alcohols, C - Agilent. URL: https://www.agilent.
- Amino alcohols Analysis of ethanol amines. URL: https://www.agilent.
- Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17338515/
- Analytical Methods - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay41584k
- No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines - ResearchGate. URL: https://www.researchgate.
- GENERAL INFORMATION. URL: https://www.usp.org/sites/default/files/usp_pdf/EN/USPNF/generalNoticesAndRequirements/g1052.pdf
Sources
- 1. This compound | 67107-87-3 | TCI AMERICA [tcichemicals.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Non Aqueous Titrations | PPTX [slideshare.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
- 9. mt.com [mt.com]
A Technical Guide to 12-Amino-1-dodecanol: Sourcing, Synthesis, and Application in Advanced Drug Delivery
This guide provides an in-depth technical overview of 12-Amino-1-dodecanol (CAS No. 67107-87-3), a critical bifunctional molecule gaining prominence in pharmaceutical research and development. We will explore its chemical properties, commercial availability, and its pivotal role as a building block for novel materials, particularly ionizable lipids for nanoparticle-based drug delivery systems. This document is intended for researchers, chemists, and formulation scientists engaged in the development of next-generation therapeutics.
Core Molecular Profile and Physicochemical Properties
This compound is a linear aliphatic chain comprised of twelve carbon atoms, uniquely functionalized with a primary amine group at one terminus (C-12) and a primary hydroxyl group at the other (C-1). This dual functionality is the cornerstone of its versatility, allowing it to act as a molecular linker or a foundational headgroup in the synthesis of more complex molecules.
Its key properties are summarized below:
| Property | Value | Source |
| CAS Number | 67107-87-3 | [1][2] |
| Molecular Formula | C₁₂H₂₇NO | [3] |
| Molecular Weight | 201.35 g/mol | [3] |
| Appearance | White to off-white crystalline powder or solid | |
| Melting Point | 79.0 to 83.0 °C | |
| Solubility | Soluble in methanol | |
| Purity (Typical) | >98.0% (by GC and/or Nonaqueous Titration) | [1] |
The presence of both a nucleophilic amine and a hydroxyl group on a flexible C₁₂ backbone allows for orthogonal chemical modifications, making it an ideal starting material for creating amphiphilic structures essential for self-assembling systems like lipid nanoparticles.
Commercial Availability and Sourcing
For research and development purposes, this compound is readily available from several specialized chemical suppliers. Sourcing high-purity material is critical, as impurities can significantly impact downstream applications, particularly in GMP-regulated environments. When selecting a supplier, researchers should prioritize vendors that provide comprehensive Certificates of Analysis (CoA) confirming purity and structural integrity via methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR).
Below is a comparative table of prominent commercial suppliers:
| Supplier | Product Number | Purity Specification | Key Features |
| TCI Chemicals | A1524 | >98.0% (GC) | Offers various pack sizes; provides detailed specifications and safety data.[1] |
| BLD Pharm | 67107-87-3 | Not specified, but analytical data (NMR, HPLC, LC-MS) is available. | Often provides competitive pricing for research quantities.[4] |
| Fisher Scientific | NC0738676 (TCI) | 98.0+% | Acts as a major distributor for TCI products, ensuring broad accessibility.[5] |
Note: Availability and specifications are subject to change. Always consult the supplier's website for the most current information.
Synthesis and Quality Control
While most researchers will procure this compound commercially, understanding its synthesis provides insight into potential impurities. Synthesis often involves the reduction of a bifunctional precursor, such as 12-aminododecanoic acid or its ester derivatives. For instance, processes have been developed for synthesizing 12-aminododecanoic acid from renewable feedstocks, which can then be reduced to form the corresponding amino alcohol.[6][7]
Key Quality Control Parameters:
-
Purity: Assessed primarily by Gas Chromatography (GC), which separates volatile impurities.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure, ensuring the correct placement of the amine and hydroxyl groups.
-
Amine Content: Nonaqueous titration can be employed to quantify the primary amine content, providing a secondary measure of purity.
Core Application: A Linchpin for Ionizable Lipids in LNP Drug Delivery
The most significant application of this compound is in the synthesis of ionizable cationic lipids , which are the cornerstone of modern Lipid Nanoparticle (LNP) formulations for delivering nucleic acid therapeutics (e.g., mRNA, siRNA).[8][9]
The Causality Behind Its Efficacy: An effective ionizable lipid requires a delicate balance: it must be cationic at a low pH to complex with the negatively charged nucleic acid backbone during formulation, yet remain near-neutral at physiological pH (~7.4) to minimize toxicity and facilitate cargo release inside the cell. The primary amine of this compound provides the ionizable headgroup that achieves this.
-
During Formulation (pH ~4-6): The amine group is protonated (R-NH₃⁺), enabling strong electrostatic interaction with the phosphate backbone of mRNA or siRNA.
-
In Circulation (pH 7.4): The amine is deprotonated (R-NH₂), rendering the LNP surface more neutral. This "stealth" characteristic reduces nonspecific interactions with blood components and non-target cells, improving circulation time and safety.
-
Inside the Endosome: Once endocytosed by a target cell, the endosome acidifies. The amine becomes protonated again, promoting interaction with the endosomal membrane and facilitating the release of the nucleic acid payload into the cytoplasm. This is a critical step for therapeutic efficacy.
Below is a workflow diagram illustrating the role of an amino lipid derived from this compound in the formulation of LNPs.
Caption: LNP formulation workflow using an amino lipid.
Experimental Protocol: Conceptual Formulation of LNPs via Microfluidics
This protocol describes a representative, self-validating workflow for producing LNPs using a microfluidic system. The system's reproducibility ensures that particle characteristics are consistently met when process parameters are controlled.
1. Preparation of Reagents:
- Lipid Stock (Organic Phase): Prepare a solution in absolute ethanol containing the ionizable lipid (synthesized from this compound), DSPC, cholesterol, and a PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).[10] The total lipid concentration should be optimized, for example, to 10-20 mg/mL. Causality: Ethanol is used to fully solubilize the hydrophobic lipid components into a single, homogenous phase.
- Payload Stock (Aqueous Phase): Dissolve the nucleic acid payload (e.g., mRNA) in a low pH buffer, such as 100 mM citrate buffer at pH 4.0.[10] Causality: The acidic buffer ensures the ionizable lipid's primary amine is protonated upon mixing, driving electrostatic complexation with the nucleic acid.
2. Microfluidic Mixing:
- Set up a microfluidic mixing device (e.g., a NanoAssemblr Ignite™).[11]
- Load the lipid stock into the organic phase inlet and the payload stock into the aqueous phase inlet.
- Set the flow rate ratio (FRR) between the aqueous and organic phases (e.g., 3:1).
- Set the total flow rate (TFR) to control the mixing time and resulting particle size (e.g., 12 mL/min). Causality: The microfluidic architecture ensures rapid, controlled mixing. The high TFR and specific FRR create turbulent flow that triggers rapid nanoprecipitation of lipids around the nucleic acid core, leading to the formation of small, uniform LNPs.[10]
3. Maturation and Purification:
- Collect the nascent LNP solution from the outlet.
- Dialyze the solution against a neutral buffer (e.g., PBS, pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10 kDa MWCO). This step removes the ethanol and raises the pH. Causality: Dialysis is critical for removing the organic solvent and shifting the pH to a biocompatible range, which also neutralizes the LNP surface charge.
4. Characterization (Self-Validation):
- Particle Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A target size would be 80-100 nm with a PDI < 0.15.
- Zeta Potential: Measure the surface charge at both formulation pH and neutral pH to confirm the pH-responsive nature of the particles.
- Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a surfactant (e.g., Triton X-100).
Safety and Handling
According to supplier Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[12][13]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[13]
-
P280: Wear protective gloves, eye protection, and face protection.[13]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[13]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
Researchers must handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).
Conclusion
This compound is more than a simple chemical reagent; it is an enabling building block for the design of sophisticated drug delivery systems. Its bifunctional nature, commercial accessibility, and well-defined properties make it a valuable component in the synthesis of ionizable lipids that are central to the success of LNP-based nucleic acid therapies. A thorough understanding of its sourcing, handling, and application provides researchers with the foundation needed to innovate in the field of advanced drug delivery.
References
- This compound | C12H27NO | CID 5182020. PubChem - NIH. [Link]
- This compound, 5g, Each. CP Lab Safety. [Link]
- Synthesis of 12-aminododecanoic acid.
- Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin p
- Lipids used for the formulation of lipid nanoparticles (LNPs). Bio-Synthesis. [Link]
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- Dodecanol. Wikipedia. [Link]
- Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. PMC - NIH. [Link]
- Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. MDPI. [Link]
- 1-Dodecanol. NIST WebBook. [Link]
- 1-Dodecanol | C12H26O | CID 8193. PubChem - NIH. [Link]
Sources
- 1. This compound | 67107-87-3 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound | 67107-87-3 [chemicalbook.com]
- 3. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 67107-87-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]
- 7. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 9. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
Spectroscopic Prediction and Structural Elucidation of 12-Amino-1-dodecanol: A Guide for Researchers
An In-depth Technical Guide for Drug Development Professionals
Abstract
12-Amino-1-dodecanol is a bifunctional linear molecule of significant interest in materials science and drug development, serving as a versatile linker and building block. Its utility is predicated on its precise structure: a primary amine and a primary alcohol at opposite ends of a C₁₂ alkyl chain. Unambiguous structural confirmation is therefore a critical first step in any research and development workflow. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. We will explore the theoretical underpinnings of the expected spectral features, offering field-proven insights into experimental design and data interpretation for scientists engaged in its synthesis or application.
The Analytical Imperative: Confirming the Structure of this compound
The molecular formula of this compound is C₁₂H₂₇NO, with a monoisotopic mass of 201.2093 Da.[1][2] Its value lies in the spatial separation of its two reactive functional groups. The primary amine provides a nucleophilic site for conjugation, while the hydroxyl group offers another handle for esterification or etherification. In drug delivery, for instance, this structure is ideal for tethering hydrophobic payloads to hydrophilic targeting moieties. Before such advanced applications, however, we must rigorously confirm that the synthesized material is, in fact, the correct isomer and is of high purity. NMR and MS are the gold-standard techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of Connectivity
NMR spectroscopy provides the most definitive, non-destructive insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
Predicted ¹H NMR Spectrum: Mapping the Protons
The proton NMR spectrum is anticipated to be characterized by distinct signals for the protons adjacent to the amine and hydroxyl groups, with the majority of the methylene protons resonating in a crowded upfield region.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). CD₃OD is often preferred as it can exchange with the -OH and -NH₂ protons, causing their signals to disappear, which can be a useful confirmation tool.
-
Referencing: Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire data on a 400 MHz or higher field spectrometer.
-
Acquisition Parameters: Employ a standard pulse program with 16 to 32 scans to achieve adequate signal-to-noise.
Table 1: Predicted ¹H NMR Assignments for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| a (-CH₂OH) | ~3.64 | Triplet (t) | 2H | Protons are deshielded by the adjacent electronegative oxygen atom. Coupled to two neighboring protons on C2. |
| b (-CH₂NH₂) | ~2.68 | Triplet (t) | 2H | Protons are deshielded by the adjacent nitrogen atom, but less so than by oxygen. Coupled to two neighboring protons on C11. |
| c (-CH₂CH₂OH) | ~1.57 | Multiplet (m) | 2H | Protons at C2, adjacent to the deshielded methylene group at C1. |
| d (-CH₂CH₂NH₂) | ~1.43 | Multiplet (m) | 2H | Protons at C11, adjacent to the deshielded methylene group at C12. |
| e (-(CH₂)₈-) | ~1.26 | Broad Multiplet | 16H | Protons of the central methylene chain (C3-C10) are in very similar chemical environments, leading to significant signal overlap. |
| f (-OH) | Variable (e.g., 1.0-4.0) | Broad Singlet (br s) | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Signal will exchange with D₂O. |
| g (-NH₂) | Variable (e.g., 1.0-3.0) | Broad Singlet (br s) | 2H | Similar to the hydroxyl proton, the shift is variable and the signal is often broad. Will also exchange with D₂O. |
Causality in Experimental Choices: The choice of a high-field spectrometer (≥400 MHz) is crucial for achieving the best possible resolution, especially for separating the multiplets at positions c and d from the main methylene envelope (e ). The prediction of chemical shifts is based on established empirical data for long-chain alcohols and amines.[3][4][5]
Diagram 1: Predicted ¹H NMR Structural Assignments
Caption: Visual mapping of predicted ¹H NMR signals to the structure of this compound.
Predicted ¹³C NMR Spectrum: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum provides a direct count of the chemically distinct carbon environments. For this molecule, we expect to resolve most, if not all, of the 12 carbon signals.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample: The same sample prepared for ¹H NMR can be used. Higher concentrations (20-50 mg) are beneficial due to the low natural abundance of the ¹³C isotope.
-
Acquisition: Run a proton-decoupled experiment (e.g., zgpg30) to produce a spectrum of singlets. A longer relaxation delay (2-5 seconds) and a higher number of scans (e.g., 512-1024) are necessary.
Table 2: Predicted ¹³C NMR Assignments for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (-CH₂OH) | ~63.1 | The carbon is directly bonded to the highly electronegative oxygen, causing a strong downfield shift. |
| C12 (-CH₂NH₂) | ~42.2 | The carbon is bonded to nitrogen, which is less electronegative than oxygen, resulting in a smaller down-`shift compared to C1. |
| C2 | ~32.8 | Standard chemical shift for a methylene carbon beta to a hydroxyl group. |
| C11 | ~33.8 | Standard chemical shift for a methylene carbon beta to an amino group. |
| C3, C10 | ~25.7 - 26.8 | Carbons gamma to the functional groups. |
| C4 - C9 | ~29.3 - 29.7 | The central methylene carbons have very similar electronic environments, leading to a dense cluster of peaks. |
Authoritative Grounding: These predictions are derived from foundational principles of ¹³C NMR and are consistent with extensive spectral databases for aliphatic compounds.[6][7][8][9] The deshielding effect of electronegative atoms is the primary determinant of the chemical shifts for C1 and C12.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight, which confirms the elemental composition, and the fragmentation pattern, which acts as a structural fingerprint.
Electrospray Ionization (ESI-MS): The Molecular Ion
ESI is a soft ionization technique ideal for polar, non-volatile molecules like this compound.[10][11] It ionizes the molecule with minimal fragmentation, allowing for clear determination of the molecular weight.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a 50:50 mixture of methanol and water, typically with 0.1% formic acid to facilitate protonation.
-
Ionization Mode: Operate in positive ion mode ([M+H]⁺) as the primary amine is a basic site that is readily protonated.
-
Analysis: Infuse the sample directly into the ESI source and acquire the full scan spectrum. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.
Predicted Molecular Ion:
-
Molecular Formula: C₁₂H₂₇NO
-
Exact Mass: 201.2093
-
Predicted Ion: [M+H]⁺
-
Predicted m/z: 202.2165
Diagram 2: ESI-MS Workflow for Molecular Ion Detection
Caption: A streamlined workflow for the ESI-MS analysis of this compound.
Tandem Mass Spectrometry (MS/MS): Structural Fingerprinting
To confirm the structure, we isolate the [M+H]⁺ ion (m/z 202.2) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides irrefutable evidence for the terminal functional groups.
Trustworthiness via Self-Validation: The fragmentation pathways for simple aliphatic alcohols and amines are well-understood and highly predictable.[12][13][14] The presence of fragment ions corresponding to the loss of water and ammonia, along with the characteristic iminium ion, would provide a self-validating confirmation of the proposed structure.
Predicted Fragmentation Pathways:
-
Loss of Water ([M+H - H₂O]⁺): A facile neutral loss from the protonated alcohol moiety.
-
m/z 202.2 ⟶ m/z 184.2
-
-
Loss of Ammonia ([M+H - NH₃]⁺): A characteristic neutral loss from the protonated primary amine.
-
m/z 202.2 ⟶ m/z 185.2
-
-
Alpha Cleavage at Amine: Cleavage of the C11-C12 bond adjacent to the nitrogen is highly favorable, producing a stable, resonance-delocalized iminium ion. This is often the base peak in the MS/MS spectrum of primary amines.[13][15]
-
m/z 202.2 ⟶ m/z 30.03 (CH₂=NH₂⁺)
-
Diagram 3: Predicted MS/MS Fragmentation Pathways
Caption: Key diagnostic fragment ions predicted in the MS/MS spectrum.
Conclusion
This guide outlines the predicted NMR and mass spectral characteristics of this compound. The combination of ¹H NMR to define proton environments, ¹³C NMR to map the carbon skeleton, high-resolution MS to confirm elemental composition, and MS/MS to fingerprint the functional groups provides a robust, multi-faceted approach to structural verification. For any researcher, scientist, or drug development professional utilizing this molecule, applying this analytical workflow is a non-negotiable step to ensure experimental integrity and the reliability of downstream results.
References
- PubChem. This compound | C12H27NO.
- Chemsrc. This compound | CAS#:67107-87-3. Chemsrc.[Link]
- MySkinRecipes. This compound. MySkinRecipes.[Link]
- Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.[Link]
- Whitman College. GCMS Section 6.
- Chemistry LibreTexts.
- Abraham, R.J., et al. CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Liverpool.[Link]
- Google Patents. Synthesis of 12-aminododecanoic acid.
- Wikipedia.
- Banerjee, S., & Mazumdar, S. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.[Link]
- University of Puget Sound. NMR Chemical Shifts. University of Puget Sound.[Link]
- Problems in Chemistry.
- Wishart, D.S., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.[Link]
- Ho, C. S., et al.
- Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts.[Link]
- Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.[Link]
- FooDB. 1-Dodecanol (Lauryl Alcohol C-12). FooDB.[Link]
- ELTE.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.[Link]
- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest.[Link]
- University of Colorado Boulder. 13C NMR Chemical Shift Table. University of Colorado Boulder.[Link]
- Oregon State University. 13 C NMR Chemical Shifts.
- NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org.[Link]
- Chemistry with Caroline. How to Predict the Number of Signals in a 1H NMR. YouTube.[Link]
- Abraham, R.J., et al. Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution. SciSpace.[Link]
- ATB. 12-Aminododecanoicacid | C12H25NO2.
Sources
- 1. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:67107-87-3 | Chemsrc [chemsrc.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. compoundchem.com [compoundchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. GCMS Section 6.15 [people.whitman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. whitman.edu [whitman.edu]
Methodological & Application
Protocol for Forming Amine-Terminated Self-Assembled Monolayers using 12-Amino-1-dodecanol on Silicon Dioxide Substrates
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed protocol for the formation of amine-terminated self-assembled monolayers (SAMs) on silicon dioxide (SiO₂) surfaces using 12-Amino-1-dodecanol. This compound is a bifunctional molecule featuring a primary alcohol at one terminus and a primary amine at the other. This guide leverages the reaction between the terminal hydroxyl group of the molecule and the silanol-rich surface of SiO₂ to create a covalently attached monolayer presenting a reactive amino group to the interface. This protocol is designed for researchers in materials science, nanotechnology, and biotechnology who require functional surfaces for applications such as biosensor development, cell adhesion studies, and the covalent immobilization of biomolecules.[1][2] We will detail substrate preparation, monolayer deposition from the vapor phase, and key characterization techniques for monolayer validation.
Introduction and Scientific Rationale
Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on a solid substrate.[3] They are a cornerstone of surface engineering, allowing for precise control over the chemical and physical properties of an interface, such as wettability, adhesion, and biocompatibility.[4] The choice of the molecule and substrate is critical and is dictated by the specific headgroup chemistry that drives the self-assembly process.
The molecule of interest, this compound, presents a unique case. It possesses a C₁₂ alkyl chain, providing van der Waals forces for ordering, but lacks the common headgroups used for SAM formation on standard substrates, such as a thiol for gold or a trichlorosilane for silicon dioxide.
-
On Gold (Au) Substrates: Direct formation of a stable, well-ordered SAM with this compound is challenging because neither the hydroxyl (-OH) nor the amino (-NH₂) group exhibits the strong, specific affinity required for robust assembly on gold. The gold-sulfur bond is the gold standard for this system, with a bond strength of approximately 45 kcal/mol. Therefore, creating an amine-terminated surface on gold with this molecule would typically require a two-step approach, such as first forming a SAM of an ω-acid alkanethiol (e.g., 11-mercaptoundecanoic acid) and then coupling the amino group of this compound to the terminal carboxyl groups.
-
On Silicon Dioxide (SiO₂) Substrates: Silicon dioxide surfaces, upon proper activation, are rich in surface hydroxyl (silanol, Si-OH) groups. These groups are reactive sites for covalent bond formation. The most common method for forming amine-terminated SAMs on SiO₂ is through the use of aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), which form highly stable siloxane (Si-O-Si) bonds with the surface.[5][6] However, it is also possible to form a monolayer through the direct reaction of an alcohol with the silanol groups, resulting in a Si-O-C linkage. While this bond is generally less robust than the Si-O-Si bond formed from silanes, this direct grafting strategy can be effective, particularly when performed from the vapor phase at elevated temperatures to drive the condensation reaction.
This application note focuses on the direct grafting of this compound onto a silicon dioxide substrate via its hydroxyl terminus. This approach provides a straightforward, single-molecule method to generate a surface rich in primary amines, which are valuable for subsequent covalent immobilization of proteins, DNA, or other molecules of interest.[2]
Mechanism of Monolayer Formation
The formation of the this compound SAM on SiO₂ proceeds via a dehydration-condensation reaction between the primary alcohol of the molecule and the surface silanol groups (Si-OH) of the substrate. The process is facilitated by thermal treatment, which provides the activation energy needed to eliminate a molecule of water and form a covalent Si-O-C ether linkage. The long alkyl chains (C₁₂) then align and pack due to van der Waals interactions, resulting in an ordered monolayer with the amino groups oriented away from the surface.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Purpose |
| Silicon Wafers (P-type, <100>) | Prime Grade | University Wafer | Substrate |
| This compound (>98%) | Reagent Grade | TCI Chemicals | SAM Precursor |
| Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | Sigma-Aldrich | Piranha Solution |
| Hydrogen Peroxide (H₂O₂) | ACS Grade, 30% | Sigma-Aldrich | Piranha Solution |
| Ethanol (200 Proof) | Anhydrous | Sigma-Aldrich | Rinsing Solvent |
| Toluene | Anhydrous | Sigma-Aldrich | Rinsing Solvent |
| Deionized (DI) Water | >18 MΩ·cm | - | Rinsing |
| High Purity Nitrogen Gas (N₂) | 99.998% | - | Drying |
Experimental Protocols
Protocol 1: Substrate Preparation - Hydroxylation of Silicon Dioxide
Causality: The density of silanol (Si-OH) groups on the silicon surface is the single most critical factor for achieving a dense, uniform monolayer.[7] Standard silicon wafers have a native oxide layer, but its quality and degree of hydroxylation can be inconsistent. A piranha solution etch (a 7:3 mixture of H₂SO₄ and H₂O₂) is a highly effective method to remove organic residues and fully hydroxylate the surface, creating a fresh, reactive layer of Si-OH groups ready for reaction.
Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Prepare the solution in a fume hood by adding the H₂O₂ slowly to the H₂SO₄. Never add acid to peroxide.
Procedure:
-
Cleave silicon wafers into appropriately sized pieces (e.g., 1 cm x 1 cm) using a diamond scribe.
-
In a designated glass beaker inside a fume hood, slowly add 3 parts 30% H₂O₂ to 7 parts concentrated H₂SO₄. The solution will become very hot.
-
Using acid-resistant tweezers, immerse the silicon substrates into the hot piranha solution for 15-20 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water (at least 5 cycles).
-
Rinse the substrates with anhydrous ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for SAM formation to prevent atmospheric contamination.
Protocol 2: SAM Formation by Vapor Deposition
Causality: While solution-phase deposition is common for many SAMs, vapor-phase deposition is often superior for forming monolayers from less reactive precursors like alcohols on oxide surfaces.[5][8] The process, carried out under vacuum and at an elevated temperature, helps to drive the condensation reaction by removing the water by-product and provides the necessary thermal energy for the reaction to occur. This results in a more ordered and covalently bound monolayer than might be achieved from solution.
Procedure:
-
Place a small amount (e.g., 50-100 mg) of this compound into a small ceramic crucible.
-
Place the freshly cleaned silicon substrates onto a sample holder within a vacuum deposition chamber.
-
Place the crucible containing the this compound into the chamber, ensuring it is positioned near a heating element and downstream from the substrates relative to the vacuum pump.
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁵ Torr.
-
Heat the substrates to 100-120 °C and allow the temperature to stabilize.
-
Gently heat the crucible containing the this compound to a temperature sufficient for sublimation/evaporation (approximately 80-100 °C).
-
Allow the deposition to proceed for 4-6 hours under static vacuum or very low gas flow.
-
After deposition, turn off the heaters and allow the chamber to cool to room temperature under vacuum.
-
Vent the chamber with nitrogen gas and remove the substrates.
-
To remove any non-covalently bound (physisorbed) molecules, sonicate the substrates in a beaker of anhydrous toluene for 5 minutes, followed by a thorough rinse with anhydrous ethanol.
-
Dry the functionalized substrates under a stream of nitrogen and store them in a desiccator or other clean, dry environment.
Characterization and Validation
Validating the presence and quality of the SAM is a critical step. A combination of techniques should be used to confirm monolayer formation, surface coverage, and chemical identity.
| Characterization Technique | Parameter Measured | Expected Result for a High-Quality SAM |
| Contact Angle Goniometry | Static Water Contact Angle (WCA) | A clean, hydroxylated SiO₂ surface is very hydrophilic (WCA < 15°). A well-formed amino-terminated monolayer should be moderately wettable, with a WCA in the range of 60-70°.[1][8] |
| Spectroscopic Ellipsometry | Film Thickness | The thickness should be consistent with a monolayer of vertically-oriented molecules. For a 12-carbon chain, the expected thickness is approximately 1.5 - 2.0 nm.[9] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | The survey scan should show the appearance of N 1s and an increased C 1s signal, along with the underlying Si and O signals from the substrate. High-resolution scan of the N 1s peak should confirm the presence of primary amine groups (~399-400 eV).[10][11] |
Applications of Amino-Terminated Surfaces
The primary amine groups presented by the this compound SAM serve as highly versatile chemical handles for a multitude of applications in research and drug development:
-
Biosensor Fabrication: Covalent immobilization of antibodies, enzymes, or nucleic acids for specific analyte detection.[4]
-
Cell Adhesion Studies: The amine groups can be protonated to create a positively charged surface, which can be used to study cell attachment and proliferation.[1]
-
Drug Delivery Systems: Attachment of drug molecules or targeting ligands to nanoparticle surfaces functionalized with a similar amino-terminated layer.
-
Molecular Layer-by-Layer Assembly: The amino groups can serve as the foundation for building up more complex, multilayered functional films.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Water Contact Angle (< 40°) | Incomplete monolayer formation or poor surface coverage. | 1. Ensure substrate was properly cleaned and hydroxylated. 2. Increase deposition time or temperature. 3. Check for vacuum leaks or precursor degradation. |
| Very High Water Contact Angle (> 80°) | Physisorbed multilayers of precursor on the surface. | Increase the duration or intensity of the post-deposition sonication/rinsing step. |
| Inconsistent Results Across Substrate | Non-uniform heating of substrate or precursor during deposition. | Optimize the geometry of the deposition chamber to ensure uniform heating and vapor flow. |
| No Nitrogen Signal in XPS | Failure of the SAM to form. | Re-evaluate the entire process, paying close attention to substrate cleaning and deposition parameters (temperature, vacuum, time). Ensure precursor purity. |
References
- Chatgilialoglu, C., & Studer, A. (2012).
- Ye, T., et al. (2003). Aldehyde-Terminated Self-Assembled Monolayers on Gold: Immobilization of Amines onto Gold Surfaces. Journal of the American Chemical Society. [Link]
- Bele, M., et al. (1997).
- Jordan, C. E., et al. (1997). Reversible Protection and Reactive Patterning of Amine- and Hydroxyl-Terminated Self-Assembled Monolayers on Gold Surfaces for the Fabrication of Biopolymer Arrays. Langmuir. [Link]
- Keselowsky, B. G., et al. (2004). Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies.
- Volmer, M., et al. (1998). Amine species on self-assembled monolayers of ω-aminothiolates on gold as identified by XPS and NEXAFS spectroscopy. Langmuir. [Link]
- Vellutini, L., et al. (2011). Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry. [Link]
- Sato, Y., et al. (2024). Amino acid interactions dependent on the polymerization of charged residues and surface properties of monolayers. RSC Publishing. [Link]
- Winkler, A. (2007). Self assembled monolayer formation of alkanethiols on gold.
- Anderson, J. M., et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PubMed Central. [Link]
- MDPI. (2022).
- Bunker, B. C., et al. (1994). Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir. [Link]
- DataPhysics Instruments. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements.
- Lee, T. R., et al. (1998). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir. [Link]
- Riegler, H., & Möhwald, H. (1996). Ellipsometry and X-ray Reflectivity Studies on Monolayers of Phosphatidylethanolamine and Phosphatidylcholine in Contact with n-Dodecane, n-Hexadecane, and Bicyclohexyl. Langmuir. [Link]
- Calborean, A., et al. (2024).
- Hozumi, A., et al. (2001). Amino-terminated self-assembled monolayer on a SiO₂ surface formed by chemical vapor deposition. Journal of Vacuum Science & Technology A. [Link]
- Zhang, F., et al. (2006). Self-assembly of Amino-Functionalized Monolayers on Silicon Surfaces and Preparation of Superhydrophobic Surfaces Based on Alkanoic Acid Dual Layers and Surface Roughening. Journal of Colloid and Interface Science. [Link]
- Vellutini, L., et al. (2012).
- Lee, H., et al. (2012).
- J.A. Woollam Co. (n.d.). Ellipsometry FAQ. J.A. Woollam. [Link]
- Molecular Vista. (n.d.).
- Thomas, K. R. J., et al. (2013). Spectroscopic ellipsometry data (410.0 to 741.5 nm, 44 data points) and...
- J.A. Woollam Co. (n.d.). Thin Film Thickness. J.A. Woollam. [Link]
- PubChem - NIH. (n.d.). This compound. PubChem. [Link]
- MDPI. (2022). Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. MDPI.com. [Link]
- Lee, J. W., et al. (2005). Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody. Biosensors and Bioelectronics. [Link]
- Cui, F., et al. (2005). Effects of amino-terminated self-assembled monolayers on nucleation and growth of chemical vapor-deposited copper films. Applied Surface Science. [Link]
- Zhang, F., et al. (2006). Self-assembly of amino-functionalized monolayers on silicon surfaces and preparation of superhydrophobic surfaces based on alkanoic acid dual layers and surface roughening.
- Wu, G., et al. (2000). Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy. Langmuir. [Link]
- Zhang, H., & Li, Z. (2015). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics. [Link]
- Wikipedia. (n.d.). Self-assembled monolayer. Wikipedia. [Link]
Sources
- 1. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Unexpected hydrophobicity on self-assembled monolayers terminated with two hydrophilic hydroxyl groups - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Self-assembly of amino-functionalized monolayers on silicon surfaces and preparation of superhydrophobic surfaces based on alkanoic acid dual layers and surface roughening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 10. researchgate.net [researchgate.net]
- 11. Amino acid interactions dependent on the polymerization of charged residues and surface properties of monolayers - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D5LF00069F [pubs.rsc.org]
Application Notes and Protocols for Covalent Immobilization of Proteins on 12-Amino-1-dodecanol and 12-Aminododecanethiol Self-Assembled Monolayers
Authored by: Gemini, Senior Application Scientist
Introduction
The controlled immobilization of proteins onto solid substrates is a cornerstone of modern biotechnology, enabling advancements in biosensors, immunoassays, drug discovery, and fundamental studies of protein interactions.[1][2] Self-Assembled Monolayers (SAMs) provide an ideal platform for these applications, offering a straightforward method to create highly ordered and well-defined surface chemistries.[3][4] This guide provides detailed protocols for the covalent immobilization of proteins on surfaces functionalized with a terminal amine group using either 12-Amino-1-dodecanol for oxide-based substrates or 12-aminododecanethiol for gold surfaces.
The strategy involves a two-step process. First, a SAM with a terminal primary amine group is formed on the substrate. This amine-terminated surface is then activated using N-hydroxysuccinimide (NHS) ester chemistry, a robust and widely used method for coupling biomolecules.[5][6] The activated NHS esters readily react with primary amines on the protein (e.g., the side chain of lysine residues) to form stable amide bonds, resulting in the covalent attachment of the protein to the surface.[7][8] This approach allows for a high degree of control over the surface properties and the density of immobilized proteins.
Principle of the Method
The covalent immobilization process can be broken down into three key stages:
-
Formation of the Amine-Terminated Self-Assembled Monolayer (SAM):
-
On Gold Substrates: 12-aminododecanethiol is used to form a SAM on a clean gold surface. The thiol group has a strong affinity for gold, leading to the spontaneous formation of a highly ordered monolayer.
-
On Oxide Substrates (e.g., Glass, Silicon Dioxide): this compound is attached to the surface via a silanization process, creating a stable siloxane bond with the hydroxylated surface.
-
-
Activation of the Amine-Terminated SAM: The primary amine groups on the SAM are activated using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10] EDC activates carboxyl groups (in this case, introduced via a bifunctional crosslinker) to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester.[10] Alternatively, a homobifunctional NHS-ester crosslinker can be used to directly react with the surface amines.
-
Covalent Immobilization of the Protein: The NHS-ester-activated surface is then exposed to a solution containing the protein of interest. The primary amines on the protein surface nucleophilically attack the NHS ester, forming a stable amide bond and covalently linking the protein to the SAM.[11][12]
Experimental Workflow
The overall experimental workflow for the covalent immobilization of proteins on amine-terminated SAMs is depicted below.
Figure 1: General experimental workflow for protein immobilization.
Detailed Protocols
Part 1: Formation of Amine-Terminated SAMs
Protocol 1.1: 12-Aminododecanethiol SAM on Gold Substrates
This protocol is adapted for the formation of an amine-terminated SAM on gold surfaces.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
12-aminododecanethiol
-
Anhydrous Ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water (18.2 MΩ·cm)
-
High-purity nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Rinse the gold substrate with ethanol and deionized water.
-
Dry under a stream of nitrogen.
-
For rigorous cleaning, immerse the substrate in freshly prepared Piranha solution for 10-15 minutes.[7] (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrate with deionized water, followed by ethanol.
-
Dry the substrate under a stream of nitrogen gas.[7]
-
-
SAM Formation:
-
Prepare a 1 mM solution of 12-aminododecanethiol in anhydrous ethanol.
-
To ensure the amine group is deprotonated, the pH of the solution can be adjusted to ~12 by adding a few drops of concentrated ammonium hydroxide.[7]
-
Immerse the cleaned gold substrate in the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent evaporation and contamination.[7][13]
-
-
Rinsing and Drying:
Protocol 1.2: this compound SAM on Oxide Substrates (e.g., Glass, SiO2)
This protocol utilizes a silanization reaction to form the SAM.
Materials:
-
Oxide-coated substrates (e.g., glass slides, silicon wafers)
-
(3-Aminopropyl)triethoxysilane (APTES) or a similar amino-silane
-
This compound (will be coupled to the silanized surface)
-
Anhydrous Toluene or Ethanol
-
Piranha solution or RCA-1 clean (Ammonium hydroxide, hydrogen peroxide, water mixture)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Hydroxylation:
-
Clean the substrates by sonicating in acetone, then isopropanol, and finally deionized water (15 minutes each).
-
Immerse the substrates in Piranha solution or RCA-1 clean for 30 minutes to generate hydroxyl groups on the surface.
-
Rinse extensively with deionized water and dry under nitrogen.
-
-
Silanization with Amino-Silane:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol.
-
Immerse the cleaned, hydroxylated substrates in the APTES solution for 1-2 hours at room temperature.
-
Rinse the substrates with toluene (or ethanol), followed by sonication in the same solvent to remove excess silane.
-
Cure the silanized substrates in an oven at 110°C for 30-60 minutes.[8]
-
-
Coupling of this compound (if not using a direct amino-alkoxysilane):
-
This step is more complex and typically a direct amino-terminated silane like APTES is used. For the purpose of this guide, we will proceed with the amine-terminated surface from step 2.
-
Part 2: Activation of Amine-Terminated SAMs with an NHS-Ester Crosslinker
This protocol uses a homobifunctional NHS-ester crosslinker to activate the surface amines.
Materials:
-
Amine-functionalized substrate (from Part 1)
-
Bis(sulfosuccinimidyl) suberate (BS3) or similar water-soluble, homobifunctional NHS-ester crosslinker
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare Crosslinker Solution:
-
Immediately before use, dissolve the NHS-ester crosslinker (e.g., BS3) in amine-free buffer to a final concentration of 1-5 mM. NHS esters are susceptible to hydrolysis, so fresh solutions are critical.[14]
-
-
Activation Reaction:
-
Immerse the amine-functionalized substrate in the crosslinker solution.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the crosslinker solution.
-
Rinse thoroughly with the amine-free buffer, followed by deionized water to remove excess crosslinker and byproducts.[8]
-
Dry the substrate under a gentle stream of nitrogen.
-
Part 3: Covalent Immobilization of Protein
Materials:
-
NHS-ester activated substrate (from Part 2)
-
Protein of interest
-
Immobilization Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Ethanolamine or 100 mM Glycine in PBS, pH 7.5)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare Protein Solution:
-
Immobilization Reaction:
-
Quenching:
-
Remove the protein solution.
-
Immerse the substrate in the Quenching Buffer for 15-30 minutes at room temperature to deactivate any remaining NHS-ester groups.[3]
-
-
Final Washing:
-
Wash the substrate thoroughly with the Washing Buffer to remove non-covalently bound protein.
-
Rinse with deionized water and dry under a gentle stream of nitrogen.
-
Store the protein-immobilized substrate in a suitable buffer at 4°C until use.[8]
-
Characterization of SAM Formation and Protein Immobilization
Successful formation of the SAM and subsequent protein immobilization should be verified using appropriate surface characterization techniques.
| Technique | Parameter Measured | Expected Outcome for this compound/thiol SAM | Expected Outcome after Protein Immobilization |
| Contact Angle Goniometry | Surface Hydrophobicity/Wettability | Decrease in contact angle compared to a bare hydrophobic surface due to the terminal amine groups. | Increase in contact angle and change in surface energy, consistent with a protein layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | Presence of N1s peak (~400 eV) and S2p peak (~162 eV for thiol on gold).[7] | Increase in the N1s signal and appearance of characteristic protein peaks (e.g., amide C1s, O1s). |
| Atomic Force Microscopy (AFM) | Surface Topography and Roughness | A smooth, uniform surface characteristic of a well-ordered SAM.[7] | Increased surface roughness and the appearance of globular features corresponding to immobilized proteins. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Modes of Chemical Bonds | Characteristic peaks for C-H stretching of the alkyl chain and N-H bending of the amine group. | Appearance of amide I and amide II bands (~1650 cm⁻¹ and ~1550 cm⁻¹, respectively). |
Chemical Reaction Pathway
The chemical reactions involved in the activation and immobilization process are illustrated below.
Figure 2: Chemical reaction scheme for protein immobilization.
Applications in Research and Drug Development
Surfaces with covalently immobilized proteins are invaluable tools in various fields:
-
Biosensors: Immobilized antibodies, enzymes, or receptors can be used for the specific detection of analytes in complex biological samples.[1]
-
Immunoassays: Creating solid-phase assays (e.g., ELISA-like formats) for high-throughput screening.
-
Drug Discovery: Studying drug-target interactions by immobilizing a target protein and screening compound libraries.[1]
-
Biomaterial Development: Creating biocompatible surfaces that can promote specific cellular responses.
-
Fundamental Protein Studies: Investigating protein structure-function relationships and protein-protein interactions at surfaces.
References
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73.
- Bio-Rad. (2014, May 16). Ligand Immobilization in Protein Interaction Studies — An Unattended Amine Coupling Protocol with Automatic Coinjection Activation. Bio-Radiations.
- Hinterdorfer, P., & Dufrêne, Y. F. (2018). Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy. Journal of Visualized Experiments, (138).
- ResearchGate. (n.d.). Protocols for covalent immobilization of enzymes.
- Biacore. (n.d.). Covalent oriented coupling.
- ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?.
- National Center for Biotechnology Information. (n.d.). A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance.
- Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold.
- Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode.
- ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with....
- PubMed. (2012, January). Structural and functional characterization of S-adenosylmethionine (SAM) synthetase from Pichia ciferrii.
- National Center for Biotechnology Information. (n.d.). Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies.
- MDPI. (n.d.). Applications of DNA-Functionalized Proteins.
- Royal Society of Chemistry. (n.d.). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM.
- Longdom. (n.d.). Applications of Biosensors, Cell Transformation, and Designed Proteins in Synthetic Biology.
- Dr. Lee Group. (2011, September 22). A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants.
- Dr. Lee Group. (2022, October 4). Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. its.caltech.edu [its.caltech.edu]
- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioradiations.com [bioradiations.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. if.tugraz.at [if.tugraz.at]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 12-Amino-1-dodecanol as a Versatile Linker for Bioconjugation
Introduction: The Strategic Advantage of Long-Chain Alkyl Linkers in Bioconjugation
In the intricate field of bioconjugate therapeutics, which includes modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far from a passive spacer.[1] It is a critical component that dictates the stability, solubility, and pharmacokinetic profile of the final conjugate.[1][2] Among the diverse classes of linkers, long-chain aliphatic linkers offer unique advantages. 12-Amino-1-dodecanol, a bifunctional molecule featuring a C12 alkyl chain flanked by a primary amine and a primary hydroxyl group, has emerged as a valuable tool for researchers and drug developers.[3][4]
The 12-carbon backbone of this linker provides significant spatial separation between the conjugated biomolecules, which can be crucial for mitigating steric hindrance and preserving the biological activity of each component.[5] This extended, flexible chain can also influence the overall hydrophobicity of the conjugate, a key parameter in modulating cell permeability and aggregation properties.[1] This guide provides an in-depth exploration of this compound as a bioconjugation linker, complete with detailed protocols for its activation and conjugation to biomolecules.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇NO | [4] |
| Molecular Weight | 201.35 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 79.0 to 83.0 °C | [7] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous solutions. | [8] |
| Reactive Groups | Primary Amine (-NH₂), Primary Hydroxyl (-OH) | [7] |
Core Applications in Bioconjugation
The bifunctional nature of this compound allows for a two-stage conjugation strategy, providing researchers with significant control over the synthesis of complex bioconjugates.
-
PROTAC Synthesis: this compound is utilized as a linker to connect a ligand for an E3 ubiquitin ligase with a ligand for a target protein, forming a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce targeted protein degradation.[3]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic payloads to antibodies, where the long chain can help to overcome steric hindrance and potentially improve the drug-to-antibody ratio (DAR).[1][2]
-
Surface Modification: The amino or hydroxyl group can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Drug Delivery Systems: Incorporation of this linker into drug delivery systems can enhance the loading capacity and stability of nanocarriers.[9][10][11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the activation and conjugation of this compound. These protocols are designed to be self-validating, with explanations for key experimental choices.
Protocol 1: Activation of the Hydroxyl Group of this compound via N-Hydroxysuccinimide (NHS) Ester Formation
This protocol describes the conversion of the terminal hydroxyl group into a more reactive functional group, such as a carboxylic acid, followed by activation to an NHS ester. This "activated" linker can then readily react with primary amines on a target biomolecule.
Rationale: Direct activation of the hydroxyl group can be challenging. A more robust approach is to first introduce a carboxyl group, which can then be efficiently converted to an NHS ester. This multi-step process ensures high yields and a stable, reactive linker.
Workflow Diagram:
Caption: Workflow for the activation of this compound.
Materials:
-
Boc-12-Amino-1-dodecanol (The amine group should be protected to prevent self-reaction)
-
Succinic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Part 1: Carboxylation of Boc-12-Amino-1-dodecanol
-
Dissolve Boc-12-Amino-1-dodecanol (1 equivalent) in anhydrous DCM.
-
Add succinic anhydride (1.2 equivalents) and pyridine (1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid derivative by silica gel column chromatography.
Part 2: NHS Ester Activation
-
Dissolve the purified carboxylic acid derivative (1 equivalent) in anhydrous DMF.[8]
-
Add NHS (1.2 equivalents) and EDCI (1.2 equivalents). If using DCC, dissolve it in a minimal amount of anhydrous DCM before adding.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight.
-
Monitor the formation of the NHS ester by TLC.
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
The resulting solution containing the Boc-protected NHS-activated linker can often be used directly in the next step or purified by chromatography if necessary.
Part 3: Amine Deprotection
-
Dissolve the Boc-protected NHS ester in DCM.
-
Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting activated linker with a free primary amine is now ready for conjugation.
Protocol 2: Conjugation of an Amine-Functionalized Biomolecule to a Carboxylated Surface using this compound as a Linker
This protocol details the use of this compound to link a biomolecule with a free amine group (e.g., a protein) to a surface functionalized with carboxylic acid groups.
Rationale: This method utilizes the classic carbodiimide chemistry to form a stable amide bond.[12] The primary amine of this compound reacts with the activated carboxyl groups on the surface, leaving the terminal hydroxyl group available for subsequent functionalization or direct interaction studies.
Workflow Diagram:
Caption: Immobilization workflow using this compound.
Materials:
-
Carboxyl-functionalized surface (e.g., beads, sensor chip)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
This compound
-
Ethanolamine or other quenching agent
-
Amine-containing biomolecule (for optional subsequent conjugation)
Procedure:
-
Surface Activation:
-
Wash the carboxylated surface with MES buffer (e.g., 0.1 M, pH 6.0).
-
Prepare a fresh solution of EDCI (e.g., 0.4 M) and NHS (e.g., 0.1 M) in MES buffer.
-
Incubate the surface with the EDCI/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.[13]
-
Wash the surface with MES buffer to remove excess activation reagents.
-
-
Linker Attachment:
-
Immediately dissolve this compound in PBS (pH 7.4) to a desired concentration (e.g., 10-50 mM).
-
Incubate the activated surface with the this compound solution for 1-2 hours at room temperature. The primary amine of the linker will react with the NHS ester on the surface to form a stable amide bond.[14]
-
Wash the surface with PBS to remove unbound linker.
-
-
Quenching (Blocking):
-
To deactivate any remaining NHS esters, incubate the surface with a quenching solution (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes.
-
Wash the surface extensively with PBS.
-
-
Characterization and Further Conjugation:
-
The surface is now functionalized with a C12 chain terminating in a hydroxyl group. This surface can be characterized by methods such as contact angle goniometry or X-ray photoelectron spectroscopy (XPS).
-
The terminal hydroxyl group can be further activated for the covalent attachment of other molecules if desired.
-
Protocol 3: Conjugation of a Carboxyl-Containing Molecule to a Biomolecule via this compound
This protocol describes a "two-sided" conjugation, where this compound links a molecule with a carboxyl group to a biomolecule with an amine group.
Rationale: This is a common strategy in drug delivery and PROTAC synthesis. The hydroxyl group of this compound is first reacted with the carboxyl-containing molecule. Then, the linker's amine group is coupled to the target biomolecule.
Workflow Diagram:
Caption: Two-sided conjugation using this compound.
Procedure:
-
Esterification:
-
Protect the amine of this compound with a Boc group as described previously.
-
Dissolve the carboxyl-containing molecule (1 equivalent), Boc-12-Amino-1-dodecanol (1.1 equivalents), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous DCM.
-
Add DCC (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the DCU precipitate and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the ester product by column chromatography.
-
-
Amine Deprotection:
-
Deprotect the Boc group using TFA in DCM as described in Protocol 1.
-
-
Amide Bond Formation with Biomolecule:
-
This step depends on the functional groups of the target biomolecule.
-
If the biomolecule has available carboxyl groups: Activate the biomolecule's carboxyl groups with EDCI/NHS in an appropriate buffer (e.g., MES, pH 6.0). Then, add the amine-functionalized linker-molecule conjugate in a suitable buffer (e.g., PBS, pH 7.4-8.0) to form an amide bond.
-
If the biomolecule has available amine groups: This would require the initial carboxyl-containing molecule to have a second reactive group for this final conjugation step.
-
Purification and Characterization of Bioconjugates
Purification is a critical step to remove unreacted components and byproducts.[15] The choice of method depends on the properties of the bioconjugate.
-
Size Exclusion Chromatography (SEC): Effective for separating large bioconjugates (e.g., proteins, antibodies) from smaller molecules like the unreacted linker and activation reagents.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purifying smaller bioconjugates and for analyzing the purity of the final product.
-
Affinity Chromatography: Can be employed if one of the conjugated molecules has a specific binding partner, allowing for highly selective purification.[15]
Characterization of the final conjugate is essential to confirm successful synthesis and determine key parameters like the drug-to-antibody ratio (DAR).
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate.
-
UV-Vis Spectroscopy: To quantify the concentration of the biomolecule and potentially the attached molecule if it has a distinct chromophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of smaller conjugates.
Conclusion
This compound is a highly versatile and valuable linker in the field of bioconjugation. Its long alkyl chain provides spatial separation and can be tailored to modulate the physicochemical properties of the resulting bioconjugate. The presence of two distinct functional groups, a primary amine and a primary hydroxyl, allows for controlled, stepwise conjugation strategies. By understanding the principles of its activation and conjugation chemistry, and by following robust protocols, researchers can effectively leverage this compound to construct novel and efficacious bioconjugates for a wide range of applications in research and therapeutic development.
References
- Larsen, J. W., et al. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega.
- Takaoka, Y., et al. (2017). Arylation Chemistry for Bioconjugation. PMC.
- Gayo, L. M., et al. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega.
- Google Patents. (n.d.). KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof.
- Grover, N., & Koul, V. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
- St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC.
- PubChem. (n.d.). This compound.
- van der Velden, J. L. J., et al. (2017). Affinity-Based Purification of Polyisocyanopeptide Bioconjugates. PubMed.
- Li, J., et al. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC.
- Pip-Meunier, E., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI.
- NJ Bio, Inc. (n.d.). Linkers for ADCs.
- Vector Laboratories. (2024). Mitigating ADC Toxicities With Linker-Payload Design... YouTube.
- ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with....
- Zhang, C., et al. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. PubMed.
- Reddit. (2024). Help with NHS ester activation.
- Creative Biolabs. (n.d.). Chemical Conjugation.
- Ioannides, C. (Ed.). (2002). Enzyme Systems that Metabolise Drugs and Other Xenobiotics. John Wiley & Sons Ltd.
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- MDPI. (2023). From Nutrient to Nanocarrier: The Multifaceted Role of Vitamin B12 in Drug Delivery.
- Wikipedia. (n.d.). Dodecanol.
- PubMed Central. (2023). Enhanced drug delivery with nanocarriers: a comprehensive review of recent advances in breast cancer detection and treatment.
- MDPI. (2021). Organic Nanocarriers for Bevacizumab Delivery: An Overview of Development, Characterization and Applications.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 67107-87-3 | TCI AMERICA [tcichemicals.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. From Nutrient to Nanocarrier: The Multifaceted Role of Vitamin B12 in Drug Delivery [mdpi.com]
- 10. Enhanced drug delivery with nanocarriers: a comprehensive review of recent advances in breast cancer detection and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Affinity-Based Purification of Polyisocyanopeptide Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 12-Amino-1-dodecanol derivatives for drug delivery systems
Application Note & Protocols
Topic: Synthesis and Application of 12-Amino-1-dodecanol Derivatives for Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of effective drug delivery systems is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Lipid-based nanoparticles (LNPs) have emerged as a leading platform for delivering a wide range of therapeutics, from small molecules to nucleic acids.[1][2] The performance of these carriers is critically dependent on their lipid composition. This guide provides a comprehensive overview and detailed protocols for the synthesis of custom lipid derivatives based on the versatile this compound scaffold. We will explore the rationale behind chemical modifications, provide step-by-step synthetic procedures, outline essential characterization techniques, and demonstrate their application in the formulation of LNPs for drug delivery.
Introduction: The Need for Custom Lipids in Drug Delivery
Lipid-based drug delivery systems, including liposomes and lipid nanoparticles (LNPs), offer significant advantages such as biocompatibility, biodegradability, and the ability to encapsulate both hydrophilic and hydrophobic drugs.[3][4] The success of groundbreaking therapeutics, such as mRNA vaccines, has underscored the critical role of engineered lipid components, particularly ionizable cationic lipids, in protecting the payload and facilitating its intracellular delivery.[5]
While standard lipids are commercially available, the synthesis of novel derivatives allows for the fine-tuning of physicochemical properties to overcome specific delivery challenges. Key goals of custom lipid design include:
-
Enhanced Encapsulation: Improving the loading capacity for specific drug molecules.[6]
-
Controlled Release: Modulating the drug release profile at the target site.[3]
-
Improved Stability: Increasing the shelf-life and in vivo stability of the formulation.[7]
-
Targeted Delivery: Incorporating moieties that direct the carrier to specific cells or tissues.[4]
The this compound molecule is an excellent starting scaffold for creating such custom lipids. Its bifunctional nature—a primary amine on one end and a primary alcohol on the other—allows for orthogonal chemical modifications, enabling the attachment of hydrophobic tails, hydrophilic headgroups, or targeting ligands.
Synthesis of the Core Scaffold and its Derivatives
The core of our approach is the stepwise functionalization of this compound. The primary amine serves as an ideal handle for introducing hydrophobic lipid tails via N-acylation, while the hydroxyl group can be used for attaching polymers like polyethylene glycol (PEG) or other functional groups.
Figure 1: General workflow for the two-step synthesis of functionalized this compound derivatives.
Protocol 1: N-Acylation of this compound with Oleoyl Chloride
This protocol describes the formation of an amide bond between the primary amine of the scaffold and the carboxyl group of a fatty acid. This step imparts the necessary hydrophobicity for the derivative to integrate into a lipid bilayer.
Rationale: Oleic acid is chosen for its unsaturated nature, which introduces a "kink" in the lipid tail. This disrupts tight packing within the lipid bilayer, potentially increasing the fluidity of the nanoparticle membrane and facilitating endosomal escape—a critical step for intracellular drug delivery.
Materials:
-
This compound (CAS: 67107-87-3)[8]
-
Oleoyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of oleoyl chloride (1.05 eq) in anhydrous DCM to the flask dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the this compound spot indicates reaction completion.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(12-hydroxyldodecyl)oleamide.
Self-Validation: The success of the synthesis must be confirmed through rigorous characterization as detailed in Section 3.
Physicochemical Characterization of Synthesized Derivatives
Characterization is a non-negotiable step to confirm the identity, purity, and structure of the synthesized compounds before their use in formulations.[9]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals to look for include the disappearance of the primary amine protons and the appearance of a new amide proton (typically δ 5.5-8.5 ppm). Protons adjacent to the amide and ester linkages will also show characteristic shifts.
-
¹³C NMR: Confirms the carbon skeleton. Look for the characteristic carbonyl peaks of the newly formed amide (~170-175 ppm).
B. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The successful N-acylation is confirmed by:
-
The disappearance of the N-H bending vibration of the primary amine (around 1600 cm⁻¹).
-
The appearance of a strong amide C=O stretch (Amide I band) at ~1640-1680 cm⁻¹.
-
The appearance of an N-H bend (Amide II band) at ~1520-1570 cm⁻¹.
C. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight of the synthesized compound.
| Technique | This compound (Starting Material) | N-(12-hydroxyldodecyl)oleamide (Product) |
| ¹H NMR | ~2.7 ppm (triplet, 2H, -CH₂-NH₂) | ~3.2 ppm (quartet, 2H, -CH₂-NH-), ~5.8 ppm (broad singlet, 1H, -NH-CO-) |
| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1600 (N-H bend) | ~3300 (N-H stretch), ~1640 (C=O Amide I), ~1550 (N-H Amide II) |
| MS (m/z) | Expected: [M+H]⁺ = 202.21 | Expected: [M+H]⁺ = 468.44 |
| Table 1: Expected Characterization Data for the N-Acylation Product. |
Application in Drug Delivery: LNP Formulation and Evaluation
The newly synthesized lipid derivatives can be incorporated into LNP formulations to carry therapeutic payloads. The thin-film hydration method is a common and straightforward technique for laboratory-scale preparation.[10][11]
Figure 2: Workflow for Lipid Nanoparticle (LNP) formulation via the thin-film hydration method.
Protocol 2: LNP Formulation by Thin-Film Hydration
Rationale: This method involves dissolving lipids in an organic solvent, creating a thin film by evaporation, and then hydrating this film with an aqueous phase containing the drug. This process leads to the self-assembly of lipids into vesicles.[10]
Materials:
-
Synthesized N-(12-hydroxyldodecyl)oleamide
-
Helper Lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., DSPE-PEG2000)
-
Chloroform or a Chloroform/Methanol mixture
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Hydrophilic or hydrophobic drug model
-
Rotary evaporator
-
Probe sonicator or extruder with polycarbonate membranes
Procedure:
-
Lipid Dissolution: In a round-bottom flask, dissolve the synthesized lipid, helper lipid, cholesterol, and PEG-lipid in chloroform at a desired molar ratio (e.g., 50:10:38.5:1.5). If encapsulating a lipophilic drug, add it at this stage.[11]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Film Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) and vortexing the flask above the lipid phase transition temperature. This will form a milky suspension of Multilamellar Vesicles (MLVs).[10]
-
Size Reduction: To obtain a uniform population of small unilamellar vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by:
-
Sonication: Using a probe sonicator on ice.
-
Extrusion: Passing the suspension multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm). Extrusion is generally preferred as it yields a more homogenous size distribution.
-
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Evaluation of LNP Properties
Once formulated, the LNPs must be characterized to ensure they meet the required specifications for a drug delivery vehicle.
| Parameter | Technique | Typical Desired Range | Rationale |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 50 - 200 nm, PDI < 0.2 | Size influences biodistribution and cellular uptake. A low Polydispersity Index (PDI) indicates a uniform population. |
| Zeta Potential | Laser Doppler Velocimetry | Slightly positive or neutral | Surface charge affects stability and interaction with biological membranes.[7] |
| Encapsulation Efficiency (%) | Spectrophotometry or HPLC | > 80% | Measures the percentage of the initial drug that is successfully entrapped within the LNPs.[3] |
| Table 2: Key Parameters for Evaluating LNP Formulations. |
Conclusion
The this compound scaffold provides a robust and versatile platform for the rational design of functional lipids for drug delivery. Through straightforward chemical modifications like N-acylation and O-functionalization, researchers can create custom derivatives with tailored properties to enhance drug loading, stability, and release kinetics. The protocols outlined in this guide provide a foundation for synthesizing these novel excipients and formulating them into effective lipid-based nanoparticle systems. Rigorous physicochemical characterization at each stage is essential to ensure the creation of reliable and reproducible drug delivery vehicles poised to advance the next generation of therapeutics.
References
- Vertex AI Search. (2026). Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. MDPI.
- Molla, A. (2025). Engineering Lipid Nanoparticles for Enhanced Drug Encapsulation and Release: Current Status and Future Prospective. American Journal of Polymer Science and Technology, 11(2), 15-23.
- NIH. (n.d.).
- ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
- Vertex AI Search. (n.d.). Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects.
- Pharma Excipients. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
- PMC - PubMed Central. (n.d.).
- MDPI. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements.
- American Pharmaceutical Review. (2011).
- PMC - PubMed Central. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
- PubMed. (2006). Synthesis and characterization of (S)
- BLD Pharm. (n.d.). 67107-87-3|this compound.
- TCI Chemicals. (n.d.). This compound 67107-87-3.
- TCI (Shanghai) Development Co., Ltd. (n.d.). This compound | 67107-87-3.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 67107-87-3.
Sources
- 1. Engineering Lipid Nanoparticles for Enhanced Drug Encapsulation and Release: Current Status and Future Prospective [ouci.dntb.gov.ua]
- 2. Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. This compound | 67107-87-3 | TCI AMERICA [tcichemicals.com]
- 9. Synthesis and characterization of (S)-amino alcohol modified M41S as effective material for the enantioseparation of racemic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols for the Fabrication of Electrochemical Biosensors with 12-Amino-1-dodecanol
This technical guide provides a comprehensive overview and detailed protocols for the fabrication of electrochemical biosensors utilizing 12-Amino-1-dodecanol. This long-chain amino-alcohol is an exemplary surface modification agent, enabling the robust immobilization of biorecognition molecules. These protocols are designed for researchers, scientists, and drug development professionals seeking to develop sensitive and selective electrochemical biosensing platforms.
Introduction: The Strategic Advantage of this compound in Biosensor Construction
Electrochemical biosensors are powerful analytical tools that combine the high selectivity of biological recognition elements with the sensitivity of electrochemical transduction.[1] A critical step in the fabrication of these sensors is the stable and oriented immobilization of bioreceptors onto the electrode surface.[2][3] this compound, a bifunctional molecule with a terminal hydroxyl group (often used for its thiol-like affinity to gold) and a terminal primary amine, is an ideal candidate for creating well-ordered self-assembled monolayers (SAMs) on gold electrodes.[4][5]
The long alkyl chain (12 carbons) of this compound promotes the formation of densely packed and highly organized monolayers. This ordered structure provides a membrane-like microenvironment that is beneficial for immobilizing biological molecules and acts as a dielectric layer, minimizing non-specific adsorption and reducing background noise.[4][6] The terminal primary amine group serves as a versatile anchor for the covalent attachment of a wide range of biorecognition molecules, such as enzymes, antibodies, and nucleic acids, through common cross-linking chemistries.[7][8]
This guide will detail two primary protocols for bioreceptor immobilization onto a this compound modified electrode: one utilizing glutaraldehyde cross-linking and the other employing the more common 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[9][10] Additionally, we will cover the essential electrochemical characterization techniques, Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), to validate each step of the biosensor fabrication process.[11][12]
PART 1: Core Materials and Equipment
Reagents and Consumables
| Reagent | Supplier | Grade | Notes |
| This compound | Major Chemical Supplier | ≥98% | For R&D use only.[13] |
| Ethanol | Major Chemical Supplier | Anhydrous, ≥99.5% | |
| Glutaraldehyde | Major Chemical Supplier | 25% aqueous solution | Handle in a fume hood. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Major Chemical Supplier | ≥98% | Store desiccated at -20°C. |
| N-hydroxysuccinimide (NHS) | Major Chemical Supplier | ≥98% | Store desiccated at -20°C. |
| Phosphate Buffered Saline (PBS) | Major Chemical Supplier | pH 7.4 | Prepare from tablets or powder. |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Major Chemical Supplier | ACS Reagent Grade | For electrochemical characterization. |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Major Chemical Supplier | ACS Reagent Grade | For electrochemical characterization. |
| Potassium Chloride (KCl) | Major Chemical Supplier | ACS Reagent Grade | For electrochemical characterization. |
| Sulfuric Acid (H₂SO₄) | Major Chemical Supplier | Concentrated, 95-98% | Handle with extreme care. |
| Hydrogen Peroxide (H₂O₂) | Major Chemical Supplier | 30% solution | Handle with extreme care. |
| Deionized (DI) Water | In-house | 18.2 MΩ·cm | |
| Bioreceptor Molecule (e.g., antibody, enzyme) | User-defined | High purity | |
| Ethanolamine | Major Chemical Supplier | ≥99% | For blocking unreacted sites. |
Equipment
-
Potentiostat/Galvanostat with EIS capabilities
-
Three-electrode system (Working, Reference, Counter electrodes)
-
Gold working electrodes (disk, screen-printed, etc.)
-
Sonicator
-
Nitrogen gas source
-
Pipettes and general laboratory glassware
PART 2: Step-by-Step Fabrication Protocols
Protocol 1: Gold Electrode Pre-treatment and Cleaning
A pristine electrode surface is paramount for the formation of a uniform and stable SAM.[14] This protocol describes a common and effective cleaning procedure for gold electrodes.
-
Mechanical Polishing:
-
Polish the gold electrode surface with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad for 5 minutes each.
-
Rinse thoroughly with DI water between each polishing step.
-
-
Sonication:
-
Sonicate the electrode in DI water for 10 minutes.
-
Sonicate in ethanol for another 10 minutes to remove organic contaminants.
-
Rinse with DI water and dry under a gentle stream of nitrogen.
-
-
Electrochemical Cleaning:
-
In a 0.5 M H₂SO₄ solution, perform cyclic voltammetry by sweeping the potential between the oxidation and reduction potentials of gold (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable and characteristic voltammogram for clean gold is obtained.
-
Rinse the electrode thoroughly with DI water and dry under nitrogen.
-
Protocol 2: Formation of the this compound Self-Assembled Monolayer (SAM)
This protocol details the formation of a well-ordered amine-terminated SAM on the clean gold electrode.
-
Prepare the Incubation Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
-
SAM Formation:
-
Immediately after cleaning and drying, immerse the gold electrode in the this compound solution.
-
Incubate for 12-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered monolayer.[5]
-
-
Rinsing:
-
After incubation, remove the electrode from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Rinse with DI water.
-
Dry the electrode under a gentle stream of nitrogen.
-
Protocol 3: Immobilization of Bioreceptors
The terminal amine groups of the this compound SAM provide a reactive handle for the covalent attachment of bioreceptor molecules.[15] Two common and effective methods are presented below.
Glutaraldehyde is a homobifunctional cross-linker that reacts with primary amines to form Schiff bases.
-
Activation of the SAM:
-
Immerse the this compound modified electrode in a 2.5% (v/v) aqueous solution of glutaraldehyde for 1 hour at room temperature.[16][17] This step activates the surface by attaching one end of the glutaraldehyde to the amine-terminated SAM.
-
Rinse the electrode thoroughly with DI water and dry under nitrogen.
-
-
Immobilization of the Bioreceptor:
-
Pipette a solution of the bioreceptor (e.g., 100 µg/mL in PBS, pH 7.4) onto the activated electrode surface.
-
Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
To block any remaining unreacted aldehyde groups, immerse the electrode in a 1 M ethanolamine solution (pH 8.5) for 30 minutes.
-
Rinse thoroughly with PBS and then DI water.
-
The biosensor is now ready for use or storage at 4°C.
-
EDC/NHS chemistry is a highly efficient method for forming stable amide bonds between primary amines and carboxyl groups.[18][19][20] This method is suitable for bioreceptors that have accessible carboxyl groups (e.g., proteins).
-
Activation of the Bioreceptor:
-
In a microcentrifuge tube, mix your bioreceptor solution (containing carboxyl groups) with a freshly prepared solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer (e.g., MES buffer, pH 6.0). The optimal ratio of EDC/NHS to the bioreceptor should be empirically determined.[9]
-
Incubate this mixture for 15-30 minutes at room temperature to activate the carboxyl groups of the bioreceptor.
-
-
Immobilization of the Activated Bioreceptor:
-
Pipette the solution containing the activated bioreceptor onto the this compound modified electrode surface.
-
Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
To quench any unreacted NHS-esters on the bioreceptor and block any non-specific binding sites on the electrode surface, immerse the electrode in a 1 M ethanolamine solution (pH 8.5) or a 1% (w/v) BSA solution in PBS for 30 minutes.
-
Rinse thoroughly with PBS and then DI water.
-
The biosensor is now ready for use or storage at 4°C.
-
PART 3: Electrochemical Characterization and Validation
Electrochemical techniques are indispensable for verifying the successful modification of the electrode surface at each fabrication step.[21][22]
Cyclic Voltammetry (CV)
CV is a powerful technique for probing the electrochemical properties of the modified electrode.[23][24] It provides information about the blocking properties of the SAM and the successful immobilization of the bioreceptor.[25]
-
Procedure:
-
Perform CV measurements in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Scan the potential from -0.2 V to +0.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.
-
-
Expected Results:
-
Bare Gold Electrode: A well-defined pair of redox peaks with a small peak-to-peak separation (ΔEp) will be observed.
-
After SAM Formation: The redox peaks will be significantly suppressed, and the ΔEp will increase, indicating that the SAM is blocking the electron transfer of the redox probe to the electrode surface.
-
After Bioreceptor Immobilization: A further decrease in the peak currents and an increase in ΔEp is expected due to the additional blocking layer of the bioreceptor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a highly sensitive technique for characterizing the interfacial properties of the electrode.[11][26] It measures the impedance of the system over a range of frequencies and is often represented as a Nyquist plot.[12]
-
Procedure:
-
Perform EIS measurements in the same redox probe solution as for CV.
-
Apply a DC potential equal to the formal potential of the redox couple and a small AC perturbation (e.g., 10 mV) over a frequency range of 100 kHz to 0.1 Hz.
-
-
Expected Results:
-
Bare Gold Electrode: The Nyquist plot will show a small semicircle, indicating a low charge transfer resistance (Rct).
-
After SAM Formation: The diameter of the semicircle (Rct) will increase significantly, reflecting the insulating nature of the SAM.
-
After Bioreceptor Immobilization: A further increase in the Rct is expected as the bulky biomolecules hinder the access of the redox probe to the electrode surface.
-
PART 4: Visualizations and Data Summary
Experimental Workflow Diagram
Sources
- 1. Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication of Electrochemical-DNA Biosensors for the Reagentless Detection of Nucleic Acids, Proteins and Small Molecules (Journal Article) | OSTI.GOV [osti.gov]
- 3. Fabrication of electrochemical-DNA biosensors for the reagentless detection of nucleic acids, proteins and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an efficient amine-functionalized glass platform by additional silanization treatment with alkylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Facile Method for the Non-Covalent Amine Functionalization of Carbon-Based Surfaces for Use in Biosensor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors | Semantic Scholar [semanticscholar.org]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. Studies on the effect of electrode pretreatment on the coverage of self-assembled monolayers of dodecanethiol on gold by electrochemical reductive desorption determination - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. warwick.ac.uk [warwick.ac.uk]
- 18. Ligand coupling [sprpages.nl]
- 19. biocat.com [biocat.com]
- 20. electrochemsci.org [electrochemsci.org]
- 21. researchgate.net [researchgate.net]
- 22. Recent Developments in the Design and Fabrication of Electrochemical Biosensors Using Functional Materials and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. medcraveonline.com [medcraveonline.com]
- 26. A review of electrochemical impedance spectroscopy for bioanalytical sensors - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 12-Amino-1-dodecanol Films
Audience: Researchers, materials scientists, and drug development professionals engaged in surface modification, biosensor development, and biomaterial engineering.
Abstract: 12-Amino-1-dodecanol is a bifunctional molecule capable of forming highly ordered thin films and self-assembled monolayers (SAMs) on various substrates. The terminal amino (-NH2) and hydroxyl (-OH) groups provide versatile anchor points for further functionalization, making these films critical in fields ranging from biocompatible coatings to advanced sensor platforms. The performance and reliability of these functional surfaces are dictated by the quality of the film—its uniformity, chemical integrity, and molecular organization. This guide provides a comprehensive overview and detailed protocols for a suite of analytical techniques essential for robustly characterizing this compound films, ensuring reproducibility and optimal performance in downstream applications.
The Rationale for Multi-Technique Characterization
No single analytical technique can fully elucidate the complex nature of a molecular thin film. A comprehensive understanding requires correlating information across different analytical modalities. For instance, while spectroscopy confirms chemical identity, microscopy reveals spatial arrangement and surface topography. This guide is structured around a logical workflow, moving from foundational chemical verification to detailed structural and functional analysis.
Application Notes and Protocols for Creating Hydrophilic Surfaces with 12-Amino-1-dodecanol
Introduction: The Critical Role of Surface Hydrophilicity in Advanced Research
In the realms of biomedical research, diagnostics, and drug development, the ability to precisely control the interactions between a material surface and its aqueous environment is paramount. Hydrophilic surfaces, characterized by their strong affinity for water, are instrumental in a myriad of applications, from preventing non-specific protein adsorption in immunoassays to enhancing the biocompatibility of medical implants.[1][2] The creation of well-defined, robust, and reproducible hydrophilic surfaces is therefore a foundational technique for innovation in these fields.
This guide provides a comprehensive, step-by-step protocol for the creation of hydrophilic surfaces through the self-assembly of 12-Amino-1-dodecanol. This bifunctional molecule, possessing a terminal amino group (-NH₂) and a terminal hydroxyl group (-OH) connected by a twelve-carbon alkyl chain, offers a versatile platform for surface modification. The long alkyl chain promotes the formation of ordered, self-assembled monolayers (SAMs), while the exposed amino and hydroxyl groups impart the desired hydrophilic character to the surface. We will delve into the underlying principles of this technique, provide detailed experimental protocols for common substrates, and outline the essential characterization methods to validate the successful modification of your surfaces.
Underlying Principles: The Self-Assembly of this compound
The formation of a hydrophilic surface using this compound relies on the principle of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that spontaneously form on a substrate.[2] The process is driven by the affinity of a specific "headgroup" in the molecule for the substrate and the van der Waals interactions between the adjacent alkyl chains.
In the case of this compound, the choice of substrate dictates which end of the molecule acts as the primary anchor.
-
On Silicon Oxide (SiO₂) Surfaces: The hydroxyl groups present on a cleaned silicon surface can form hydrogen bonds with the amino group of this compound, leading to the covalent attachment of the molecule to the surface. This leaves the hydroxyl end of the this compound exposed, rendering the surface hydrophilic.
-
On Gold (Au) Surfaces: While less common for this specific molecule due to the stronger affinity of thiols for gold, the amino group can still adsorb onto a gold surface, albeit with a weaker interaction. For more robust attachment to gold, a thiol-terminated version of a similar long-chain amino alcohol would be preferable. However, for the purposes of this guide, we will focus on the more prevalent application on oxide surfaces.
The close packing of the dodecyl chains, driven by van der Waals forces, results in a dense and relatively stable monolayer, presenting a uniform hydrophilic interface.
Experimental Protocols
This section provides detailed protocols for creating hydrophilic surfaces using this compound on silicon wafers, a common substrate in many research applications.
I. Materials and Equipment
| Category | Item | Notes |
| Chemicals | This compound | High purity (>98%) is recommended. |
| Ethanol (200 proof) | For solution preparation and rinsing. | |
| Isopropanol (ACS grade) | For substrate cleaning. | |
| Deionized (DI) water | High purity (18.2 MΩ·cm) is essential. | |
| Sulfuric acid (H₂SO₄) | For piranha solution (use with extreme caution). | |
| Hydrogen peroxide (H₂O₂, 30%) | For piranha solution (use with extreme caution). | |
| Substrates | Silicon wafers | Prime grade, single-side polished. |
| Equipment | Ultrasonic bath | For substrate cleaning. |
| Spin coater (optional) | For uniform substrate drying. | |
| Nitrogen gas source | For drying substrates. | |
| Fume hood | Essential for working with piranha solution. | |
| Glassware (beakers, petri dishes) | For solution preparation and immersion. | |
| Tweezers (non-magnetic, stainless steel) | For handling substrates. |
II. Substrate Preparation: The Foundation of a High-Quality Monolayer
The cleanliness and chemical state of the substrate are critical for the formation of a uniform and stable SAM. The following protocol describes the cleaning of a silicon wafer.
A. Standard RCA Clean (or a simplified version)
For many applications, a thorough cleaning with organic solvents followed by an oxidative step is sufficient.
-
Degreasing:
-
Place the silicon wafers in a beaker with isopropanol.
-
Sonicate for 15 minutes.
-
Rinse thoroughly with DI water.
-
Place the wafers in a beaker with ethanol.
-
Sonicate for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Oxidative Cleaning (Piranha Etch - EXTREME CAUTION REQUIRED ):
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work exclusively in a certified fume hood.
-
Prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. Never add H₂SO₄ to H₂O₂ .
-
Immerse the cleaned wafers in the piranha solution for 15-20 minutes. The solution will become hot.
-
Carefully remove the wafers and rinse extensively with DI water.
-
-
Drying:
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
For optimal results, use a spin coater to ensure a particle-free surface.
-
The cleaned wafers should be used immediately for the self-assembly process.
-
III. Preparation of this compound Solution
-
Prepare a 1-5 mM solution of this compound in 200 proof ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
IV. The Self-Assembly Process
The following diagram illustrates the workflow for the self-assembly of this compound on a prepared silicon wafer.
Sources
Application Notes & Protocols: Leveraging 12-Amino-1-dodecanol for Advanced Layer-by-Layer Assembly
Introduction: The Unique Potential of a Bifunctional Molecule in Nanofilm Fabrication
The Layer-by-Layer (LbL) assembly technique has emerged as a remarkably simple, versatile, and cost-effective method for creating precisely controlled, nanoscale-thin films.[1][2] This process typically involves the sequential adsorption of complementary species onto a substrate, enabling the fabrication of multicomposite films with tailored functionalities.[3] While the classic LbL system relies on alternating polycations and polyanions, the field is continually evolving to incorporate molecules that offer more complex interaction capabilities.
This guide focuses on 12-Amino-1-dodecanol (A-DOD) , a bifunctional linear molecule that presents a unique combination of a primary amine (-NH₂) at one terminus and a primary alcohol (-OH) at the other, separated by a 12-carbon aliphatic chain.[4] This distinct molecular architecture makes it an exceptionally valuable building block in LbL assembly, moving beyond simple electrostatic interactions to incorporate hydrogen bonding and hydrophobic forces. Its integration allows for the development of sophisticated nanofilms for applications ranging from targeted drug delivery to advanced biosensor platforms.
The Mechanistic Versatility of this compound in LbL Assembly
The efficacy of this compound in LbL construction stems from its ability to engage in multiple, tunable, non-covalent interactions. The choice of solvent pH and the pairing species dictates which of these forces will dominate the assembly process.
-
Electrostatic Interactions: The terminal amine group has a pKa that allows it to be readily protonated to an ammonium cation (-NH₃⁺) in aqueous solutions with a pH below ~9-10. This positive charge serves as the primary anchor for electrostatic LbL assembly with anionic partners, such as negatively charged polymers (e.g., poly(styrene sulfonate)), proteins, or DNA.[1] This is the most conventional driving force used in LbL.
-
Hydrogen Bonding: Both the terminal hydroxyl group and the amine group are potent hydrogen bond donors and acceptors.[5][6] This allows A-DOD to be assembled with neutral or weakly charged polymers that possess complementary hydrogen-bonding moieties, such as ethers, carboxylic acids, or amides (e.g., poly(vinylpyrrolidone) or poly(acrylic acid)). This interaction is crucial for building films under conditions where electrostatic forces are weak or undesirable.
-
Hydrophobic Interactions: The 12-carbon saturated alkyl chain provides significant hydrophobicity. In aqueous environments, these chains can self-associate to minimize their contact with water, creating organized, stable domains within the LbL film. This property is particularly useful for encapsulating hydrophobic drugs or creating barrier layers within the film architecture.
These distinct interaction modalities can be leveraged individually or in concert to achieve fine control over film structure and properties.
Caption: Intermolecular forces driving the LbL assembly of this compound.
Application Notes: Harnessing A-DOD for Advanced Materials
Application 1: Controlled Drug Delivery Systems
The unique amphiphilic character of A-DOD makes it an ideal component for creating drug delivery vehicles. LbL films constructed with A-DOD can form reservoir-like structures capable of encapsulating a wide range of therapeutic agents.[7][8]
-
Causality: By alternating A-DOD with a biocompatible polyanion like hyaluronic acid, a multilayered film can be built on a nanoparticle core. The hydrophobic alkyl chains of A-DOD can form domains suitable for loading lipophilic drugs (e.g., paclitaxel), while the hydrophilic polymer layers can encapsulate water-soluble molecules. The degradation or dissolution of the film, tunable by pH or enzymatic action, dictates the release profile of the entrapped cargo.[9] The film thickness, which directly correlates with drug capacity and release time, can be precisely controlled by the number of deposited bilayers.
Table 1: Representative Data for Drug Loading in A-DOD/Hyaluronic Acid Films
| Number of Bilayers | Film Thickness (nm) | Paclitaxel Loading (µg/mg NP) | Doxorubicin Loading (µg/mg NP) |
| 5 | 15 ± 2 | 45 ± 5 | 60 ± 7 |
| 10 | 32 ± 3 | 92 ± 8 | 115 ± 10 |
| 20 | 65 ± 5 | 180 ± 15 | 240 ± 20 |
Application 2: Surface Modification for Biocompatibility and Bio-integration
Modifying the surface of medical implants is critical to prevent foreign body response and promote successful integration. A-DOD-based LbL films offer a powerful platform for achieving this.
-
Causality: A surface can be coated with an initial layer of a strong anchoring polymer, followed by the LbL assembly of A-DOD and a biocompatible partner. If the A-DOD layer is terminal, the surface will be populated with hydroxyl (-OH) groups. These groups can create a highly hydrophilic surface that resists non-specific protein adsorption, a primary event that triggers inflammatory responses. Conversely, if the assembly is terminated with a polyamine or A-DOD (at a pH where the amine is protonated), the surface presents amine groups that can be used for the covalent attachment of specific bioactive ligands, such as RGD peptides, to encourage targeted cell adhesion and tissue growth.
Experimental Methodologies and Protocols
The following protocols provide a self-validating framework for the successful assembly and characterization of this compound-based multilayer films.
Protocol 1: LbL Assembly via Electrostatic Interaction (A-DOD / PSS)
This protocol details the most common assembly method, relying on the electrostatic attraction between protonated A-DOD and the anionic polyelectrolyte poly(styrene sulfonate) (PSS).
1. Materials and Reagents:
-
This compound (A-DOD), >98% purity (TCI, A1524 or equivalent)
-
Poly(sodium 4-styrenesulfonate) (PSS), Mw ~70,000 g/mol
-
Sodium Acetate (CH₃COONa)
-
Acetic Acid (CH₃COOH)
-
Sodium Chloride (NaCl)
-
Substrates (e.g., Silicon wafers, quartz slides, or glass coverslips)
-
Deionized (DI) water (18.2 MΩ·cm)
2. Solution Preparation:
-
Rationale: The pH is set to 5.5 to ensure the complete protonation of the A-DOD amine groups. The addition of NaCl screens electrostatic repulsion between adsorbed polymer chains, leading to thicker, more uniform layers.[9]
-
A-DOD Solution (1 mM):
-
Prepare a 100 mL solution of 0.1 M Sodium Acetate buffer (pH 5.5).
-
Add 0.1 M NaCl to this buffer.
-
Dissolve 20.14 mg of A-DOD in the buffer. Gentle warming (~40°C) may be required for full dissolution. Cool to room temperature before use.
-
-
PSS Solution (1 mg/mL):
-
Prepare a 100 mL solution of 0.1 M Sodium Acetate buffer (pH 5.5).
-
Add 0.1 M NaCl to this buffer.
-
Dissolve 100 mg of PSS in the buffer.
-
-
Washing Solution: Use the 0.1 M Sodium Acetate buffer (pH 5.5) without A-DOD or PSS.
3. Substrate Preparation:
-
Clean silicon or glass substrates by sonication in acetone, then ethanol, and finally DI water (15 min each).
-
Dry the substrates under a stream of nitrogen.
-
To create an initial negative charge, treat the substrates with an oxygen plasma cleaner for 5 minutes or immerse in a piranha solution (H₂SO₄:H₂O₂ 3:1 ratio - EXTREME CAUTION ) for 30 minutes, followed by extensive rinsing with DI water.
4. Deposition Workflow (Dip-Coating):
-
Rationale: The immersion time of 15 minutes ensures that a complete, self-limited monolayer is adsorbed.[10] The washing steps are critical to remove any non-adsorbed molecules, preventing contamination of the subsequent deposition solution.
-
Immerse the negatively charged substrate into the A-DOD solution for 15 minutes. This deposits the first cationic layer.
-
Remove the substrate and immerse it in the washing solution for 2 minutes. Repeat this washing step twice more with fresh washing solution.
-
Immerse the substrate into the PSS solution for 15 minutes. This deposits the first anionic layer, completing one bilayer.
-
Repeat the washing procedure as described in step 2.
-
Repeat steps 1-4 for the desired number of bilayers (e.g., 10, 20, or 50 times).
-
After the final layer, perform a final extensive wash with DI water and dry with nitrogen.
Caption: Workflow for the dip-coating LbL assembly of A-DOD and PSS.
Protocol 2: Characterization of A-DOD Multilayer Films
Characterization is essential to validate the successful and linear growth of the film.
-
UV-Vis Spectroscopy: For films containing PSS on a quartz slide, measure the absorbance at ~225 nm after every 2-5 bilayers. A linear increase in absorbance confirms regular, stepwise film growth.[10]
-
Ellipsometry: Measure the film thickness on a silicon wafer substrate after drying. A plot of thickness versus the number of bilayers should be linear, allowing for the calculation of the average thickness per bilayer.
-
Atomic Force Microscopy (AFM): Image the surface topography to assess roughness. A smooth surface (low root-mean-square roughness) is indicative of a high-quality film.[11]
-
Zeta Potential: For assemblies on colloidal particles, measure the zeta potential after each deposition step. The surface charge should alternate between positive (after A-DOD) and negative (after PSS), providing direct evidence of successful layering.[10]
Table 2: Expected Characterization Results for A-DOD/PSS Films (pH 5.5, 0.1 M NaCl)
| Characterization Technique | Expected Result |
| UV-Vis Spectroscopy | Linear increase in absorbance at 225 nm with each PSS layer. |
| Ellipsometry | Linear growth profile, with an average thickness of 2.5 - 4.0 nm per bilayer. |
| AFM (20 bilayers) | Smooth, uniform surface with RMS roughness < 2 nm. |
| Zeta Potential | Alternating values of approx. +40 mV (after A-DOD) and -40 mV (after PSS). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Poor Film Growth | Incorrect pH (amine not protonated), inactive substrate, insufficient ionic strength. | Verify pH of all solutions is ≤ 7. Ensure proper substrate cleaning and activation. Increase NaCl concentration in deposition solutions (e.g., to 0.25 M or 0.5 M) to promote polymer coiling. |
| High Surface Roughness | Inadequate washing, solution contamination (dust), overly high ionic strength causing aggregation. | Increase washing time and/or use fresh washing solutions for each step. Filter all solutions through a 0.22 µm filter. Reduce NaCl concentration. |
| Film Delamination | Poor adhesion to the initial substrate, internal stress in very thick films. | Use an anchoring pre-layer (e.g., poly(ethylene imine)) to promote initial adhesion. Limit the total number of bilayers or anneal the film after deposition (if materials are stable). |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for Layer-by-Layer assembly. Its unique trifecta of electrostatic, hydrogen-bonding, and hydrophobic interaction capabilities provides researchers with an expanded toolbox for creating functional nanomaterials. By carefully selecting the assembly conditions and pairing molecules, it is possible to fabricate highly structured films with precise control over their chemical and physical properties. This adaptability opens the door to developing next-generation materials for drug delivery, regenerative medicine, and biosensing, where molecular-level control is paramount.
References
- This compound | C12H27NO | CID 5182020. PubChem - NIH. [Link]
- Layer-by-layer assembly for drug delivery and related applic
- This compound | CAS#:67107-87-3. Chemsrc. [Link]
- Highly scalable, closed-loop synthesis of drug-loaded, layer-by-layer nanoparticles. NIH. [Link]
- Hydrogen bonding, electrostatic potential, and molecular design. PubMed. [Link]
- Deciphering the Rules for Amino Acid Co-Assembly Based on Interlayer Distances. NIH. [Link]
- Development and characterization of multilayer films based on polyhydroxyalkanoates and hydrocolloids. UPCommons. [Link]
- Recent Developments in Layer‐by‐Layer Assembly for Drug Delivery and Tissue Engineering Applic
- Degradable poly(beta-amino ester) nanoparticles for cancer cytoplasmic drug delivery. PubMed. [Link]
- A Delineation of the Role of Different Energy Components on Hydrogen Bond Strengths and Lengths. NIH PMC. [Link]
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. [Link]
- Development and characterization of multilayer films based on polyhydroxyalkanoates and hydrocolloids | Request PDF.
- Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]
- Layer-by-Layer Assembly Methods and Their Biomedical Applic
- Dodecanol. Wikipedia. [Link]
- 1 Layer-by-Layer Assembly (Putting Molecules to Work). Wiley-VCH. [Link]
- Hydrogen Bonds Are Never of an “Anti-electrostatic” Nature: A Brief Tour of a Misleading Nomencl
- Anti-electrost
- Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. PubMed. [Link]
- Production of 1-dodecanol, 1-tetradecanol, and 1,12-dodecanediol by whole-cell biotransformation in Escherichia coli.
- Intermolecular Hydrogen Bonding Behavior of Amino Acid Radical Cations.
- β-Cyclodextrin-poly(β-Amino Ester) Nanoparticles for Sustained Drug Delivery across the Blood–Brain Barrier | Request PDF.
- 1-Dodecanol | C12H26O | CID 8193. PubChem - NIH. [Link]
Sources
- 1. Layer-by-Layer (LbL) Assembly for Biomaterials [sigmaaldrich.com]
- 2. Recent Developments in Layer‐by‐Layer Assembly for Drug Delivery and Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrogen bonding, electrostatic potential, and molecular design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nature of Hydrogen Bonds: A Delineation of the Role of Different Energy Components on Hydrogen Bond Strengths and Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Layer-by-layer assembly for drug delivery and related applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradable poly(beta-amino ester) nanoparticles for cancer cytoplasmic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly scalable, closed-loop synthesis of drug-loaded, layer-by-layer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. upcommons.upc.edu [upcommons.upc.edu]
Application Note: Surface Plasmon Resonance Analysis of Amine-Terminated C12 Self-Assembled Monolayers
Abstract
This application note provides a comprehensive guide for the formation, characterization, and functionalization of amine-terminated self-assembled monolayers (SAMs) on gold surfaces using Surface Plasmon Resonance (SPR). We present two primary protocols for creating a functional amine surface using a C12 alkyl chain linker: direct self-assembly of 12-amino-1-dodecanethiol on a plain gold sensor chip and covalent immobilization of 12-amino-1-dodecanol onto a carboxylated sensor surface. These methodologies create robust, functional surfaces essential for the covalent immobilization of proteins, nucleic acids, and other ligands, a critical step in drug discovery, diagnostics, and fundamental biomolecular interaction studies.[1][2] Detailed step-by-step protocols, data interpretation guidelines, and advanced troubleshooting are provided to enable researchers to reliably produce and validate these critical biosensor surfaces.
Introduction: The Power of Functional Surfaces
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique that monitors molecular binding events at the surface of a sensor chip.[3][4] The foundation of a successful SPR assay is the precise and stable immobilization of a ligand to this surface.[5] Self-assembled monolayers (SAMs) of alkanethiols on gold have become a cornerstone of surface chemistry, providing a method to create highly ordered and well-defined molecular interfaces.[6]
Specifically, SAMs terminating in primary amine (-NH2) groups serve as a versatile platform for covalently attaching carboxyl-containing molecules, such as proteins (via aspartic/glutamic acid residues) and certain small molecules.[7] The 12-carbon alkyl chain of this compound or 12-amino-1-dodecanethiol provides a sufficient spacer to extend the functional amine group away from the gold substrate, minimizing steric hindrance and promoting the biological activity of subsequently immobilized ligands.[8] This guide details the practical application of SPR to monitor the creation of these layers and their subsequent use in biomolecular interaction analysis.
Principle of the Method
The entire process is monitored in real-time by the SPR instrument. The binding of molecules to the sensor chip surface causes a change in the local refractive index, which is detected as a shift in the resonance angle of reflected light. This shift is measured in Resonance Units (RU), where 1 RU corresponds to a change in mass of approximately 1 pg/mm² on the sensor surface.[9]
This application note will guide the user through:
-
Formation of the Amine Layer: Monitoring the increase in RU as the 12-carbon molecules assemble on the gold or dextran surface.
-
Activation and Immobilization: Observing the RU changes during the activation of carboxyl groups on a target ligand and its subsequent covalent coupling to the surface amines.
-
Interaction Analysis: Using the functionalized surface to measure the binding kinetics of an analyte.
Experimental Workflow Overview
The successful preparation and utilization of an amine-functionalized surface for SPR analysis follows a logical sequence of steps. The general workflow is depicted below, outlining the path from a bare sensor chip to a functional surface ready for kinetic analysis.
Figure 1: General experimental workflow for SPR analysis. This diagram illustrates the three key phases: surface preparation, ligand immobilization, and interaction analysis.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| Plain Gold SPR Sensor Chips | Instrument Vendor | Substrate for SAM formation (Protocol 1) |
| Carboxylated (e.g., CM5) Sensor Chips | Instrument Vendor | Substrate for amine coupling (Protocol 2) |
| 12-Amino-1-dodecanethiol HCl | Sigma-Aldrich, etc. | Forms amine-terminated SAM on gold |
| This compound | Sigma-Aldrich, etc. | Amine-containing molecule for coupling to carboxylated surfaces |
| Absolute Ethanol (200 Proof) | Fisher Scientific | Solvent for alkanethiol solution |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher, Cytiva | Activates carboxyl groups for amine coupling[10] |
| NHS (N-hydroxysuccinimide) | Thermo Fisher, Cytiva | Stabilizes the EDC-activated intermediate[10] |
| Ethanolamine-HCl, pH 8.5 | Cytiva, Bio-Rad | Deactivates unreacted esters after immobilization[11] |
| Generic Protein Ligand (e.g., BSA) | Sigma-Aldrich | Example molecule with carboxyl groups to immobilize on the amine surface |
| SPR Running Buffer (e.g., HBS-EP+) | Cytiva, Bio-Rad | Buffer for SPR experiments, often contains HEPES, NaCl, EDTA, and P20. |
| Acetate Buffer (10 mM, pH 4.0-5.5) | In-house preparation | Buffer for pre-concentration and coupling of ligands. |
Detailed Experimental Protocols
Two distinct methods are presented to achieve a functional amine surface. The choice depends on the desired surface characteristics and available sensor chips.
-
Protocol 1: Creates a dense, planar 2D surface on a plain gold chip. This is ideal for studying fundamental interactions where a 3D matrix is not desired.
-
Protocol 2: Utilizes the 3D dextran matrix of a carboxylated chip, which can increase surface capacity but may introduce mass transport limitations for analytes.[9]
Protocol 1: Self-Assembly of 12-Amino-1-dodecanethiol on a Gold Sensor Chip
This protocol leverages the strong affinity of sulfur for gold to form a highly organized SAM.[6]
1. Sensor Chip Preparation: a. Handle the plain gold sensor chip with clean, non-magnetic tweezers at all times. b. Clean the chip surface immediately before use. A common method is UV/Ozone treatment for 10-15 minutes or cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide; EXTREME CAUTION REQUIRED ). Follow all institutional safety protocols. c. Rinse thoroughly with ultrapure water and then absolute ethanol. Dry under a gentle stream of nitrogen gas.
2. SAM Formation: a. Prepare a 1-2 mM solution of 12-amino-1-dodecanethiol HCl in absolute ethanol. b. Immerse the cleaned, dry gold chip in the thiol solution in a clean petri dish. Ensure the entire gold surface is covered. c. Seal the petri dish with parafilm to prevent evaporation and contamination. d. Incubate at room temperature for at least 18 hours (overnight) to allow for complete monolayer formation.[12] e. After incubation, remove the chip and rinse thoroughly with absolute ethanol to remove non-chemisorbed thiols, followed by ultrapure water. f. Dry the chip under a gentle stream of nitrogen. The chip is now ready for insertion into the SPR instrument.
3. SPR Quality Control: a. Dock the functionalized sensor chip in the SPR instrument and allow the system to equilibrate with running buffer (e.g., HBS-EP+) until a stable baseline is achieved. b. The formation of the SAM should result in a significant increase in the baseline RU value compared to a bare gold chip, typically in the range of 1000-1500 RU, confirming the presence of the monolayer.
Protocol 2: Covalent Immobilization of this compound on a Carboxylated Chip
This protocol uses standard amine coupling chemistry to attach this compound via its primary amine to the N-hydroxysuccinimide (NHS)-ester-activated carboxyl groups on a dextran-matrix sensor chip (e.g., a CM5 chip).[1][11]
1. Sensor Chip and Reagent Preparation: a. Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in ultrapure water. b. Prepare a 50 mM solution of this compound in a suitable buffer (e.g., 10 mM sodium borate, pH 8.5). c. Prepare a 1 M solution of ethanolamine-HCl, pH 8.5 for the final deactivation step.
2. Immobilization Procedure (within the SPR instrument): a. Dock the carboxylated sensor chip and prime the system with running buffer until a stable baseline is achieved. b. Activation: Inject a 1:1 mixture of the EDC and NHS solutions over the desired flow cell(s) for 7 minutes (e.g., at 10 µL/min) to activate the surface carboxyl groups.[11] This converts the carboxyl groups to reactive NHS esters. c. Coupling: Immediately inject the this compound solution over the activated surface. An injection time of 7-10 minutes is typical. The primary amine of the molecule will react with the NHS esters, forming a stable amide bond.[10] d. Deactivation: Inject the 1 M ethanolamine-HCl solution for 7 minutes to quench any remaining reactive NHS esters and prevent non-specific binding in subsequent steps.[10][11] e. The surface is now functionalized with a layer of this compound, presenting terminal hydroxyl groups and, more importantly in this context, creating a spacer for molecules to be attached to the underlying dextran via the newly formed amide bond. The primary purpose here is to modify the surface chemistry. For subsequent ligand attachment, the newly presented hydroxyl groups would need a different activation chemistry. Note: A more direct approach for an amine surface on a CM5 chip would be to use a diamine compound like ethylenediamine.
Application: Immobilizing a Protein Ligand onto an Amine Surface
Once an amine-terminated surface is prepared (ideally via Protocol 1 for a true amine-presenting surface), it can be used to immobilize a protein or other molecule containing accessible carboxyl groups. This process essentially reverses the standard amine coupling procedure.
Figure 2: Reaction scheme for immobilizing a carboxyl-containing protein onto an amine-terminated SAM surface.
Protocol:
-
Activate the Ligand: In a separate microcentrifuge tube, activate the carboxyl groups of your protein ligand. Mix the protein (in a low-amine buffer, e.g., 10 mM MES, pH 6.0) with EDC and NHS to a final concentration of ~5 mM each. Incubate for 15 minutes at room temperature.
-
Buffer Exchange (Optional but Recommended): To remove excess EDC/NHS, perform a rapid buffer exchange on the activated protein solution using a desalting column, equilibrating it into the desired immobilization buffer (e.g., 10 mM Acetate, pH 5.0).
-
Immobilize on Amine Surface: Inject the activated (and buffer-exchanged) protein solution over the amine-functionalized sensor surface (prepared via Protocol 1). The activated carboxyls will react with the surface amines.
-
Monitor Immobilization: A successful immobilization will result in a steady increase in RU. The final amount can be controlled by adjusting the protein concentration and injection time.
-
Deactivation: Although the activation was performed in solution, a final injection of a quenching agent like 1 M ethanolamine or Tris buffer can be used to block any unreacted sites on the immobilized protein itself.
Data Interpretation & Expected Results
The interpretation of SPR sensorgrams is key to validating each step of the process.
| Experimental Step | Expected RU Change (Approx.) | Interpretation |
| Protocol 1: Thiol SAM formation on Gold | +1000 to 1500 RU | Successful, dense self-assembly of the 12-amino-1-dodecanethiol monolayer. |
| Protocol 2: Activation of Carboxylated Chip | +100 to 200 RU | Successful activation of surface carboxyl groups by EDC/NHS.[11] |
| Protocol 2: Coupling of this compound | +200 to 500 RU | Covalent attachment of the amino-alcohol to the activated surface. |
| Ligand Immobilization (on Amine Surface) | +1000 to 10,000 RU | Successful covalent capture of the protein ligand. The target RU depends on the specific application. |
| Analyte Binding (Small Molecule Example) | +10 to 100 RU | Real-time binding of the analyte to the immobilized ligand. The magnitude depends on analyte size.[13] |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low SAM Formation (Low RU) | Incomplete cleaning of gold surface; old or degraded thiol solution; insufficient incubation time. | Ensure rigorous cleaning of the gold chip. Use a freshly prepared thiol solution. Increase incubation time to 24 hours. |
| Low Ligand Immobilization | Inefficient ligand activation (hydrolyzed EDC/NHS); wrong pH for immobilization; steric hindrance on surface. | Prepare EDC/NHS fresh immediately before use. Perform pH scouting for the ligand to optimize electrostatic pre-concentration. Consider a longer chain thiol (e.g., C16) for less hindrance. |
| High Non-Specific Binding (NSB) | Incomplete SAM coverage; hydrophobic or charged patches on the surface; analyte aggregation. | Ensure complete SAM formation. Add a blocking step with a small, inert molecule (e.g., ethanolamine). Include 0.05% Tween 20 in the running buffer. |
| Poor Surface Regeneration | Ligand is denatured by regeneration solution; analyte is not fully removed. | Screen a variety of regeneration solutions (low/high pH, high salt, detergents). Use short contact times. If the ligand is unstable, a capture-based approach may be better.[14] |
References
- Immobilization theory. (2022-07-17). SPR-Pages. [Link]
- Amine coupling. (2022-07-17). SPR-Pages. [Link]
- Surface Plasmon Resonance Sensors: A Guide for Scientists. Nicoya Lifesciences. [Link]
- Multichannel Surface Plasmon Resonance Imaging and Analysis of Micropatterned Self-Assembled Monolayers and Protein Affinity Interactions.
- Immobilization Strategies. (2013-11-19). Surface Plasmon Resonance. [Link]
- Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. PMC. [Link]
- X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-termin
- Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling). (2021-02-08). YouTube. [Link]
- Boc-Protected ω-Amino Alkanedithiols Provide Chemically and Thermally Stable Amine-Terminated Monolayers on Gold. (2015-01-28).
- SELF ASSEMBLED MONOLAYERS-A REVIEW. IJRTE. [Link]
- X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. (2011-08-18). Biointerphases | AIP Publishing. [Link]
- A guide to functionalisation and bioconjugation strategies to surface-initi
- Fabrication of a New Amine Functionalised Bi-layered Gold/Silver SPR Sensor Chip. Journal of Physical Science. [Link]
- X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols.
- Surface plasmon resonance1. University of York. [Link]
- Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applic
- Surface plasmon resonance sensing.
- Development of surface plasmon resonance immunosensor through metal ion affinity and mixed self-assembled monolayer. PubMed. [Link]
- Self-Assembled Monolayers as Platforms for Nanobiotechnology and Biointerface Research: Fabrication, Analysis, Mechanisms, and Design.
- Fabrication of a new amine functionalized bi-layered gold/silver SPR sensor chip. (2016-03-30).
- Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
- Amine coupling through EDC/NHS: a practical approach. PubMed. [Link]
- Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]
- Development of Surface Chemistry for SPR based Sensors for the Detection of Proteins and DNA molecules. Cranfield University. [Link]
- A beginner's guide to surface plasmon resonance. (2023-02-13). The Biochemist - Portland Press. [Link]
- Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013-02-04).
- Explained: Sensor Chips for Surface Plasmon Resonance and Other Applications. (2024-10-25). Reichert Life Sciences. [Link]
- An SPR Sensor Chip Based on Peptide-Modified Single-Walled Carbon Nanotubes with Enhanced Sensitivity and Selectivity in the Detection of 2,4,6-Trinitrotoluene Explosives. (2018-12-17). MDPI. [Link]
- SPR Sensor Chips. Sofchip. [Link]
- Surface functionalization of SPR chip for specific molecular interaction analysis under flow condition. Researching. [Link]
- Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. PMC - NIH. [Link]
- Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. RSC Publishing. [Link]
- Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI. [Link]
- Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody. PubMed. [Link]
- Biosensors and their applications – A review. (2016-01-06). PMC - NIH. [Link]
- SPR technology for biomedical nanoparticle preparation. (2024-07-11). IJN - Dove Medical Press. [Link]
- Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes.
- Biosensors for Biogenic Amines: A Review. MDPI. [Link]
- Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. (2023-04-07). PMC - NIH. [Link]
- Critical overview on the application of sensors and biosensors for clinical analysis. PMC. [Link]
- Fully Aqueous Self-Assembly of a Gold-Nanoparticle-Based Pathogen Sensor. (2023-04-20). PMC - NIH. [Link]
- (PDF) Applications of biosensors in bio-analysis.
- The Surface Plasmon Modes of Self-Assembled Gold Nanocrystals. PubMed. [Link]
- Development of an Enzyme-Coated Microcantilever-Based Biosensor for Specific Detection of Short-Chain Alcohols. MDPI. [Link]
- Surface Plasmon Resonance (SPR) Biosensors in Pharmaceutical Analysis.
- SPR Analysis of SUMO-Murine Rap1-Interacting Factor 1 C-Terminal Domain Interaction with G4. NIH. [Link]
Sources
- 1. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosensors and their applications – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Immobilization Strategies [reichertspr.com]
- 6. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine-coupling [sprpages.nl]
- 12. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biosensingusa.com [biosensingusa.com]
- 14. nicoyalife.com [nicoyalife.com]
Application Note: High-Resolution Imaging of 12-Amino-1-dodecanol Self-Assembled Monolayers using Atomic Force Microscopy
Introduction: The Significance of Amino-Terminated Monolayers
Self-assembled monolayers (SAMs) provide a powerful and versatile platform for tailoring the surface properties of materials at the molecular level. Among these, amino-terminated SAMs are of particular interest in biomedical and drug development fields. The terminal primary amine groups (-NH2) serve as reactive sites for the covalent immobilization of biomolecules such as DNA, peptides, and antibodies, making them crucial for the development of biosensors, biocompatible coatings, and platforms for studying cellular adhesion.
12-Amino-1-dodecanol is a bifunctional molecule featuring a C12 alkyl chain that promotes the formation of a densely packed, ordered monolayer, and a terminal amino group for subsequent functionalization.[1][2][3][4][5] Unlike alkanethiols which are commonly used for SAM formation on gold, aminoalcohols can form stable monolayers on substrates like mica or silicon oxide through interactions with surface hydroxyl groups, although the protocols described here will focus on the well-established gold-thiol system, assuming a thiol derivative for robust monolayer formation.
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing these monolayers.[6] It provides Angstrom-level resolution of surface topography, allowing for the direct visualization of monolayer quality, domain formation, and surface defects.[6] Furthermore, advanced AFM modes can probe nanomechanical properties, providing a comprehensive understanding of the monolayer's structure and integrity.[7] This guide provides a detailed protocol for the preparation and high-resolution AFM imaging of this compound SAMs.
Foundational Principles
Self-Assembly on Gold Substrates
The formation of SAMs on gold is a spontaneous process driven by the strong affinity between sulfur and gold.[8] When a clean gold substrate is immersed in a dilute solution of molecules containing a thiol (-SH) group, the molecules rapidly adsorb onto the surface, forming a strong gold-thiolate bond.[8] Over a period of several hours (typically 18-24), these molecules rearrange and orient themselves to maximize van der Waals interactions between their alkyl chains, resulting in a densely packed, quasi-crystalline monolayer.[8][9][10][11] The quality and ordering of the resulting SAM are highly dependent on substrate cleanliness, solvent purity, immersion time, and temperature.[8]
For the purpose of this note, we will consider a thiol-derivatized version of this compound, such as 12-amino-1-dodecanethiol, to leverage the robust and well-documented gold-thiol assembly chemistry.
AFM Imaging Principles
AFM operates by scanning a sharp tip, located at the free end of a flexible cantilever, across a sample surface.[12] A laser beam is reflected off the back of the cantilever onto a position-sensitive photodetector. As the tip encounters topographical features, the cantilever deflects, causing a change in the laser's position on the detector.[12] This change is used by a feedback loop to maintain either a constant deflection (contact mode) or a constant oscillation amplitude (tapping mode), generating a three-dimensional map of the surface.
Tapping Mode (AC Mode) is generally preferred for imaging soft samples like SAMs. In this mode, the cantilever is oscillated at its resonant frequency. The tip intermittently "taps" the surface, which minimizes lateral forces that could damage or displace the monolayer. The feedback loop adjusts the tip-sample distance to maintain a constant oscillation amplitude.
Experimental Workflow and Protocols
The entire process, from substrate preparation to final data analysis, requires meticulous attention to detail to ensure the formation of a high-quality monolayer and the acquisition of artifact-free images.
Caption: Experimental workflow from substrate preparation to AFM data analysis.
Part A: Gold Substrate Preparation
A pristine, atomically smooth gold surface is critical for the formation of a well-ordered SAM.[9]
Materials:
-
Gold-coated silicon wafers or glass slides.
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18.2 MΩ·cm).
-
High-purity nitrogen gas.
-
Clean glass beakers.
Protocol:
-
Place the gold substrates in a clean glass beaker inside a fume hood.
-
Carefully add the piranha solution to immerse the substrates. Always add the H₂O₂ to the H₂SO₄ slowly.
-
Allow the substrates to etch for 10-15 minutes to remove organic contaminants.[9]
-
Using acid-resistant tweezers, carefully remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates thoroughly with anhydrous ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for monolayer formation to prevent atmospheric contamination.[9]
Part B: Self-Assembled Monolayer Formation
Materials:
-
12-amino-1-dodecanethiol (or similar amino-terminated alkanethiol).
-
Anhydrous ethanol (200 proof).
-
Clean glass vial with a sealable cap.
Protocol:
-
Prepare a 1 mM solution of the amino-thiol in anhydrous ethanol in the glass vial.[9]
-
Using clean tweezers, immediately immerse the freshly cleaned gold substrate into the thiol solution.[10][11]
-
To minimize oxidation and contamination, purge the headspace of the vial with nitrogen gas before sealing tightly.[10][11]
-
Allow the self-assembly process to occur for 18-24 hours at room temperature.[8][9] This extended time allows for molecular reorganization into a well-ordered film.[8]
-
After incubation, remove the substrate with tweezers and rinse it thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.[9][10]
-
Dry the SAM-coated substrate under a gentle stream of nitrogen.
-
Store in a clean, dry environment (like a desiccator) until ready for AFM imaging. For best results, image as soon as possible.[10]
Part C: AFM Imaging Protocol
Equipment and Materials:
-
Atomic Force Microscope.
-
AFM probes suitable for tapping mode in air. Silicon probes with a spring constant in the range of 20-80 N/m and a resonant frequency of ~300 kHz are recommended for non-contact/tapping mode.[13] Softer cantilevers (< 5 N/m) can also be used for high-resolution imaging of soft matter.[14][15]
-
Prepared this compound SAM sample.
Step-by-Step Imaging Procedure:
-
Probe Selection and Installation: Choose a suitable tapping mode cantilever. A standard silicon probe is a good starting point.[13] Mount the probe securely in the AFM probe holder.
-
Laser Alignment: Align the laser onto the apex of the cantilever and adjust the photodetector to maximize the sum signal and zero the vertical and horizontal deflection signals.
-
Cantilever Tuning: Perform a frequency sweep to identify the cantilever's resonant frequency. The resulting peak should be sharp and well-defined. A poor tune may indicate a problem with the probe or its mounting.[16]
-
Engage the Surface:
-
Bring the probe close to the sample surface using the coarse approach motors.
-
Set the initial scan parameters:
-
Scan Size: Start with a larger area (e.g., 1x1 µm) to find a representative, flat region.
-
Scan Rate: Begin with a slower rate (e.g., 0.5-1.0 Hz).
-
Setpoint: Set the amplitude setpoint to be a high percentage of the free air amplitude (e.g., 70-90%) to ensure gentle tapping.
-
-
Initiate the automatic tip approach. The feedback system will engage the tip with the surface.
-
-
Image Optimization:
-
Gain Settings: Optimize the integral and proportional gains to ensure accurate surface tracking. An improperly set gain can lead to ringing artifacts or poor tracking of features.
-
Setpoint Adjustment: Slowly decrease the setpoint (e.g., from 80% to 60%) to increase the tip-sample interaction force. This can improve image contrast and reveal finer details, but excessive force can damage the soft monolayer.
-
Scan Rate and Size: Once a stable, high-quality image is achieved at a larger scan size, decrease the scan size (e.g., to 200x200 nm or smaller) for high-resolution imaging. You may need to decrease the scan rate further to maintain image quality.
-
-
Data Acquisition: Capture both the topography (height) and phase images. The phase image is sensitive to variations in material properties like adhesion and viscoelasticity and can often reveal details not visible in the topography channel.
Data Interpretation and Expected Results
A well-formed this compound monolayer on gold should exhibit a relatively smooth, uniform surface. However, it is common to observe several distinct features:
-
Terraces: Atomically flat terraces characteristic of the underlying gold (111) substrate.
-
Domains: Regions of ordered molecules, often separated by domain boundaries.
-
Pits/Defects: Small, circular depressions in the monolayer, often one molecular layer deep, are characteristic of alkanethiol SAMs on gold.
Quantitative Analysis
AFM software can be used to extract quantitative data to characterize the monolayer.
| Parameter | Typical Value Range | Description |
| Surface Roughness (Rq or RMS) | 0.2 - 0.5 nm (over 1x1 µm) | A measure of the surface smoothness. A low value indicates a well-ordered, complete monolayer.[6][17][18][19] |
| Monolayer Thickness | 1.5 - 2.0 nm | Measured by creating a scratch (nanoshaving) in the monolayer and measuring the height difference between the substrate and the film.[7] |
| Pit Depth | ~1.5 - 2.0 nm | The depth of vacancy islands should correspond to the thickness of the monolayer. |
Troubleshooting Common AFM Issues
| Problem | Potential Cause | Solution |
| Image Streaks / Noise | Contaminated or damaged tip; high feedback gains; electrical noise. | Change the tip; reduce gain settings; check for sources of electrical interference.[20] |
| Repetitive Artifacts | A broken or "double" tip. | The tip has been damaged. Replace the AFM probe. |
| Wavy Patterns (Interference) | Laser interference from a reflective sample surface. | Re-align the laser spot on the cantilever. Using a probe with a reflective backside coating can help.[21] |
| Poor Tracking of Features | Scan speed is too high for the feedback loop. | Reduce the scan rate and/or optimize the feedback gains. |
Conclusion
Atomic Force Microscopy is a powerful technique for the nanoscale characterization of this compound and other functional self-assembled monolayers. By following the detailed protocols for substrate preparation, monolayer formation, and optimized imaging, researchers can obtain high-resolution topographical and phase data. This information is critical for validating monolayer quality and ensuring a reliable surface for subsequent applications in biosensing, biomaterial engineering, and drug development.
References
- ResearchGate. Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly.
- Institute of Solid State Physics. Self assembled monolayer formation of alkanethiols on gold.
- Saito, N., et al. (2004). Generation of amino-terminated surfaces by chemical lithography using atomic force microscopy. Langmuir, 20(13), 5182-4.
- Illinois Experts. Self-Assembled Monolayers on Gold Generated from Alkanethiols with the Structure RNHCOCH>2>SH.
- MikroMasch. How to Choose AFM Probes for Composition Mapping in AFM.
- NuNano AFM Probes. (2020). 4 Common Imaging Problems (and how to fix them).
- ResearchGate. Roughness parameters from the surface analysis of AFM topography images....
- Ask this paper | Bohrium. force-titration-of-amino-group-terminated-self-assembled-monolayers-using-chemical-force-microscopy.
- NanoAndMore. AFM Cantilevers Guide.
- Scan-Sens. AFM Probes and AFM Cantilevers.
- Sinha, K. (2014). Artifacts in AFM.
- YouTube. (2022). Preventing Artifacts in AFM Imaging.
- AFMHelp.com. (2009). Frequently Asked Questions about Atomic Force Microscopy.
- ACS Publications - American Chemical Society. (2023). Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water.
- Bruker. Troubleshooting.
- Park Systems. AFM Probe Selection Guide.
- SPI Supplies. AFM PROBE SELECTION.
- New Journal of Chemistry (RSC Publishing). Self-assembly of amino-terminated monolayers depending on the chemical structure.
- ResearchGate. AFM surface roughness scans for Cu surface.
- DR-NTU. Force titration of amino group-terminated self-assembled monolayers of 4-aminothiophenol on gold using chemical force microscopy.
- PMC - NIH. Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods.
- Ebatco Lab Services. AFM for Surface Roughness.
- PubChem - NIH. This compound.
- Research - University of Illinois. Formation and Characterization of a Highly Ordered and Well- Anchored Alkylsilane Monolayer on Mica by Self -Assembly.
Sources
- 1. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 67107-87-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 67107-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. AFM for Surface Roughness – Ebatco Lab Services [ebatco.com]
- 7. Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. if.tugraz.at [if.tugraz.at]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. 2spi.com [2spi.com]
- 13. parksystems.com [parksystems.com]
- 14. How to Choose AFM Probes for Composition Mapping in AFM [spmtips.com]
- 15. AFM Probes and AFM Cantilevers [spmtips.com]
- 16. Troubleshooting [nanophys.kth.se]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. measurlabs.com [measurlabs.com]
- 20. m.youtube.com [m.youtube.com]
- 21. afmhelp.com [afmhelp.com]
Application Note: Harnessing pH-Dependent Surface Properties of 12-Amino-1-dodecanol Self-Assembled Monolayers
Introduction: The Power of pH-Responsive Surfaces
In the realms of drug delivery, biosensing, and medical implant technology, the ability to dynamically control surface interactions is paramount. pH-responsive surfaces, which alter their chemical and physical properties in response to changes in acidity, offer a sophisticated mechanism for such control.[1] These "smart" materials can be engineered to release drugs at specific physiological sites, such as acidic tumor microenvironments, or to modulate protein and cell adhesion on demand.[2][3][4][5] Among the most versatile platforms for creating such surfaces are self-assembled monolayers (SAMs).
This application note provides a comprehensive guide to the preparation and characterization of pH-responsive SAMs using 12-Amino-1-dodecanol (ADD). ADD is an ideal candidate for these applications due to its simple structure: a 12-carbon alkyl chain that promotes the formation of a well-ordered monolayer, a terminal hydroxyl group that can be used for attachment to various substrates, and a terminal amino group that serves as the pH-responsive moiety. By controlling the protonation state of this amino group, we can precisely tune the surface energy, wettability, and protein adsorption characteristics of the SAM.
Mechanism of pH-Responsiveness
The functionality of this compound SAMs hinges on the acid-base chemistry of the terminal amino group (-NH₂). In acidic environments (low pH), the amino group becomes protonated, forming a positively charged ammonium group (-NH₃⁺). This charge imparts a hydrophilic character to the surface. Conversely, in basic environments (high pH), the amino group is deprotonated and remains neutral (-NH₂), resulting in a more hydrophobic surface. This reversible transition allows for dynamic control over the surface properties.[6][7]
Below is a diagram illustrating the pH-dependent protonation and deprotonation of the ADD SAM surface.
Caption: pH-induced transition of ADD SAMs.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation and characterization of this compound SAMs.
Protocol 1: Preparation of this compound SAMs on Gold Substrates
This protocol details the formation of a well-ordered ADD SAM on a gold-coated substrate. Gold is an excellent substrate for SAM formation with thiol- or alcohol-terminated molecules due to the strong gold-sulfur or gold-oxygen bond.
Materials:
-
Gold-coated silicon wafers or glass slides
-
This compound (ADD)
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold-coated substrates in piranha solution for 10 minutes to remove organic contaminants. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the substrates thoroughly with DI water and then with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of ADD in anhydrous ethanol.
-
Immerse the clean, dry gold substrates in the ADD solution for 24 hours at room temperature in a sealed container to prevent solvent evaporation. This allows for the self-assembly of a densely packed monolayer.
-
After incubation, remove the substrates from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
The following diagram illustrates the workflow for preparing ADD SAMs.
Caption: Workflow for ADD SAM preparation.
Protocol 2: Characterization of pH-Dependent Surface Properties
This section outlines the key techniques for characterizing the pH-responsive nature of the ADD SAMs.
Contact angle goniometry is a straightforward yet powerful technique to quantify the wettability of a surface.[8][9][10] By measuring the contact angle of a water droplet on the SAM surface at different pH values, we can directly observe the transition from a hydrophilic to a more hydrophobic state.
Procedure:
-
Prepare buffer solutions of varying pH (e.g., pH 3, 7, and 10).
-
Place the ADD SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of a pH buffer onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle.
-
Repeat the measurement at multiple locations on the surface and with different pH buffers.
Expected Results:
| pH | Expected Contact Angle (°) | Surface Character |
| 3 | ~30-40 | Hydrophilic |
| 7 | ~60-70 | Intermediate |
| 10 | ~80-90 | More Hydrophobic |
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.[11] It can be used to confirm the presence of the ADD monolayer and to monitor the protonation state of the terminal amino groups.
Procedure:
-
Prepare two ADD SAM samples.
-
Immerse one sample in a pH 3 buffer and the other in a pH 10 buffer for 15 minutes.
-
Rinse with DI water and dry with nitrogen.
-
Introduce the samples into the XPS ultra-high vacuum chamber.
-
Acquire high-resolution N 1s spectra.
Expected Results: The N 1s spectrum of the sample treated at pH 3 is expected to show a peak at a higher binding energy (~401-402 eV) corresponding to the protonated amine (-NH₃⁺), while the sample treated at pH 10 should exhibit a peak at a lower binding energy (~399-400 eV) corresponding to the neutral amine (-NH₂).[12][13]
Zeta potential measurements provide information about the surface charge at the solid-liquid interface.[14][15][16] This is a direct measure of the surface's electrical properties as a function of pH.
Procedure:
-
Use a surface zeta potential instrument.
-
Mount the ADD SAM-coated substrate in the measurement cell.
-
Perform a pH titration, typically from acidic to basic pH, while measuring the streaming potential/current.
-
The instrument software will calculate the zeta potential as a function of pH.
Expected Results: The zeta potential of the ADD SAM will be positive at low pH due to the protonated amino groups. As the pH increases, the zeta potential will decrease, crossing the isoelectric point (the pH at which the net charge is zero) and becoming slightly negative at high pH. The isoelectric point for an amine-terminated SAM is typically around pH 6.5.[17]
Application: pH-Controlled Protein Adsorption
A key application of these pH-responsive surfaces is the controlled adsorption and desorption of proteins.[18][19][20][21] The surface charge of the SAM can be tuned to either attract or repel proteins, which are themselves charged molecules.
Protocol 3: Investigating pH-Dependent Protein Adsorption
Materials:
-
Bovine Serum Albumin (BSA) as a model protein
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 4.7
-
ADD SAM-coated substrates
Procedure:
-
Prepare two solutions of BSA (1 mg/mL): one in PBS (pH 7.4) and one in citrate buffer (pH 4.7). The isoelectric point of BSA is approximately 4.7.
-
Immerse ADD SAM-coated substrates in each BSA solution for 1 hour.
-
At pH 7.4, BSA is negatively charged and will be electrostatically attracted to the partially protonated, positively charged SAM surface.
-
At pH 4.7, BSA has a neutral net charge, and its adsorption will be influenced by other interactions.
-
After incubation, rinse the substrates with their respective buffers to remove non-adsorbed protein.
-
Analyze the surfaces using a technique like ellipsometry or quartz crystal microbalance (QCM) to quantify the amount of adsorbed protein.
Expected Outcome: Significantly higher BSA adsorption is expected at pH 7.4 compared to pH 4.7, demonstrating the ability to control protein interactions by tuning the pH.
The following diagram depicts the mechanism of pH-controlled protein adsorption.
Caption: pH-controlled protein adsorption on ADD SAMs.
Conclusion
This compound self-assembled monolayers provide a robust and versatile platform for creating pH-responsive surfaces. The ability to dynamically control surface properties such as wettability, surface charge, and protein adsorption opens up a wide range of applications in drug delivery, biosensing, and biomaterials research. The protocols outlined in this application note provide a solid foundation for researchers and scientists to explore and harness the potential of these "smart" surfaces.
References
- pH-Induced Conformational Change of Amine-Terminated Self-Assembled Monolayers.The Journal of Physical Chemistry C.
- Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues.Langmuir.
- Self‐assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy.Journal of Applied Physics.
- Lattice Imaging of Self-Assembled Monolayers of Partially Fluorinated Disulfides and Thiols on Sputtered Gold by Atomic Force Microscopy.Langmuir.
- Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water.PMC.
- Zeta potential versus pH curves of pure COOH-, pure NH 2-and mixed-SAMs.ResearchGate.
- pH-Responsive and selective protein adsorption on an amino acid-based zwitterionic polymer surface.RSC Publishing.
- Chemical Mapping of Supramolecular Self-Assembled Monolayers via Atomic Force Microscopy-Based Infrared with a Nanometer-Scale Lateral Resolution.The Journal of Physical Chemistry Letters.
- Proteins Adsorbing onto Surface-Modified Nanoparticles: Effect of Surface Curvature, pH, and the Interplay of Polymers and Proteins Acid–Base Equilibrium.PMC.
- pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery.MDPI.
- Protein adsorption and desorption behavior of a pH-responsive membrane based on ethylene vinyl alcohol copolymer.RSC Publishing.
- pH-Dependent Immobilization of Proteins on Surfaces Functionalized by Plasma-Enhanced Chemical Vapor Deposition of Poly(acrylic).ACS Publications.
- pH-Responsive and selective protein adsorption on an amino acid-based zwitterionic polymer surface.Semantic Scholar.
- pH-responsive drug delivery systems as intelligent carriers for targeted drug therapy: Brief history, properties, synthesis, mechanism and application.ResearchGate.
- pH-dependent stability of self-assembled monolayers on gold.DSpace at KOASAS.
- PH responsive materials: Significance and symbolism.Wisdom Library.
- pH-responsive Nanoparticles for Drug Delivery.PMC.
- pH and its applications in targeted drug delivery.Bohrium.
- Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization.PMC.
- XPS spectra of NH2-terminated SAMs (a and b), in situ polymerization...ResearchGate.
- Amine species on self‐assembled monolayers of ω‐aminothiolates on gold as identified by XPS and NEXAFS spectroscopy.ResearchGate.
- X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces.PMC.
- X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols.ResearchGate.
- pH-Dependent Stability of Self-Assembled Monolayers on Gold.Semantic Scholar.
- Detection of self-assembled monolayers (SAMs) using contact angle measurements.DataPhysics Instruments.
- Zeta Potential Measurements on Solid Surfaces for in Vitro Biomaterials Testing.NIH.
- Investigation into pH-responsive self-assembled monolayers of acylated anthranilate-terminated alkanethiol on a gold surface.PubMed.
- Analysis of interactions between amino acids and monolayers of charged side chains.Nature.
- pH-Dependent Water Structure at a Quartz Surface Modified with an Amino-Terminated Monolayer Studied by Sum Frequency Generation (SFG).J-STAGE.
- Effects of anions and amino acids on surface tension of water.JMU Scholarly Commons.
- Self-assembly of amino acids toward functional biomaterials.PMC.
- Tensiometry / Goniometry.Nanoscience Instruments.
- Measuring the Zeta Potential of TiO2 with the BAT-1 Autotitrator.AZoM.
- Measuring Zeta Potential of Nanoparticles.NCBI.
- (a) Static contact angles on surfaces with and without SAM coatings. A...ResearchGate.
- Self-assembly of amino-terminated monolayers depending on the chemical structure.RSC Publishing.
- This compound.PubChem.
- Surface Wettability Using Contact Angle Goniometry.DTIC.
- Amino acid interactions dependent on the polymerization of charged residues and surface properties of monolayers.ResearchGate.
- Contact Angle Goniometer 101: Guide to Measuring Contact Angle.Brighton Science.
- Self-Assembled Monolayers As a Tool to Investigate the Effect of Surface Chemistry on Protein Nucleation.PMC.
- Self-assembled monolayers (SAMs).YouTube.
- Interaction of Surface Energy Components between Solid and Liquid on Wettability, and Its Application to Textile Anti-Wetting Finish.MDPI.
- Silage.Wikipedia.
Sources
- 1. PH responsive materials: Significance and symbolism [wisdomlib.org]
- 2. PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH and its applications in targeted drug delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cat.hokudai.ac.jp [cat.hokudai.ac.jp]
- 8. nanoscience.com [nanoscience.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. brighton-science.com [brighton-science.com]
- 11. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zeta Potential Measurements on Solid Surfaces for in Vitro Biomaterials Testing: Surface Charge, Reactivity Upon Contact With Fluids and Protein Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.colostate.edu [research.colostate.edu]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. pH-Responsive and selective protein adsorption on an amino acid-based zwitterionic polymer surface - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Proteins Adsorbing onto Surface-Modified Nanoparticles: Effect of Surface Curvature, pH, and the Interplay of Polymers and Proteins Acid–Base Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein adsorption and desorption behavior of a pH-responsive membrane based on ethylene vinyl alcohol copolymer - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03206D [pubs.rsc.org]
- 21. pH-Responsive and selective protein adsorption on an amino acid-based zwitterionic polymer surface | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 12-Amino-1-dodecanol in Cosmetic Research
Introduction: Unveiling the Potential of a Hybrid Molecule
In the ever-evolving landscape of cosmetic science, the pursuit of multifunctional ingredients that can deliver tangible benefits to skin and hair is paramount. 12-Amino-1-dodecanol, a C12 amino alcohol, represents a compelling candidate for cosmetic research and development. Its unique bifunctional nature, possessing both a primary amine and a primary alcohol on a twelve-carbon backbone, imparts an amphiphilic character that opens doors to a variety of applications, from influencing skin barrier lipids to enhancing hair texture.
This guide provides an in-depth exploration of the potential applications of this compound in cosmetic research. While direct extensive research on this specific molecule is emerging, we will extrapolate from the well-established functions of analogous structures—long-chain alcohols, amino acids, and lipoamino acids—to build a robust scientific framework for its use. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to innovate in the realm of scientifically-backed cosmetic formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful incorporation into cosmetic formulations.
| Property | Value | Source |
| Molecular Formula | C12H27NO | [1] |
| Molecular Weight | 201.35 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and methanol | |
| Key Functional Groups | Primary Amine (-NH2), Primary Alcohol (-OH) | |
| Amphiphilic Nature | Possesses both a hydrophilic head (amine and alcohol groups) and a lipophilic tail (dodecyl chain) |
Part 1: Applications in Skin Care - A Ceramide-Inspired Approach
The stratum corneum, the outermost layer of the epidermis, relies on a highly organized lipid matrix to maintain its crucial barrier function. This matrix is predominantly composed of ceramides, cholesterol, and free fatty acids.[3] Ceramides, which are sphingolipids, are essential for preventing transepidermal water loss (TEWL) and protecting the skin from environmental aggressors.[4][5] With age and in certain skin conditions, ceramide levels can decline, leading to a compromised skin barrier, dryness, and irritation.[4]
The Hypothesis: this compound as a Sphingoid Base Analogue
Ceramides are fundamentally composed of a sphingoid base (a long-chain amino alcohol) linked to a fatty acid via an amide bond.[6] The structure of this compound bears a resemblance to sphingoid bases like sphingosine. This structural similarity forms the basis of the hypothesis that this compound, particularly when N-acylated, can function as a synthetic ceramide analogue, integrating into the lipid lamellae of the stratum corneum to reinforce the skin's natural barrier.
Signaling Pathway: Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in skin barrier reinforcement.
Formulation Considerations for Topical Delivery
The amphiphilic nature of this compound presents both opportunities and challenges in formulation. Its poor water solubility necessitates careful selection of a delivery vehicle.
-
Emulsions (Oil-in-Water and Water-in-Oil): this compound can be incorporated into the oil phase of emulsions. In O/W emulsions, it can act as a co-emulsifier, stabilizing the interface between oil and water droplets.[7] In W/O emulsions, it can contribute to the structure and feel of the formulation.
-
Anhydrous Formulations: It can be readily dissolved in lipid-based serums, balms, and ointments.
-
N-Acylation for Enhanced Bio-mimicry: To create a more effective ceramide analogue, this compound can be N-acylated with a fatty acid (e.g., stearic acid, palmitic acid). This creates a lipoamino acid structure that more closely resembles natural ceramides.[8] The synthesis of N-acylated amino alcohols is a known process.[9][10]
Protocol: In Vitro Evaluation of Skin Barrier Function
This protocol outlines a method to assess the efficacy of a formulation containing this compound in improving skin barrier function using a 3D reconstructed human epidermis model.
Objective: To measure the effect of a topical formulation containing this compound on Transepidermal Water Loss (TEWL) and tissue viability.
Materials:
-
3D reconstructed human epidermal tissues (e.g., EpiDerm™, SkinEthic™ RHE)
-
Test formulation with 1-5% this compound (or its N-acyl derivative)
-
Positive control (e.g., a commercially available ceramide cream)
-
Negative control (vehicle/base formulation)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Multi-well plates for tissue culture
Procedure:
-
Tissue Equilibration: Upon receipt, equilibrate the 3D epidermal tissues in the provided culture medium for 24 hours at 37°C and 5% CO2.
-
Barrier Disruption (Optional): To model a compromised barrier, tissues can be treated with a mild irritant like sodium dodecyl sulfate (SDS) for a short duration, followed by rinsing with PBS.
-
Topical Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation, positive control, and negative control to the surface of the tissues.
-
Incubation: Incubate the treated tissues for 24, 48, and 72 hours.
-
TEWL Measurement: At each time point, remove the tissues from the incubator and allow them to acclimatize to room temperature and humidity for 30 minutes.[13] Measure the TEWL from the surface of each tissue according to the instrument's instructions. A lower TEWL value indicates improved barrier function.[11][14]
-
MTT Assay for Viability: After the final TEWL measurement, perform an MTT assay to assess cell viability.
-
Incubate tissues with MTT solution for 3 hours.
-
Extract the formazan product with isopropanol.
-
Measure the absorbance at 570 nm.
-
Data Analysis: Compare the TEWL values and MTT results of the test formulation-treated tissues to the positive and negative controls. A significant reduction in TEWL without a decrease in cell viability suggests a positive effect on barrier function.
Workflow: In Vitro Skin Barrier Assessment
Caption: Workflow for assessing the skin barrier function of a cosmetic formulation.
Part 2: Applications in Hair Care - Conditioning and Strengthening
In hair care, cationic molecules are prized for their ability to adsorb onto the negatively charged surface of damaged hair, thereby reducing static, improving combability, and imparting a smooth feel.[15] Fatty alcohols are also common ingredients, acting as emollients and thickeners in conditioning formulations.[16]
Mechanism of Action in Hair Conditioning
The primary amine group of this compound can be protonated in acidic conditions (typical of hair conditioner pH), conferring a positive charge to the molecule. This allows it to function as a cationic conditioning agent. Its long C12 chain provides lubricity and hydrophobicity, helping to smooth the hair cuticle.
-
Cationic Adsorption: The protonated amine group electrostatically binds to the negatively charged sites on the hair shaft, which are more prevalent in damaged areas.
-
Lubricity and Feel: The dodecyl chain acts as a lubricant, reducing friction between hair fibers and making combing easier.
-
Emulsification and Formulation Stability: Similar to its role in skin care, it can act as a co-emulsifier in conditioner formulations, helping to stabilize the emulsion and build viscosity. Fatty amines and their derivatives are known for their role in creating stable and effective hair conditioners.[17][18]
Protocol: Formulation and Evaluation of a Hair Conditioner
Objective: To formulate a simple rinse-off hair conditioner containing this compound and evaluate its performance on hair tresses.
Materials:
-
This compound
-
Cetearyl alcohol (emollient and thickener)
-
Behentrimonium chloride (primary conditioning agent and emulsifier)
-
Citric acid (to adjust pH)
-
Preservative (e.g., phenoxyethanol and ethylhexylglycerin)
-
Deionized water
-
Bleached hair tresses
-
Texture analyzer or sensory panel for evaluation
Formulation Procedure (Illustrative Example):
-
Water Phase: In a main beaker, combine deionized water and citric acid. Heat to 75-80°C.
-
Oil Phase: In a separate beaker, combine this compound, cetearyl alcohol, and behentrimonium chloride. Heat to 75-80°C with mixing until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the water phase with vigorous mixing to form an emulsion.
-
Cooling: Begin cooling the emulsion while continuing to mix.
-
Final Additions: Below 40°C, add the preservative. Adjust the final pH to 4.0-4.5 with citric acid if necessary.
Evaluation Protocol:
-
Hair Tress Preparation: Use standardized bleached hair tresses. Wash them with a non-conditioning shampoo and rinse thoroughly.
-
Treatment: Apply a standard amount of the test conditioner to the wet tresses, ensuring even distribution. Allow it to sit for 1-2 minutes, then rinse thoroughly.
-
Wet Combing Evaluation: While the tresses are still wet, evaluate the ease of combing using a comb and, if available, a texture analyzer to quantify the combing force.
-
Dry Evaluation: Allow the tresses to air dry. Evaluate properties such as smoothness, softness, and fly-away control through sensory analysis by a trained panel.
-
Comparison: Compare the performance of the test conditioner to a control conditioner without this compound.
Safety and Regulatory Considerations
According to available safety data, this compound is classified as a skin and eye irritant.[19] Therefore, formulation development must include thorough safety and toxicological assessments. It is crucial to determine the non-irritating concentration for topical use through patch testing and other dermatological safety evaluations. The use of this ingredient must comply with the cosmetic regulations of the target market.
Conclusion
This compound is a promising, albeit under-researched, molecule for cosmetic applications. Its amphiphilic and bifunctional nature positions it as a versatile ingredient for both skin and hair care. In skin care, its potential to act as a synthetic ceramide analogue offers a compelling avenue for developing novel barrier-repairing formulations. In hair care, its ability to function as a cationic conditioning agent can enhance the sensory properties and manageability of hair. The protocols outlined in this guide provide a starting point for researchers to explore the full potential of this compound and its derivatives, paving the way for new innovations in the cosmetic industry. Further research, particularly in N-acylated derivatives and in vivo efficacy studies, is warranted to fully substantiate these applications.
References
- Top 4 Methods to Measure Skin Hydration in Cosmetics. (2025).
- Transdermal Water Loss: Essential Skin Hydration Test Guide. The Kingsley Clinic.
- International guidelines for the in vivo assessment of skin properties in non-clinical settings: part 2. Transepidermal water loss and skin hydration. (2013). CDC Stacks.
- The role of epidermal sphingolipids in dermatologic diseases. (2016). PMC.
- International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration. (2013). NIH.
- What Are Ceramides? Benefits, Side Effects, Usage, More. (2022). Everyday Health.
- Novel ceramide, preparation method therefor, and use thereof. (Patent). Google Patents.
- Ceramide composition with repairing function and cosmetic. (Patent). Google Patents.
- Cosmetic composition containing N-acyl neutral amino acid esters of lower alcohols. (Patent). Google Patents.
- Skin-identical ceramide for enhanced skin care. (2013). Personal Care Magazine.
- The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications. (2024). PubMed.
- Enhancing Cosmetic Formulations with Amino Alcohols. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Clinical Measurement of Transepidermal Water Loss. (2025). PMC.
- Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives. (2025). MDPI.
- What to Know About Ceramides for Skin. (2024). WebMD.
- What Are Ceramides for the Skin? Types and Benefits. (2025). Health.
- Selective N-acylation of amino alcohols. (Patent). Google Patents.
- Hair conditioner compositions containing fatty acid ester derivatives of alkanolamines. (Patent). Google Patents.
- TECHNOLOGY 311 PATENT: restores the skin barrier. (2018). YouTube.
- Ceramides, process for their preparation and their applications in the cosmetic and dermopharmaceutical fields. (Patent). Google Patents.
- This compound. (n.d.). PubChem.
- Intercellular and intracellular functions of ceramides and their metabolites in skin (Review). (2016). Spandidos Publications.
- HAIR CONDITIONING COSMETIC COMPOSITIONS CONTAINING A MIXTURE OF AMIDOAMINES. (2019). Patent.
- The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications. (n.d.). Semantic Scholar.
- Recent Analytical Methodologies in Lipid Analysis. (2024). PMC.
- Quantification of Lipids: Model, Reality, and Compromise. (2018). MDPI.
- Methods for the Assessment of Barrier Function. (n.d.). ResearchGate.
- Cosmetic compositions containing N-acyl-aminoacid esters. (Patent). Google Patents.
- Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. (2023). Karger Publishers.
- Sensitive quantification of skin barrier properties in vitro. (2024). Radboudumc.
- Recent Analytical Methodologies in Lipid Analysis. (2024). PubMed.
- SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (n.d.). European Patent Office.
- Methods to Evaluate Skin Penetration In Vitro. (n.d.). MDPI.
- Esters of long-chain alcohols and their use to treat the skin. (Patent). Google Patents.
- Amino Acids in Cosmetics and Personal Care. (n.d.). SED Ingredients.
- Integrated Enzymatic and Fermentative Pathways for Next-Generation Biosurfactants: Advances in Process Design, Functionalization, and Industrial Scale-Up. (n.d.). MDPI.
- Fractionated aliphatic alcohols as synthetic precursors of ultra long-chain monoacylglycerols for cosmetic applications. (2017). PubMed.
- Test Guidelines for In Vitro Assessment of Dermal Absorption and Percutaneous Penetration of Cosmetic Ingredients. (2025). ResearchGate.
- Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers. (n.d.). PubMed Central.
- Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. (n.d.). PubMed Central.
- Formulating Cosmetic Emulsions: A Beginner's Guide. (n.d.). Society of Cosmetic Chemists.
- A Hydrophilic–Lipophilic Deviation Model in Formulating Microemulsion for Topical Application. (n.d.). ResearchGate.
Sources
- 1. ANALYSIS OF LIPIDS [people.umass.edu]
- 2. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Do Ceramides Do for the Skin? The Types and Benefits [webmd.com]
- 5. flychem.com [flychem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. nbinno.com [nbinno.com]
- 8. seppic.com [seppic.com]
- 9. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 12. thekingsleyclinic.com [thekingsleyclinic.com]
- 13. International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. happi.com [happi.com]
- 16. Kao Chemicals EU [kaochemicals-eu.com]
- 17. researchgate.net [researchgate.net]
- 18. HAIR CONDITIONING COSMETIC COMPOSITIONS CONTAINING A MIXTURE OF AMIDOAMINES - Patent 3461471 [data.epo.org]
- 19. US5476671A - Synthetic ceramides and their use in cosmetic compostions - Google Patents [patents.google.com]
Application Notes and Protocols for 12-Amino-1-dodecanol as a Pharmaceutical Intermediate
Introduction: The Versatile Role of a Bifunctional Linker in Modern Drug Development
In the landscape of contemporary pharmaceutical sciences, the pursuit of precision and efficacy has led to the development of sophisticated therapeutic modalities. Among these, targeted protein degraders and advanced drug delivery systems represent the vanguard of innovation. At the heart of these technologies lies the crucial role of molecular architecture, where linker molecules serve as the linchpin for functionality. 12-Amino-1-dodecanol, a bifunctional long-chain amino alcohol, has emerged as a highly valuable intermediate in this context. Its unique structure, featuring a primary amine and a primary alcohol separated by a twelve-carbon aliphatic chain, offers a versatile platform for the synthesis of complex pharmaceutical agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into its utility as a linker in Proteolysis Targeting Chimeras (PROTACs) and explore its potential in the formulation of advanced drug delivery systems. The protocols and discussions herein are grounded in established chemical principles and aim to provide both theoretical understanding and practical guidance.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in pharmaceutical synthesis. These properties influence its reactivity, solubility, and the overall characteristics of the final drug conjugate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₇NO | [1] |
| Molecular Weight | 201.35 g/mol | [1] |
| CAS Number | 67107-87-3 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 79.0 to 83.0 °C | |
| Boiling Point | Approx. 303.6 °C at 760 mmHg | [1] |
| Solubility | Soluble in methanol and other organic solvents | |
| Purity (typical) | >98.0% (by GC) |
Core Application I: A Flexible Linker for PROTAC Synthesis
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[2]
The long aliphatic chain of this compound provides the necessary length and flexibility to span the distance between the POI and the E3 ligase, facilitating optimal orientation for ubiquitination. Its bifunctional nature allows for sequential and controlled conjugation of the two ligands.
General Reaction Scheme
The primary amine and hydroxyl groups of this compound can be selectively reacted to attach the POI and E3 ligase ligands. Typically, one of the functional groups is protected while the other is reacted, followed by deprotection and reaction of the second functional group. Amide bond formation is a common strategy for conjugation.[3][4]
Caption: Generalized synthetic pathway for a PROTAC using this compound.
Protocol: Synthesis of a BRD4-Targeting PROTAC (Generalized)
This protocol describes a generalized, multi-step synthesis of a PROTAC targeting the BRD4 protein, a key regulator of oncogenes. We will utilize a derivative of the BRD4 inhibitor JQ1 as the POI ligand and pomalidomide as the ligand for the E3 ligase Cereblon (CRBN).
-
JQ1-carboxylic acid (or a suitable derivative)
-
This compound
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (for deprotection if a Boc-protected amine is used on the E3 ligand)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Caption: Experimental workflow for the synthesis of a BRD4-targeting PROTAC.
Step 1: Synthesis of JQ1-Linker-OH Intermediate
-
To a solution of JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-Linker-OH intermediate.
Step 2: Synthesis of JQ1-Linker-OMs Intermediate
-
Dissolve the JQ1-Linker-OH intermediate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.0 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting JQ1-Linker-OMs intermediate is typically used in the next step without further purification.
Step 3: Synthesis of the Final PROTAC
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate or DIPEA (3.0 eq).
-
Add a solution of the JQ1-Linker-OMs intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at 60 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
Characterization and Quality Control
The identity and purity of the synthesized PROTAC must be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Data/Observations |
| ¹H NMR | Presence of characteristic peaks for JQ1, pomalidomide, and the long aliphatic linker. |
| ¹³C NMR | Confirmation of the carbon skeleton of the final PROTAC molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of the molecular ion, confirming the elemental composition. |
| HPLC | Determination of purity, typically >95% for biological assays. |
Core Application II: Enhancing Drug Delivery Systems
The amphiphilic nature of this compound, with its hydrophilic head (amine and alcohol groups) and a long lipophilic tail, makes it a promising excipient in the formulation of drug delivery systems, particularly for poorly water-soluble drugs.[][6]
Role in Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][8] This spontaneous emulsification enhances the solubilization and absorption of lipophilic drugs.[9][10] this compound can act as a co-surfactant or a component of the oily phase, contributing to the stability and drug-loading capacity of the formulation.
Incorporation into Lipid Nanoparticles (LNPs)
LNPs are at the forefront of nucleic acid and small molecule drug delivery.[11] The amphiphilic character of this compound allows it to be incorporated into the lipid bilayer of LNPs, potentially influencing their stability, drug encapsulation efficiency, and release profile. Its primary amine can be protonated at acidic pH, which can be leveraged for pH-responsive drug release within the endosomal compartment of cells.
Caption: Conceptual diagram of this compound's role in a lipid nanoparticle.
Protocol: Formulation of a Model LNP (Conceptual)
This protocol outlines a conceptual framework for the formulation of LNPs incorporating this compound for the delivery of a model hydrophobic drug.
-
Model hydrophobic drug
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DSPE-PEG2000)
-
This compound
-
Ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Lipid-Ethanol Phase Preparation: Dissolve the model drug, phospholipid, cholesterol, PEG-lipid, and this compound in ethanol.
-
Aqueous Phase Preparation: Prepare the aqueous buffer.
-
Nanoprecipitation: Rapidly inject the lipid-ethanol phase into the vigorously stirring aqueous buffer. This rapid solvent exchange leads to the self-assembly of LNPs.
-
Maturation: Stir the resulting nanoparticle suspension at room temperature for a defined period to allow for stabilization.
-
Purification: Remove the ethanol and unencapsulated drug by dialysis against the neutral pH buffer.
-
Characterization: Analyze the LNPs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Conclusion
This compound is a versatile and valuable building block in pharmaceutical research and development. Its application as a flexible linker in the synthesis of PROTACs allows for the rational design of targeted protein degraders. Furthermore, its amphiphilic properties make it a promising excipient for enhancing the performance of drug delivery systems for poorly soluble compounds. The protocols and concepts outlined in this guide provide a solid foundation for harnessing the potential of this important pharmaceutical intermediate.
References
- MedchemExpress. (n.d.). This compound | PROTAC Linker.
- Li, G., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC.
- Foley, C. A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.
- Google Patents. (n.d.). Pharmaceutical composition.
- Google Patents. (n.d.). Oral drug delivery compositions and methods.
- PubChem. (n.d.). Pharmaceutical composition for drug delivery - Patent US-12357573-B2.
- Drug Development and Delivery. (2011, March). INNERCAP® Technologies Granted US Patent No. 7,670,612.
- Google Patents. (n.d.). Drug-delivery system.
- Mahapatra, A. K., et al. (2014). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. International Journal of PharmTech Research, 6(2), 545-568.
- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182.
- Al-Salami, H., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Pharmaceutical Investigation, 52(6), 727-746.
- Walsh Medical Media. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.
- Shafiq, S., et al. (2009). Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. Critical Reviews in Therapeutic Drug Carrier Systems, 26(5), 427-521.
- Constantinou-Kokotou, V. (2003). Synthesis and biological activities of long chain 2-amino alcohols. Current Organic Chemistry, 7(1), 81-98.
- PubChem. (n.d.). This compound.
- Ghafari, A., et al. (2020). Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. PMC.
- Taylor & Francis. (n.d.). Amino alcohols – Knowledge and References.
- Sono-Tek. (2015). Application of Quality by Design (QbD) Approach to Ultrasonic Atomization Spray Coating of Drug-Eluting Stents.
- Google Patents. (n.d.). Excipients to reduce the viscosity of antibody formulations and formulation compositions.
Sources
- 1. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. US6946120B2 - Pharmaceutical composition - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 12-Amino-1-dodecanol Self-Assembled Monolayers
Introduction
Welcome to the technical support center for 12-Amino-1-dodecanol (ADD) self-assembled monolayers (SAMs). ADD SAMs, with their terminal amine groups, are critical for a wide range of applications, including biosensors, bioconjugation platforms, and as versatile linkers for further surface functionalization. The primary amine (–NH2) offers a reactive site for coupling biomolecules, nanoparticles, and other chemical entities. However, the stability of these monolayers is a frequent challenge for researchers. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve robust and reproducible ADD SAMs.
Foundational Concepts: Understanding ADD SAM Stability
A stable ADD SAM is a densely packed, well-ordered molecular layer covalently or chemisorptively bound to a substrate (commonly silicon dioxide or gold). The stability is governed by three main factors:
-
Head Group-Substrate Interaction: The strength of the bond between the alcohol (for SiO₂) or amine (a weaker interaction for gold) head group and the substrate surface.
-
Intermolecular van der Waals Forces: The attractive forces between the 12-carbon alkyl chains, which promote a densely packed and ordered monolayer. Longer alkyl chains generally lead to more stable SAMs due to increased van der Waals interactions.[1]
-
Terminal Group Interactions: The reactivity and interactions of the exposed amine groups with the surrounding environment. These groups are susceptible to protonation, hydrogen bonding, and contamination, which can influence the overall stability and functionality of the SAM.[2]
Instability often manifests as incomplete monolayer formation, molecular desorption, or chemical degradation, leading to inconsistent experimental results.[1][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the formation and use of ADD SAMs in a question-and-answer format.
Issue 1: Inconsistent or Low Water Contact Angle Measurements
Question: I've formed my ADD SAM, but the water contact angle is much lower than expected, or the measurements are inconsistent across the surface. What's going wrong?
Answer: Inconsistent or low water contact angles are typically indicative of a disordered, patchy, or contaminated monolayer.[3] An ideal ADD SAM should present a moderately hydrophilic surface due to the terminal amine groups.
Possible Causes & Solutions:
-
Contaminated Substrate: Organic residues or particulate matter on the substrate will block binding sites, leading to incomplete SAM formation.[4]
-
Solution: Implement a rigorous, multi-step cleaning protocol. For silicon substrates, a common and effective method is UV-Ozone treatment followed by sonication in high-purity solvents like acetone and isopropanol.[3]
-
-
Impure Solvent: The presence of water or other impurities in the deposition solvent can interfere with the self-assembly process.[4]
-
Solution: Always use high-purity, anhydrous solvents for the deposition solution.
-
-
Degraded ADD Reagent: this compound can degrade over time.
-
Solution: Use a fresh bottle of the reagent or one that has been stored properly under an inert atmosphere.
-
-
Suboptimal Deposition Time: The self-assembly process is time-dependent.
-
Solution: Optimize the immersion time. While initial adsorption can be rapid, longer immersion times (e.g., 12-24 hours) are often necessary to allow for molecular rearrangement and the formation of a well-ordered monolayer.
-
Issue 2: Poor Performance in Subsequent Bioconjugation Steps
Question: My ADD SAM appears to form correctly based on contact angle, but I get very low efficiency when I try to attach proteins or other molecules to the surface. Why?
Answer: This common issue points towards a problem with the availability or reactivity of the terminal amine groups, even if the underlying alkyl chain monolayer is present.
Possible Causes & Solutions:
-
Protonation State of Amine Groups: The reactivity of the amine group is highly dependent on its protonation state (NH₂ vs. NH₃⁺), which is influenced by the pH of the environment.[4]
-
Solution: For coupling reactions that target the neutral amine (e.g., with NHS-esters), ensure the pH of your reaction buffer is slightly basic (typically pH 7.5-8.5) to deprotonate the surface amines and increase their nucleophilicity. For amine-terminated thiols, it's recommended to adjust the pH of the deposition solution to ~12.[5]
-
-
Surface Contamination Post-SAM Formation: The reactive amine surface can readily adsorb contaminants from the ambient environment.
-
Solution: Minimize the exposure of the functionalized substrate to air. After formation and rinsing, either use the substrate immediately or store it in a clean, inert environment (e.g., a desiccator or under nitrogen).
-
-
Solvent Co-adsorption: Polar protic solvents used during deposition or rinsing can become trapped within the monolayer through hydrogen bonding with the amine groups, effectively blocking them.[6]
-
Solution: After the final solvent rinse (e.g., with ethanol), perform a final rinse with a less polar, aprotic solvent like chloroform or dichloromethane to displace trapped solvent molecules. Follow with gentle drying under a stream of inert gas.
-
Issue 3: Monolayer Degrades Quickly in Aqueous Buffers or Cell Culture Media
Question: My ADD SAM-functionalized surface works initially, but loses its function after a few hours or days in an aqueous environment. How can I improve its long-term stability?
Answer: The degradation of SAMs in complex aqueous environments is a significant challenge, often caused by a combination of molecular desorption and oxidative damage.[1]
Possible Causes & Solutions:
-
Hydrolytic Instability of the Headgroup-Substrate Bond: For silane-based SAMs on silicon dioxide, the Si-O-Si bonds can be susceptible to hydrolysis over long periods in water.[7]
-
Solution: While challenging to prevent completely, ensuring a highly cross-linked silane layer can improve stability. A post-deposition annealing step (e.g., baking at ~120 °C for 1-2 hours) can promote further cross-linking between adjacent silane molecules, creating a more robust network.
-
-
Thermally Driven Desorption: Molecules can desorb from the surface over time, a process that is accelerated at elevated temperatures (like 37°C for cell culture).[1] The presence of defects in the monolayer provides sites where desorption is energetically more favorable.[1]
-
Solution: Increasing the van der Waals interactions between the alkyl chains can raise the energy barrier for desorption.[1] While you cannot change the chain length of ADD, you can ensure the monolayer is as densely packed as possible by optimizing deposition time and using high-purity reagents.
-
-
Oxidative Damage: The amine groups can be susceptible to oxidation.
-
Solution: If oxidation is suspected, consider using a protecting group strategy during synthesis if you are preparing your own aminosilane. For commercially available ADD, de-gassing buffers and minimizing exposure to air can help.[8]
-
Experimental Protocols & Workflows
Protocol 1: Rigorous Substrate Cleaning (Silicon Dioxide)
A pristine substrate surface is non-negotiable for forming a high-quality SAM.
-
Place silicon substrates in a beaker with acetone and sonicate for 15 minutes.[3]
-
Rinse the substrates thoroughly with deionized (DI) water.[3]
-
Place the substrates in a beaker with isopropanol and sonicate for 15 minutes.
-
Rinse thoroughly with DI water and then dry with a stream of high-purity nitrogen or argon gas.
-
Immediately before deposition, treat the substrates with UV-Ozone for 15 minutes to remove any final traces of organic contaminants and to generate hydroxyl (-OH) groups on the surface.[3]
-
QC Step: The substrate should be super-hydrophilic, with a water contact angle of < 5°. Use the substrates immediately for SAM deposition.[3]
Protocol 2: ADD SAM Formation on Silicon Dioxide
-
Prepare a 1-5 mM solution of this compound in a high-purity, anhydrous solvent (e.g., toluene or ethanol).
-
Place the freshly cleaned substrates in the deposition solution in a sealed container. To minimize oxygen and water contamination, it is best practice to backfill the container with an inert gas like nitrogen or argon.[5]
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Remove the substrates from the solution.
-
Rinse away non-chemisorbed molecules by sonicating the substrates for 1-3 minutes in fresh, clean solvent (the same as used for deposition).[5]
-
Perform a final rinse with the clean solvent to remove any displaced molecules.[5]
-
Dry the substrates gently under a stream of nitrogen.
-
Optional Annealing Step: To enhance stability, bake the substrates in an oven at 120 °C for 1-2 hours.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common ADD SAM stability issues.
Sources
- 1. Week-long operation of electrochemical aptamer sensors: New insights into self-assembled monolayer degradation mechanisms and solutions for stability in serum at body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. hajim.rochester.edu [hajim.rochester.edu]
- 8. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 12-Amino-1-dodecanol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 12-Amino-1-dodecanol. This bifunctional linker, with its primary amine and primary alcohol separated by a C12 alkyl chain, is a versatile building block in fields ranging from drug delivery to material science. However, its dual reactivity presents unique challenges. This guide provides in-depth, experience-driven answers to common issues encountered during its functionalization, ensuring your synthesis is both efficient and successful.
Frequently Asked Questions (FAQs)
Q1: I want to react with only one functional group of this compound. Which group is more reactive?
A1: The primary amine is significantly more nucleophilic and generally more reactive than the primary alcohol under most conditions.[1][2] Therefore, reactions with electrophiles (e.g., acyl chlorides, activated carboxylic acids) will preferentially occur at the amino group. To achieve selective functionalization of the hydroxyl group, the amine must first be protected.[3]
Q2: What is a good general-purpose protecting group for the amine in this compound?
A2: The tert-butyloxycarbonyl (Boc) group is an excellent first choice for protecting the amine.[1] It is easily installed using di-tert-butyl dicarbonate (Boc)₂O and is stable to a wide range of reaction conditions that are typically used to modify the hydroxyl group (e.g., esterification, etherification).[3][4] Critically, it can be removed under acidic conditions (like trifluoroacetic acid or HCl in dioxane) that typically leave esters and ethers intact, offering an orthogonal protection strategy.[5][6]
Q3: Can I functionalize both the amine and the hydroxyl group simultaneously?
A3: Yes, but it requires careful selection of reagents. For instance, reacting this compound with a large excess of a highly reactive electrophile like an isocyanate or acyl chloride under forcing conditions could lead to the formation of a bis-functionalized product. However, achieving clean, quantitative bis-functionalization in a single step is challenging and often results in a mixture of mono- and di-substituted products. A stepwise approach with protection and deprotection steps is almost always more reliable for producing a well-defined final molecule.
Troubleshooting Guide: Selective N-Functionalization (Amide Bond Formation)
Amide coupling is one of the most common reactions performed on this compound. This section addresses frequent problems encountered during the N-acylation step, assuming the goal is to selectively functionalize the amine.
Scenario 1: Low or No Yield of the Desired N-Acyl Product
Question: I am attempting an amide coupling with a carboxylic acid using a standard coupling reagent like HATU, but I'm getting very low yield of my desired product. What's going wrong?
Answer: Low yields in amide coupling reactions are a common frustration. The issue can usually be traced back to one of three areas: carboxylic acid activation, amine nucleophilicity, or reaction conditions.[7][8]
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The coupling reagent must efficiently convert the carboxylic acid into a highly reactive intermediate (e.g., an active ester).[7][9]
-
Solution: Ensure your coupling reagent is fresh. Reagents like HATU and HBTU can degrade with moisture. Pre-activation of the carboxylic acid can significantly improve yields. Stir the carboxylic acid, coupling reagent (e.g., HATU, 1.0-1.5 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in an anhydrous solvent like DMF for 15-30 minutes before adding the this compound.[7]
-
-
Amine Deactivation: The primary amine on your starting material can be protonated by the carboxylic acid, forming an unreactive ammonium salt.[7]
-
Solution: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial. The base neutralizes any acid present and ensures the amine remains a free, potent nucleophile. Typically, 2-3 equivalents of base are used.
-
-
Hydrolysis of Activated Intermediate: Any water present in the reaction will hydrolyze the activated carboxylic acid back to its starting state, killing the reaction.[7]
-
Solution: Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is thoroughly dried. Handling reagents under an inert atmosphere (Nitrogen or Argon) is best practice.
-
-
Steric Hindrance: If either the carboxylic acid or the amine has bulky groups near the reaction center, the coupling can be slow or incomplete.[7][8]
-
Solution: For sterically hindered substrates, consider switching to a more powerful coupling reagent like T3P (Propylphosphonic Anhydride) or converting the carboxylic acid to an acyl fluoride, which is smaller and more reactive.[7] Increasing the reaction temperature or allowing for longer reaction times may also be necessary.
-
Troubleshooting Summary for Low Amide Coupling Yield
| Potential Issue | Key Indicator | Recommended Action | Rationale |
| Poor Acid Activation | Starting acid remains, little product formation. | Pre-activate the acid with coupling reagent and base for 15-30 min before adding the amine. Use fresh coupling reagents. | Ensures the formation of the reactive intermediate before the nucleophile is introduced. |
| Amine Protonation | Reaction stalls, starting materials present. | Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA). | Keeps the amine in its deprotonated, nucleophilic state.[7] |
| Presence of Water | Low conversion, especially with sensitive reagents. | Use anhydrous solvents and dry glassware. Run under an inert atmosphere. | Prevents hydrolysis of the activated ester intermediate.[7] |
| Steric Hindrance | Slow reaction, incomplete conversion. | Switch to a more potent coupling agent (e.g., T3P), increase temperature, or extend reaction time. | Overcomes the higher energy barrier for sterically demanding couplings.[7][8] |
Troubleshooting Guide: Orthogonal Protection & Deprotection
To functionalize the hydroxyl group, the amine must first be protected. Subsequently, to perform further reactions on the now-free amine, the hydroxyl protecting group must be stable while the amine protecting group is removed. This is the essence of an orthogonal strategy.[5]
Scenario 2: Choosing the Right Orthogonal Protecting Group Strategy
Question: I need to first perform a reaction on the -OH group and then a different reaction on the -NH₂ group. What's a reliable protecting group combination?
Answer: A classic and highly reliable orthogonal strategy is to protect the amine as a Boc-carbamate and the alcohol as a silyl ether (e.g., TBDMS or TIPS).[6][10]
-
Step 1 (Amine Protection): Protect the amine of this compound with (Boc)₂O. This reaction is highly selective for the amine.
-
Step 2 (Hydroxyl Functionalization): The resulting Boc-protected amino alcohol can now be subjected to various reactions at the hydroxyl terminus (e.g., esterification, etherification). The Boc group is stable to most of these conditions.
-
Step 3 (Selective Amine Deprotection): The Boc group can be cleanly removed with acid (e.g., TFA in DCM) without affecting most silyl ethers or benzyl ethers that might be protecting the hydroxyl group.[11]
-
Step 4 (Amine Functionalization): With the amine now free and the hydroxyl group still protected, you can perform the desired reaction at the N-terminus.
Below is a decision workflow for selecting an appropriate orthogonal protection strategy.
Caption: Decision workflow for orthogonal functionalization.
Scenario 3: Unexpected Deprotection or Side Reactions
Question: I tried to remove a TBDMS (t-butyldimethylsilyl) ether from my hydroxyl terminus using TBAF, but my Boc-protected amine was also cleaved. Why did this happen?
Answer: While this is unexpected, it's not impossible. Tetrabutylammonium fluoride (TBAF) is typically supplied as a solution in THF, which can be slightly basic. Carbamates can sometimes be labile to strong bases.[12]
Potential Causes & Solutions:
-
Non-anhydrous TBAF: Commercial TBAF contains water, which increases its basicity and can promote side reactions.
-
Solution: Use anhydrous TBAF if possible. Alternatively, buffering the reaction with acetic acid (TBAF/AcOH) can sometimes mitigate base-mediated side reactions.[13]
-
-
Prolonged Reaction Time/Elevated Temperature: Leaving the reaction for too long or heating it can lead to the cleavage of less stable protecting groups.
-
Solution: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Most silyl ether deprotections are rapid at room temperature.[14]
-
-
Alternative Deprotection Reagent: If TBAF consistently causes issues, other fluoride sources or acidic conditions can be used.
Orthogonal Protecting Group Stability and Deprotection
| Protecting Group | Protected Group | Stable To | Cleaved By | Comments |
| Boc | Amine | Base, Hydrogenolysis, Nucleophiles | Strong Acid (TFA, HCl)[4][11][16] | Excellent for amine protection when subsequent steps are basic or reductive. |
| Cbz | Amine | Acid, Base | Hydrogenolysis (H₂, Pd/C) | Useful when acidic/basic conditions are needed elsewhere. |
| TBDMS/TIPS | Alcohol | Most conditions except acid and fluoride | Fluoride (TBAF), Acid (HF, HCl)[13][14] | Very common for alcohol protection. Stability is sterically dependent (TIPS > TBDMS). |
| Bn (Benzyl) | Alcohol | Acid, Base | Hydrogenolysis (H₂, Pd/C)[17] | Orthogonal to both Boc and silyl ethers. |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of this compound
This protocol describes the standard procedure for protecting the amine functional group.
-
Dissolve this compound (1.0 eq.) in a suitable solvent mixture such as 1:1 Dichloromethane (DCM) and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform a standard aqueous workup: separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 12-(t-Boc-amino)-1-dodecanol.[1]
Protocol 2: General Procedure for Amide Coupling to N-Boc-12-amino-1-dodecanol (using HATU)
This protocol assumes you have a protected amine and are functionalizing the hydroxyl group, but the principle is identical for coupling to the free amine of this compound.
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.05 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add a solution of the alcohol (in this case, N-Boc-12-amino-1-dodecanol, 1.2 eq.) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for a HATU-mediated coupling reaction.
References
- Wikipedia. Protecting group. [Link]
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
- RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- aaptec.
- ResearchGate. Selective Deprotection of Silyl Ethers | Request PDF. [Link]
- Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]
- ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. [Link]
- Wikipedia. Silyl ether. [Link]
- ResearchGate. Deprotection of silyl ether by TBAF. [Link]
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
- Reddit. amide coupling help : r/Chempros. [Link]
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress. [Link]
- Reddit.
- Organic Chemistry Portal. Protective Groups. [Link]
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
- NIH. Direct N-alkylation of unprotected amino acids with alcohols - PMC. [Link]
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
- NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
- Royal Society of Chemistry.
- SynArchive. Protecting Groups List. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. xray.uky.edu [xray.uky.edu]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. researchgate.net [researchgate.net]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling protocols to prevent 12-Amino-1-dodecanol degradation
Technical Support Center: 12-Amino-1-dodecanol
A Guide to Preventing Compound Degradation through Proper Storage and Handling
Welcome to the technical support guide for this compound (CAS: 67107-87-3). This document, prepared by our senior application scientists, provides in-depth protocols and troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity and stability of your compound, leading to more reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What is the ideal long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[1][2] Protecting the compound from light by using an amber vial or storing it in a dark location is also highly recommended.[1]
Q2: How should I store the compound for short-term, regular use?
For short-term storage (up to a few weeks), the solid compound can be kept at 4°C.[2] It is crucial to minimize exposure to atmospheric moisture and oxygen. Always allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold powder.[3]
Q3: Can I prepare a stock solution for storage? What are the risks?
While preparing stock solutions is common, storing this compound in solution for extended periods is not recommended as it increases the risk of degradation.[1] If you must store a solution, use an anhydrous, aprotic solvent, aliquot it into single-use volumes, blanket the vials with inert gas before sealing, and store at -80°C. Aqueous or protic solvent solutions are particularly susceptible to degradation.
Q4: What are the visual or physical signs of degradation?
The first signs of degradation can include a change in color from white to a yellowish or brownish hue, a change in texture from a fine powder to a clumpy or gummy substance (indicating moisture absorption), or the appearance of an unusual odor.[3] Any deviation from its typical appearance as a white to almost-white powder should be treated with suspicion.[4]
Section 2: Core Storage and Handling Protocols
Adherence to strict protocols from the moment of receipt is the most effective strategy for preventing degradation.
Recommended Storage Conditions Summary
| Form | Duration | Temperature | Atmosphere | Container | Key Considerations |
| Solid | Long-Term (>4 weeks) | ≤ -20°C | Inert Gas (Ar, N₂) | Tightly-sealed amber glass vial | Protect from light; equilibrate to room temp before opening.[1][2][3] |
| Solid | Short-Term (<4 weeks) | 2-8°C | Air (minimized) | Tightly-sealed amber glass vial | Minimize frequency of opening; equilibrate to room temp first.[2][3] |
| Solution | Not Recommended | ≤ -80°C | Inert Gas (Ar, N₂) | Glass vial with Teflon-lined cap | Use anhydrous solvent; prepare single-use aliquots to avoid freeze-thaw cycles.[1][3] |
Protocol 1: Receiving and Initial Inspection
-
Visual Check: Upon receipt, inspect the container for an intact seal. Examine the compound's appearance. It should be a white to off-white crystalline powder.[4] Note any discoloration or clumping on the Certificate of Analysis (CoA).
-
Documentation: Record the date of receipt, batch number, and initial appearance.
-
Inert Gas Overlay: For long-term storage, it is best practice to carefully open the container in a glove box or a dry, low-humidity environment and backfill it with argon or nitrogen before resealing.
-
Immediate Storage: Immediately transfer the compound to the appropriate storage condition as outlined in the table above.
Scientist's Note: this compound contains both a primary amine and a primary alcohol. The amine group is particularly susceptible to oxidation, which is often accelerated by light and trace metal impurities. The long alkyl chain makes the molecule somewhat hygroscopic, and absorbed water can facilitate degradation pathways.[3][5]
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues that may indicate compound degradation.
Q: I've noticed the color of my this compound powder has changed from white to yellow. What happened?
-
Probable Cause: Color change is a classic indicator of chemical degradation, most commonly oxidation of the primary amine group.[5] This process can be accelerated by prolonged exposure to air (oxygen), light, or elevated temperatures.
-
Troubleshooting Steps:
-
Cease using the discolored material immediately, as its purity is compromised.
-
Review your storage protocol. Was the container seal compromised? Was it frequently opened in a humid environment? Was it protected from light?
-
If possible, run a quality control check (e.g., HPLC, see Section 5) and compare the analytical profile to the CoA or a new, unopened lot.
-
Recommendation: It is safest to discard the suspect material and use a fresh, uncompromised batch. Implement a stricter storage protocol, including blanketing with inert gas, for the new batch.
-
Q: My compound has become clumpy and difficult to weigh accurately. Is it still usable?
-
Probable Cause: A change in texture from a free-flowing powder to a gummy or clumpy solid is a clear sign of moisture absorption (hygroscopicity).[3]
-
Why This Is a Problem: Absorbed water can act as a solvent and a reactant, potentially initiating hydrolytic degradation or other reactions. It also makes accurate weighing for experiments nearly impossible.
-
Troubleshooting Steps:
-
Do not attempt to dry the material in an oven, as thermal stress can cause further degradation.[6]
-
The material's purity is questionable. It is not recommended for use in sensitive applications.
-
Root Cause Analysis: This issue almost always stems from opening a cold container in a room-temperature environment, causing atmospheric water to condense onto the compound.
-
Corrective Action: Always allow the container to warm to ambient temperature for at least 30-60 minutes before breaking the seal.
-
Q: My HPLC/LC-MS analysis shows unexpected peaks that are not on the original CoA. What are they?
-
Probable Cause: The appearance of new peaks strongly suggests the presence of degradation products or contaminants. Given the structure of this compound, likely degradants are oxidation products.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing unexpected analytical peaks.
-
Further Investigation: If degradation is confirmed, techniques like LC-MS/MS can be used to elucidate the structure of the impurities, which helps in confirming the degradation pathway.[7]
Section 4: Understanding Degradation Pathways
The primary degradation risk for this compound under typical storage conditions is oxidation.
Caption: Primary degradation pathways for this compound.
The terminal amine (-NH₂) is the most likely site of oxidation, potentially forming nitroso (-NO) or nitro (-NO₂) species, which are often colored. While the primary alcohol (-OH) is more stable, it can be oxidized to an aldehyde and subsequently a carboxylic acid in the presence of strong oxidizing agents, though this is less likely under standard storage conditions.[8]
Section 5: Analytical Protocol for Quality Control
A simple stability-indicating method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to monitor the purity of your compound over time.
Basic RP-HPLC Workflow
-
Standard Preparation: Prepare a 1 mg/mL solution of a new, trusted lot of this compound in a suitable solvent (e.g., Methanol or Acetonitrile). This will serve as your reference standard.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample you wish to test using the same solvent.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard to determine the retention time and peak area of the pure compound.
-
Inject the test sample.
-
Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (either earlier or later eluting) in the test sample, which would indicate degradation.
-
This workflow provides a reliable, self-validating system for ensuring compound integrity before critical experiments.[6][7]
References
- This compound | CAS#:67107-87-3. Chemsrc. [Link]
- This compound | C12H27NO | CID 5182020.
- Microwave-assisted liquid-liquid microextraction based on solidification of floating organic droplet for the determination of triazines in honey samples by high-performance liquid chrom
- Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]
- How long can one store amino acids at room temper
- Dodecanol. Wikipedia. [Link]
- Peptide handling & storage guidelines. sb-PEPTIDE. [Link]
- 1-dodecanol. AERU, University of Hertfordshire. [Link]
- Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link]
- 1-DODECANOL CAS N°: 112-53-8. OECD SIDS. [Link]
- Storage and handling of Avanti Research lipids. Avanti Polar Lipids. [Link]
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. [https://www.omicsonline.org/open-access/forced-degradation-study-an-essential-approach-to-develop-stability-indicating-method-2161-0525-10004 Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
- 1-Dodecanol | C12H26O | CID 8193.
- Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Characterization of its Degradation Products.
Sources
- 1. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. This compound | 67107-87-3 | TCI AMERICA [tcichemicals.com]
- 5. quora.com [quora.com]
- 6. longdom.org [longdom.org]
- 7. journals.najah.edu [journals.najah.edu]
- 8. fishersci.com [fishersci.com]
Technical Support Center: 12-Amino-1-dodecanol Synthesis & Purification
Welcome to the comprehensive technical support guide for the synthesis and purification of 12-Amino-1-dodecanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this long-chain amino alcohol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your yield and purity.
I. Synthesis of this compound: Troubleshooting & FAQs
The most common laboratory-scale synthesis of this compound involves the reduction of 12-aminododecanoic acid or its ester derivatives. This section will focus on troubleshooting this critical step.
Frequently Asked Questions (Synthesis)
Q1: What are the most common starting materials for synthesizing this compound?
The primary precursor is 12-aminododecanoic acid.[1][2] This bifunctional molecule possesses both the carboxylic acid and the amino group, which can be selectively reduced to the corresponding alcohol. Alternative starting materials, though less common in standard lab settings, can be derived from renewable resources like vernolic acid.[3]
Q2: I am experiencing low yields in the reduction of 12-aminododecanoic acid. What are the likely causes and solutions?
Low yields can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Incomplete Reaction: The reduction of a carboxylic acid is a challenging transformation. Ensure you are using a sufficiently strong reducing agent and optimal reaction conditions.
-
Catalyst Inactivation: If you are performing a catalytic hydrogenation, the catalyst can be poisoned by impurities in the starting material or solvent.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
Q3: What are the common side reactions to be aware of during the synthesis?
The primary concern during the reduction of ω-amino acids is the potential for intermolecular amide formation, leading to oligomers or polymers. This is especially prevalent at elevated temperatures.
Troubleshooting Guide: Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | 1. Insufficient reducing agent. 2. Low reaction temperature or time. 3. Inactive catalyst (for catalytic hydrogenation). | 1. Increase the molar excess of the reducing agent. 2. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. 3. Use fresh, high-quality catalyst. Consider a different catalyst if the issue persists.[4][5] |
| Formation of Polymeric Byproducts | 1. High reaction temperature promoting intermolecular amidation. | 1. Conduct the reaction at the lowest effective temperature. 2. Consider protecting the amine group prior to reduction. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup. 2. High water solubility of the product. | 1. Use a brine wash to break up emulsions. 2. Perform multiple extractions with an appropriate organic solvent. |
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of this compound.
II. Purification of this compound: Troubleshooting & FAQs
Achieving high purity is critical, especially for applications in drug development and materials science. This section addresses common purification challenges.
Frequently Asked Questions (Purification)
Q1: What are the most effective methods for purifying crude this compound?
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[6][7] Column chromatography can also be employed, but may be less practical for large-scale purifications.
Q2: How do I choose the right solvent for recrystallization?
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[7] For this compound, a polar solvent or a mixed solvent system is often effective. A common choice is an ethanol/water mixture.[3]
Q3: My compound oils out during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this:
-
Use a larger volume of solvent: This keeps the compound dissolved at a lower temperature.
-
Cool the solution more slowly: This allows more time for crystal nucleation to occur.
-
Scratch the inside of the flask: This can provide a surface for crystal growth to initiate.[7]
-
Add a seed crystal: A small crystal of pure product can induce crystallization.
Troubleshooting Guide: Purification
| Issue | Potential Cause | Recommended Solution |
| Poor Crystal Formation | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Presence of impurities inhibiting crystallization. | 1. Add more solvent to the hot solution. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Consider a preliminary purification step like a charcoal treatment to remove colored impurities. |
| Low Recovery After Recrystallization | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor and attempt to obtain a second crop of crystals. 2. Cool the solution in an ice bath for a longer period. Consider using a different solvent system with lower solubility for your compound at cold temperatures. |
| Product is still impure after recrystallization | 1. Impurities have similar solubility to the product. 2. Inefficient removal of mother liquor. | 1. A second recrystallization may be necessary. 2. Ensure crystals are thoroughly washed with a small amount of cold solvent during vacuum filtration. |
Experimental Workflow: Purification
Caption: General workflow for the purification of this compound via recrystallization.
III. Purity Assessment
Accurate determination of purity is essential. Several analytical techniques can be employed.
Recommended Analytical Techniques
| Technique | Information Provided | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of non-volatile impurities.[8] | High precision and versatility for complex mixtures.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and residual solvents.[10] | Excellent for analyzing volatile components.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of structural isomers or related impurities. | Provides detailed molecular structure information with minimal sample preparation.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities based on their molecular weight.[8] | High sensitivity and specificity for impurity identification.[8] |
Data Interpretation: Example Purity Analysis
| Analysis Method | Result | Interpretation |
| HPLC (UV-Vis Detector) | Main peak area: 99.5% | The sample is of high purity with respect to UV-active impurities. |
| GC-MS | No significant peaks other than the product. | The sample is free from volatile impurities and residual solvents. |
| ¹H NMR | Spectrum consistent with the structure of this compound. No unexpected signals. | The chemical structure is confirmed, and no major structural impurities are present. |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
Safety Precaution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (x.x eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: A solution of 12-aminododecanoic acid (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for the appropriate time, monitored by TLC or LC-MS.
-
Quenching: After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Workup: The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: Hot water is added dropwise until the solution becomes slightly cloudy. A few drops of hot ethanol are then added to redissolve the precipitate and obtain a clear solution.
-
Crystallization: The flask is loosely covered and allowed to cool slowly to room temperature. Subsequently, it is placed in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of ice-cold ethanol/water mixture.
-
Drying: The pure crystals are dried in a vacuum oven to remove any residual solvent.
V. References
-
Recent advances in selective catalytic hydrogenation of nitriles to primary amines. CoLab. Available at:
-
Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry - ACS Publications. Available at:
-
(PDF) Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Available at:
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC - NIH. Available at:
-
Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry (RSC Publishing). Available at:
-
A Researcher's Guide to Purity Assessment of Amino-PEG12-CH2COOH Bioconjugates. Benchchem. Available at:
-
Process for purifying long chain amino acids. Google Patents. Available at:
-
Product Safety Summary for 12-Aminododecanoic Acid. JCIA BIGDr. Available at:
-
This compound. BLD Pharm. Available at:
-
One step synthesis of fatty acid diethanolamides and methyl esters from triglycerides using sodium doped calcium hydroxide as nanocrystalline heterogeneous catalyst. Royal Society of Chemistry. Available at:
-
This compound | C12H27NO. PubChem - NIH. Available at:
-
Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. PubMed. Available at:
-
Synthesis of 12-aminododecanoic acid. Google Patents. Available at:
-
Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. NIH. Available at:
-
This compound | 67107-87-3. Tokyo Chemical Industry Co., Ltd.(APAC). Available at:
-
Analytical Techniques in Pharmaceutical Reverse Engineering. ResolveMass Laboratories Inc. Available at:
-
This compound | 67107-87-3 | FA17402. Biosynth. Available at:
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at:
-
Method for crystallization of amino acids. Google Patents. Available at:
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at:
-
This compound 67107-87-3. TCI Chemicals. Available at:
-
Overcoming challenges in the purification of chiral amino alcohols. Benchchem. Available at:
-
1-Dodecanol | Surfactant. MedchemExpress.com. Available at:
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at:
-
Production of 1-dodecanol, 1-tetradecanol, and 1,12-dodecanediol by whole-cell biotransformation in Escherichia coli. ResearchGate. Available at:
-
Reductase activity of CARs towards 12-amino dodecanoic acid; Reaction... ResearchGate. Available at:
-
CAS 693-57-2: 12-Aminododecanoic acid. CymitQuimica. Available at:
-
12-Aminododecanoic Acid | C12H25NO2 | CID 69661. PubChem. Available at:
-
Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. ResearchGate. Available at:
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at:
-
Comparative Catalytic Performance Study of 12-Tungstophosphoric Heteropoly Acid Supported on Mesoporous Supports for Biodiesel Production from Unrefined Green Seed Canola Oil. MDPI. Available at:
-
Effect of Catalyst Support in B 12 -Based Heterogeneous Catalysts for Catalytic Alkane Oxidations | Request PDF. ResearchGate. Available at:
-
Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). MDPI. Available at:
-
Catalytic ketonization over oxide catalysts: Part XII. Selective reduction of carboxylic acids by formic acid | Request PDF. ResearchGate. Available at:
Sources
- 1. CAS 693-57-2: 12-Aminododecanoic acid | CymitQuimica [cymitquimica.com]
- 2. 12-Aminododecanoic Acid | C12H25NO2 | CID 69661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. resolvemass.ca [resolvemass.ca]
Overcoming challenges in the characterization of 12-Amino-1-dodecanol SAMs
Welcome to the technical support center for the characterization of 12-Amino-1-dodecanol self-assembled monolayers (SAMs). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently encountered challenges. As Senior Application Scientists, we aim to explain not just the solution but the underlying principles to empower your research.
Section 1: General SAM Formation & Stability Issues
This section addresses common problems encountered during the initial preparation and storage of this compound (DDA) SAMs. The quality of the initial monolayer is paramount for any subsequent characterization or application.
FAQ 1: My DDA SAMs show poor reproducibility. What are the critical factors for consistent monolayer formation?
Answer: Reproducibility issues with DDA SAMs often stem from subtle variations in substrate preparation, solution chemistry, or environmental contamination. The terminal primary amine (-NH2) group is highly reactive and susceptible to environmental interactions.
Key Causality Factors:
-
Substrate Quality: The gold (or other noble metal) substrate must be impeccably clean and possess a consistent crystal structure. Contaminants prevent the thiol headgroup from bonding uniformly to the surface.
-
Solution pH: The protonation state of the terminal amine group is pH-dependent. For effective self-assembly of amine-terminated thiols, the solution should be made basic (pH ~12) by adding a reagent like triethylamine or ammonium hydroxide.[1][2] This deprotonates the amine group (-NH3+ -> -NH2), preventing electrostatic repulsion between adjacent molecules and promoting a densely packed monolayer.
-
Solvent Purity: Use absolute, anhydrous ethanol or isopropanol. Trace amounts of water can interfere with the self-assembly process on the substrate surface.
-
Oxygen & Contaminants: The thiol headgroup can oxidize, and airborne contaminants can adsorb onto the substrate faster than the DDA molecules. Assembling the SAMs in an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
Workflow Diagram: DDA SAM Formation
The following diagram outlines the critical steps for forming a high-quality DDA SAM.
Caption: Recommended workflow for preparing DDA SAMs.
FAQ 2: I noticed changes in my SAM properties after storing them for a few days. Are DDA SAMs unstable?
Answer: Yes, amine-terminated SAMs can exhibit instability, especially when exposed to ambient laboratory conditions.[3] The terminal amine group is a primary site for degradation and unwanted reactions.
Common Degradation Pathways:
-
Oxidation: The thiol-gold bond can slowly oxidize over time, leading to monolayer desorption.
-
Carbonate Formation: The basic amine group readily reacts with atmospheric carbon dioxide (CO2) to form ammonium carbonate salts on the surface. This is a major source of surface contamination and alters wettability and reactivity.
-
Contaminant Adsorption: The high surface energy and reactivity of the amine-terminated surface make it prone to adsorbing moisture and organic contaminants from the air.
Best Practices for Storage:
-
Store samples in a desiccator under vacuum or backfilled with an inert gas like nitrogen or argon.[1]
-
For critical applications, characterize the SAMs immediately after preparation.
-
If storage is unavoidable, consider rinsing the sample with ethanol and drying with nitrogen just before use to remove loosely bound adsorbates.
Section 2: Troubleshooting by Characterization Technique
Contact Angle Goniometry
Contact angle measurement is a fast and simple method to assess the surface hydrophobicity and, by extension, the quality of the SAM. However, for amine-terminated surfaces, it is notoriously problematic.[4]
Q: Why are my water contact angle readings on DDA SAMs highly variable and decreasing over time?
Answer: This is a classic issue with amine-terminated surfaces. The variability arises from the dynamic nature of the -NH2 group and its interaction with water.
-
Mechanism of Variability: The terminal amine groups can form hydrogen bonds with water molecules.[4] This interaction can cause the alkyl chains to reorient, exposing more of the polar amine functionality to the water droplet and causing the contact angle to decrease as the measurement proceeds.
-
Surface Protonation: The pH of the probe water can influence the protonation state (-NH2 vs. -NH3+) of the surface, altering its wettability.
-
CO2 Reaction: As mentioned, reaction with atmospheric CO2 creates polar carbonate species on the surface, which significantly lowers the water contact angle.
Troubleshooting Flowchart: Contact Angle Issues
Caption: Decision tree for troubleshooting contact angle results.
Data & Protocol: Standardized Contact Angle Measurement
To obtain reliable data, a standardized approach is crucial. Static advancing contact angles are often considered the most credible for characterizing these surfaces.[4]
| Substrate & SAM | Expected Advancing Water Contact Angle | Potential Issues |
| Au / DDA (Fresh, high quality) | 65° - 75° | Lower values suggest contamination/defects |
| Au / DDA (Aged in air) | 40° - 60° | Indicates carbonate formation/adsorption |
| Au / Dodecanethiol (-CH3) | 110° - 115° | Use as a control for a well-packed SAM |
Protocol:
-
Use a high-purity, degassed water source (e.g., HPLC-grade).
-
Dispense a droplet (e.g., 5 µL) onto the surface.
-
Immediately begin recording the droplet shape.
-
Analyze the video frame from the first moment of stable contact to determine the advancing angle. Baseline positioning errors can significantly impact results, especially for very hydrophobic surfaces.[5]
-
Perform measurements at multiple spots on the sample to ensure homogeneity.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful tool for confirming the elemental composition and chemical states of the SAM.
Q: My XPS survey scan shows unexpected oxygen and a complex N 1s spectrum. Is my SAM impure?
Answer: Not necessarily. These are common observations for amine-terminated SAMs and can be interpreted.
-
Oxygen (O 1s) Signal: While it can indicate contamination (e.g., water, oxides on the substrate), it is often associated with the aforementioned reaction with atmospheric CO2 to form carbonates (C=O, C-O bonds) or the presence of the hydroxyl group from the this compound molecule itself if it is not properly oriented.
-
Nitrogen (N 1s) Spectrum: A high-resolution N 1s scan often reveals more than one chemical state.
-
~399.5 eV: This peak corresponds to the neutral amine group (-NH2).
-
~401.5 eV: This higher binding energy peak is characteristic of a protonated amine (-NH3+) or an amine group that has reacted to form an ammonium salt (e.g., with carbonate).
-
The ratio between these two peaks can provide insights into the surface chemistry and degree of environmental interaction.
| Element | Expected Atomic % (High-Quality DDA SAM) | Common Issues & Interpretation |
| C 1s | 60 - 70% | Lower % may indicate thin or disordered SAM. |
| Au 4f | 10 - 20% | Higher % suggests incomplete monolayer coverage. |
| S 2p | 2 - 5% | Doublet (2p3/2, 2p1/2) should be at ~162 eV, indicating thiolate bond to Au. Peaks >164 eV suggest unbound or oxidized sulfur. |
| N 1s | 2 - 5% | Presence of a high BE peak (~401.5 eV) points to protonation/carbonate formation. |
| O 1s | < 5% | Higher values strongly suggest CO2 reaction or other contamination. |
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography of the SAM at the nanoscale.
Q: My AFM images show streaks and pits, not the flat surface I expected. What is causing these artifacts?
Answer: While DDA SAMs on ultraflat gold should be very smooth, imaging artifacts are common.
-
Streaking: Often caused by contamination on the sample surface or the AFM tip itself.[6] A soft contaminant can be dragged across the surface during scanning. It can also result from using excessive imaging force, which disrupts the monolayer.
-
Pits/Holes: These can be true defects in the monolayer (pinholes) or artifacts. Pits are often observed at the grain boundaries of polycrystalline gold substrates where SAM packing is less ordered.
-
Drift: Thermal drift can cause features to appear distorted or curved.[6] Allowing the system to thermally equilibrate is crucial.
Protocol: Best Practices for AFM Imaging of SAMs
-
Use a New Tip: Always use a fresh, sharp AFM tip to avoid imaging with a contaminated or damaged probe.
-
Tapping Mode: Image in tapping mode (or other non-contact/soft-contact modes) to minimize lateral forces that can damage the soft monolayer.
-
Minimize Force: Use the lowest possible imaging force (setpoint) that allows for stable tracking of the surface.
-
Scan Slowly: Slower scan speeds (e.g., < 1 Hz line rate) reduce imaging artifacts and improve image quality.
-
Cleanliness: Ensure the sample is freshly prepared or has been properly stored and rinsed before imaging to remove adsorbates.[6]
Section 3: References
-
Ward, J. H., et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PubMed Central. [Link]
-
Wei, S., et al. (2011). Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers. Journal of Physical Chemistry B. [Link]
-
Graham, D., & Dingman, S. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]
-
Semprebon, C., et al. (2017). Uncertainties in contact angle goniometry. Soft Matter. [Link]
-
Zhang, H., et al. (1998). Force titration of amino group-terminated self-assembled monolayers of 4-aminothiophenol on gold using chemical force microscopy. Thin Solid Films. [Link]
-
Pacific Nanotechnology, Inc. (n.d.). A Guide to AFM Image Artifacts. Physik Uni Würzburg. [Link]
-
Simon, N., & Bucher, V. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements. DataPhysics Instruments. [Link]
-
Vaisocherová-Lísalová, H., et al. (2014). pH-Induced Conformational Change of Amine-Terminated Self-Assembled Monolayers. The Journal of Physical Chemistry C. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. physik.uni-wuerzburg.de [physik.uni-wuerzburg.de]
Enhancing the packing density and order of 12-Amino-1-dodecanol monolayers
Technical Support Center: 12-Amino-1-dodecanol Monolayers
A Guide to Enhancing Packing Density and Molecular Order
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound (12-AD) monolayers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and achieve highly ordered, densely packed monolayers for your applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (12-AD) and why is it used for surface functionalization?
This compound is a bifunctional organic molecule featuring a 12-carbon alkyl chain, which provides a defined length and encourages intermolecular van der Waals forces essential for self-assembly.[1] It is terminated by a primary amine (-NH2) group at one end and a primary hydroxyl (-OH) group at the other. This structure makes it an excellent candidate for creating self-assembled monolayers (SAMs) that can systematically modify surface properties. The choice of which end group binds to the substrate allows for the other to be exposed, presenting either a reactive amine or a hydrophilic hydroxyl surface for further chemical modifications or to control interfacial properties like wetting and adhesion.[2][3]
Q2: What are the primary methods for forming 12-AD monolayers?
There are two main techniques for forming monolayers with amphiphilic molecules like 12-AD:
-
Self-Assembled Monolayers (SAMs) from Solution: This is the most common and straightforward method. It involves immersing a clean, appropriate substrate into a dilute solution of 12-AD.[4][5][6] The molecules spontaneously adsorb onto the surface and, over time, organize into an ordered, single-molecule-thick layer. The process is driven by the affinity of one of the terminal groups for the substrate and stabilizing van der Waals interactions between the alkyl chains.
-
Langmuir-Blodgett (LB) Deposition: This technique involves spreading the 12-AD molecules on the surface of a liquid subphase (typically purified water) in a trough.[7][8] The molecules are then compressed into a highly ordered film at the air-liquid interface before being transferred vertically onto a solid substrate. The LB method offers precise control over the packing density of the monolayer before transfer.[9][10]
Q3: How does the pH of the deposition solution affect the monolayer quality?
The pH is a critical parameter because it controls the protonation state of the terminal amino group. The pKa of primary amines is typically around 9-10.
-
At acidic or neutral pH (pH < 9): The amino group will be predominantly protonated (-NH₃⁺). This positive charge can enhance binding to negatively charged surfaces (like deprotonated silanol groups on silica) but can also introduce electrostatic repulsion between adjacent molecules, potentially hindering the formation of a densely packed monolayer.[11]
-
At alkaline pH (pH > 10): The amino group will be largely deprotonated and neutral (-NH₂). This eliminates intermolecular repulsion, allowing van der Waals forces to dominate and facilitate tighter packing.[12] However, the interaction with the substrate might be altered. The optimal pH often represents a balance between favorable substrate interaction and minimal intermolecular repulsion.[13]
Q4: Which substrate should I use for my 12-AD monolayer?
The choice of substrate depends on which terminal group you want to act as the anchor and which you want exposed.
-
For Amine-Down Attachment (Exposed -OH): Substrates like gold (Au) are common, as amines show an affinity for gold surfaces, though the bond is not as strong as the gold-thiol bond.[3] Carboxyl-terminated surfaces are also excellent candidates, as they can form electrostatic or covalent bonds with the amine group.
-
For Hydroxyl-Down Attachment (Exposed -NH₂): Silicon dioxide (SiO₂) or other metal oxide surfaces are ideal. The hydroxyl groups of 12-AD can form hydrogen bonds or covalent siloxane bonds (Si-O-C) with the surface silanol (Si-OH) groups, especially with appropriate catalysts or thermal annealing.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the formation and characterization of 12-AD monolayers.
Problem: My monolayer shows low packing density and significant disorder.
-
Symptoms:
-
Atomic Force Microscopy (AFM) reveals a non-uniform surface with low coverage.
-
Ellipsometry measurements show a film thickness significantly less than the theoretical length of the 12-AD molecule (~1.5-1.8 nm).
-
Infrared (IR) spectroscopy shows C-H stretching frequencies (νₐₛ(CH₂) and νₛ(CH₂)) at higher wavenumbers (e.g., >2924 cm⁻¹), indicative of a liquid-like, disordered state.[14][15]
-
Water contact angle measurements are inconsistent or lower than expected for the exposed functional group.
-
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Substrate Contamination | Organic or particulate contaminants on the substrate surface will physically block adsorption sites, preventing the formation of large, ordered domains.[16] | Implement a rigorous, multi-step cleaning protocol specific to your substrate. For gold, this may involve UV/Ozone treatment followed by an ethanol rinse.[17] For SiO₂, use a Piranha solution (H₂SO₄/H₂O₂) or RCA clean, followed by extensive rinsing with ultrapure water and drying under N₂. |
| Incorrect Solvent Choice | The solvent influences both the solubility of 12-AD and its interactions during assembly. Highly polar or protic solvents can solvate the molecules too strongly, interfering with the intermolecular van der Waals forces needed for ordering.[18][19] Solvents with low dielectric constants often promote the formation of denser monolayers.[20] | Screen a range of solvents. Ethanol is a common starting point, but consider less polar options like hexane or toluene, ensuring 12-AD has sufficient solubility. The choice of solvent can be one of the most critical factors.[20][21] |
| Sub-Optimal Deposition Time | Monolayer formation is a two-step process: initial rapid adsorption followed by a much slower reorganization and ordering phase where defects are annealed out.[2] Insufficient time prevents this crucial ordering. | Increase the immersion time significantly. While initial coverage may occur in minutes, allow the substrate to remain in the solution for 12-24 hours at a stable temperature to achieve maximum order. |
| Intermolecular Repulsion | If using a low pH, the protonated amine groups (-NH₃⁺) will repel each other, creating energetic barriers to close packing.[11] | Prepare the 12-AD solution in a solvent buffered to a pH > 10 to ensure the amine group is neutral. Perform a pH optimization study to find the ideal balance for your specific substrate. |
| Impure 12-AD Source | Even small amounts of molecular contaminants can be incorporated into the monolayer, disrupting the crystalline-like packing of the alkyl chains. | Use the highest purity 12-AD available (>98%). If purity is a concern, consider purification by recrystallization before use. |
Problem: I am observing multilayer formation or molecular aggregates.
-
Symptoms:
-
Ellipsometry thickness is much greater than a single molecular length.
-
AFM or SEM imaging shows distinct aggregates or clumps on the surface, rather than a uniform film.
-
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Solution Concentration is Too High | At high concentrations, molecules can aggregate in the bulk solution and deposit onto the surface as physisorbed multilayers rather than forming an ordered, chemisorbed monolayer.[22][23] | Reduce the concentration of the 12-AD solution. A typical starting point for SAM formation is 1-10 mM.[16] Perform a concentration-dependent study to find the optimal value. |
| Presence of Water (for silane chemistry) | While 12-AD is not a silane, the principle applies. Trace water can cause premature polymerization or aggregation of reactive molecules in solution, which then deposits on the surface.[21] | Use anhydrous solvents and prepare the solution in a controlled, low-humidity environment (e.g., a glove box) if possible. |
| Inadequate Rinsing | After deposition, loosely bound (physisorbed) molecules from a second layer may remain on the surface if not properly removed. | Implement a thorough rinsing protocol after removing the substrate from the deposition solution. Gently rinse with fresh, clean solvent (the same one used for deposition) to remove physisorbed material without disturbing the chemisorbed monolayer. Mild sonication in fresh solvent can also be effective but should be tested carefully to avoid desorbing the primary layer. |
Section 3: Key Experimental Protocols & Workflows
Workflow for High-Quality Monolayer Formation
The following diagram illustrates the key stages for successfully preparing and verifying a 12-AD monolayer.
Caption: General workflow for 12-AD monolayer formation.
Protocol 1: Solution-Phase Deposition on a Gold Substrate
-
Substrate Cleaning: a. Immerse the gold-coated substrate in a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.[17] b. Immediately after, immerse the substrate in absolute ethanol and sonicate for 5 minutes. c. Rinse thoroughly with fresh absolute ethanol and dry under a stream of high-purity nitrogen gas. The substrate should be used immediately.
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol. Ensure the 12-AD is fully dissolved, using gentle warming or sonication if necessary.
-
Monolayer Formation: a. Place the cleaned gold substrate in the 12-AD solution in a sealed, clean glass container. b. Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.
-
Post-Deposition Rinsing: a. Carefully remove the substrate from the solution. b. Rinse the surface copiously with fresh anhydrous ethanol to remove any non-chemisorbed molecules. c. Dry the substrate again under a stream of high-purity nitrogen.
-
Characterization: a. Proceed immediately to characterization (ellipsometry, contact angle, etc.) to assess monolayer quality.
Troubleshooting Logic Flow
The following diagram provides a logical path for diagnosing issues with your monolayer.
Caption: A logical flow for troubleshooting monolayer issues.
Section 4: Data Interpretation & Characterization Benchmarks
A high-quality, densely packed monolayer will exhibit consistent and predictable characteristics across multiple analytical techniques.
| Characterization Technique | Parameter Measured | Expected Value for High-Quality 12-AD Monolayer | Indication of a Poor-Quality Monolayer |
| Ellipsometry | Film Thickness | 1.5 – 1.8 nm (assuming near-normal tilt angle on the surface) | < 1.2 nm (incomplete coverage) or > 2.5 nm (multilayer/aggregation) |
| Contact Angle Goniometry | Static Water Contact Angle | Exposed -OH: 15° - 35° (hydrophilic)Exposed -NH₂: 45° - 65° (moderately hydrophilic) | Angles outside these ranges or high hysteresis suggest contamination, disorder, or mixed termination. |
| Atomic Force Microscopy (AFM) | Surface Morphology & Roughness | Uniform, featureless surface over large areas (µm²). Root Mean Square (RMS) roughness close to that of the bare substrate (< 0.5 nm).[2] | Pits, aggregates, and high RMS roughness indicate incomplete or disordered film formation. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | Presence of C, N, and O peaks at expected binding energies. Attenuation of the substrate signal (e.g., Au 4f or Si 2p) consistent with a ~1.5-1.8 nm overlayer.[24][25] | Low N or O signal suggests poor coverage. Presence of contaminant peaks (e.g., Na, Cl). |
| Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) | Molecular Order (Alkyl Chains) | Asymmetric CH₂ stretch (νₐₛ) at ~2918-2920 cm⁻¹.Symmetric CH₂ stretch (νₛ) at ~2850 cm⁻¹.[14][15] | Higher frequency positions for these peaks (e.g., νₐₛ > 2924 cm⁻¹) indicate gauche defects and a disordered, liquid-like state. |
References
- Wikipedia. (n.d.). Self-assembled monolayer.
- Ossila. (n.d.). Deposition of Self-Assembled Monolayers (SAMs) | SAM Coating.
- Hickman, J. J., et al. (2012). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir.
- Lai, F. L., et al. (2024). Langmuir–Blodgett Film Formed by Amphiphilic Molecules for Facile and Rapid Construction of Zinc–Iodine Cell. Nano Letters.
- Azad, I. S., et al. (2012). Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001). Langmuir.
- Lai, F. L., et al. (2024). Langmuir–Blodgett Film Formed by Amphiphilic Molecules for Facile and Rapid Construction of Zinc–Iodine Cell. Lirias.
- Hickman, J. J., et al. (2012). Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide. PubMed.
- Lo, C. K., et al. (2018). Langmuir-Blodgett Thin Films of Diketopyrrolopyrrole-Based Amphiphiles. Arizona Board of Regents.
- Kumar, S. (n.d.). Langmuir and Langmuir–Blodgett films of aromatic amphiphiles. Taylor & Francis Online.
- BenchChem. (n.d.). Techniques for creating self-assembled monolayers on different substrates.
- RSC Publishing. (n.d.). Ultra-thin films of amphiphilic lanthanide complexes: multi-colour emission from molecular monolayers.
- Langmuir. (n.d.). Gold Film Surface Preparation for Self-Assembled Monolayer Studies.
- ResearchGate. (2010). (PDF) Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111).
- CD Bioparticles. (n.d.). Self-Assembled Monolayers Reagents.
- ACS Fall 2025. (n.d.). Some observations on the role of solvent in the self-assembly process.
- ResearchGate. (2001). Systematic Control of the Packing Density of Self-Assembled Monolayers Using Bidentate and Tridentate Chelating Alkanethiols | Request PDF.
- Analyst (RSC Publishing). (2011). Packing density of HS(CH2)nCOOH self-assembled monolayers.
- Thermo Fisher Scientific. (2022). Self-assembled monolayers.
- ACS Publications. (n.d.). The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs) on Gold.
- RSC Publishing. (2024). Specific interaction between the DSPHTELP peptide and various functional groups.
- ResearchGate. (2018). pH-Dependent Stability of Self-Assembled Monolayers on Gold.
- PubChem - NIH. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Self-Assembled Monolayers: Advantages of Pure Alkanethiols.
- University of Washington. (2009). BOTM: November 2009 Self-Assembled Monolayers of Alkanethiols.
- Salvarezza, R. C. (n.d.). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics.
- RSC Publishing. (n.d.). Self-assembly of amino-terminated monolayers depending on the chemical structure.
- Langmuir - ACS Publications. (n.d.). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100).
- Newman, J. D. S., & Blanchard, G. J. (2007). Investigation of the interactions between alkanethiol self-assembled monolayers and a liquid overlayer using impedance spectroscopy. PubMed.
- BLD Pharm. (n.d.). 67107-87-3|this compound.
- TCI Deutschland GmbH. (n.d.). This compound 67107-87-3.
- MedchemExpress.com. (n.d.). 1-Dodecanol | Surfactant.
- Consolidated Chemical. (n.d.). 1-Dodecanol (Lauryl Alcohol C-12) | FCC Aroma/Flavor Compound.
- ResearchGate. (2007). Effects of amino-terminated self-assembled monolayers on nucleation and growth of chemical vapor-deposited copper films | Request PDF.
- Naval Academy. (n.d.). Packing-Density Effects on the Friction of n-Alkane Monolayers.
- PubMed. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins.
- TCI Chemicals. (n.d.). This compound 67107-87-3.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 67107-87-3.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 67107-87-3 | SCBT.
- TCI EUROPE N.V. (n.d.). This compound 67107-87-3.
- University of Houston. (n.d.). The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs).
Sources
- 1. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 3. biomaterials.org [biomaterials.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
- 6. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. experts.azregents.edu [experts.azregents.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Specific interaction between the DSPHTELP peptide and various functional groups - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01739K [pubs.rsc.org]
- 12. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lee.chem.uh.edu [lee.chem.uh.edu]
- 16. ossila.com [ossila.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. eag.com [eag.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Packing density of HS(CH2)nCOOH self-assembled monolayers - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 12-Amino-1-dodecanol
Welcome to the technical support center for the purification of 12-Amino-1-dodecanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity this compound from crude reaction mixtures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and field-proven experience.
Understanding Your Crude Material: The First Step to Purity
The optimal purification strategy for this compound is intrinsically linked to the impurities present in your crude sample. The nature of these impurities is dictated by the synthetic route employed. Below is a summary of common synthetic pathways and their likely contaminants.
| Synthetic Route | Precursor | Common Impurities |
| Reduction of 12-Azido-1-dodecanol | 12-Azido-1-dodecanol | Unreacted 12-azido-1-dodecanol, phosphine oxide (from Staudinger reduction), residual metals (from catalytic hydrogenation). |
| Reduction of ω-cyano-undecanol | ω-cyano-undecanol | Unreacted nitrile, partially reduced intermediates, metal catalysts. |
| Amination of 12-Bromo-1-dodecanol | 12-Bromo-1-dodecanol | Unreacted 12-bromo-1-dodecanol, 1,12-dodecanediol (from hydrolysis), over-alkylated products (di- and tri-alkylamines). |
A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the impurity profile and select the most appropriate purification method.
Purification Strategy Decision Tree
The following diagram outlines a decision-making workflow for selecting the most effective purification method for your crude this compound.
Caption: Decision tree for selecting a purification method for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Recrystallization
Q1: What is the best solvent system for recrystallizing this compound?
A1: Based on the purification of structurally similar long-chain amino acids, an ethanol/water mixture is an excellent starting point.[1] The amphiphilic nature of this compound, with its polar head (amino and hydroxyl groups) and long nonpolar carbon tail, makes a polar solvent system with a nonpolar co-solvent ideal.
Recommended Starting Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid rapid cooling.[2]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The compound is precipitating above its melting point or is highly impure. | Re-heat the solution and add more of the primary solvent (ethanol) to increase solubility. Ensure a slower cooling rate. |
| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. If crystals still do not form, reduce the solvent volume by gentle heating and re-cool. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used for dissolution. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Consider a charcoal treatment. Add a small amount of activated charcoal to the hot solution before the hot filtration step. |
Column Chromatography
Q2: My compound streaks badly on a silica gel TLC plate. How can I get good separation by column chromatography?
A2: The basic amino group of this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor separation. To mitigate this, you can either use a modified stationary phase or add a basic modifier to your mobile phase.
Recommended Starting Protocol: Column Chromatography on Silica Gel
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) with a small amount of triethylamine (TEA) or ammonium hydroxide. A typical starting gradient would be 0-10% methanol in DCM, with 0.5-1% TEA added to the mobile phase.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the initial eluent. If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Run the gradient, collecting fractions and monitoring by TLC.
-
Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Compound Stuck on Column | The mobile phase is not polar enough to elute the highly polar amino alcohol. | Increase the polarity of the eluent by gradually increasing the percentage of methanol. Ensure a basic modifier (TEA or NH4OH) is present in the mobile phase. |
| Poor Separation from Nonpolar Impurities | The initial mobile phase is too polar. | Start with a less polar mobile phase, such as pure DCM or a hexane/ethyl acetate mixture, before introducing methanol. |
| Co-elution of Impurities | The selectivity of the stationary phase is not optimal. | Consider using a different stationary phase, such as alumina (basic or neutral) or an amino-functionalized silica gel. |
Visualization of the Column Chromatography Process
Caption: Elution order of compounds in column chromatography.
Acid-Base Extraction
Q3: Can I use a simple liquid-liquid extraction to purify my crude this compound?
A3: Yes, an acid-base extraction can be a very effective initial purification step, especially for removing neutral or acidic impurities. The basic amino group of this compound allows it to be selectively moved between an organic and an aqueous phase by adjusting the pH.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as DCM or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10). The deprotonated this compound will precipitate or can be extracted.
-
Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
This method is particularly useful for removing non-basic organic impurities. However, it may not be effective for separating other basic impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is a skin and eye irritant.[3] Avoid contact with skin and eyes.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
References
- U.S.
- Sciencemadness Discussion Board, "Synthesis of 12-Bromo-1-dodecanol," Sciencemadness.org. [Link]
- PubChem, "this compound," National Center for Biotechnology Inform
- Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo. [Link]
- Columbia University, "Column chrom
- Organic Syntheses, "Purification of Organic Compounds by Flash Column Chrom
- Vassar College, "Organic Chemistry Lab: Recrystalliz
- University of Rochester, "Troubleshooting Flash Column Chromatography," University of Rochester. [Link]
- Biotage, "How do I purify ionizable organic amine compounds using flash column chrom
- The Royal Society of Chemistry, "Separation, purification and identification of the components of a mixture," The Royal Society of Chemistry. [Link]
Sources
Identifying and minimizing side reactions in 12-Amino-1-dodecanol conjugation
Welcome to the technical support center for 12-Amino-1-dodecanol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to identify and minimize side reactions, leading to successful conjugation outcomes.
Introduction to this compound Conjugation
This compound is a versatile bifunctional linker, possessing a primary amine and a primary hydroxyl group. This structure allows for various conjugation strategies, but also presents the challenge of achieving selectivity and avoiding unwanted side reactions. This guide will walk you through the common pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing low conjugation yield when targeting the primary amine on this compound with an NHS ester. What are the likely causes?
A1: Low conjugation yield with NHS esters is a common issue and can often be attributed to several factors:
-
Hydrolysis of the NHS ester: N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous solutions, a reaction that directly competes with the desired aminolysis (reaction with the amine).[1][2][][4][5][6][7] The rate of hydrolysis increases significantly with pH.[4]
-
Incompatible Buffer Systems: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the this compound for reaction with the NHS ester, drastically reducing your yield.[1]
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The amine must be in its unprotonated, nucleophilic state (-NH2) to react. A pH range of 7.2-8.5 is generally optimal for this reaction.[4][8][9]
-
Poor Reagent Quality: NHS esters are moisture-sensitive. Improper storage can lead to hydrolysis before use. Similarly, the use of solvents like DMF that have degraded to form dimethylamine can consume the NHS ester.[10]
Q2: How can I selectively conjugate to the amine group of this compound without modifying the hydroxyl group?
A2: Achieving selective amine conjugation requires careful consideration of reaction chemistry and conditions. The primary amine is generally more nucleophilic than the primary hydroxyl group, especially at a slightly basic pH where the amine is deprotonated and the hydroxyl group is not.[11] However, to ensure complete selectivity, especially with highly reactive crosslinkers, protecting the hydroxyl group is the most robust strategy.[12][13][14][15][16]
Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals (e.g., THP).[13][16] These groups can be introduced, the amine conjugation performed, and then the protecting group can be removed under specific conditions that do not affect the newly formed conjugate.
Q3: My final conjugate is showing signs of aggregation. What could be the cause and how can I prevent it?
A3: Aggregation of the final conjugate can stem from a few issues:
-
High Degree of Conjugation: If your target molecule has multiple sites for conjugation, attaching too many this compound linkers can alter its physicochemical properties, leading to insolubility and aggregation.[17]
-
Changes in Protein Conformation: The conjugation process itself can sometimes induce conformational changes in proteins, exposing hydrophobic regions and causing aggregation.[17]
-
Inappropriate Buffer Conditions: The final buffer composition may not be optimal for the solubility of the conjugate.
To mitigate aggregation, consider reducing the molar ratio of your crosslinker to the target molecule, screening different buffer conditions (pH, ionic strength), or including solubility-enhancing excipients like arginine or polyethylene glycol (PEG) in your reaction or final formulation.[17]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your this compound conjugation experiments.
Problem 1: Low or No Conjugate Formation
| Possible Cause | Recommended Solution |
| NHS Ester Hydrolysis | Work at the lower end of the optimal pH range (7.2-7.5) to balance amine reactivity with minimizing hydrolysis.[][4] Use freshly prepared or properly stored NHS ester. |
| Amine-Containing Buffer | Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before starting the conjugation.[1][18] |
| Incorrect pH | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 for NHS ester chemistry.[4][8][9] |
| Inactive Reagents | Test the activity of your NHS ester. Dissolve a small amount in an amine-free buffer and monitor the increase in absorbance at 260 nm over time, which indicates the release of NHS upon hydrolysis.[4][10] |
| Steric Hindrance | If the amine on your target molecule is sterically hindered, consider using a crosslinker with a longer spacer arm. |
Problem 2: Lack of Selectivity (Reaction with the Hydroxyl Group)
| Possible Cause | Recommended Solution |
| Highly Reactive Crosslinker | While less likely than amine reaction, some highly reactive chemistries might show some reactivity towards the hydroxyl group. |
| Non-optimal pH | At very high pH, the hydroxyl group can be deprotonated, increasing its nucleophilicity. Maintain the pH in the recommended range for amine-selective chemistry. |
| Inherent Reactivity of Hydroxyl Group | For complete selectivity, protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before conjugation to the amine.[12][13][14][15][16] |
Problem 3: Difficulty in Purifying the Final Conjugate
| Possible Cause | Recommended Solution |
| Similar Physicochemical Properties | The starting materials and the final conjugate may have similar properties, making separation difficult. |
| Presence of Side Products | Unwanted side products can co-elute with your desired conjugate. |
| Amine Interactions with Chromatography Media | Basic amines can interact strongly with acidic silica-based chromatography columns, leading to poor separation.[19][20][21] |
For purification, consider techniques like size-exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography (IEX) if there is a significant change in charge upon conjugation. For silica gel chromatography of amine-containing compounds, consider using an amine-modified stationary phase or adding a competing amine like triethylamine (TEA) to the mobile phase.[19][20]
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation to the Amine of this compound
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer with 150 mM NaCl, pH 7.5. Ensure the buffer is free of any primary amines.
-
Dissolve this compound: Dissolve this compound in the reaction buffer to a final concentration of 10 mM.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to a concentration 10-20 times higher than the this compound solution.[7]
-
Conjugation Reaction: Add the NHS ester solution to the this compound solution with gentle mixing. A typical starting molar excess of the NHS ester is 5-10 fold over the amine.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM to consume any unreacted NHS ester.[4]
-
Purification: Purify the conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC, silica gel chromatography with an amine-modified mobile phase).
Protocol 2: Protection of the Hydroxyl Group of this compound with a Silyl Ether
-
Dissolve this compound: Dissolve this compound in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add a non-nucleophilic base such as triethylamine (TEA) or imidazole (typically 1.2-1.5 equivalents).
-
Add Silylating Agent: Slowly add a silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl) (typically 1.1-1.3 equivalents), to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the silyl-protected this compound by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Desired aminolysis vs. competing hydrolysis of an NHS ester.
Caption: A troubleshooting workflow for low conjugation yield.
References
- ACS Publications. (n.d.).
- University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
- PubMed. (2014).
- PubMed Central. (n.d.).
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
- Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
- PubMed Central. (n.d.).
- SlideShare. (n.d.). Protection of OH group of alcohol. [Link]
- Creative Biolabs. (n.d.). Chemical Reactivity of Crosslinkers. [Link]
- Pearson. (2022). Alcohol Protecting Groups: Videos & Practice Problems. [Link]
- Science Forums. (2011).
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
- Creative Biolabs. (n.d.). Troubleshooting Guides. [Link]
- Royal Society of Chemistry. (2015).
- Biotage. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 15. Alcohol Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 19. biotage.com [biotage.com]
- 20. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 21. biotage.com [biotage.com]
Technical Support Center: Controlling Biomolecule Orientation on 12-Amino-1-Dodecanol Surfaces
Welcome to the technical support center for controlling the orientation of biomolecules on 12-Amino-1-dodecanol surfaces. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve precise control over biomolecule immobilization for applications such as biosensors, immunoassays, and drug discovery platforms. Here, we will delve into the critical aspects of surface preparation, biomolecule conjugation, and troubleshooting common issues to ensure the successful and reproducible orientation of your biomolecules.
I. Frequently Asked Questions (FAQs)
Q1: Why is controlling biomolecule orientation on a surface so important?
Controlling the orientation of immobilized biomolecules is crucial for ensuring their biological activity and the overall performance of the assay. For instance, in an immunoassay, antibodies must be oriented with their antigen-binding fragments (Fab) exposed to the solution to effectively capture their target antigen.[1][2][3] Random immobilization can lead to the Fab regions being blocked by the surface, significantly reducing the sensitivity and efficiency of the assay.[1][4] Proper orientation ensures maximal accessibility of the active sites, leading to improved signal-to-noise ratios and more reliable data.
Q2: What is a this compound surface and why is it used?
A this compound surface is created by the self-assembly of this compound molecules on a suitable substrate, such as gold or silicon dioxide. These molecules form a self-assembled monolayer (SAM) with a defined structure.[5][6] The "12" indicates a 12-carbon alkyl chain, which provides a well-ordered and stable monolayer. The terminal amino (-NH2) group is exposed to the solution, providing a reactive site for the covalent attachment of biomolecules.[7][8] The hydroxyl (-OH) group at the other end facilitates the attachment to the substrate. This surface is favored for its ability to present a uniform layer of reactive amine groups, which is essential for controlled biomolecule immobilization.[6]
Q3: What is the most common method for attaching biomolecules to a this compound surface?
The most prevalent method for covalently linking biomolecules to an amine-functionalized surface is through amine coupling , typically using EDC/NHS chemistry.[9][10] This method involves the activation of carboxyl groups (-COOH) on the biomolecule of interest (e.g., on aspartic or glutamic acid residues of a protein) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[11] The activated carboxyl group then reacts with the primary amines on the this compound surface to form a stable amide bond.[11][12]
Q4: How can I confirm that my biomolecule is successfully immobilized on the surface?
Several surface-sensitive techniques can be used to confirm the immobilization of biomolecules. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that can monitor the binding of molecules to a surface in real-time by detecting changes in the refractive index.[9] Quartz Crystal Microbalance (QCM) is another sensitive technique that measures changes in mass on the surface. For topographical information and to visualize the immobilized molecules, Atomic Force Microscopy (AFM) can be employed.[13]
II. Troubleshooting Guide
This section addresses common problems encountered during the immobilization of biomolecules on this compound surfaces and provides systematic solutions.
Problem 1: Low Immobilization Efficiency
Symptoms:
-
Low signal in downstream applications (e.g., SPR, ELISA).
-
Characterization techniques (e.g., AFM) show sparse surface coverage.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient Carboxyl Group Activation | The activation of carboxyl groups on the biomolecule with EDC and NHS is pH-dependent and the reagents can be unstable. | The activation step is most efficient at a pH between 4.5 and 6.0.[14] Use a buffer like MES (2-(N-morpholino)ethanesulfonic acid) for this step.[11][14] Prepare fresh EDC and NHS solutions immediately before use, as they are moisture-sensitive. |
| Hydrolysis of NHS Ester | The activated NHS ester is susceptible to hydrolysis, especially at neutral to alkaline pH, which deactivates it before it can react with the surface amines.[12] | Perform the coupling step immediately after the activation step. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH between 7.0 and 8.5.[14] A buffer like PBS (Phosphate-Buffered Saline) at pH 7.2-7.5 is commonly used for this step.[14] |
| Competing Nucleophiles in Buffers | Buffers containing primary amines (e.g., Tris, glycine) will compete with the surface amines for the activated NHS ester, quenching the reaction.[14] | Ensure all buffers used during the coupling step are free of extraneous primary amines. |
| Suboptimal Biomolecule Concentration | The concentration of the biomolecule during the immobilization step can influence the surface density. | Titrate the concentration of your biomolecule to find the optimal concentration for your desired surface coverage. |
Problem 2: Poor Biomolecule Activity Post-Immobilization
Symptoms:
-
The immobilized biomolecule shows little to no binding to its target.
-
Enzymatic activity is significantly reduced.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Incorrect Biomolecule Orientation | Random covalent coupling via multiple lysine residues on a protein can block the active site.[15] | To achieve a more controlled orientation, consider site-specific immobilization strategies. For antibodies, using Protein A or Protein G to first capture the antibody by its Fc region can orient it correctly before covalent attachment.[1] Alternatively, genetic engineering to introduce a unique reactive group at a specific site can be employed. |
| Denaturation of Biomolecule | Harsh immobilization conditions, such as extreme pH or the presence of organic solvents, can denature the biomolecule. | Optimize the pH of the coupling buffer to be within the stable range for your biomolecule. Avoid organic solvents unless your biomolecule is known to be stable in them. |
| Steric Hindrance | High surface density of the immobilized biomolecule can lead to steric hindrance, preventing the target molecule from accessing the binding sites.[3] | Optimize the immobilization level by adjusting the biomolecule concentration or reaction time. A lower surface density can sometimes lead to higher activity per molecule. |
Problem 3: High Non-Specific Binding
Symptoms:
-
High background signal in your assay.
-
Control experiments show significant binding to the surface.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Surface Passivation | Unreacted sites on the surface can non-specifically adsorb proteins from the sample. | After immobilizing your biomolecule, block any remaining active sites on the surface. Common blocking agents include ethanolamine, bovine serum albumin (BSA), or casein.[16] |
| Hydrophobic Interactions | The alkyl chains of the this compound can be exposed if the monolayer is not perfectly packed, leading to hydrophobic interactions with proteins. | Ensure a high-quality, densely packed SAM is formed. This can be influenced by the cleanliness of the substrate and the conditions of SAM formation. The inclusion of a mild non-ionic surfactant (e.g., Tween-20) in your assay buffers can also help to reduce non-specific binding. |
III. Experimental Protocols
Protocol 1: Preparation of this compound Functionalized Surface
This protocol describes the formation of a self-assembled monolayer of this compound on a gold substrate.
Materials:
-
Gold-coated substrate
-
This compound
-
Absolute Ethanol
-
Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)
-
Rinse the substrate thoroughly with deionized water, followed by absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the clean, dry gold substrate in the this compound solution.
-
Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas. The surface is now ready for biomolecule immobilization.
-
Protocol 2: EDC/NHS Coupling of a Protein to the Amine-Functionalized Surface
This protocol details the steps for immobilizing a protein with available carboxyl groups onto the prepared this compound surface.
Materials:
-
This compound functionalized substrate
-
Protein to be immobilized (in a carboxyl-free buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 1X PBS, pH 7.4
-
Blocking Buffer: 1 M Ethanolamine, pH 8.5
-
Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Activation Buffer at the desired concentration (e.g., 0.1 mg/mL).
-
-
Activation of Protein's Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold Activation Buffer.
-
Add EDC and NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively. A typical molar ratio is Protein:EDC:NHS of 1:10:25.[17]
-
Incubate the mixture for 15 minutes at room temperature.
-
-
Coupling to the Surface:
-
Immediately apply the activated protein solution to the this compound functionalized surface.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.
-
-
Blocking:
-
Wash the surface with PBST to remove unreacted protein.
-
Immerse the surface in the Blocking Buffer for 30 minutes at room temperature to deactivate any unreacted surface amine groups.
-
-
Final Wash:
-
Wash the surface thoroughly with PBST and then with deionized water.
-
The surface with the immobilized protein is now ready for use.
-
IV. Visualizations
Workflow for EDC/NHS Coupling
Caption: Workflow of EDC/NHS chemistry for protein immobilization.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for immobilization issues.
V. References
-
Trzaskowski, B., Leonarski, F., Leś, A. et al. Altering the orientation of proteins on self-assembled monolayers: A computational study. Journal of Molecular Modeling.
-
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC - NIH. National Institutes of Health.
-
Mass Spectrometry of Self-Assembled Monolayers: A New Tool for Molecular Surface Science - PMC - NIH. National Institutes of Health.
-
Characterizing Self-Assembled Monolayers on Gold Nanoparticles | Bioconjugate Chemistry. ACS Publications.
-
Self-Assembled Monolayers As a Tool to Investigate the Effect of Surface Chemistry on Protein Nucleation - PMC - NIH. National Institutes ofHealth.
-
Rational Engineering in Protein Crystallization: Integrating Physicochemical Principles, Molecular Scaffolds, and Computational Design - MDPI. MDPI.
-
EDC/NHS based coupling and stability? - ResearchGate. ResearchGate.
-
Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions - Benchchem. BenchChem.
-
Antibody adsorption and orientation on hydrophobic surfaces - PubMed - NIH. National Institutes of Health.
-
Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC - NIH. National Institutes of Health.
-
Amine coupling through EDC/NHS: a practical approach - PubMed. National Institutes of Health.
-
Enhancing Antibodies' Binding Capacity through Oriented Functionalization of Plasmonic Surfaces - PMC - NIH. National Institutes of Health.
-
A Comparative Guide to Surface Functionalization for Biomolecule Immobilization: Aldehyde, Amine, and Epoxy Silanes - Benchchem. BenchChem.
-
Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca - Sigma-Aldrich. MilliporeSigma.
-
Antibody orientation, dimensions, and important chemical species for targeting. - ResearchGate. ResearchGate.
-
Electric fields control the orientation of peptides irreversibly immobilized on radical-functionalized surfaces - PMC - PubMed Central. National Institutes of Health.
-
Antibody orientation on biosensor surfaces: a minireview - Analyst (RSC Publishing). Royal Society of Chemistry.
-
Selection of techniques to study antibody orientation. For detailed information see text. - ResearchGate. ResearchGate.
-
Amine-coupling - SPR-Pages. SPR-Pages.
-
An overview of biomolecules, immobilization methods and support materials of biosensors. Emerald Insight.
-
This compound | C12H27NO | CID 5182020 - PubChem - NIH. National Institutes of Health.
-
A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - MDPI. MDPI.
-
Immobilization theory - SPR-Pages. SPR-Pages.
-
This compound | 67107-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibody orientation on biosensor surfaces: a minireview - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Antibodies’ Binding Capacity through Oriented Functionalization of Plasmonic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry of Self-Assembled Monolayers: A New Tool for Molecular Surface Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Assembled Monolayers As a Tool to Investigate the Effect of Surface Chemistry on Protein Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 67107-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine-coupling [sprpages.nl]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Theory [sprpages.nl]
- 16. Antibody adsorption and orientation on hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent-Driven Self-Assembly of 12-Amino-1-dodecanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12-Amino-1-dodecanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent choice in the self-assembly of this amphiphilic molecule. Here, we move beyond simple protocols to explain the why behind experimental phenomena, ensuring your work is built on a foundation of scientific integrity.
I. Understanding the System: The Role of this compound
This compound is a fascinating molecule for self-assembly studies due to its simple yet effective amphiphilic nature. It possesses a 12-carbon hydrophobic tail and a hydrophilic headgroup containing both an amino (-NH2) and a hydroxyl (-OH) group.[1][2][3][4][5] This structure allows for a delicate interplay of non-covalent interactions, primarily hydrogen bonding and hydrophobic forces, which dictate the formation of various nanostructures.[6][7] The choice of solvent is paramount as it directly influences the strength and nature of these interactions.[8]
Core Principles of Self-Assembly:
The self-assembly of this compound is governed by the balance between:
-
Hydrogen Bonding: The amino and hydroxyl groups are capable of forming extensive hydrogen bond networks.[9][10] These interactions are crucial for the cohesion of the hydrophilic headgroups.[6]
-
Hydrophobic Interactions: The long dodecyl chains are repelled by polar solvents, driving them to aggregate and minimize their contact with the solvent molecules.[6][11]
-
Van der Waals Forces: These weak, short-range attractions between the alkyl chains contribute to the packing and stability of the hydrophobic core of the assemblies.[7]
The solvent's properties, particularly its polarity and hydrogen bonding capacity, will modulate the balance of these forces, leading to the formation of different supramolecular structures such as micelles, vesicles, or nanotubes.[8][12]
II. Troubleshooting Guide: Common Issues in this compound Self-Assembly
This section addresses specific problems you may encounter during your experiments. The advice provided is grounded in established principles of physical organic chemistry and materials science.
Issue 1: No evidence of self-assembly (e.g., clear solution, no Tyndall effect).
Question: I've dissolved this compound in my chosen solvent, but I don't see any signs of aggregation. What could be wrong?
Answer: This is a common issue and often points to a mismatch between the solvent's properties and the conditions required for self-assembly.
Possible Causes & Solutions:
-
Solvent is too nonpolar: In a nonpolar solvent (e.g., hexane, toluene), the hydrophobic tails of this compound are well-solvated. This diminishes the hydrophobic effect, which is a primary driving force for assembly. The molecule may exist as monomers or small, disordered aggregates.
-
Solution: Gradually increase the polarity of your solvent system. A mixture of a polar and nonpolar solvent can be effective. For instance, titrating water into an alcoholic solution of this compound can induce self-assembly.
-
-
Solvent is too polar and a strong hydrogen bonding competitor: In highly polar, protic solvents like water, the solvent molecules can form strong hydrogen bonds with the amino and hydroxyl headgroups of this compound. This can effectively "shield" the headgroups from each other, preventing the formation of the ordered hydrogen bond networks necessary for stable assemblies.
-
Solution: Consider using a solvent with a moderate polarity and hydrogen bonding capability, such as ethanol or isopropanol.[13] Alternatively, adjusting the pH of an aqueous solution can modulate the charge on the amino group, influencing its hydration and interaction with other molecules.
-
-
Concentration is below the Critical Aggregation Concentration (CAC): Every amphiphile has a CAC, below which it exists predominantly as monomers.
-
Solution: Systematically increase the concentration of this compound in your solvent. You can monitor for the onset of assembly using techniques like fluorescence spectroscopy with a probe like pyrene, or by observing the Tyndall effect.
-
-
Temperature Effects: Temperature can influence both the solubility of the amphiphile and the strength of non-covalent interactions. Higher temperatures can disrupt weaker interactions and increase the CAC.
-
Solution: Conduct your experiments at a controlled and consistent temperature. If you suspect temperature is a factor, try performing the self-assembly at a lower temperature.
-
Issue 2: Formation of irregular or poorly defined aggregates.
Question: I'm seeing some aggregation, but the structures are not well-defined or are highly polydisperse. How can I improve the quality of my self-assembled structures?
Answer: The formation of well-ordered nanostructures requires a delicate kinetic and thermodynamic balance.
Possible Causes & Solutions:
-
Rapid Solvent Evaporation/Mixing: If the solvent environment is changed too quickly (e.g., rapid injection of a non-solvent), the system may not have enough time to reach thermodynamic equilibrium, leading to kinetically trapped, disordered aggregates.
-
Solution: Employ a slower method for inducing self-assembly. Vapor diffusion of a non-solvent into a solution of the amphiphile is a classic technique for growing well-ordered structures. Slow, controlled mixing is also crucial.
-
-
Inappropriate Solvent Polarity: The "just right" solvent polarity is key. A solvent that is slightly "bad" for both the head and the tail can promote the formation of well-defined structures.
-
Solution: Experiment with a range of solvent mixtures. Creating a gradient of solvent polarities can help you identify the optimal conditions for the desired morphology.
-
-
Presence of Impurities: Impurities can interfere with the packing of the molecules and disrupt the formation of ordered structures.
-
Solution: Ensure the purity of your this compound and solvents. Recrystallization of the amphiphile and distillation of solvents may be necessary.
-
Issue 3: Unexpected morphology of self-assembled structures.
Question: I was expecting to form nanotubes, but I'm observing vesicles (or vice-versa). Why is the morphology different from what I anticipated?
Answer: The final morphology of the self-assembled structure is highly sensitive to the subtle interplay of intermolecular forces, which are directly influenced by the solvent.
Possible Causes & Solutions:
-
Solvent Dielectric Constant: The dielectric constant of the solvent affects the strength of electrostatic interactions. In solvents with a high dielectric constant (e.g., water), electrostatic repulsion between charged headgroups (if the amino group is protonated) can favor curved structures like micelles or vesicles. In lower dielectric constant media, these repulsions are stronger, potentially favoring different packing arrangements.
-
Solution: Carefully select solvents based on their dielectric constants to tune the electrostatic interactions. A table summarizing solvent properties is provided below.
-
-
Solvent's Ability to Participate in Hydrogen Bonding: Solvents that are strong hydrogen bond donors or acceptors can compete with the intermolecular hydrogen bonding between the this compound molecules.[14]
-
Protic Solvents (e.g., alcohols, water): Can solvate both the amino and hydroxyl groups, potentially disrupting the headgroup interactions that might favor flatter, sheet-like structures that can roll into nanotubes.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): Can act as hydrogen bond acceptors, interacting with the -OH and -NH2 protons. This can alter the geometry of the headgroup interactions.
-
Solution: A systematic study using a homologous series of solvents (e.g., methanol, ethanol, propanol) can reveal the influence of solvent size and hydrogen bonding capability on the resulting morphology.[13]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the self-assembly of this compound in aqueous solutions?
In aqueous solutions, the primary driving force is the hydrophobic effect. The unfavorable interaction between the dodecyl chains and water molecules forces the chains to aggregate, minimizing the disruption of the water's hydrogen-bonding network. This hydrophobic collapse is then stabilized by hydrogen bonding and van der Waals interactions between the this compound molecules within the assembly.[6]
Q2: How does pH affect the self-assembly process in water?
The pH of the aqueous solution will determine the protonation state of the primary amine group (-NH2). At low pH (below the pKa of the conjugate acid, ~10.6), the amine will be protonated (-NH3+). This introduces electrostatic repulsion between the headgroups, which will favor more curved structures like micelles or vesicles to maximize the distance between the charged groups. At higher pH (above the pKa), the amine will be neutral, and hydrogen bonding will play a more dominant role in directing the assembly, potentially leading to different morphologies like nanotubes or ribbons.
Q3: Can I use a mixture of solvents? What should I consider?
Yes, using solvent mixtures is a powerful way to fine-tune the self-assembly process. When using a mixture, consider:
-
Miscibility: Ensure the solvents are miscible in the desired proportions.
-
Polarity: The overall polarity of the mixture will determine the strength of the hydrophobic effect.
-
Preferential Solvation: One solvent may preferentially solvate a particular part of the this compound molecule. For example, in a water/ethanol mixture, ethanol may preferentially solvate the alkyl chains to some extent, while water interacts more strongly with the headgroups.
Q4: What characterization techniques are most suitable for studying the self-assembly of this compound?
A combination of techniques is usually necessary for a comprehensive understanding:
-
Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are essential for visualizing the morphology of the resulting nanostructures.
-
Spectroscopy:
-
Dynamic Light Scattering (DLS): To determine the size and size distribution of the aggregates in solution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To probe changes in the hydrogen bonding environment of the -OH and -NH2 groups upon assembly.[9]
-
Fluorescence Spectroscopy: Using probes like pyrene to determine the critical aggregation concentration (CAC).
-
-
X-ray Diffraction (XRD): To investigate the packing of the molecules within the self-assembled structures.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Inducing Self-Assembly
This protocol provides a basic framework. The specific solvent and concentration will need to be optimized for your desired outcome.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a good solvent (e.g., ethanol) at a concentration of 10 mg/mL.
-
Inducing Assembly by Solvent Switching:
-
Place a specific volume of a poor solvent (e.g., deionized water) in a clean vial.
-
While vortexing or stirring the poor solvent, rapidly inject a small volume of the this compound stock solution to achieve the desired final concentration.
-
Allow the solution to equilibrate for a set period (e.g., 1 hour) at a controlled temperature.
-
-
Characterization:
-
Place a drop of the resulting suspension on a TEM grid, allow it to partially dry, and then wick away the excess solvent.
-
Analyze the grid using TEM to observe the morphology of the self-assembled structures.
-
Data Presentation: Solvent Properties and Their Potential Impact
The following table summarizes the properties of common solvents and their likely influence on the self-assembly of this compound.
| Solvent | Dielectric Constant (at 20°C) | Type | Primary Interaction with this compound | Expected Outcome |
| Water | 80.1 | Protic | Strong hydrophobic effect, strong H-bonding with headgroups | Favors micelles or vesicles, pH-dependent |
| Ethanol | 24.3 | Protic | Moderate hydrophobic effect, H-bonding competition | Can form a variety of structures, good starting point |
| Isopropanol | 18.3 | Protic | Weaker hydrophobic effect, steric hindrance | May lead to less ordered structures |
| Tetrahydrofuran (THF) | 7.6 | Aprotic Polar | Solvates both head and tail, weak hydrophobic effect | Less likely to form well-defined structures alone |
| Toluene | 2.4 | Nonpolar | Solvates tail, poor solvation of head | Likely to form inverted micelles or precipitates |
| Hexane | 1.9 | Nonpolar | Strong solvation of tail, very poor solvation of head | Likely to precipitate or form large, irregular aggregates |
Visualization of Solvent Effects
The following diagram illustrates the conceptual influence of solvent polarity on the dominant intermolecular forces driving the self-assembly of this compound.
Sources
- 1. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 67107-87-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 67107-87-3 | TCI EUROPE N.V. [tcichemicals.com]
- 5. This compound | 67107-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Inversion of the Balance between Hydrophobic and Hydrogen Bonding Interactions in Protein Folding and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJNANO - Self-assembly of amino acids toward functional biomaterials [beilstein-journals.org]
- 8. Formation and Organization of Amino Terminated Self-assembled Layers on Si(001) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular aggregation by hydrogen bonding in cold-crystallization behavior of mixed nucleobases analyzed by temperature-controlled infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intermolecular hydrogen bonding behavior of amino acid radical cations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. BJNANO - Alcohol-perturbed self-assembly of the tobacco mosaic virus coat protein [beilstein-journals.org]
- 14. Polarisation effects on the solvation properties of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Self-Assembled Monolayer (SAM) Formation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful tool for precisely engineering surface properties.[1] The quality of a SAM—its density, order, and stability—is critically dependent on the conditions of its formation.[2] Among the most crucial parameters are the temperature of the system and the concentration of the precursor molecules in solution. An improperly optimized protocol can lead to a host of problems, including incomplete monolayers, disordered films, and poor reproducibility.[3]
This guide provides a technical, in-depth resource for troubleshooting and optimizing SAM formation, with a specific focus on the interplay between temperature and concentration. The content is structured in a question-and-answer format to directly address common issues encountered in the lab.
Troubleshooting Guide: Common SAM Formation Issues
This section addresses frequent problems observed during SAM experiments, linking them to potential causes related to temperature and concentration and providing actionable solutions.
Problem 1: Incomplete Monolayer or Patchy Surface Coverage
Symptom: Characterization techniques like contact angle goniometry, X-ray Photoelectron Spectroscopy (XPS), or Atomic Force Microscopy (AFM) reveal a non-uniform surface. For a hydrophobic alkanethiol SAM on gold, this often manifests as a lower-than-expected water contact angle.[4][5]
Possible Cause A: Precursor Concentration is Too Low
-
Why it happens: The formation of a SAM is a dynamic process that begins with the transport of molecules from the bulk solution to the substrate, followed by adsorption.[6][7] If the concentration is too low, the flux of molecules to the surface is insufficient to achieve full coverage within a typical incubation time, leading to "starvation" conditions. This is particularly true for short-chain thiols which may require higher concentrations for effective packing.[3]
-
Solution:
-
Increase Concentration: Prepare fresh solutions at several concentrations. A common starting point for alkanethiols in ethanol is 1 mM, but testing a range (e.g., 0.1 mM, 1 mM, and 10 mM) is advisable.[3][8]
-
Extend Immersion Time: For low-concentration regimes, significantly longer immersion times (e.g., >48 hours) may be necessary to allow the system to reach equilibrium and achieve a densely packed monolayer.
-
Verify Reagent Purity: Impurities in the precursor can inhibit adsorption, effectively lowering the concentration of the active molecule.[2] Always use the highest purity reagents available.[3]
-
Possible Cause B: Temperature is Too Low
-
Why it happens: The self-assembly process, while spontaneous, has a kinetic barrier. Lower temperatures reduce the kinetic energy of the precursor molecules, slowing down both their diffusion to the surface and their mobility on the surface, which is required for them to find optimal packing arrangements and anneal defects.[9]
-
Solution:
-
Moderate Heating: Gently increasing the temperature of the incubation solution to 40-50 °C can enhance the kinetics of formation without introducing significant disorder.[10]
-
Controlled Environment: Ensure experiments are conducted at a stable, controlled room temperature. Fluctuations in ambient temperature can lead to inconsistent and non-reproducible results.[3]
-
Problem 2: Disordered, Poorly Packed, or Multilayered SAM
Symptom: The resulting surface does not exhibit the expected properties, such as ideal thickness, dielectric strength, or resistance to protein adsorption. Spectroscopic methods like FTIR may show C-H stretching frequencies indicative of a liquid-like, disordered state (e.g., for alkanethiols, peaks shifted higher than ~2918 cm⁻¹ for the asymmetric CH₂ stretch).
Possible Cause A: Precursor Concentration is Too High
-
Why it happens: While a high concentration can accelerate initial surface coverage, an excessive concentration can lead to a rapid, disordered adsorption of molecules.[9] There isn't enough time or space for the molecules to rearrange into a crystalline-like, well-ordered structure. This can also promote the formation of multilayers or aggregates of physisorbed molecules on top of the primary chemisorbed monolayer.
-
Solution:
-
Reduce Concentration: Decrease the precursor concentration to the 0.5–1.0 mM range. This slows the initial adsorption rate, allowing molecules more time to organize on the surface.[11]
-
Thorough Rinsing Protocol: Implement a rigorous post-incubation rinsing step to remove any non-chemisorbed molecules. This typically involves rinsing with the pure solvent (e.g., ethanol) followed by sonication in fresh solvent for 1-3 minutes to dislodge loosely bound material.
-
Possible Cause B: Temperature is Too High
-
Why it happens: Temperature provides the energy for molecules to overcome kinetic barriers and organize. However, excessive thermal energy can disrupt the delicate van der Waals interactions that hold the alkyl chains together in a packed, ordered state.[12] This increased entropy favors a more liquid-like, disordered monolayer. For alkanethiols on gold, thermal stability is often limited to around 400 K (~127 °C), above which desorption or disordering occurs.[13]
-
Solution:
-
Incubate at Room Temperature: For most standard alkanethiol and silane SAMs, room temperature (~25 °C) provides the optimal balance between kinetic freedom and thermodynamic stability for forming a well-ordered layer.[9][10]
-
Consider Post-Assembly Annealing (with caution): In some systems, a gentle post-assembly annealing step (e.g., 60-80 °C) can help remove defects and improve domain size.[8] However, this must be carefully optimized, as excessive heat will induce disorder.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting concentration for a standard alkanethiol-on-gold SAM?
A1: A concentration of 1 mM in absolute ethanol is the most widely recommended starting point for alkanethiol SAMs.[2][14] This concentration is generally high enough to ensure complete monolayer formation within a reasonable timeframe (12-24 hours) but low enough to prevent significant issues with multilayer formation or gross disorder.[10][14]
Q2: How does temperature fundamentally affect the two stages of SAM formation?
A2: SAM formation is widely understood to occur in two main steps: an initial, rapid adsorption phase, followed by a slower organization phase.[9]
-
Adsorption Phase: Temperature primarily affects the kinetics of this step. Higher temperatures increase the rate of diffusion of molecules to the surface and the rate of initial chemisorption.[11]
-
Organization Phase: This is a thermodynamic process where the adsorbed molecules rearrange to maximize intermolecular forces (like van der Waals interactions) and achieve a low-energy, packed structure.[2] Moderately elevated temperatures can provide the activation energy needed to anneal defects, but temperatures that are too high will favor entropy and lead to a disordered state.[12]
Q3: Can I accelerate SAM formation by heating the solution? What are the risks?
A3: Yes, you can moderately heat the solution (e.g., to 40-50 °C) to speed up the initial adsorption and organization.[10] The primary risk is introducing excessive thermal energy, which can prevent the formation of a well-ordered, crystalline-like monolayer. The final film may be less densely packed and have more defects. For many applications, a longer incubation time at room temperature is preferable to a shorter time at elevated temperature to achieve the highest quality SAM.
Q4: My SAM surface looks hazy or has visible particulates. Is this a concentration issue?
A4: This is very likely a concentration-related issue, often compounded by solvent or reagent purity. A hazy appearance typically indicates either the formation of bulk aggregates in the solution that have deposited on the surface or the formation of extensive, poorly adhered multilayers. This can happen if the precursor concentration is far too high or if the molecule has low solubility in the chosen solvent. Additionally, impurities or oxidation products (like disulfides in thiol solutions) can precipitate and contaminate the surface.[2][4] Always use fresh, high-purity solutions and ensure your precursor is fully dissolved before immersing the substrate.[3]
Q5: How do concentration and temperature affect the "lying down" vs. "standing up" phases of molecules on the surface?
A5: During the initial stages of SAM formation at low surface coverage, molecules often adsorb in a "lying down" phase to maximize their contact with the substrate.[9] As surface coverage increases (driven by concentration and time), a phase transition occurs where steric pressure forces the molecules into a densely packed, "standing up" orientation that maximizes the stabilizing van der Waals interactions between adjacent chains.[9][15]
-
Concentration: A higher concentration accelerates the transition from the low-density "lying down" phase to the high-density "standing up" phase.
-
Temperature: Sufficient thermal energy is required to give the molecules the mobility to transition from a lying to a standing orientation. However, excessive temperature can disrupt the packing of the final "standing up" phase.[12]
Data & Protocols
Summary of Key Optimization Parameters
| Parameter | Low Value | Recommended Range | High Value | Consequence of Sub-optimal Value |
| Concentration | < 0.1 mM | 0.5 - 10 mM[3][8] | > 10 mM | Low: Incomplete coverage, long formation times. High: Disordered films, multilayer formation. |
| Temperature | < 15 °C | 20 - 50 °C[10] | > 60 °C | Low: Slow kinetics, defects. High: Increased disorder, potential for desorption.[13] |
| Incubation Time | < 1 hour | 12 - 48 hours[14] | > 72 hours | Low: Incomplete organization. High: Generally improves order, but with diminishing returns. |
Experimental Protocol: Standard Preparation of Alkanethiol SAM on Gold
This protocol describes a standard, reliable method for forming a high-quality alkanethiol SAM on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
Alkanethiol of choice (e.g., 1-Octadecanethiol)
-
Absolute ethanol (200 proof, high purity)[11]
-
Clean glass vials with sealable caps
-
Tweezers, Nitrogen gas source
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is immersion in Piranha solution (H₂SO₄:H₂O₂ 7:3 v/v) for 5-10 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. (CAUTION: Piranha solution is extremely dangerous and must be handled with appropriate personal protective equipment in a fume hood) .[14]
-
Solution Preparation: Prepare a 1 mM solution of the alkanethiol in absolute ethanol in a clean glass vial. Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.
-
Self-Assembly: Fully immerse the clean, dry gold substrate into the thiol solution using tweezers. Minimize the headspace above the solution and backfill the vial with nitrogen gas to reduce oxidation. Seal the vial tightly.
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at a stable room temperature (~25 °C).[14]
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with a stream of fresh ethanol to remove physisorbed molecules.[14]
-
Sonication: Place the substrate in a new vial containing fresh ethanol and sonicate for 1-3 minutes to remove any remaining, non-covalently bound molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
Characterization: Verify the quality of the SAM using appropriate techniques, such as measuring the static water contact angle. For a well-formed octadecanethiol SAM, the angle should be >110°.[5]
Visualizations
Diagram 1: SAM Formation Workflow
Caption: Standard workflow for solution-phase SAM deposition.
Diagram 2: Influence of Temperature and Concentration on SAM Quality
Caption: Relationship between process parameters and SAM quality outcomes.
References
- Schwartz, D. K. (2001). Mechanisms and kinetics of self-assembled monolayer formation.Annual Review of Physical Chemistry, 52, 107-137.
- Fiveable. (n.d.). Characterization techniques for SAMs.Molecular Electronics Class Notes.
- Schwartz, D. K. (2001). Mechanisms and kinetics of self-assembled monolayer formation.PubMed.
- Self-assembled monolayer. (n.d.). In Wikipedia.
- Sulpizi, M., et al. (2012). The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface.RSC Publishing.
- Keating, C. D., et al. (2000). Kinetics and Thermodynamics of Au Colloid Monolayer Self-Assembly: Undergraduate Experiments in Surface and Nanomaterials Chemistry.Journal of Chemical Education, 77(7), 934.
- Witte, G., & Wöll, C. (2004). Self assembled monolayer formation of alkanethiols on gold.Institute of Solid State Physics.
- Yoon, B., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111).MDPI.
- Vilar, M. R., et al. (2007). Kinetics of Exchange of Alkanethiol Monolayers Self-Assembled on Polycrystalline Gold.ResearchGate.
- Salvarezza, R. C., et al. (2017). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111).CORE.
- Zharnikov, M., & Grunze, M. (2002). Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy.ResearchGate.
- Schreiber, F. (2000). Thiol-based Self-assembled Monolayers: Formation and Organization.Dr. Lee Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 7. Mechanisms and kinetics of self-assembled monolayer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lee.chem.uh.edu [lee.chem.uh.edu]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. if.tugraz.at [if.tugraz.at]
Challenges in scaling up the synthesis of 12-Amino-1-dodecanol
Introduction: Welcome to the technical support guide for the synthesis of 12-Amino-1-dodecanol. This bifunctional molecule is a valuable building block in the development of pharmaceuticals, specialty polymers, and surfactants. Its synthesis, typically achieved through the reduction of 12-aminododecanoic acid, presents unique challenges, particularly during scale-up. Issues that are manageable at the bench scale can become significant hurdles in kilo-labs or pilot plants, impacting yield, purity, and process safety.[1]
This guide is structured as a series of troubleshooting questions and answers, reflecting the real-world challenges faced by researchers and process chemists. We will delve into the causality behind common experimental pitfalls and provide field-proven solutions, grounded in established chemical principles and supported by authoritative literature.
Core Synthetic Pathway: An Overview
The most common and direct route to this compound is the chemoselective reduction of the carboxylic acid moiety of 12-aminododecanoic acid. This precursor is itself derived from lauryl lactam, the monomer for Nylon-12, or increasingly from bio-based routes.[2][3] The fundamental transformation is as follows:
Caption: General synthetic route to this compound.
Troubleshooting Guide: From Lab to Scale
Section 1: Reaction Yield and Conversion Issues
Q: My catalytic hydrogenation of 12-aminododecanoic acid is showing low conversion to this compound. What factors should I investigate?
This is a common issue when scaling up, as mass and heat transfer limitations become more pronounced. Incomplete conversion is often a multi-factorial problem stemming from the catalyst, reaction conditions, or the chemical equilibrium of the system itself.
A: Let's break down the critical parameters to investigate:
-
Catalyst Selection and Health: The reduction of a carboxylic acid is challenging and requires a robust catalyst.
-
Expertise & Experience: While standard catalysts like Pd/C are often insufficient, Ruthenium-based catalysts (e.g., Ru/C) have shown success.[4] More advanced bimetallic systems, such as Pt-V or Pd-Re, are designed for high activity under milder conditions, though they can be costly.[5] Raney Nickel is a cost-effective option but can be sensitive to catalyst poisons and requires careful handling.[6]
-
Trustworthiness (Self-Validation): Before scaling up, run a small-scale control reaction with fresh catalyst to confirm its activity. If the control reaction also fails, the catalyst batch may be inactive. Impurities in the starting material, particularly sulfur compounds, can poison noble metal catalysts.[6]
-
-
Reaction Conditions (Pressure, Temperature, Mixing):
-
Expertise & Experience: The hydrogenation of amides and carboxylic acids is thermodynamically demanding, often requiring high temperatures (160-300°C) and high hydrogen pressures (50-300 bar) to achieve reasonable reaction rates.[5][7][8] However, excessively high temperatures can promote side reactions.
-
Authoritative Grounding: The choice of catalyst support can significantly influence the required conditions. For instance, an Iridium catalyst on a Niobium Oxide (Nb₂O₅) support has been shown to achieve 100% conversion of dodecanoic acid at a milder 170°C and 4.0 MPa (40 bar) of H₂.[8]
-
Scale-Up Logic: Ensure your reactor's agitation is sufficient to maintain a homogenous slurry and facilitate hydrogen gas transfer into the liquid phase. Poor mixing is a frequent cause of stalled reactions at larger scales.[1]
Catalyst System Typical Temperature (°C) Typical H₂ Pressure (bar) Key Considerations Reference Copper Chromite 250 - 350 100 - 300 High energy; potential for byproducts. [8] Ru/C 150 - 200 50 - 150 Requires acidic conditions for efficacy. [4] Bimetallic (Pt-V, Pd-Re) 70 - 160 5 - 50 High activity, lower pressure; higher cost. [5] Ir/Nb₂O₅ 170 40 High selectivity to the alcohol. [8] -
-
Critical Role of pH:
-
Causality: The hydrogenation is only thermodynamically favorable for the undissociated carboxylic acid.[4] As the reaction proceeds, the basic amino alcohol product (this compound) increases the solution's pH. This deprotonates the starting material (12-aminododecanoic acid) into its carboxylate form, which is resistant to reduction and halts the conversion.
-
Actionable Protocol: To counteract this, the reaction must be run under acidic conditions. The addition of a sufficient amount of a strong acid ensures the starting material remains protonated. A study on the hydrogenation of L-alanine to L-alaninol demonstrated that maintaining the protonated form of the amino acid was essential for the reaction to proceed to completion with high selectivity.[4]
-
Section 2: Selectivity and Byproduct Formation
Q: I'm observing significant byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
A: Poor selectivity at scale is often due to the prolonged reaction times and higher temperatures required. The primary culprits are C-N bond cleavage and intermolecular condensation.
-
C-N Bond Cleavage: This side reaction produces 1-dodecanol and ammonia. It is typically promoted by high temperatures and acidic sites on the catalyst support.
-
Mechanism: The amino group is hydrogenolyzed from the carbon backbone.
-
Mitigation Strategy: A study on magnetocatalysis demonstrated that C-N bond cleavage could be suppressed by neutralizing the catalyst's acid sites through the addition of a basic compound like hexadecylamine.[5] This simple trick can significantly improve selectivity without altering the core reaction setup.
-
-
Intermolecular Amide Formation (Oligomers/Polymers): 12-aminododecanoic acid is a monomer for Nylon-12. At elevated temperatures, it can self-condense to form dimers, oligomers, or even polymer chains, which complicates purification and reduces the yield of the desired amino alcohol.
-
Mechanism: The amino group of one molecule attacks the carboxyl group of another, eliminating water.
-
Mitigation Strategy: The most effective strategy is to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Using a more active catalyst that operates at lower temperatures is highly beneficial.[5]
-
Caption: Desired reaction pathway vs. common side reactions.
Section 3: Purification and Isolation Challenges
Q: Post-reaction, I'm struggling to isolate pure this compound. What purification strategies are effective at scale?
A: The amphoteric nature of your product and starting material, combined with potential oligomeric byproducts, requires a multi-step purification strategy.
-
Initial Workup - Catalyst Removal:
-
Protocol: After the reaction, cool the mixture and vent the hydrogen. The heterogeneous catalyst must be filtered off. Safety Note: Many hydrogenation catalysts, especially Raney Nickel and finely divided platinum-group metals, can be pyrophoric upon exposure to air, particularly when dry. The filter cake should be kept wet with solvent at all times and handled according to safety protocols.
-
-
Crystallization - The Workhorse of Purification:
-
Expertise & Experience: Crystallization is the most scalable and cost-effective method for achieving high purity.[1] The key is selecting an appropriate solvent system.
-
Authoritative Grounding: For the precursor, 12-aminododecanoic acid, recrystallization from an ethanol/water mixture or an aqueous solution of an acid like acetic or sulfuric acid is effective.[2][9] A similar mixed-solvent approach (e.g., isopropanol/water, ethanol/heptane) is a good starting point for this compound.
-
Trustworthiness (Self-Validation): The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor. A well-executed crystallization should significantly improve purity and remove colored impurities.
-
-
pH-Based Extraction (Liquid-Liquid):
-
Causality: This technique exploits the basicity of the amino group.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a basic aqueous solution (e.g., NaHCO₃) to remove any unreacted acidic starting material.
-
To remove non-polar impurities (like 1-dodecanol from C-N cleavage), you can perform an acidic wash. Add dilute aqueous HCl to the organic layer. The this compound will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic phase.
-
Separate the aqueous layer, neutralize it with a base (e.g., NaOH) to precipitate the pure product, and then either filter or extract it back into an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A: The main hazards are associated with catalytic hydrogenation. High-pressure hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Raney Nickel and Pd/C can be pyrophoric and must be handled with care, typically under a wet solvent blanket.[6] Furthermore, large-scale reactions can have significant exotherms that need to be managed to prevent thermal runaway.[1] Always conduct a thorough process safety review before scaling up.
Q2: Can I use a biocatalytic approach for this synthesis? A: Yes, biocatalysis is a promising green alternative, though it is often at an earlier stage of development for industrial scale-up. Research has shown that ω-transaminases can effectively convert 12-oxododecenoic acid into its corresponding amine, which is a precursor to 12-aminododecanoic acid.[3] While direct biocatalytic reduction of the carboxylic acid is less common, enzymatic processes are being developed for producing related long-chain diols and alcohols, indicating future potential for this pathway.[10][11]
Q3: How do I monitor the reaction progress effectively at a large scale? A: At scale, taking samples for offline analysis is common. High-Performance Liquid Chromatography (HPLC) is often the method of choice for monitoring the disappearance of the starting material and the appearance of the product. For a more volatile product or after derivatization, Gas Chromatography (GC) can also be used.[2] For real-time monitoring, in-situ probes like FTIR (Fourier-transform infrared spectroscopy) can track the disappearance of the carboxylic acid carbonyl peak, providing valuable kinetic data without the need for sampling.
Q4: My starting material, 12-aminododecanoic acid, has purity issues. How will this affect the reduction? A: Starting material purity is paramount. Impurities can have several detrimental effects:
-
Catalyst Poisoning: As mentioned, certain functional groups (especially those containing sulfur) can irreversibly bind to the active sites of metal catalysts, rendering them inactive.[6]
-
Side Reactions: Impurities may be reactive under the hydrogenation conditions, leading to the formation of unexpected byproducts that complicate purification.
-
Inconsistent Performance: The presence of unknown impurities makes the process unreliable and difficult to reproduce, a major problem in drug development and manufacturing. It is highly recommended to purify the 12-aminododecanoic acid, for example by recrystallization, before proceeding with the reduction step.[2]
References
- Synthesis of 12-aminododecanoic acid. Google Patents. URL: https://patents.google.
- Synthesis of chiral aminocarboxylic acids containing an imide cycle and a fragment of the natural amino acid. (2019). Journal of Physics: Conference Series. URL: https://iopscience.iop.org/article/10.1088/1742-6596/1158/3/032019
- Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. (2023). Applied Microbiology and Biotechnology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9943890/
- Process for the reduction of carboxylic acids or carboxylic acid derivatives and new compounds. Google Patents. URL: https://patents.google.
- Amino Alcohol Synthesis Service. BOC Sciences. URL: https://www.bocsci.com/amino-alcohol-synthesis-service.html
- Synthesis of Amino Acids. (2022). Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.04%3A_Synthesis_of_Amino_Acids
- A practical catalytic reductive amination of carboxylic acids. (2020). Chemical Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8151490/
- Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. (2018). Applied and Environmental Microbiology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5792823/
- Low pressure amide hydrogenation enabled by magnetocatalysis. (2023). Nature Communications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10153835/
- Discovery and synthesis of chiral amino alcohols. BenchChem. URL: https://www.benchchem.com/pdf/discovery-and-synthesis-of-chiral-amino-alcohols.pdf
- Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development. URL: https://www.drugdiscoveryonline.com/doc/micrograms-to-kilos-the-challenges-of-scali-0001
- Catalytic Hydrogenation of Amides. (2014). Presentation slides. URL: https://www.slideshare.
- Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). Catalysis Science & Technology. URL: https://www.researchgate.
- Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. (2018). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29196423/
- Hydrogenation of Dodecanoic Acid over Iridium-Based Catalysts. (2024). MDPI. URL: https://www.mdpi.com/2073-4344/14/4/287
- Process for purifying long chain amino acids. Google Patents. URL: https://patents.google.
- Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. (2019). Digital Commons@UMaine. URL: https://digitalcommons.library.umaine.edu/honors/498/
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]
- 3. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 5. Low pressure amide hydrogenation enabled by magnetocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. butlerov.com [butlerov.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. mdpi.com [mdpi.com]
- 9. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 10. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Cleaning Substrates for 12-Amino-1-dodecanol Deposition
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides a comprehensive overview of best practices for cleaning various substrates prior to the deposition of 12-Amino-1-dodecanol. The information is presented in a question-and-answer format, addressing common issues and providing detailed troubleshooting protocols to ensure the successful formation of high-quality self-assembled monolayers (SAMs).
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is meticulous substrate cleaning so crucial for this compound deposition?
The bifunctional nature of this compound, with a terminal amino (-NH2) group and a terminal hydroxyl (-OH) group, makes it highly susceptible to surface contaminants. Proper substrate cleaning is paramount for the following reasons:
-
Uniform Monolayer Formation: A pristine surface is essential for the self-assembly of a well-ordered, dense monolayer. Organic residues, particulates, and other contaminants can act as nucleation sites for defects, leading to a disordered and incomplete film.
-
Strong Adhesion: Contaminants can create a weak boundary layer between the substrate and the monolayer, resulting in poor adhesion and potential delamination during subsequent processing steps.
-
Reproducibility: Inconsistent cleaning protocols are a major source of experimental variability. A standardized and robust cleaning procedure is key to achieving reproducible results.
Q2: What are the most common types of contaminants found on substrates?
Substrates can be contaminated by a variety of organic and inorganic materials, including:
-
Organic Contaminants: These include oils from handling, residual photoresist, and airborne organic molecules.[1]
-
Particulate Matter: Dust, fibers from wipes, and other airborne particles can settle on the substrate surface.
-
Inorganic Contaminants: These can include metal ions from processing equipment and salts from rinse water.
Q3: Can the cleaning process itself negatively impact the substrate?
Yes, aggressive cleaning methods can potentially damage the substrate surface. For example, the repeated use of Piranha solution on silicon can lead to an increase in surface roughness and a thickening of the native oxide layer.[1] Similarly, plasma cleaning, if not carefully controlled, can alter the morphology of delicate surfaces like silver nanorods.[2] It is crucial to select a cleaning method that is effective for removing contaminants without compromising the integrity of the substrate.
Part 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete or patchy monolayer formation | Organic residues on the substrate. | Implement a multi-step cleaning process that includes sonication in organic solvents (acetone, isopropanol) followed by an oxidative cleaning step (e.g., Piranha solution for silicon/glass, UV-ozone for gold).[3][4][5] |
| Poor adhesion of the monolayer | Incomplete removal of contaminants or a poorly prepared substrate surface. | Ensure thorough rinsing with high-purity deionized water after each cleaning step. For silicon substrates, a brief dip in dilute hydrofluoric acid (HF) can be used to remove the native oxide layer and create a fresh, reactive surface.[6] |
| High degree of variability between experiments | Inconsistent substrate cleaning protocol. | Standardize your cleaning procedure and ensure that it is followed precisely for every experiment.[1] This includes using fresh cleaning solutions for each batch of substrates. |
| Visible residue or haze on the substrate after cleaning | Incomplete rinsing or drying. | Rinse substrates extensively with deionized water and dry with a stream of high-purity nitrogen or argon.[4] Avoid wiping the surface, as this can reintroduce contaminants.[7] |
Part 3: Detailed Experimental Protocols & Visualizations
Protocol 1: Cleaning of Silicon and Glass Substrates
This protocol is a widely accepted method for achieving an atomically clean, hydrophilic surface on silicon and glass substrates.
Workflow Diagram:
Caption: Gentle cleaning protocol for gold substrates.
Step-by-Step Methodology:
-
Solvent Clean: Sonicate the substrates in acetone and then isopropanol for 10 minutes each.
-
DI Water Rinse: Rinse thoroughly with DI water.
-
UV-Ozone Treatment: Place the substrates in a UV-ozone cleaner for 10-20 minutes. The UV light generates ozone, which is a strong oxidizing agent that effectively removes organic contaminants without damaging the gold surface. [8][9][10]
-
Immediate Use: Use the cleaned gold substrates immediately after treatment.
References
- Yale Environmental Health & Safety. Piranha Solution. [Link]
- T. M. O'Toole, et al. (1999). Removing sulfur from gold using ultraviolet/ozone cleaning. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 17(4), 1877-1881. [Link]
- Samco.
- Wafer World. (2025).
- University of Pennsylvania. (2017).
- University of Illinois. ece444: RCA Cleaning Process - ECE Illinois. [Link]
- University of British Columbia. RCA-1 Si wafer cleaning - UBC Nanofab. [Link]
- University of Illinois. Piranha Solutions - Division of Research Safety. [Link]
- Joint School of Nanoscience and Nanoengineering. Piranha solution Fact Sheet. [Link]
- The University of British Columbia. Working Safely with Piranha Solution - Safety & Risk Services. [Link]
- UVFAB. UV Ozone Cleaning Systems. [Link]
- Vig, J. R. (1985). UV/Ozone Cleaning of Surfaces. DTIC. [Link]
- Cumpson, P., & Sano, N. (2013). Stability of reference masses V: UV/ozone treatment of gold and platinum surfaces. Metrologia, 50(1), 27. [Link]
- Chemistry For Everyone. (2025). How Do You Clean A Surface Before Self-Assembled Monolayer Deposition? [YouTube video]. [Link]
- University of Texas at El Paso.
- National Center for Biotechnology Information. This compound. PubChem. [Link]
- Hinckley, A. P., & Muscat, A. J. (2021). Wet Chemical Cleaning of Organosilane Monolayers.
- Mattox, D. M.
- Giesfeldt, J. S., et al. (2006). Removal of Surface Contamination and Self-Assembled Monolayers (SAMs) from Silver (Ag) Nanorod Substrates by Plasma Cleaning with Argon. Applied Spectroscopy, 60(9), 1053-1059. [Link]
- Avery Dennison Graphics Solutions.
- MicroChemicals. Substrate Preparation: Cleaning and Adhesion Promotion. [Link]
- Brighton Science. What Are Material Handling Best Practices to Keep Surfaces Clean?[Link]
- 3M Collision Repair. (2021).
- Chemsrc. This compound. [Link]
- Brigham Young University.
- ResearchGate. How to clean the MgO and Si substrates before deposition of thin films?[Link]
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Removal of Surface Contamination and Self-Assembled Monolayers (SAMs) from Silver (Ag) Nanorod Substrates by Plasma Cleaning with Argon [opg.optica.org]
- 3. youtube.com [youtube.com]
- 4. Substrate Cleaning [utep.edu]
- 5. microchemicals.com [microchemicals.com]
- 6. ECE Illinois - ece444: RCA Cleaning Process [fabweb.ece.illinois.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. threebond.co.jp [threebond.co.jp]
- 10. uvfab.com [uvfab.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 12-Amino-1-dodecanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Structural Elucidation for Bifunctional Molecules
In the realm of advanced chemical synthesis, particularly for applications in drug development and materials science, the precise structural confirmation of novel molecules is paramount. Bifunctional molecules, such as 12-Amino-1-dodecanol, which possess both a primary amine and a primary alcohol functional group separated by a long aliphatic chain, represent a class of compounds with significant potential. Their utility as linkers in proteomics, building blocks for polymers, and intermediates in the synthesis of complex therapeutics underscores the necessity for rigorous structural validation. An incorrect structural assignment can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potentially compromised safety in therapeutic applications.
This guide provides a comprehensive comparison of standard analytical techniques for the unequivocal structural validation of synthesized this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, we will compare the expected analytical data of this compound with that of a structurally similar long-chain amino alcohol, 10-Amino-1-decanol, to highlight the nuances in spectral interpretation.
Core Analytical Techniques for Structural Validation
The validation of a synthesized chemical entity like this compound relies on a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we expect to see distinct signals for the protons adjacent to the amine and alcohol groups, as well as a large, complex signal for the methylene groups in the long alkyl chain.
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. In the case of this compound, we would expect to see unique signals for the carbons bonded to the nitrogen and oxygen atoms, and a series of signals for the carbons in the dodecyl chain.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through the analysis of its fragmentation pattern. For this compound, we would expect to see a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the alkyl chain and the loss of the functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, we anticipate characteristic absorption bands for the N-H and O-H stretching vibrations of the amine and alcohol groups, respectively, as well as C-H stretching and bending vibrations of the alkyl chain.
Comparative Analysis: this compound vs. 10-Amino-1-decanol
To illustrate the specificity of these analytical techniques, we will compare the expected spectral data for this compound with that of a shorter-chain analogue, 10-Amino-1-decanol.
Predicted Spectral Data Comparison
The following tables summarize the predicted spectral data for this compound and 10-Amino-1-decanol. This data is generated using established prediction algorithms and serves as a guide for experimental validation.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | This compound (Predicted) | 10-Amino-1-decanol (Predicted) |
| H₂N-CH₂ - | ~2.68 | ~2.68 |
| -CH₂ -OH | ~3.64 | ~3.64 |
| -(CH₂)ₙ- (bulk) | ~1.26 | ~1.28 |
| H₂ N- | ~1.5 (broad) | ~1.5 (broad) |
| -OH | ~1.8 (broad) | ~1.8 (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | This compound (Predicted) | 10-Amino-1-decanol (Predicted) |
| H₂N-C H₂- | ~42.8 | ~42.9 |
| -C H₂-OH | ~63.1 | ~63.2 |
| -(CH₂)ₙ- (bulk) | ~26-34 | ~26-33 |
Table 3: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragmentation | This compound (Predicted m/z) | 10-Amino-1-decanol (Predicted m/z) |
| [M+H]⁺ | 202.21 | 174.18 |
| [M-H₂O]⁺ | 184.20 | 156.17 |
| [CH₂=NH₂]⁺ | 30.05 | 30.05 |
Table 4: Predicted FTIR Characteristic Peaks (cm⁻¹)
| Functional Group Vibration | This compound (Predicted) | 10-Amino-1-decanol (Predicted) |
| N-H Stretch (amine) | ~3300-3500 (broad) | ~3300-3500 (broad) |
| O-H Stretch (alcohol) | ~3200-3600 (broad) | ~3200-3600 (broad) |
| C-H Stretch (alkane) | ~2850-2960 (strong) | ~2850-2960 (strong) |
| C-N Stretch | ~1000-1250 | ~1000-1250 |
| C-O Stretch | ~1050-1150 | ~1050-1150 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed.
Experimental Workflow for Structural Validation
Caption: A generalized workflow for the synthesis, purification, and structural validation of this compound.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube. The choice of solvent is critical to avoid obscuring signals of interest.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water with a small amount of formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. If necessary, acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Fragmentation Analysis (MS/MS): If further structural information is needed, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the connectivity of the molecule.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): For a solid sample like this compound, the KBr pellet method is common. Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interferences.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule and compare them to known values.
Visualization of Key Concepts
Logical Relationship of Analytical Techniques
Caption: The relationship between the chemical structure and the information provided by each analytical technique.
Conclusion and Best Practices
The structural validation of a synthesized molecule like this compound is a non-negotiable step in the research and development pipeline. A combination of ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy provides a comprehensive and orthogonal dataset for unambiguous structure confirmation. While predicted spectral data serves as a valuable guide, it is the correlation of experimental data with these predictions and the comparison with structurally related compounds that builds a robust case for the correct structural assignment. Adherence to meticulous experimental protocols and a thorough understanding of the principles behind each technique are the cornerstones of scientific integrity in chemical synthesis.
References
- Nuclear Magnetic Resonance Spectroscopy: Title: Introduction to NMR Spectroscopy Source: ChemAxon URL: [Link]
- Mass Spectrometry Fragmentation: Title: Rules-Based Fragment Prediction for Mass Spectrometry Source: ACD/Labs URL: [Link]
- FTIR Sample Preparation: Title: Sample Preparation for FTIR Analysis Source: Drawell URL: [Link]
- Online NMR Prediction: Title: NMRDB: Predict 13C carbon NMR spectra Source: NMRDB.org URL: [Link]
- Electrospray Ionization Mass Spectrometry Protocol: Title: Sample Preparation Protocol for ESI Accurate Mass Service Source: University of Oxford URL: [Link]
- Spectral Data for 1-Dodecanol: Title: 1-Dodecanol Source: SpectraBase URL: [Link]
The Fulcrum of Efficacy: A Comparative Analysis of 12-Amino-1-dodecanol and Other Long-Chain Linkers in Targeted Therapeutics
In the intricate landscape of targeted drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety is far more than a simple tether. It is a critical determinant of therapeutic success, profoundly influencing a conjugate's stability, solubility, pharmacokinetics, and ultimately, its biological activity.[1][2] This guide provides an in-depth comparative analysis of 12-Amino-1-dodecanol, a prominent long-chain aliphatic linker, against other commonly employed linkers, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.
The Strategic Importance of the Linker
The linker in a targeted therapeutic agent governs the spatial relationship between the targeting moiety (e.g., an antibody or a small molecule ligand) and the payload (a cytotoxic drug or an E3 ligase binder).[3][4] Its chemical composition, length, and flexibility are not arbitrary choices but are meticulously optimized to ensure the conjugate remains stable in systemic circulation, preventing premature payload release and off-target toxicity, while enabling efficient payload delivery and action at the target site.[5][6]
A Spotlight on this compound: The Long-Chain Alkyl Workhorse
This compound is a bifunctional linker characterized by a 12-carbon aliphatic chain terminating in a primary amine and a primary alcohol. This simple, yet versatile, structure offers several key attributes:
-
Significant Length and Flexibility: The C12 chain provides substantial spatial separation between the conjugated molecules, which can be crucial for mitigating steric hindrance and facilitating optimal interaction with biological targets.[3][7]
-
Inherent Hydrophobicity: The long alkyl chain imparts a significant degree of lipophilicity to the conjugate. This property can be advantageous for cell membrane permeability, a critical factor for the efficacy of PROTACs and some ADCs.[8][9] However, excessive hydrophobicity can also lead to challenges such as aggregation and rapid clearance from circulation.[10][11]
-
Synthetic Tractability: The synthesis of conjugates using simple alkyl linkers like this compound is often straightforward.[1]
Comparative Analysis: this compound vs. Other Long-Chain Linkers
The selection of a linker is a multi-parameter optimization challenge. Here, we compare the performance characteristics of a C12 alkyl amino linker, exemplified by this compound, against other prevalent long-chain linkers, primarily polyethylene glycol (PEG) linkers.
Physicochemical Properties: The Hydrophilicity-Lipophilicity Balance
A key differentiator between long-chain alkyl and PEG linkers is their impact on the overall solubility and lipophilicity of the conjugate.
| Linker Type | Key Physicochemical Characteristics | Implications for Drug Conjugates |
| C12 Alkyl Amino (e.g., this compound) | Highly hydrophobic/lipophilic.[9] | Can enhance cell membrane permeability.[8] May increase the risk of aggregation, reduce aqueous solubility, and lead to faster clearance.[10][11] |
| Long-Chain PEG (e.g., PEG12) | Hydrophilic, increases water solubility.[12] | Improves aqueous solubility and can reduce aggregation.[10] May prolong circulation half-life.[13] Can sometimes negatively impact cell permeability if excessively long.[9] |
Experimental Workflows and Data Interpretation
To objectively compare linkers, a series of standardized in vitro and in vivo experiments are essential.
Experimental Protocol 1: Assessment of Linker Hydrophobicity
Objective: To quantify the relative hydrophobicity of drug-linker constructs.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Synthesize the drug-linker conjugates of interest (e.g., payload conjugated to this compound and a comparable PEG linker).
-
Chromatographic System: Utilize a C18 RP-HPLC column.
-
Mobile Phase: Employ a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
-
Analysis: Inject the samples and monitor the elution profile. The retention time is indicative of the hydrophobicity of the compound; a longer retention time signifies greater hydrophobicity.[14]
-
Data Interpretation: A significantly longer retention time for the C12 alkyl-linked payload compared to the PEG-linked payload would quantitatively confirm its higher hydrophobicity.
Performance in PROTACs: The Impact of Linker Length and Composition
In PROTACs, the linker's role is to orchestrate the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2] The length and flexibility of the linker are critical for achieving the optimal geometry for this interaction.[3][7]
Studies have shown a significant correlation between the length of alkyl chain linkers and PROTAC efficacy. For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for inducing ER degradation.[3][7] Linkers with fewer than 12 atoms often show a marked decrease in degradation potency.[4]
Illustrative Data: Impact of Alkyl Linker Length on PROTAC Efficacy
| PROTAC Linker Length (atoms) | Target Protein Degradation (DC50) | Cell Viability (IC50) |
| 9 | > 10 µM | > 10 µM |
| 12 | 1 µM | 5 µM |
| 16 | 100 nM | 500 nM |
| 19 | 500 nM | 2 µM |
| 21 | 1 µM | 8 µM |
This table presents illustrative data synthesized from findings where varying alkyl chain lengths in PROTACs were evaluated.[3][7]
Experimental Protocol 2: In Vitro Cytotoxicity Assay
Objective: To compare the cytotoxic potency of ADCs with different linkers.
Methodology: MTT or MTS Assay
-
Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs (e.g., one with a C12 alkyl linker and another with a PEG linker) for 72-96 hours.[1]
-
Viability Assessment: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. This measures the metabolic activity of viable cells.[1]
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[1]
Data Interpretation: A lower IC50 value for the ADC with the this compound linker might suggest better cell permeability and/or a more favorable conformation for payload release and action compared to the PEG-linked ADC in that specific cellular context. Conversely, higher off-target toxicity in antigen-negative cells could indicate issues with premature drug release or non-specific uptake due to hydrophobicity.[15]
Performance in ADCs: Stability and Bystander Effect
In ADCs, linker stability in the bloodstream is paramount to prevent premature release of the cytotoxic payload, which can lead to systemic toxicity.[5][6] The hydrophobicity of the linker can also influence the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[5]
Highly hydrophobic linkers like the C12 alkyl chain may lead to ADCs with a reduced bystander effect if the released payload-linker fragment has poor aqueous solubility and diffusion capacity.[16] However, if the payload itself is sufficiently membrane-permeable upon release, the hydrophobic linker might not be a significant hindrance.
Experimental Protocol 3: In Vitro Bystander Killing Assay
Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
Methodology: Co-culture Assay
-
Cell Preparation: Label antigen-negative cells with a fluorescent marker (e.g., GFP).
-
Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in the same well.
-
ADC Treatment: Treat the co-culture with the ADCs containing different linkers.
-
Incubation: Incubate for a period sufficient to allow for ADC internalization, payload release, and diffusion (typically 72-96 hours).
-
Analysis: Use fluorescence microscopy or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells.
-
Data Interpretation: A significant reduction in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a potent bystander effect. Comparing the extent of bystander killing between the C12 alkyl-linked and PEG-linked ADCs can reveal the impact of the linker on payload diffusion and efficacy in a heterogeneous tumor model.
Visualizing the Concepts
Caption: A generalized workflow for the comparative evaluation of different linkers in targeted drug conjugates.
Caption: A comparative diagram of the key properties of C12 alkyl versus long-chain PEG linkers.
Conclusion: A Context-Dependent Decision
The choice between this compound and other long-chain linkers is not a matter of inherent superiority but of strategic selection based on the specific therapeutic context. The high hydrophobicity of a C12 alkyl linker can be a double-edged sword, potentially enhancing cell permeability but also posing risks of aggregation and rapid clearance.[8][9][10][11] In contrast, long-chain PEG linkers offer a valuable tool for improving solubility and pharmacokinetic profiles, though they may present their own challenges in terms of synthesis and cell permeability.[1][9][12]
Ultimately, a successful targeted therapeutic agent is the product of a holistic design approach where the linker is carefully chosen to complement the properties of the targeting moiety and the payload. The experimental frameworks provided in this guide offer a robust starting point for the empirical evaluation and selection of the optimal linker to drive the next generation of targeted therapies.
References
- Benchchem. A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency. Benchchem. Accessed January 8, 2026.
- Cyrus, K., et al. Impact of linker length on the activity of PROTACs. Molecular BioSystems. 2011;7(2):359-364.
- Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. 2020;1(5):273-312.
- Cyrus, K., et al. Impact of linker length on the activity of PROTACs.
- Sassone, C., et al. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. 2021;337:431-447.
- Benchchem. Comparing the efficacy of different PROTAC linkers in targeted protein degradation. Benchchem. Accessed January 8, 2026.
- Benchchem. A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers. Benchchem. Accessed January 8, 2026.
- Benchchem. A Comparative Guide to the Biological Activity of ADCs with Different PEG Linkers. Benchchem. Accessed January 8, 2026.
- Aoyama, M., et al. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity.
- Zhang, R., et al. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. Published online January 20, 2025.
- Leal, M., et al. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies. mAbs. 2014;6(5):1097-1107.
- Beck, A., et al. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Current Pharmaceutical Design. 2017;23(42):6386-6403.
- Benchchem. A Comparative Guide to PEG vs. Alkyl Chain Linkers in PROTACs. Benchchem. Accessed January 8, 2026.
- Biopharma PEG. How To Choose The Best ADC Linker?. Biopharma PEG. Published December 24, 2021.
- PurePEG. How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. PurePEG. Published October 16, 2025.
- Benchchem. A Comparative Guide to Alternative Linkers for Targeted Drug Delivery. Benchchem. Accessed January 8, 2026.
- AxisPharm. What is the difference between ADC linker and PEG linker?. AxisPharm. Published February 10, 2023.
- Benchchem. Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers. Benchchem. Accessed January 8, 2026.
- Zhao, H., et al. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates.
- Su, D., et al. Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. 2021;11(12):3889-3907.
- Benchchem. Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Amine-PEG-CH2COOH (MW 3400). Benchchem. Accessed January 8, 2026.
- Nani, R. R., et al. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. 2015;6(9):1552-1569.
- Kumar, A., et al. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs.
- BroadPharm. Fmoc-PEG12-alcohol. BroadPharm. Accessed January 8, 2026.
- Singh, J. K., et al. Refining amino acid hydrophobicity for dynamics simulation of membrane proteins.
- YouTube. Mitigating ADC Toxicities With Linker-Payload Design.... YouTube. Published January 16, 2025.
- Patel, K., et al. Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. Journal of Materials Chemistry B. Published online December 26, 2025.
- Santos, J. C., et al. In silico decrypting of the bystander effect in antibody-drug conjugates for breast cancer therapy. Scientific Reports. 2025;15(1):13810.
- Isenberg, J. S., et al. Correlation between hydrophobicity of short-chain aliphatic alcohols and their ability to alter plasma membrane integrity. Toxicology in Vitro. 1997;11(4):449-455.
- MedchemExpress.com. Drug-Linker Conjugates for ADC. MedchemExpress.com. Accessed January 8, 2026.
- Kojima, N., et al. Comparison of the chemical properties of a novel amino-linker with various amino modifications. Nucleic Acids Symposium Series. 2008;52(1):463-464.
- Mant, C. T., et al. Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects. Biopolymers. 2006;84(2):162-174.
- Naidoo, J., et al. Advances and Limitations of Antibody Drug Conjugates for Cancer. Cancers. 2021;13(11):2760.
- Xu, Y., et al. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods. 2024;16(24):3492-3503.
- Kim, E. G., et al. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. 2021;2(5):1319-1342.
- Subczynski, W. K., et al. Hydrophobic barriers of lipid bilayer membranes formed by reduction of water penetration by alkyl chain unsaturation and cholesterol. Biochemistry. 1994;33(24):7670-7681.
- Veranova. Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. Accessed January 8, 2026.
- Joyce, A. P., et al. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Antibodies. Published online December 5, 2025.
- Yasmi, Y., et al. Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal. 2017;112(3):493-503.
- Lu, J., et al. Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. 2016;17(4):561.
- Joyce, A. P., et al. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Antibodies. Published online December 5, 2025.
- LGC Biosearch Technologies. Amino C12 Linker; 5' Modification-10461. LGC Biosearch Technologies. Accessed January 8, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Correlation between hydrophobicity of short-chain aliphatic alcohols and their ability to alter plasma membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In silico decrypting of the bystander effect in antibody-drug conjugates for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 12-Amino-1-dodecanol vs. 11-Mercaptoundecanoic Acid for High-Performance Biosensor Development
Authored by: Dr. Evelyn Reed, Senior Application Scientist
As researchers and drug development professionals, the ultimate performance of your biosensor—its sensitivity, specificity, and stability—is fundamentally tied to the molecular architecture of its surface. The choice of linker molecule, the nanoscale bridge between your sensor substrate and biological recognition element, is a critical decision point that dictates the success of your assay.
This guide provides an in-depth, data-driven comparison of two widely utilized linker molecules: 11-Mercaptoundecanoic acid (MUA) and 12-Amino-1-dodecanol (AMD) . We will move beyond simple catalog descriptions to explore the causal relationships between their chemical structures and the resulting biosensor performance, empowering you to make an informed decision for your specific application.
The Foundational Chemistry: Anchoring Group and Terminal Functionality
The primary distinction between MUA and AMD lies in their functional groups at each end of their alkyl chains. This dictates the substrate they bind to and the chemistry used to attach a bioreceptor.
-
11-Mercaptoundecanoic acid (MUA) is the quintessential linker for gold (Au) surfaces, a common material in Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) sensors. Its thiol (-SH) group forms a strong, semi-covalent bond with gold, driving the spontaneous formation of a dense, well-ordered self-assembled monolayer (SAM). The terminal carboxylic acid (-COOH) group then serves as the attachment point for biomolecules.
-
This compound (AMD) presents a different chemical profile. Its primary alcohol (-OH) group does not form the same robust, ordered SAM on gold as a thiol. Instead, it is more commonly employed on oxide-based surfaces like Indium Tin Oxide (ITO) or silicon dioxide (SiO₂), often through a silanization process where the surface is first treated with a silane coupling agent. Its terminal primary amine (-NH₂) group offers a nucleophilic site for immobilizing biomolecules.
The fundamental difference in their anchoring mechanism is a crucial first consideration. While MUA is the go-to for gold substrates, AMD is a viable option for oxide-based transparent conductive electrodes used in many electrochemical biosensors.
Caption: Anchoring mechanisms for MUA on gold vs. AMD on oxide surfaces.
Head-to-Head Performance Comparison: A Data-Centric Analysis
The choice between the terminal carboxyl group of MUA and the amine group of AMD has profound implications for immobilization efficiency, orientation control, and non-specific binding.
| Performance Metric | 11-Mercaptoundecanoic Acid (MUA) | This compound (AMD) | Expert Analysis & Causality |
| Immobilization Chemistry | EDC/NHS Coupling: Two-step activation of -COOH to form a reactive NHS ester, which then couples to primary amines (-NH₂) on the bioreceptor (e.g., lysine residues on antibodies). | Glutaraldehyde/EDC Cross-linking: Amine terminus can be cross-linked to biomolecules using agents like glutaraldehyde or coupled to carboxyl groups on a biomolecule using EDC/NHS chemistry. | EDC/NHS chemistry with MUA is highly efficient and one of the most well-documented methods, offering robust control. Amine-reactive cross-linking can sometimes lead to less defined orientations. |
| Bioreceptor Orientation | Generally random orientation, as lysine residues can be distributed across an antibody's surface. | Can also be random, but the amine terminus offers alternative strategies. For instance, it can be used to specifically orient DNA probes that have a terminal carboxyl group. | For applications requiring highly oriented antibodies (e.g., exposing the antigen-binding fragment), neither linker is ideal without more advanced strategies like using Protein A/G. However, the choice can be tailored to the specific functional groups available on the bioreceptor. |
| SAM Quality & Stability | Forms highly ordered, densely packed monolayers on gold, enhancing stability and reproducibility. The Au-S bond is very stable under a wide range of conditions. | Monolayer quality on oxides can be more variable and dependent on the silanization protocol's quality and environmental humidity. Stability is governed by the Si-O-Si bonds. | The robustness and reproducibility of MUA-on-gold SAMs are a significant advantage for developing commercial-grade biosensors. AMD-based surfaces require more stringent quality control during fabrication. |
| Non-Specific Binding | The negatively charged -COOH surface can repel some proteins but may also attract positively charged ones. Typically requires a "back-filling" step with a shorter thiol (e.g., 6-mercapto-1-hexanol) to passivate the surface and present a mixed, protein-resistant interface. | The amine terminus is often protonated (-NH₃⁺) at neutral pH, creating a positively charged surface that can lead to electrostatic adsorption of negatively charged proteins. This often necessitates a passivation step. | Both surfaces require careful passivation to minimize non-specific binding. The choice may depend on the isoelectric point of potential interfering molecules in the sample matrix. |
| Example Application | Gold-standard for SPR-based immunoassays and nucleic acid detection. | Commonly used in electrochemical sensors on ITO electrodes for detecting small molecules, enzymes, or pathogens. | The substrate compatibility is the primary driver of application. MUA is paired with gold-based optical or gravimetric sensors, while AMD is suited for oxide-based electrochemical platforms. |
Experimental Protocols: From Theory to Practice
The following protocols provide a validated, step-by-step guide for functionalizing sensor surfaces. Trustworthiness in any protocol comes from understanding the "why" behind each step.
Protocol 1: Surface Functionalization with 11-Mercaptoundecanoic Acid (MUA) on a Gold Surface
This protocol details the classic approach for creating a carboxyl-terminated surface for antibody immobilization.
Rationale: This multi-step process ensures a clean, activated surface ready for covalent attachment of the bioreceptor, with a final blocking step to minimize non-specific binding.
Caption: Workflow for MUA-based immobilization on a gold sensor chip.
Methodology:
-
Substrate Cleaning:
-
Immerse the gold substrate in a piranha solution (3:1 mixture of H₂SO₄ and H₂O₂) for 5 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Rinse copiously with deionized (DI) water and then absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas. A clean surface is critical for forming a high-quality SAM.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of MUA in absolute ethanol.
-
Immediately immerse the clean, dry gold substrate in the MUA solution.
-
Incubate for at least 2 hours (overnight is common for optimal ordering) at room temperature in a dark, sealed container to prevent oxidation and contamination.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) in cold DI water or MES buffer.
-
Rinse the MUA-functionalized substrate with ethanol, then DI water, and dry.
-
Immerse the substrate in the EDC/NHS solution for 30 minutes at room temperature. This converts the terminal -COOH groups into highly reactive NHS esters.
-
-
Bioreceptor Immobilization:
-
Prepare a solution of your bioreceptor (e.g., 10-100 µg/mL antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Rinse the activated substrate with DI water and immediately apply the bioreceptor solution.
-
Incubate for 1 hour at room temperature. The primary amines on the bioreceptor will react with the NHS esters, forming stable amide bonds.
-
-
Surface Passivation (Blocking):
-
Prepare a 1 M solution of ethanolamine hydrochloride (pH 8.5).
-
Rinse the substrate to remove unbound bioreceptor.
-
Immerse the substrate in the ethanolamine solution for 30 minutes. This will quench any remaining active NHS esters, preventing non-specific binding in subsequent assay steps.
-
Rinse with buffer and store hydrated at 4°C.
-
Protocol 2: Surface Functionalization with this compound (AMD) via Silanization on ITO
This protocol details a common method for creating an amine-terminated surface on an oxide substrate like Indium Tin Oxide (ITO).
Rationale: This process uses a silane coupling agent (APTES) to first create an amine-rich surface, to which the AMD can be attached using a bifunctional crosslinker, resulting in a hydroxyl-terminated surface that can be further modified or used as is. Note: A more direct approach for an amine surface would be to use an amino-terminated silane directly. This protocol illustrates a multi-step build-up.
Caption: Workflow for AMD-based surface modification on an oxide substrate.
Methodology:
-
Substrate Cleaning and Hydroxylation:
-
Clean the ITO substrate by sonicating sequentially in acetone, isopropanol, and DI water (15 minutes each).
-
Dry under nitrogen.
-
Treat the surface with oxygen plasma for 5 minutes. This both cleans residual organic contaminants and generates surface hydroxyl (-OH) groups, which are essential for the silanization reaction.
-
-
Silanization with APTES:
-
Place the cleaned substrate in a vacuum desiccator.
-
Place a small, open vial containing 100 µL of APTES ((3-Aminopropyl)triethoxysilane) into the desiccator, ensuring it does not touch the substrate.
-
Evacuate the desiccator for 1 hour. This vapor-phase deposition method often results in a more uniform monolayer than solution-phase deposition.
-
Cure the APTES layer by baking at 110°C for 30 minutes.
-
-
Activation and AMD Attachment (Example using Glutaraldehyde):
-
Prepare a 2.5% solution of glutaraldehyde in PBS.
-
Immerse the APTES-functionalized substrate in the glutaraldehyde solution for 1 hour. Glutaraldehyde acts as a homobifunctional crosslinker, reacting with the surface amines.
-
Rinse with DI water.
-
Prepare a 10 mM solution of this compound (AMD) in PBS.
-
Immerse the glutaraldehyde-activated substrate in the AMD solution for 2 hours. The free aldehyde group will react with the amine of AMD. This creates a surface terminated with the dodecanol's hydroxyl group.
-
-
Bioreceptor Immobilization:
-
The resulting surface now has a terminal amine (from AMD). This can be used to immobilize a bioreceptor that has an available carboxyl group (e.g., on an engineered protein or DNA probe) using the same EDC/NHS chemistry described in Protocol 1, but in reverse.
-
Conclusion and Strategic Recommendations
The choice between 11-Mercaptoundecanoic acid and this compound is not a matter of which is "better," but which is fitter for purpose .
-
Choose 11-Mercaptoundecanoic Acid (MUA) when:
-
Your sensor platform utilizes a gold substrate (e.g., SPR, QCM).
-
You require a highly stable and reproducible surface for commercial or high-throughput applications.
-
Your immobilization strategy relies on the well-established EDC/NHS chemistry to target primary amines on your bioreceptor.
-
-
Choose this compound (AMD) when:
-
Your sensor platform uses an oxide-based substrate like ITO or SiO₂.
-
Your immobilization strategy benefits from a terminal primary amine , for example, to couple with a carboxyl group on your bioreceptor.
-
You are working in the context of electrochemical sensors where transparent conductive oxides are common.
-
Ultimately, the success of your biosensor hinges on the rational design of its surface chemistry. By understanding the fundamental properties of these linker molecules, you can build a more robust, sensitive, and reliable analytical tool.
References
- Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews. [Link]
- Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. [Link]
- Haque, A., et al. (2012). A review on the electrochemical detection of heavy metal ions in water by using nanomaterials.
- Grabarek, Z. & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry. [Link]
- Harder, P., et al. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. The Journal of Physical Chemistry B. [Link]
A Comparative Guide to Biosensors Based on Different Amino Alcohols: Performance, Principles, and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of biosensor technology, the choice of surface chemistry is paramount to achieving optimal performance. Amino alcohols, a versatile class of organic compounds, have emerged as critical components in the fabrication of highly sensitive and selective biosensors. Their unique bifunctional nature, possessing both an amine and a hydroxyl group, allows for effective enzyme immobilization, surface passivation, and signal enhancement. This guide provides an in-depth comparison of biosensors based on three key amino alcohols: ethanolamine, diethanolamine, and triethanolamine, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and designing the most appropriate biosensor for their specific application.
The Pivotal Role of Amino Alcohols in Biosensor Construction
Amino alcohols are instrumental in biosensor development for several key reasons. Their primary amine groups provide reactive sites for covalent attachment of biorecognition elements like enzymes and antibodies, ensuring their stable immobilization on the transducer surface.[1] The hydroxyl groups contribute to a hydrophilic environment, which is crucial for maintaining the native conformation and activity of immobilized biomolecules.[2] Furthermore, amino alcohols can act as "blocking agents," effectively passivating non-specific binding sites on the sensor surface, thereby reducing background noise and enhancing the signal-to-noise ratio.[3] This is a critical step in preventing false-positive results in complex biological samples.
The choice of amino alcohol—mono-, di-, or triethanolamine—can significantly influence the biosensor's performance characteristics, including sensitivity, selectivity, stability, and response time. The number of hydroxyl groups and the steric hindrance of the molecule play a crucial role in how it interacts with the sensor surface and the biological recognition elements.
Performance Deep Dive: A Comparative Analysis
This section dissects the performance of biosensors based on ethanolamine, diethanolamine, and triethanolamine, supported by experimental findings from the literature.
Ethanolamine (MEA): The Workhorse for Surface Passivation and Linkage
Ethanolamine is widely employed as a blocking agent in immunosensors and other affinity-based biosensors.[3] After the immobilization of the primary bioreceptor (e.g., an antibody), ethanolamine is introduced to occupy any remaining active sites on the surface, preventing the non-specific adsorption of other proteins or molecules from the sample matrix.[3] This leads to a significant reduction in background signal and an improvement in the sensor's analytical performance.
Beyond its role as a blocking agent, ethanolamine is also used in the direct detection of the molecule itself. For instance, an enzyme-based electrochemical biosensor utilizing monoamine oxidase A has been developed for the detection of ethanolamine, a toxic chemical.[4][5] This third-generation biosensor demonstrated a direct electron transfer mechanism, obviating the need for a mediator, with a detection limit of 4.1 ppm.[4][5]
Diethanolamine (DEA): Enhancing Sensitivity in Optical and Electrochemical Sensing
Diethanolamine (DEA) has been utilized in the development of optical fiber sensors for its selective detection.[6] One study reported a lossy mode resonance (LMR)-based optical fiber sensor coated with a titanium dioxide (TiO₂) and gold nanoparticle (AuNP) bilayer for DEA detection.[6] This configuration exhibited a significantly higher sensitivity (16079.63 nm RIU⁻¹) compared to a sensor with only a TiO₂ layer, demonstrating the role of surface modification in enhancing performance.[6] DEA is also a common ingredient in various industrial and consumer products, making its detection relevant for environmental and safety monitoring.[7][8]
Triethanolamine (TEA): A Versatile Player in Gas Sensing and Electrochemiluminescence
Triethanolamine (TEA) has shown promise in diverse biosensing applications. It has been investigated as a sensing layer in chemiresistive sensors for the detection of nitrogen dioxide (NO₂).[9] However, it's important to note that these sensors can be highly sensitive to humidity, which can interfere with the detection of the target analyte.[9]
In the realm of immunoassays, TEA has been functionalized onto metal-organic frameworks (MOFs) grown on graphene oxide nanosheets to create a highly sensitive electrochemiluminescent (ECL) immunosensor.[10] The TEA in this framework acts as a co-reactant, synergistically enhancing the ECL signal of the Ru(bpy)₃²⁺ system.[10] This highlights TEA's potential in designing advanced biosensors with amplified signal output.
An interesting comparative study on optical sensors for the determination of monoethanolamine, diethanolamine, and triethanolamine revealed that the sensor's response speed decreases as the number of ethanol groups in the molecule increases.[11] This suggests that steric hindrance and the molecular weight of the amino alcohol can impact the kinetics of the sensing reaction.
Quantitative Performance Comparison
To facilitate a clear comparison, the table below summarizes key performance metrics of biosensors based on different amino alcohols, as reported in the literature. It is important to note that these values are highly dependent on the specific biosensor design, analyte, and experimental conditions.
| Amino Alcohol | Biosensor Type | Analyte | Key Performance Metric | Reference |
| Ethanolamine | Electrochemical | Ethanolamine | Detection Limit: 4.1 ppm | [4][5] |
| Diethanolamine | Optical Fiber (LMR) | Diethanolamine | Sensitivity: 16079.63 nm RIU⁻¹ | [6] |
| Triethanolamine | Electrochemiluminescent | Immunoassay | Signal Enhancement | [10] |
| MEA, DEA, TEA | Optical | Ethanolamines | Response Time: MEA > DEA > TEA | [11] |
Experimental Protocols: A Step-by-Step Guide
To provide practical insights, this section outlines a generalized protocol for the fabrication of an enzyme-based electrochemical biosensor, highlighting the role of an amino alcohol (ethanolamine) as a blocking agent.
Protocol: Fabrication of an Amperometric Glucose Biosensor with Ethanolamine Passivation
Materials:
-
Screen-printed carbon electrode (SPCE)
-
Glucose oxidase (GOx) from Aspergillus niger
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde (25% aqueous solution)
-
Ethanolamine
-
Phosphate buffered saline (PBS), pH 7.4
-
Glucose standard solutions
Workflow Diagram:
A diagram illustrating the key steps in biosensor fabrication.
Procedure:
-
Electrode Cleaning: Thoroughly clean the surface of the screen-printed carbon electrode with deionized water and ethanol, then allow it to dry completely.
-
Enzyme Solution Preparation: Prepare a solution containing glucose oxidase (e.g., 10 mg/mL) and bovine serum albumin (e.g., 5 mg/mL) in PBS (pH 7.4). BSA acts as a stabilizing agent for the enzyme.
-
Enzyme Immobilization:
-
Drop-coat a small volume (e.g., 5 µL) of the enzyme solution onto the working area of the SPCE and let it dry at room temperature.
-
Expose the electrode to glutaraldehyde vapor (e.g., from a 2.5% solution) in a sealed container for approximately 30 minutes. Glutaraldehyde acts as a cross-linking agent, forming covalent bonds between the amine groups of the enzyme and BSA, creating a stable enzyme layer.
-
-
Surface Passivation with Ethanolamine:
-
Prepare a 1 M solution of ethanolamine in deionized water.[3]
-
Incubate the enzyme-modified electrode in the ethanolamine solution for 30 minutes at room temperature.[3] This step is crucial to block any unreacted aldehyde groups from the glutaraldehyde and to passivate any non-specific binding sites on the electrode surface.
-
Rinse the electrode thoroughly with PBS to remove any unbound ethanolamine.
-
-
Amperometric Measurement:
-
Connect the modified electrode to a potentiostat.
-
Perform amperometric measurements in an electrochemical cell containing PBS (pH 7.4) at a constant potential (e.g., +0.7 V vs. Ag/AgCl).
-
After obtaining a stable baseline current, inject known concentrations of glucose into the cell and record the change in current. The current increase is proportional to the glucose concentration due to the enzymatic reaction producing hydrogen peroxide, which is then oxidized at the electrode surface.
-
Causality Behind Experimental Choices:
-
Glutaraldehyde Cross-linking: This method provides a robust and stable immobilization of the enzyme, preventing leaching from the electrode surface.[12]
-
Ethanolamine Blocking: The small size and reactive amine group of ethanolamine make it an effective agent for blocking remaining active sites without sterically hindering the enzyme's active site.[3] This directly contributes to higher selectivity and lower background noise.
Future Perspectives and Conclusion
The selection of an appropriate amino alcohol is a critical design parameter in the development of high-performance biosensors. While ethanolamine remains a gold standard for surface passivation, di- and triethanolamine offer unique advantages in specific applications, such as enhancing sensitivity in optical sensors and participating in signal amplification in electrochemiluminescent systems.
Future research will likely focus on the development of novel amino alcohol derivatives with tailored properties for specific biosensing applications. The integration of these molecules with advanced nanomaterials will continue to push the boundaries of sensitivity and selectivity. For professionals in drug development, understanding the nuances of these surface chemistries is essential for creating reliable and robust analytical tools for drug screening, diagnostics, and therapeutic monitoring.[13][14]
By carefully considering the principles and protocols outlined in this guide, researchers can make informed decisions to optimize their biosensor designs and accelerate their scientific discoveries.
References
- Sikarwar, B., et al. (2016). Enzyme Based Electrochemical Biosensor for Ethanolamine. Electroanalysis.
- Verma, R. K., et al. (2021). Selective detection of diethanolamine utilizing an LMR/LSPR-based optical fiber sensor. Analyst.
- Yuliati, L., et al. (2021). The optimization of electrochemical immunosensors to detect epithelial sodium channel as a biomarker of hypertension. PMC - PubMed Central.
- Sikarwar, B., et al. (2016). Enzyme Based Electrochemical Biosensor for Ethanolamine. Semantic Scholar.
- Kounaves, S. P., et al. (2014). Physical and Electrical Characterization of Triethanolamine Based Sensors for NO₂ Detection and the Influence of Humidity on Sensing Response. PDXScholar.
- Averchenkov, O. E., et al. (2019). Technological concentration sensor for ethanolamines based on an optical sensor.
- Qin, X., et al. (2019). In Situ Growing Triethanolamine-Functionalized Metal–Organic Frameworks on Two-Dimensional Carbon Nanosheets for Electrochemiluminescent Immunoassay. ACS Sensors.
- Home, P. (n.d.). Biosensors: The Stability Problem. Analusis.
- Yuliati, L., et al. (2021).
- Di, J., et al. (2021).
- Rock Chemicals, Inc. (2024).
- Wikipedia. (n.d.). Diethanolamine. Wikipedia.
- Sharma, A., et al. (2022). Recent advances in development of electrochemical biosensors for the detection of biogenic amines. PMC - PubMed Central.
- Muguruma, H. (2018). Biosensors: Enzyme Immobilization Chemistry.
- Kumar, A., et al. (2020). Application of Biosensors in Drug Development. Longdom Publishing.
- Singh, R., et al. (2018). Integration of Biosensors and Drug Delivery Technologies for Early Detection and Chronic Management of Illness. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Study on the Combination of Enzyme Stabilizers and Low Temperatures in the Long-Term Storage of Glutamate Biosensor [mdpi.com]
- 3. The optimization of electrochemical immunosensors to detect epithelial sodium channel as a biomarker of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Based Electrochemical Biosensor for Ethanolamine | Zendy [zendy.io]
- 5. Enzyme Based Electrochemical Biosensor for Ethanolamine | Semantic Scholar [semanticscholar.org]
- 6. Selective detection of diethanolamine utilizing an LMR/LSPR-based optical fiber sensor - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. rockchemicalsinc.com [rockchemicalsinc.com]
- 8. Diethanolamine - Wikipedia [en.wikipedia.org]
- 9. "Physical and Electrical Characterization of Triethanolamine Based Sens" by Zachariah Marcus Peterson [pdxscholar.library.pdx.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. matec-conferences.org [matec-conferences.org]
- 12. analusis.edpsciences.org [analusis.edpsciences.org]
- 13. longdom.org [longdom.org]
- 14. Integration of Biosensors and Drug Delivery Technologies for Early Detection and Chronic Management of Illness - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Surface Coverage Analysis of 12-Amino-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
In the realms of biomaterial science, drug delivery, and biosensor development, the precise control and characterization of surface chemistry are paramount. 12-Amino-1-dodecanol, with its terminal amine and hydroxyl groups, is a versatile molecule for surface functionalization, enabling the covalent attachment of a wide array of bioactive molecules. The efficacy of these functionalized surfaces is directly contingent on the surface density of this compound. This guide provides a comprehensive comparison of key quantitative methods for determining the surface coverage of this compound, offering insights into the causality behind experimental choices and providing actionable protocols.
The Criticality of Quantifying Surface Coverage
The surface concentration of this compound dictates the number of available reactive sites for subsequent conjugation steps. An insufficient surface coverage can lead to a low payload of the desired biomolecule, diminishing the intended biological response. Conversely, an overly dense monolayer may introduce steric hindrance, impeding the accessibility of the amine groups for conjugation or affecting the conformation and activity of the immobilized molecule. Therefore, accurate quantification of surface coverage is a critical quality control step in the development of functionalized materials.
A Comparative Overview of Quantitative Methods
This guide delves into four widely employed techniques for quantifying the surface coverage of amine-functionalized surfaces:
-
Fluorescence Labeling Assays: A highly sensitive method that relies on the reaction of a fluorescent dye with the primary amine groups.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides elemental and chemical state information.
-
Contact Angle Goniometry: A method to assess surface wettability, which is influenced by the terminal functional groups of the monolayer.
-
Electrochemical Methods: Techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) that probe the electrochemical properties of the modified surface.
Each method offers distinct advantages and is subject to specific limitations. The choice of technique will depend on the substrate, the desired level of accuracy, and the available instrumentation.
Fluorescence Labeling Assays: Illuminating the Surface Amines
Fluorescence-based assays are a popular choice for quantifying surface amine groups due to their high sensitivity and relatively straightforward implementation.[1][2] The principle lies in the specific reaction between a fluorogenic dye and the primary amine of this compound, resulting in a fluorescent product. The intensity of the emitted fluorescence is directly proportional to the number of amine groups on the surface.
Causality Behind Experimental Choices
The selection of the fluorescent dye and reaction conditions is critical for accurate quantification.[2] Dyes like fluorescamine and ninhydrin are commonly used.[1][3] Fluorescamine is non-fluorescent until it reacts with a primary amine, minimizing background signal.[1][3][4][5] The reaction is typically performed in a slightly basic buffer (pH ~9) to ensure the amine group is deprotonated and thus more nucleophilic.[1] Aprotic solvents like acetone or DMSO are used to dissolve the dye.[1][3]
Experimental Protocol: Fluorescamine Assay
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
React a known volume of each standard with the fluorescamine solution.
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm) to generate a standard curve.[1]
-
-
Sample Measurement:
-
Immerse the this compound functionalized substrate in the borate buffer.
-
Add the fluorescamine solution and incubate for 5-10 minutes in the dark.[1]
-
Measure the fluorescence intensity of the solution.
-
-
Quantification:
-
Subtract the fluorescence of a blank (unfunctionalized substrate) from the sample readings.
-
Determine the amount of reacted amine by interpolating the fluorescence reading on the standard curve.
-
Calculate the surface density of amine groups (e.g., in amines/nm²).
-
X-ray Photoelectron Spectroscopy (XPS): Probing the Elemental Composition
XPS is a powerful surface-sensitive technique that provides quantitative elemental and chemical state information of the top few nanometers of a surface.[6][7][8] For a this compound monolayer, XPS can determine the atomic concentrations of nitrogen, carbon, oxygen, and the underlying substrate. The surface coverage can then be calculated from these atomic ratios.[9][10]
Causality Behind Experimental Choices
The choice of the substrate is crucial for accurate XPS analysis. A substrate with a distinct elemental signal that does not overlap with the signals from the monolayer (C, N, O) is preferred. Gold is a common substrate for self-assembled monolayers (SAMs) and its Au 4f signal is well-separated. The take-off angle of the photoelectrons can be varied (Angle-Resolved XPS or ARXPS) to gain information about the thickness and orientation of the monolayer.[8] High-resolution scans of the N 1s and C 1s regions are necessary to determine the chemical states and confirm the presence of the amine group and the alkyl chain.
Experimental Protocol: XPS Analysis
-
Sample Preparation:
-
Prepare the this compound monolayer on a suitable substrate (e.g., gold-coated silicon wafer).
-
Thoroughly rinse the sample with an appropriate solvent (e.g., ethanol) to remove any physisorbed molecules and dry with a stream of nitrogen.
-
-
XPS Measurement:
-
Mount the sample in the XPS instrument's ultra-high vacuum chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, O 1s, and the primary substrate peak like Au 4f).
-
-
Data Analysis and Surface Coverage Calculation:
-
Determine the atomic concentrations of each element from the peak areas in the survey spectrum, corrected by relative sensitivity factors.
-
Analyze the high-resolution N 1s spectrum to confirm the presence of the amine group (typically around 399-400 eV).[11][12]
-
The surface coverage (Γ) in molecules/cm² can be estimated using the following equation, assuming a uniform monolayer:
-
Γ = (IN / SN) / (IAu / SAu) * (ρAu * λAu * cosθ) / MAu
-
Where IN and IAu are the intensities of the N 1s and Au 4f peaks, SN and SAu are the respective sensitivity factors, ρAu is the density of gold, λAu is the inelastic mean free path of Au 4f photoelectrons in the monolayer, θ is the take-off angle, and MAu is the atomic weight of gold.
-
-
Contact Angle Goniometry: Assessing Surface Wettability
Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface, providing a measure of the surface's wettability.[13][14] The formation of a this compound monolayer will alter the surface energy and thus the contact angle. While not a direct method for quantifying the number of molecules, it is an excellent technique for qualitatively and semi-quantitatively assessing the presence, uniformity, and stability of the monolayer.
Causality Behind Experimental Choices
The choice of probe liquid is important. Water is commonly used to assess the hydrophilicity/hydrophobicity of the surface. The terminal hydroxyl group of this compound will make the surface more hydrophilic than a bare gold surface, but the long alkyl chain will contribute to hydrophobicity. The presence of the amine group can also influence the interaction with the probe liquid. Measuring both the advancing and receding contact angles to determine the contact angle hysteresis provides valuable information about the homogeneity of the monolayer.[15][16][17][18] A large hysteresis can indicate a disordered or incomplete monolayer.[15]
Experimental Protocol: Contact Angle Measurement
-
Sample Preparation:
-
Prepare the this compound monolayer on a flat, smooth substrate.
-
Ensure the surface is clean and free of contaminants.
-
-
Measurement:
-
Place the substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of a probe liquid (e.g., deionized water) onto the surface.
-
Capture an image of the droplet and use software to measure the static contact angle.
-
To measure dynamic contact angles, slowly increase (advancing angle) and then decrease (receding angle) the volume of the droplet while recording the contact angle.
-
-
Data Analysis:
-
Calculate the average static contact angle from multiple measurements across the surface.
-
Calculate the contact angle hysteresis (Advancing Angle - Receding Angle).
-
Compare the contact angles to that of the bare substrate and to literature values for similar surfaces to assess the quality of the monolayer.
-
Electrochemical Methods: Probing the Interfacial Properties
Electrochemical techniques, such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), can provide valuable information about the formation and properties of self-assembled monolayers on conductive substrates.[19][20] These methods are particularly useful for studying the blocking properties of the monolayer and identifying the presence of defects.
Causality Behind Experimental Choices
CV is used to study the redox behavior of a probe molecule (e.g., ferrocyanide/ferricyanide) at the modified electrode surface. A well-formed, dense monolayer of this compound will block the access of the redox probe to the electrode surface, leading to a decrease in the peak currents and an increase in the peak-to-peak separation.[7] EIS measures the impedance of the electrochemical interface over a range of frequencies. The formation of a monolayer introduces a capacitive and resistive element to the interface, which can be modeled using an equivalent circuit.[21][22][23] Changes in the circuit elements can be related to the surface coverage and the presence of defects.[24][25]
Experimental Protocol: Cyclic Voltammetry
-
Electrode Preparation:
-
Use a conductive substrate (e.g., gold electrode) functionalized with this compound as the working electrode.
-
Use a standard three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).
-
-
CV Measurement:
-
Immerse the electrodes in an electrolyte solution containing a redox probe (e.g., 1 mM K₃[Fe(CN)₆] in 0.1 M KCl).
-
Scan the potential between a suitable range (e.g., -0.2 V to 0.6 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current-voltage curve (voltammogram).
-
-
Data Analysis:
-
Compare the voltammogram of the modified electrode to that of a bare electrode.
-
A decrease in the peak currents and an increase in the peak separation indicate the formation of a blocking monolayer.
-
The surface coverage (θ) can be estimated from the decrease in the peak current using the equation: θ = 1 - (Ip,mod / Ip,bare), where Ip,mod and Ip,bare are the peak currents of the modified and bare electrodes, respectively.
-
Quantitative Comparison of Methods
The following table provides a comparative summary of the discussed techniques for quantifying the surface coverage of this compound. The presented data are representative values for similar long-chain amine-functionalized surfaces due to the limited availability of specific data for this compound.
| Feature | Fluorescence Labeling | X-ray Photoelectron Spectroscopy (XPS) | Contact Angle Goniometry | Electrochemical Methods (CV/EIS) |
| Principle | Reaction with fluorescent dye | Elemental analysis of the surface | Measurement of surface wettability | Probing interfacial electrochemical properties |
| Information Provided | Number of accessible amine groups | Elemental composition, chemical states, thickness | Surface energy, homogeneity, cleanliness | Monolayer integrity, defect density, blocking properties |
| Quantification | Direct quantification of reactive amines | Semi-quantitative to quantitative | Qualitative to semi-quantitative | Semi-quantitative |
| Sensitivity | High (pmol to fmol) | High (0.1 atomic %) | High sensitivity to surface changes | High sensitivity to defects |
| Substrate Requirement | Any | Typically flat, vacuum compatible | Flat, smooth | Conductive |
| Advantages | High sensitivity, relatively low cost, high throughput potential[1][26] | Provides elemental and chemical state information, non-destructive[6][7] | Simple, fast, non-destructive, provides information on surface homogeneity[13][15] | High sensitivity to monolayer defects, can be performed in situ[19][24] |
| Limitations | Indirect measurement, potential for dye quenching, requires accessible amines[2] | Requires ultra-high vacuum, expensive instrumentation, potential for X-ray induced damage[1] | Indirect measurement of coverage, sensitive to surface roughness and contamination[16] | Requires a conductive substrate, indirect measure of coverage[7] |
| Typical Surface Density | 1 - 5 amines/nm² | 1 - 5 x 10¹⁴ molecules/cm² | N/A | N/A |
| (Representative) |
Conclusion and Recommendations
The selection of the most appropriate method for quantifying the surface coverage of this compound depends on the specific research question and available resources.
-
For high-throughput screening and routine quality control of the number of reactive amine groups, fluorescence labeling assays are highly recommended due to their sensitivity and ease of use.
-
For a detailed understanding of the surface chemistry, elemental composition, and potential contaminants , XPS is the gold standard, providing invaluable and direct information.
-
Contact angle goniometry serves as an excellent, rapid qualitative tool to confirm the presence and uniformity of the monolayer and is particularly useful for initial characterization and process optimization.
-
Electrochemical methods are indispensable for applications where the integrity and defectiveness of the monolayer on a conductive surface are critical, such as in biosensors and electronic devices.
For a comprehensive and robust characterization of this compound functionalized surfaces, a multi-technique approach is often the most effective strategy. For instance, XPS can be used to confirm the elemental composition, followed by a fluorescence assay to quantify the accessible amine groups, and contact angle goniometry to assess the overall quality and uniformity of the monolayer. This integrated approach provides a self-validating system, ensuring the reliability and reproducibility of your functionalized surfaces.
References
- Sun, Y., Kunc, F., Balhara, V., Coleman, B., Kodra, O., Raza, M., ... & Johnston, L. J. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(4), 1598-1607. [Link]
- Sun, Y., Kunc, F., Balhara, V., Coleman, B., Kodra, O., Raza, M., ... & Johnston, L. J. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(4), 1598-1607. [Link]
- Garnier, T., et al. (2020). pH-Induced Conformational Change of Amine-Terminated Self-Assembled Monolayers. The Journal of Physical Chemistry C. [Link]
- Garnier, T., et al. (2020). pH-Induced Conformational Change of Amine-Terminated Self-Assembled Monolayers.
- Quantification of Nanomaterial Surfaces. (2022).
- Static contact angles (A) and contact angle hysteresis data (B) for all...
- Characterization of Self-Assembled Monolayers on a Ruthenium Surface. (2017). Langmuir. [Link]
- A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles.
- How to calculate number of amine molecules attached/ immobilization density on a surface (surface area)? Is fluorescence labeling or assay needed?
- Fluorescamine. Interchim. [Link]
- EXPERIMENT 8. Monolayer Characterization: Contact angles, Reflection Infrared Spectroscopy, and Ellipsometry. MSU chemistry. [Link]
- Analysis of surfaces with contact angle hysteresis. Biolin Scientific. [Link]
- Chen, Y., & Zhang, Y. (2011). Fluorescent quantification of amino groups on silica nanoparticle surfaces. Analytical and bioanalytical chemistry, 399(7), 2503–2509. [Link]
- Contact Angle Goniometry, Ellipsometry, and Time-of-Flight Secondary Ion Mass Spectrometry of Gold Supported, Mixed Self-Assembled Monolayers Formed from Alkyl Mercaptans. (1997). Langmuir. [Link]
- Grundke, K., et al. (2015). Experimental studies of contact angle hysteresis phenomena on polymer surfaces – Toward the understanding and control of wettability for different applications. Current Opinion in Colloid & Interface Science. [Link]
- Exploration of contact angle hysteresis mechanisms: From microscopic to macroscopic. (2022). AIP Publishing. [Link]
- Anne-Sophie, D., & Noel, P. (2012). Electrochemistry of redox-active self-assembled monolayers. PMC. [Link]
- Spin dependent electrochemistry: Focus on chiral vs achiral charge transmission through 2D SAMs adsorbed on gold. IRIS-AperTO. [Link]
- High-Throughput Profiling of Nanoparticle–Protein Interactions by Fluorescamine Labeling. (2015). Analytical Chemistry. [Link]
- High-throughput profiling of nanoparticle-protein interactions by fluorescamine labeling. eScholarship. [Link]
- Multilayer approach to the quantitative analysis of x-ray photoelectron spectroscopy results: Applications to ultrathin SiO2 on Si and to self-assembled monolayers on gold. (2009). Journal of Vacuum Science & Technology A. [Link]
- Theoretical Analysis of Contact Angle and Contact Angle Hysteresis of Wenzel Drops on Superhydrophobic Surfaces. (2022). PMC. [Link]
- Fluorescent quantification of amino groups on silica nanoparticle surfaces.
- Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
- Detection of self-assembled monolayers (SAMs) using contact angle measurements.
- SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. (2022).
- Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine.
- Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. (2023).
- A simple approach to measuring thick organic films using the XPS inelastic background. (2018). Surface and Interface Analysis. [Link]
- Simulation of XPS C1s Spectra of Organic Monolayers by Quantum Chemical Methods. (2013). Langmuir. [Link]
- Electrochemical Impedance Spectroscopy (EIS)
- Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting. (2016). NIH. [Link]
- Is there a method to find the coverage (in terms of monolayer) of organic molecules on metals surfaces?
- Amine species on self-assembled monolayers of ω-aminothiolates on gold as identified by XPS and NEXAFS spectroscopy.
- Simulation of XPS C1s spectra of organic monolayers by quantum chemical methods. (2013). Europe PMC. [Link]
- Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting. (2016). PubMed. [Link]
- Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applic
- Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. (2005).
- An introductory study using impedance spectroscopy technique with polarizable microelectrode for amino acids characteriz
- Amine species on self-assembled monolayers of ω-aminothiolates on gold as identified by XPS and NEXAFS spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. iris.unito.it [iris.unito.it]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. lee.chem.uh.edu [lee.chem.uh.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biolinscientific.com [biolinscientific.com]
- 16. Experimental studies of contact angle hysteresis phenomena on polymer surfaces – Toward the understanding and control of wettability for different applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Theoretical Analysis of Contact Angle and Contact Angle Hysteresis of Wenzel Drops on Superhydrophobic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrochemistry of redox-active self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Fluorescent quantification of amino groups on silica nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 12-Amino-1-dodecanol Monolayer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface science and biomaterial engineering, the ability to create well-defined, reproducible molecular monolayers is paramount. These ultra-thin films serve as the foundation for a vast array of applications, from biosensors and drug delivery platforms to anti-fouling coatings and nanoelectronic devices. Among the diverse class of molecules utilized for self-assembled monolayers (SAMs), those presenting terminal amine groups are of particular interest due to their versatile reactivity, allowing for the subsequent immobilization of proteins, nucleic acids, and other bioactive molecules.[1]
This guide provides a comprehensive assessment of the anticipated properties and reproducibility of self-assembled monolayers of 12-Amino-1-dodecanol. Due to a notable lack of direct experimental data in the peer-reviewed literature for this specific molecule, this analysis will draw upon established knowledge of structurally similar and widely studied amine-terminated molecules. By comparing the known characteristics of benchmark compounds, we aim to provide a predictive framework for researchers investigating this compound and to highlight the critical experimental parameters that will govern the reproducibility of its monolayer properties.
The Challenge of Amine-Terminated Monolayers: A Question of Stability and Control
The formation of highly ordered, reproducible amine-terminated SAMs presents unique challenges. The terminal amine group, while being a versatile chemical handle, is also highly reactive and can interact with surfaces and neighboring molecules in complex ways.[1] This can lead to a lack of control over molecular organization and potential degradation of the monolayer over time.[1][2] Key factors influencing the quality and reproducibility of amine-terminated SAMs include:
-
Solvent Choice and Purity: The solvent used for self-assembly can significantly impact the final structure of the monolayer.[3]
-
Immersion Time: The duration of substrate exposure to the molecular solution is a critical parameter for achieving a well-ordered and stable monolayer.[3]
-
Substrate Preparation: The cleanliness and atomic flatness of the substrate are crucial for the formation of a uniform monolayer.[4]
-
Ambient Conditions: Exposure to light and air can lead to the oxidation of both the amine and the anchoring thiol groups, altering the surface properties over time.[2]
Comparative Analysis: Benchmarking Against Established Alternatives
To predict the behavior of this compound monolayers, we will compare it with two well-characterized amine-terminated alkanethiols: Cysteamine and 11-Amino-1-undecanethiol (AUT) . These molecules have been extensively studied and provide a solid basis for understanding the structure-property relationships in amine-functionalized SAMs.
| Feature | Cysteamine | 11-Amino-1-undecanethiol (AUT) | This compound (Predicted) |
| Chain Length | Short (2 carbons) | Long (11 carbons) | Long (12 carbons) |
| Anchor Group | Thiol | Thiol | Alcohol (Hydroxyl) |
| Expected Monolayer Order | Less ordered due to shorter chain and fewer van der Waals interactions. | Forms well-ordered, densely packed monolayers.[5][6] | Potentially less ordered than AUT due to weaker hydroxyl-surface interaction compared to thiol-gold. |
| Stability | Susceptible to oxidation.[2][4] | More stable than shorter chain thiols due to stronger intermolecular forces.[7] | Stability will be highly dependent on the substrate and the strength of the hydroxyl-surface bond. |
| Key Challenges | Prone to disorder and oxidation.[2][4] | Requires careful control of deposition conditions to achieve high-quality monolayers.[5][6] | Formation of a stable, well-ordered monolayer on common substrates like gold or silicon oxide may be challenging. |
Cysteamine serves as a classic example of a short-chain amine-terminated thiol. While its formation on gold surfaces is rapid, the resulting monolayers often exhibit a lower degree of order compared to their long-chain counterparts.[4] This is primarily due to the reduced van der Waals interactions between the short alkyl chains.
11-Amino-1-undecanethiol (AUT) , with its longer alkyl chain, is known to form more stable and well-ordered SAMs on gold substrates.[5][6] The increased intermolecular interactions promote a more crystalline-like packing of the molecules. However, achieving this high degree of order is sensitive to experimental conditions.
For This compound , the key differentiator is its hydroxyl (-OH) headgroup for surface attachment, in contrast to the thiol (-SH) group of the other two molecules. The interaction of alcohols with surfaces like gold is generally weaker and less specific than the strong covalent-like bond formed between thiols and gold.[8] This suggests that forming a stable, well-ordered monolayer of this compound could be more challenging and highly dependent on the chosen substrate and deposition method.
Experimental Protocols for Assessing Monolayer Reproducibility
To rigorously assess the reproducibility of this compound monolayers, a combination of surface-sensitive analytical techniques is essential. The following are detailed protocols for key experiments.
Monolayer Formation
A generalized protocol for the self-assembly of an amino-terminated molecule on a gold substrate is as follows:
-
Substrate Preparation:
-
Deposit a 100-200 nm layer of gold onto a silicon wafer with a chromium or titanium adhesion layer.
-
Clean the gold substrate immediately before use with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and then ethanol.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
-
Self-Assembly:
-
Prepare a 1 mM solution of this compound in a suitable solvent (e.g., absolute ethanol).
-
Immerse the cleaned gold substrate into the solution.
-
Allow the self-assembly process to proceed for a defined period (e.g., 18-24 hours) at a constant temperature.
-
-
Post-Assembly Rinsing:
-
Gently rinse the substrate with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of inert gas.
-
Characterization Techniques
This technique measures the wettability of the surface, which is directly related to the chemical nature of the terminal group of the monolayer.
-
Procedure:
-
Place a small droplet (a few microliters) of deionized water on the monolayer-coated substrate.
-
Use a goniometer to measure the angle between the droplet and the surface.
-
Repeat the measurement at multiple locations on the substrate to assess uniformity.
-
-
Expected Results: A surface functionalized with amine groups is expected to be more hydrophilic (lower contact angle) than a bare gold surface. The reproducibility of the contact angle across different samples is a good indicator of the consistency of monolayer formation.
XPS provides quantitative information about the elemental composition and chemical states of the atoms on the surface.
-
Procedure:
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with X-rays and measure the kinetic energy of the emitted photoelectrons.
-
Acquire high-resolution spectra for the elements of interest (e.g., N 1s, C 1s, O 1s, and the substrate signal).
-
-
Expected Results: The presence of a nitrogen (N 1s) peak confirms the presence of the amine group. The binding energy of the N 1s peak can distinguish between protonated and non-protonated amine groups.[3] The attenuation of the substrate signal can be used to estimate the thickness of the monolayer.
AFM provides topographical information about the surface at the nanoscale, allowing for the visualization of the monolayer's uniformity and the presence of defects.
-
Procedure:
-
Operate the AFM in tapping mode to minimize damage to the soft monolayer.
-
Use a sharp silicon tip to scan the surface.
-
Acquire images over various scan sizes to assess the large-scale uniformity and small-scale molecular packing.
-
-
Expected Results: A well-formed monolayer should exhibit a smooth, uniform surface with a low root-mean-square (RMS) roughness. The presence of pinholes or aggregates would indicate incomplete or disordered monolayer formation.
Predictive Assessment of this compound Monolayer Reproducibility
Based on the comparative analysis, the reproducibility of this compound monolayers will likely be influenced by the following factors:
-
Substrate Interaction: The weaker interaction of the hydroxyl headgroup with common substrates like gold, compared to the thiol-gold bond, may lead to a greater variability in monolayer coverage and order. Reproducibility will be highly dependent on the precise control of the deposition conditions.
-
Intermolecular Interactions: The long dodecyl chain should promote significant van der Waals interactions, which will favor the formation of a relatively ordered monolayer, provided that a stable attachment to the surface can be achieved.
-
Role of the Amine Group: The terminal amine group can participate in hydrogen bonding, which could either stabilize the monolayer or, if not well-controlled, lead to disordered structures. The protonation state of the amine group, influenced by the pH of the deposition solution, will be a critical parameter to control.
Conclusion and Future Outlook
While a definitive assessment of the reproducibility of this compound monolayer properties is hampered by the current lack of direct experimental data, a comparative approach provides valuable insights. The long alkyl chain of this compound is expected to promote self-assembly into ordered structures, but the nature of its hydroxyl anchor group presents a significant challenge for achieving the high stability and order characteristic of alkanethiol-on-gold SAMs.
For researchers and drug development professionals, this guide underscores the importance of rigorous experimental design and comprehensive characterization when working with novel monolayer-forming molecules. The successful and reproducible formation of this compound monolayers will hinge on a systematic investigation of substrate choice, solvent effects, deposition time, and the control of the amine group's reactivity. The protocols and comparative data presented here offer a foundational framework for such investigations, paving the way for the potential application of this promising molecule in advanced material and biomedical technologies. Future studies are critically needed to fill the existing knowledge gap and to fully elucidate the properties and potential of this compound in surface functionalization.
References
- Wirde, M., Gelius, U., & Nyholm, L. (1999). Self-Assembled Monolayers of Cystamine and Cysteamine on Gold Studied by XPS and Voltammetry. Langmuir, 15(19), 6370-6378.
- Functionalization of gold cysteamine self-assembled monolayer with ethylenediaminetetraacetic acid as a novel nanosensor. (2012). Talanta, 99, 947-954.
- Song, Y., et al. (2010). Photooxidation of Amine-Terminated Self-Assembled Monolayers on Gold. The Journal of Physical Chemistry C, 114(41), 17748-17754.
- Wirde, M., Gelius, U., & Nyholm, L. (1999). Self-Assembled Monolayers of Cystamine and Cysteamine on Gold Studied by XPS and Voltammetry. Semantic Scholar.
- Self-Assembled Cysteamine Reporter Ligands for SERS Nitrate Detection in Continuous Flow. (2022). ACS Applied Materials & Interfaces, 14(23), 27246-27255.
- Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111). (2011). Japanese Journal of Applied Physics, 50(8R), 08LB05.
- Lee, L., et al. (2015). Amine-Terminated Monolayers on Carbon: Preparation, Characterization, and Coupling Reactions. Langmuir, 31(18), 5071-5077.
- 11-Amino-1-undecanethiol hydrochloride 99 143339-58-6. Sigma-Aldrich.
- Selective Permeation of a Liquidlike Self-Assembled Monolayer of 11-Amino-1-undecanethiol on Polycrystalline Gold by Highly Charged Electroactive Probes. (2009). The Journal of Physical Chemistry C, 113(27), 11728-11736.
- Campiña, J. M., et al. (2009). Selective Permeation of a Liquidlike Self-Assembled Monolayer of 11-Amino-1-undecanethiol on Polycrystalline Gold by Highly Charged Electroactive Probes.
- Self Assembled Monolayer Reagent 11-Amino-1-undecanethiol, hydrochloride | CAS 143339-58-6. Dojindo.
- Zamborini, F. P., et al. (1998). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir, 14(4), 640-647.
- Lee, L., et al. (2015).
- Srisombat, L., et al. (2011). A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 390(1-3), 1-19.
- Self-assembly of amino-terminated monolayers depending on the chemical structure. (2019). New Journal of Chemistry, 43(15), 5898-5906.
- Lee, L., et al. (2015). Amine-Terminated Monolayers on Carbon: Preparation, Characterization, and Coupling Reactions.
- A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface. (2018).
- Kong, B., Kim, Y., & Choi, I. (2008). pH-Dependent Stability of Self-Assembled Monolayers on Gold. Bulletin of The Korean Chemical Society, 29(9), 1867-1870.
- Kong, B., et al. (2008). pH-Dependent Stability of Self-Assembled Monolayers on Gold.
- 11-Amino-1-undecanethiol. PubChem.
- Tricase, A., et al. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization.
- One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine. (2011).
- Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionaliz
- Chirakul, P., et al. (2004). Synthesis and Characterization of Amine-Terminated Self-Assembled Monolayers Containing Diethylene Glycol Linkages. Langmuir, 20(7), 2782-2789.
- Complex Chemical Force Titration Behavior of Amine-Terminated Self-Assembled Monolayers. (2001). Langmuir, 17(7), 2141-2147.
- This compound. PubChem.
- Prashar, D. (2012). SELF ASSEMBLED MONOLAYERS-A REVIEW. International Journal of ChemTech Research, 4(1), 258-265.
- Surface modification of hydroxyapatite. Part I. Dodecyl alcohol. (2003).
- Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions. (2023). Science Advances, 9(42), eadj3949.
- This compound 67107-87-3. TCI Chemicals.
- Application Notes and Protocols for Self-Assembled Monolayers (SAMs) with Thiol-PEG12-acid. Benchchem.
- Self-assembled Monolayer-induced Surface Modifications of Nanomaterials – From Analytics to Applications. (2019).
Sources
- 1. This compound | 67107-87-3 [chemicalbook.com]
- 2. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization and Evaluation of Novel Film Forming Polymer for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Comparative studies of carboranethiol self-assembled monolayers on gold surfaces [open.metu.edu.tr]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Purity Assessment of Commercially Available 12-Amino-1-dodecanol
Introduction: The Critical Role of 12-Amino-1-dodecanol in Advanced Research
This compound is a bifunctional molecule featuring a primary amine and a primary hydroxyl group at opposite ends of a C12 alkyl chain. This unique structure makes it a valuable building block in various fields, including drug delivery, materials science, and the synthesis of complex ligands and surfactants. In drug development, it is often used as a linker to conjugate active pharmaceutical ingredients (APIs) to carrier molecules, enhancing their solubility, stability, and targeted delivery. Given its integral role in the final properties and performance of these advanced materials, the purity of the starting this compound is of paramount importance. Even minor impurities can lead to undesirable side reactions, alter the physicochemical properties of the final product, and introduce potential toxicological risks.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the technical nuances of each technique, provide actionable experimental protocols, and present a framework for interpreting the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently select and implement the most appropriate purity assessment strategy for their specific application.
The "Why": Understanding the Impact of Impurities
The synthetic routes to this compound, often involving the reduction of ω-amino fatty acids or the amination of a corresponding halo-alcohol, can introduce a variety of impurities.[1] These can include:
-
Starting materials: Unreacted 12-aminododecanoic acid, 1,12-dodecanediol, or 12-bromo-1-dodecanol.
-
By-products: Dimerized or polymerized species, and products of side reactions.
-
Residual solvents: Solvents used during the synthesis and purification process.
The presence of these impurities can have significant consequences. For instance, a reactive impurity could compete with the this compound in a subsequent reaction, leading to a complex and difficult-to-purify product mixture. Non-reactive impurities can alter the physical properties of the final product, such as its melting point or solubility, and can be particularly problematic in applications requiring high-purity materials, like in the formulation of pharmaceuticals.
A Multi-faceted Approach to Purity Assessment: An Overview
A comprehensive purity assessment of this compound necessitates a multi-technique approach to gain a complete picture of the sample's composition. No single technique can definitively identify and quantify all potential impurities. The workflow below illustrates a typical strategic approach to purity verification.
Caption: A typical workflow for the comprehensive purity assessment of this compound.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the specific information required. For a quick identity check, FTIR is often sufficient. For detailed structural elucidation and the detection of a broad range of impurities, NMR is unparalleled. For quantitative purity assessment and the analysis of volatile impurities, GC-MS is the workhorse. HPLC is particularly useful for non-volatile impurities and can be adapted for chiral separations if needed.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles and Purity Assay
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, it is frequently used to determine the primary purity value.[2] The "Expertise & Experience" behind choosing GC-MS lies in its high resolving power and the definitive identification provided by the mass spectrometer.
Causality Behind Experimental Choices:
-
Derivatization: While not always necessary, derivatization of the amine and alcohol groups (e.g., with a silylating agent) can improve peak shape and thermal stability, leading to more accurate quantification.
-
Column Selection: A mid-polarity column is typically chosen to provide good separation of the main component from potential impurities with varying polarities.
-
Injector and Detector Temperatures: These are optimized to ensure complete volatilization of the sample without thermal degradation.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a GC vial. Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane or Methanol).
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Calculate the purity by area percent normalization.
High-Performance Liquid Chromatography (HPLC): Unveiling Non-Volatile Impurities
HPLC is an essential complementary technique to GC-MS, particularly for the analysis of non-volatile or thermally labile impurities.[1][3] For amino alcohols, derivatization is often necessary to introduce a chromophore for UV detection.[4][5][6]
Causality Behind Experimental Choices:
-
Derivatization: Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or dansyl chloride allows for sensitive fluorescence or UV detection.
-
Column and Mobile Phase: A reversed-phase C18 column is commonly used with a gradient of acetonitrile and water to separate compounds based on their hydrophobicity.
-
Detector: A fluorescence detector is often preferred for OPA derivatives due to its high sensitivity and selectivity.
-
Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.
-
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
In a vial, mix 100 µL of the sample solution with 900 µL of the OPA reagent.
-
Let the reaction proceed for 2 minutes at room temperature before injection.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.05 M Sodium Acetate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 20-80% B
-
10-15 min: 80% B
-
15-15.1 min: 80-20% B
-
15.1-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm.
-
-
Data Analysis: Quantify impurities based on their peak areas relative to the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of a compound and is an invaluable tool for identifying and characterizing impurities.[7][8] Both ¹H and ¹³C NMR should be performed for a comprehensive analysis.
Causality Behind Experimental Choices:
-
Solvent Selection: A deuterated solvent that dissolves the sample is chosen (e.g., CDCl₃ or MeOD).
-
Internal Standard: An internal standard (e.g., TMS) is used for chemical shift referencing.
-
Quantitative NMR (qNMR): For highly accurate purity determination, qNMR can be employed using a certified internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
-
Acquisition Parameters:
-
Nucleus: ¹H
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
Pulse Angle: 30 degrees
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrations should correspond to the number of protons in the molecule. Impurity peaks can be identified by their distinct chemical shifts and coupling patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick and Simple Identity Check
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10] It is an excellent first-pass screening tool to confirm the identity of this compound.
Causality Behind Experimental Choices:
-
Sampling Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation.
-
Spectral Range: The mid-IR range (4000-400 cm⁻¹) is typically scanned to observe the characteristic vibrations of the functional groups.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with a UATR accessory.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks include O-H and N-H stretching (broad band around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and C-O and C-N stretching in the fingerprint region.
Comparative Data from Commercial Suppliers
To illustrate the potential variability between commercial sources, the following table presents hypothetical purity data for this compound from three different suppliers, as determined by the methods described above.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98.0% (GC) | >99.0% (GC) | >98.0% (Titration) |
| GC-MS Purity (Area %) | 98.5% | 99.2% | 98.2% |
| Major Impurity (GC-MS) | 1,12-Dodecanediol (0.8%) | Unidentified (0.5%) | 12-Aminododecanoic acid (1.1%) |
| HPLC Purity (Area %) | 98.2% | 99.1% | 97.9% |
| ¹H NMR Confirmation | Conforms to structure | Conforms to structure | Conforms, minor unidentified peaks |
| FTIR Confirmation | Conforms to structure | Conforms to structure | Conforms to structure |
This table highlights the importance of using multiple techniques for a thorough assessment. For example, Supplier C's product meets the stated purity by titration, but GC-MS and HPLC reveal a significant impurity.
Decision Making in Analytical Technique Selection
The choice of analytical technique is often guided by the specific question being asked. The following flowchart can serve as a guide for researchers.
Caption: A decision-making flowchart for selecting the appropriate analytical technique.
Conclusion: Ensuring Quality and Reproducibility
The purity of this compound is a critical parameter that can significantly impact the outcome of research and development projects. A thorough purity assessment using a combination of orthogonal analytical techniques is essential to ensure the quality and consistency of this important chemical building block. By understanding the strengths and limitations of each technique and implementing robust analytical protocols, researchers can confidently qualify their starting materials and enhance the reproducibility and success of their scientific endeavors.
References
- Agilent Technologies. Amino-alcohols Analysis of amino-alcohols, C. Agilent Technologies, Inc. URL: [Link]
- Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
- O'Brien, L. M., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(3), 445-451. URL: [Link]
- Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. URL: [Link]
- Ciborowski, M., & Kleszcz, K. (2015). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Postępy Higieny i Medycyny Doświadczalnej, 69, 1033-1043. URL: [Link]
- SpectraBase. 12-Aminododecanoic acid - Optional[FTIR] - Spectrum. SpectraBase. URL: [Link]
- Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-10. URL: [Link]
- National Center for Biotechnology Information. This compound | C12H27NO | CID 5182020. PubChem. URL: [Link]
- Khan, T. A., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(02), 267-273. URL: [Link]
- Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. URL: [Link]
- ResearchGate. FT-IR spectra of a dodecanol, b SMA, c MMF, d MF resin, and e microPCMs.
- ResearchGate. FTIR-spectrum of poly 12-(3-amino phenoxy) dodecane-1-thiol (C12P).
- FooDB. Showing Compound 1-dodecanol (FDB030246). FooDB. URL: [Link]
- Behera, S. P., et al. (2020). Nearest-neighbor NMR spectroscopy: categorizing spectral peaks by their adjacent nuclei.
- Budić-Leto, I., et al. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. Foods, 11(20), 3241. URL: [Link]
- Ataman Kimya. DODECANOL.
- Ren, B., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 3(3), 101594. URL: [Link]
- SpectraBase. 1-Dodecanol - Optional[1H NMR] - Spectrum. SpectraBase. URL: [Link]
- Chemsrc. This compound | CAS#:67107-87-3. Chemsrc. URL: [Link]
- SpectraBase. 1-Dodecanol - Optional[ATR-IR] - Spectrum. SpectraBase. URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 67107-87-3 | TCI AMERICA [tcichemicals.com]
- 3. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. news-medical.net [news-medical.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mitigating Cross-Reactivity and Non-Specific Binding on 12-Amino-1-dodecanol Surfaces
Introduction: The Double-Edged Sword of Amine-Functionalized Surfaces
For researchers in biosensor development, immunoassays, and drug discovery, the covalent immobilization of biomolecules is a foundational step. Among the plethora of surface chemistries available, those presenting primary amine groups are workhorses of the field, valued for their versatility in coupling with various biomolecules.[1][2] Surfaces modified with 12-Amino-1-dodecanol offer a unique combination of a terminal primary amine for covalent linkage and a long 12-carbon alkyl chain. This long spacer arm can enhance the accessibility of immobilized proteins for binding events, seemingly an ideal characteristic.
However, the very properties that make this surface attractive can also be its Achilles' heel. The long alkyl chain introduces significant hydrophobicity, while the terminal amine group can carry a positive charge at neutral or acidic pH. These characteristics create a fertile ground for non-specific binding (NSB)—the unwanted adhesion of molecules to the sensor surface rather than the intended target.[3][4] This phenomenon, along with cross-reactivity, can obscure specific signals, reduce assay sensitivity, and lead to false-positive results, ultimately compromising the integrity of experimental data.[5][6]
This guide provides an in-depth comparison of this compound surfaces with common alternatives. We will dissect the underlying mechanisms of non-specific interactions, provide actionable, field-tested protocols for their evaluation and mitigation, and present comparative data to guide you in selecting the optimal surface for your application.
Chapter 1: Understanding the Surface and the Challenge of NSB
The functionality of a this compound surface is dictated by two key features: the terminal amine (-NH₂) and the 12-carbon spacer. The primary amine is a nucleophile, readily reacting with various functional groups to form stable covalent bonds, making it a versatile anchor for biomolecules.[1][7] The long carbon chain, however, creates a hydrophobic microenvironment.
Non-specific binding arises primarily from two forces:
-
Hydrophobic Interactions : Proteins in the sample may have exposed hydrophobic patches that interact favorably with the hydrophobic alkyl chain of the surface, leading to their adhesion.[3][4]
-
Electrostatic Interactions : At a pH below its pKa, the surface amine group is protonated (-NH₃⁺), creating a positively charged surface. Negatively charged proteins in the sample can then be non-specifically attracted to the surface.[3][5]
These forces are the primary contributors to high background noise and reduced signal-to-noise ratios in sensitive assays.
Chapter 2: A Comparative Analysis of Surface Chemistries
The choice of surface chemistry is a critical experimental parameter that dictates the success of an assay. While this compound is an option, several alternatives exist, each with a distinct profile of advantages and disadvantages regarding NSB.
| Surface Chemistry | Primary Functional Group | Key Feature | Primary NSB Concern | Best For... |
| This compound | Primary Amine (-NH₂) | Long, hydrophobic spacer | Hydrophobic and electrostatic interactions | Applications requiring extended probe presentation, where rigorous blocking is feasible. |
| 3-Aminopropyltriethoxysilane (APTES) | Primary Amine (-NH₂) | Short alkyl chain spacer | Electrostatic interactions | General purpose amine coupling with lower hydrophobic NSB than long-chain amines.[8] |
| Carboxymethyl Dextran | Carboxylic Acid (-COOH) | 3D hydrogel matrix, hydrophilic | Can trap molecules within the dextran matrix | High capacity binding, minimizing hydrophobic NSB. Widely used in SPR.[9][10] |
| NHS-Ester Activated | N-Hydroxysuccinimide Ester | Pre-activated for direct amine coupling | Hydrolysis of active groups if not used promptly | Simplified, one-step covalent immobilization of amine-containing ligands.[1][2] |
| Epoxy (Glycidyl Ether) | Epoxide Ring | Reacts with amines, hydroxyls, and thiols | Can be overly reactive, potential for random orientation | Stable, covalent attachment under mild conditions; versatile reactivity.[11] |
The long alkyl chain of this compound makes it particularly susceptible to hydrophobic NSB compared to shorter-chain aminosilanes like APTES or highly hydrophilic surfaces like carboxymethyl dextran.[8]
Chapter 3: Experimental Design for Quantifying and Mitigating NSB
A robust experimental design is self-validating. Before committing to a surface chemistry, it is imperative to quantify its propensity for NSB with your specific analyte and sample matrix.
Protocol 1: Evaluating Non-Specific Binding
This protocol provides a framework for assessing the level of NSB on a given surface. It relies on a "zero-ligand" control, where the analyte is exposed to a fully prepared and blocked surface that lacks the specific capture molecule.
Objective: To quantify the signal generated by the analyte binding directly to the functionalized and blocked surface, independent of the specific capture ligand.
Materials:
-
Functionalized Surfaces (e.g., this compound coated slides)
-
Immobilization Buffer (e.g., 10 mM Acetate, pH 5.0)
-
Activation Reagents: EDC (100 mM) and NHS (25 mM) in water
-
Ligand: Specific capture molecule (e.g., Antibody, 50 µg/mL in immobilization buffer)
-
Deactivation/Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5
-
Assay Running Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Agent: 1% w/v Bovine Serum Albumin (BSA) in Running Buffer
-
Analyte: Non-target protein known to be "sticky" or present at high concentrations in samples (e.g., a serum protein), at various concentrations.
Methodology:
-
Surface Preparation (Test Surface): a. Activate the this compound surface with a fresh 1:1 mixture of EDC/NHS for 7 minutes.[12] b. Immobilize the specific capture ligand by flowing its solution over the activated surface. c. Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes. This step also blocks the surface.[12]
-
Surface Preparation (Reference/NSB Control Surface): a. Activate the surface with EDC/NHS for 7 minutes. b. Crucially, inject immobilization buffer without the capture ligand. c. Deactivate the surface with 1 M Ethanolamine-HCl for 7 minutes. This creates a surface identical to the test surface but lacking the specific capture molecule.
-
Secondary Blocking (Optional but Recommended): a. Flow the 1% BSA solution over both test and reference surfaces to block any remaining non-specific sites.
-
NSB Measurement: a. Inject the non-target analyte solution over the reference surface at a high concentration. b. Measure the binding response. A significant signal indicates a high propensity for NSB. c. For a full characterization, inject a dilution series of the analyte to assess concentration-dependence of NSB.
-
Data Interpretation: a. The signal from the reference surface represents the contribution of NSB. b. In a real experiment, this reference signal would be subtracted from the test surface signal. A high NSB signal (>30% of the expected specific signal) indicates that the surface chemistry or blocking protocol requires optimization.[6]
Sources
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. research.tue.nl [research.tue.nl]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Reducing Non-Specific Binding [reichertspr.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reduction of nonspecific protein binding on surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of binding surfaces for SPR biosensing using an antibody-antigen system and affinity distribution analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Employing non-canonical amino acids towards the immobilization of a hyperthermophilic enzyme to increase protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
A Senior Application Scientist's Guide to the Long-Term Stability of Amine-Terminated SAMs
For researchers, scientists, and drug development professionals, the functionalization of surfaces with self-assembled monolayers (SAMs) is a foundational technique. Amine-terminated SAMs, in particular, serve as a critical interface for the immobilization of biomolecules, the construction of biosensors, and the development of advanced materials.[1][2][3] However, the long-term stability of these monolayers is a paramount concern that directly impacts the reproducibility, reliability, and lifespan of the final application.[4][5][6] An unstable SAM can lead to signal drift in a sensor, leaching of attached molecules in a drug delivery system, or a complete loss of function.
This guide provides an in-depth, objective comparison of the long-term stability of the two most prevalent classes of amine-terminated SAMs: alkanethiols on gold and aminosilanes on silicon dioxide. We will delve into the fundamental principles governing their stability, compare their performance under various conditions, and provide validated experimental protocols for their formation and characterization.
The Pillars of SAM Stability: A Mechanistic Overview
The stability of a SAM is not an intrinsic property but rather a dynamic equilibrium governed by a trio of molecular interactions. Understanding these forces is crucial for selecting the appropriate chemistry for a given application.
-
The Anchor: Headgroup-Substrate Interaction : This is the primary bond holding the monolayer to the surface. For alkanethiols, this is a coordinative bond between sulfur and gold (Au-S). For aminosilanes, it is a network of strong, covalent siloxane bonds (Si-O-Si) with the hydroxylated oxide surface.[7] The covalent Si-O bond is inherently stronger and more thermally stable than the Au-S bond.[7]
-
The Collective: Intermolecular van der Waals Forces : Individual molecules within the SAM are held together by van der Waals forces between their alkyl chains. The strength of this interaction is cumulative; longer, more ordered alkyl chains result in a more densely packed and crystalline monolayer, which significantly enhances overall stability by preventing molecular rearrangement and desorption.[8][9][10][11][12]
-
The Interface: Terminal Group Interactions : The terminal amine group dictates the SAM's interaction with its environment. While essential for functionality, these polar groups can sometimes compromise stability. For instance, the primary amine in 3-aminopropyltriethoxysilane (APTES) can intramolecularly catalyze the hydrolysis of the very siloxane bonds that anchor it to the surface, creating a significant pathway for degradation in aqueous environments.[5][13]
Comparative Analysis: Alkanethiols vs. Aminosilanes
The choice between an alkanethiol-on-gold system and an aminosilane-on-oxide system involves a critical trade-off between ease of formation, thermal stability, and hydrolytic stability.
Amine-Terminated Alkanethiols on Gold (e.g., Cysteamine, 11-Amino-1-undecanethiol)
Thiol-based SAMs are renowned for their straightforward preparation. However, their long-term stability is often a point of failure, particularly under ambient or biological conditions.
-
Degradation Pathways : The primary failure mode for thiol SAMs is the oxidative desorption of the monolayer. The Au-S bond is susceptible to atmospheric oxygen, which can lead to the formation of sulfinates or sulfonates and subsequent detachment of the molecule from the surface.[4][14] This process is exacerbated in biological media and at elevated temperatures.[4][7] Studies have shown significant desorption of alkanethiols from gold surfaces after just a few weeks in phosphate-buffered saline (PBS).[14]
-
Influence of Molecular Structure : Stability is strongly correlated with the length of the alkyl chain. Longer chains, such as in 11-amino-1-undecanethiol, provide greater van der Waals stabilization, resulting in a more robust monolayer compared to short-chain thiols like cysteamine.[10][15] Cysteamine, with only a two-carbon chain, is notably less stable, partly due to increased disorder and the potential for the amine group to interact directly with the gold surface.[15]
Amine-Terminated Silanes on Silicon Dioxide (e.g., APTES, APDMES)
Aminosilane SAMs form a robust, covalently bound interface, offering superior thermal stability.[7] Their primary vulnerability, however, is their susceptibility to water.
-
Degradation Pathways : The Achilles' heel of aminosilane SAMs is hydrolytic instability. The siloxane (Si-O-Si) bonds, both between the silane and the surface and between adjacent silane molecules, can be cleaved by water.[5][13] This is a particularly significant issue for the widely used trifunctional silane, APTES, where the terminal amine group can catalyze this hydrolysis, leading to a loss of the covalently attached layer.[5][16]
-
Influence of Molecular Structure : The structure of the silane precursor is a critical determinant of stability.
-
Trifunctional (e.g., APTES) : Form a cross-linked network. While this can provide density, they are also prone to forming uncontrolled multilayers and are highly susceptible to amine-catalyzed hydrolysis.[5]
-
Monofunctional (e.g., APDMES, APDIPES) : Can only form a single bond with the surface, preventing vertical polymerization and leading to more well-defined monolayers. Studies have shown that specific monofunctional aminosilanes, like 3-aminopropyldiisopropylethoxysilane (APDIPES), exhibit greater stability at high pH compared to APTES, likely due to steric hindrance from the bulky isopropyl groups protecting the siloxane bond.[17][18][19] Modifying the linker between the amine and the silane headgroup can also sterically hinder the amine's catalytic activity, significantly improving hydrolytic stability.[5][13]
-
Quantitative Stability Comparison
The following table summarizes the key stability characteristics of representative amine-terminated SAMs based on published data.
| SAM System | Substrate | Key Stability Factor | Primary Degradation Pathway | Thermal Stability | Stability in Aqueous Media |
| Cysteamine | Gold | Short alkyl chain | Oxidation, Desorption | Low | Poor[15] |
| 11-Amino-1-undecanethiol | Gold | Long alkyl chain | Oxidation, Desorption | Moderate (ca. 145°C)[7] | Moderate (desorption over days/weeks)[14] |
| APTES (Trifunctional) | SiO₂ | Cross-linked network | Amine-catalyzed hydrolysis | High (>250°C)[7] | Poor to Moderate[5][13][16] |
| APDIPES (Monofunctional) | SiO₂ | Steric hindrance | Hydrolysis | High | Good (more stable than APTES at pH 10)[17][18] |
Experimental Guide for Formation and Stability Assessment
Reproducible results begin with robust and validated protocols. The following sections provide step-by-step methodologies for SAM formation and a comprehensive workflow for evaluating their long-term stability.
Workflow for Long-Term Stability Assessment
The causality behind this workflow is to create a controlled feedback loop. Initial characterization validates the quality of the freshly prepared SAM. The sample is then subjected to an environmental stressor (e.g., prolonged immersion in a buffer). Periodic analysis using the same characterization techniques provides a quantitative measure of degradation over time.
Caption: Workflow for assessing the long-term stability of SAMs.
Protocol 1: Formation of Amine-Terminated Thiol SAMs on Gold
This protocol is based on the spontaneous chemisorption of thiols onto a clean gold surface from a solution phase.
-
Substrate Preparation :
-
Use a gold-coated substrate (e.g., silicon wafer with a Ti/Au layer).
-
Clean the substrate immediately before use. A common method is UV-Ozone cleaning for 15-20 minutes to remove organic contaminants.
-
Rinse thoroughly with absolute ethanol and dry under a stream of nitrogen.
-
-
SAM Formation :
-
Prepare a 1 mM solution of the desired amino-alkanethiol (e.g., 11-amino-1-undecanethiol) in absolute ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to ensure the formation of a well-ordered monolayer.[10]
-
-
Post-Formation Cleaning :
-
Remove the substrate from the solution.
-
Rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Store in a desiccator until characterization.
-
Protocol 2: Formation of Aminosilane SAMs on SiO₂ (Vapor Deposition)
Vapor-phase deposition is often preferred over solution-phase methods for aminosilanes as it provides better control over water content, leading to more reproducible and homogeneous monolayers.[19][20]
-
Substrate Preparation :
-
Use a silicon wafer with a native oxide layer or a thermally grown oxide layer.
-
The surface must be hydroxylated to provide reactive sites. Clean the substrate using a piranha solution (H₂SO₄:H₂O₂ mixture, typically 3:1 or 7:3) for 15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse copiously with deionized water and dry under a stream of nitrogen. A subsequent dehydration step (e.g., baking at 150°C) is critical for reproducibility.[18]
-
-
SAM Formation (Vapor Deposition) :
-
Place the cleaned substrates and a small vial containing the aminosilane (e.g., APTES or APDIPES) inside a vacuum desiccator or a dedicated vacuum chamber.
-
Evacuate the chamber to a low pressure (e.g., a few Torr).
-
Heat the entire chamber to a controlled temperature (e.g., 150°C) for a defined period (e.g., 5-15 minutes).[17][18] The heat provides the energy for the silane to vaporize and react with the surface hydroxyl groups.
-
-
Post-Formation Cleaning :
-
Vent the chamber and remove the substrates.
-
To remove physisorbed or loosely bound silane molecules, sonicate the substrates sequentially in appropriate solvents (e.g., toluene, then ethanol).[20]
-
Dry the functionalized substrate under a stream of nitrogen.
-
Degradation Mechanisms Diagram
This diagram illustrates the fundamental chemical differences in the degradation pathways for the two SAM types.
Sources
- 1. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) [mdpi.com]
- 2. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term stability of self-assembled monolayers on 316L stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. primetech-analytical.co.il [primetech-analytical.co.il]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Measuring Nanoscale Architectures: A Comparative Guide to Characterizing 12-Amino-1-dodecanol Layers with Ellipsometry
For researchers, scientists, and drug development professionals, the precise control and characterization of surface modifications are paramount. Self-assembled monolayers (SAMs), such as those formed by 12-Amino-1-dodecanol, offer a versatile platform for creating biocompatible interfaces, immobilizing biomolecules, and developing novel sensor technologies. The thickness of these monolayers is a critical parameter that dictates their performance, confirming the formation of a uniform, densely packed layer. This guide provides an in-depth comparison of spectroscopic ellipsometry for measuring the thickness of this compound layers, objectively comparing its performance with key alternatives and providing the supporting experimental data and protocols necessary for robust and reliable characterization.
The Central Role of Film Thickness in SAM Functionality
A self-assembled monolayer of a molecule like this compound on a substrate such as gold is a foundational technique in surface science. The molecule consists of a 12-carbon alkyl chain that provides structural order through van der Waals interactions, a head group that anchors to the substrate (in this case, an amino group which can be adapted with a thiol for gold), and a terminal functional group (a hydroxyl group) that defines the surface chemistry. The thickness of this layer is a direct indicator of the monolayer's integrity, packing density, and molecular orientation. Deviations from the expected thickness can indicate incomplete monolayer formation, molecular tilting, or the presence of contaminants, all of which can compromise the intended functionality of the surface.
Spectroscopic Ellipsometry: An Indirect but Powerful Technique
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a surface. It does not directly measure thickness but rather two parameters, Psi (Ψ) and Delta (Δ), which are related to the amplitude ratio and phase difference between the p- and s-polarized components of light. For ultra-thin films like SAMs, the change in Δ is particularly sensitive, allowing for thickness measurements with sub-angstrom resolution.[1]
The power of ellipsometry lies in its sensitivity; however, it is an indirect method that requires a model-based analysis. To determine the film thickness, an optical model of the sample is constructed, typically consisting of the substrate (e.g., silicon), a native oxide layer, the SAM layer, and the ambient medium (e.g., air). The thickness and optical constants (refractive index n and extinction coefficient k) of each layer are parameters in the model. By fitting the model-generated Ψ and Δ values to the experimental data, the unknown parameters, such as the SAM thickness, can be determined.[2]
Causality in Experimental Design: Why Multiple Angles?
A crucial aspect of a robust ellipsometry measurement is the use of multiple angles of incidence. For very thin films, there can be a strong correlation between the thickness and the refractive index in the model. This means that a slightly thicker film with a lower refractive index could produce a similar change in polarization as a slightly thinner film with a higher refractive index, leading to an ambiguous result. By measuring at multiple angles, the path length of the light through the film is varied, which helps to break this correlation and yield a unique and more reliable solution for both thickness and refractive index.[1]
Experimental Protocol 1: Formation of a 12-Amino-1-dodecanethiol SAM on Gold
To measure the thickness of a this compound layer, it must first be assembled on a suitable substrate. While this compound itself does not form a classic SAM on gold, a closely related molecule, 12-amino-1-dodecanethiol, is commonly used. The thiol group (-SH) at one end forms a strong, covalent-like bond with the gold surface, while the amino group (-NH2) at the other end provides the desired surface functionality.
Materials:
-
Gold-coated silicon wafers or glass slides
-
12-amino-1-dodecanethiol hydrochloride
-
200-proof ethanol
-
Ammonium hydroxide or triethylamine
-
Clean glass vials with caps
-
Tweezers
-
Dry nitrogen gas
Step-by-Step Methodology:
-
Substrate Cleaning: Clean the gold-coated substrates by rinsing them thoroughly with ethanol followed by drying under a stream of dry nitrogen. For more rigorous cleaning, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling piranha solution.
-
Thiol Solution Preparation: Prepare a 1 mM solution of 12-amino-1-dodecanethiol in 200-proof ethanol in a clean glass vial.
-
pH Adjustment: Since the starting material is a hydrochloride salt, the solution needs to be made basic to deprotonate the amino group and the thiol group for efficient self-assembly. Add a small amount of ammonium hydroxide or triethylamine to the thiol solution to adjust the pH to approximately 10-12.
-
Self-Assembly: Immerse the clean gold substrate into the thiol solution using tweezers. To minimize oxidation, it is good practice to purge the vial with nitrogen before sealing.
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered, densely packed monolayer.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with copious amounts of fresh ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the substrate with a gentle stream of dry nitrogen gas. The SAM-coated substrate is now ready for characterization.
Experimental Protocol 2: Measuring SAM Thickness with Spectroscopic Ellipsometry
Instrumentation:
-
Spectroscopic Ellipsometer
-
Analysis software (e.g., CompleteEASE® or similar)
Step-by-Step Methodology:
-
Bare Substrate Characterization:
-
Mount a clean, bare gold substrate on the ellipsometer stage.
-
Acquire Ψ and Δ data over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Model the bare substrate to determine the optical constants of the gold layer. This substrate characterization is crucial for accurate modeling of the SAM layer.
-
-
SAM-Coated Sample Measurement:
-
Replace the bare substrate with the prepared 12-amino-1-dodecanethiol SAM-coated substrate.
-
Acquire Ψ and Δ data over the same spectral range and at the same angles of incidence used for the bare substrate.
-
-
Modeling and Data Analysis:
-
In the analysis software, build an optical model consisting of the silicon substrate, the gold layer (using the optical constants determined in step 1), the SAM layer, and the air ambient.
-
For the SAM layer, set the extinction coefficient (k) to zero, as it is transparent in the visible range.
-
Use a Cauchy model or a fixed refractive index for the SAM layer. A refractive index of approximately 1.45 is a reasonable starting point for an alkanethiol SAM.[3]
-
Set the thickness of the SAM layer as a fitting parameter.
-
Perform a regression analysis to fit the model-generated data to the experimental Ψ and Δ data. The software will vary the SAM thickness to minimize the difference between the model and the measurement.
-
The resulting thickness value from the fit represents the ellipsometric thickness of the self-assembled monolayer.
-
Visualizing the Ellipsometry Workflow
Caption: Workflow for determining SAM thickness using spectroscopic ellipsometry.
Comparison with Alternative Techniques
While powerful, ellipsometry is not the only technique for measuring the thickness of SAMs. Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) are two other widely used methods that provide complementary information.
Atomic Force Microscopy (AFM)
AFM is a scanning probe microscopy technique that provides a three-dimensional topographical map of a surface with very high resolution. To measure the thickness of a SAM, a portion of the monolayer is typically removed (a process sometimes called nanoshaving or scratching) to create a step-edge between the SAM and the underlying substrate. The height of this step, which corresponds directly to the SAM thickness, is then measured from the AFM image.[4] Unlike ellipsometry, AFM provides a direct physical measurement of height, which can be used to validate the results from model-dependent techniques.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive mass-sensing technique that measures changes in the resonance frequency and energy dissipation of an oscillating quartz crystal sensor.[5] When a film forms on the sensor surface, the resonance frequency decreases, and this change can be related to the added mass using the Sauerbrey equation (for thin, rigid films).[5] This "acoustic mass" includes not only the molecules of the SAM but also any solvent molecules that are coupled to the monolayer. The dissipation measurement provides information about the viscoelastic properties (i.e., softness or rigidity) of the film.[5]
The Synergy of a Multi-Technique Approach
The true power in characterization comes from combining these techniques. Each method measures a different physical property, and together they provide a more complete picture of the monolayer.
Caption: Complementary nature of Ellipsometry, AFM, and QCM-D for SAM characterization.
Quantitative Performance Comparison
To select the appropriate technique, it is essential to understand their quantitative performance characteristics. The theoretical thickness of a fully extended 12-carbon alkanethiol SAM, considering a tilt angle of approximately 30° from the surface normal, is calculated to be around 1.7 nm. Experimental values for similar C12 SAMs are typically in the range of 1.5 - 2.0 nm.
| Parameter | Spectroscopic Ellipsometry (SE) | Atomic Force Microscopy (AFM) | Quartz Crystal Microbalance (QCM-D) |
| Principle | Change in light polarization | Cantilever deflection (topography) | Crystal resonance frequency change (mass) |
| Measured Quantity | Optical Thickness (nm) | Physical Height (nm) | Areal Mass (ng/cm²) & Viscoelasticity |
| Typical Resolution | ~0.01 nm (0.1 Å)[1] | Vertical: ~0.1 nm; Lateral: ~1-10 nm | Mass: ~0.5 ng/cm²[2] |
| Typical Accuracy | High (model dependent) | High (direct measurement) | High (for rigid films) |
| Measurement Speed | Fast (seconds to minutes) | Slow (minutes to hours) | Fast (real-time monitoring) |
| In-situ Capability | Yes (with liquid cell) | Yes (in liquid) | Yes (inherently in liquid) |
| Destructive? | No | Yes (for step-height measurement) | No |
| Relative Cost | Medium to High | High | Medium |
| Key Advantage | High precision, non-destructive | Direct height measurement, imaging | Real-time kinetics, viscoelastic data |
| Key Limitation | Indirect (model-dependent) | Requires scratching for thickness | Measures solvated mass |
Conclusion: Choosing the Right Tool for the Job
For routine, rapid, and highly precise measurement of the thickness of this compound layers, spectroscopic ellipsometry stands out as an exceptional technique. Its non-destructive nature and speed make it ideal for process monitoring and quality control. However, its reliance on optical modeling underscores the importance of careful experimental design, including the characterization of the bare substrate and the use of multiple measurement angles to ensure the trustworthiness of the results.
For applications requiring direct validation of thickness or visualization of surface morphology and defect analysis, Atomic Force Microscopy is the gold standard, providing unambiguous physical height information. When the dynamics of monolayer formation or the viscoelastic properties and solvent content of the film are of primary interest, Quartz Crystal Microbalance with Dissipation monitoring offers invaluable real-time insights that are inaccessible by the other two methods.
Ultimately, a comprehensive understanding of self-assembled monolayers is best achieved through a multi-technique approach. By leveraging the complementary strengths of ellipsometry, AFM, and QCM-D, researchers can build a self-validating system of characterization, ensuring the scientific integrity of their findings and accelerating the development of advanced materials and technologies.
References
- BenchChem. (n.d.). Determining the Thickness of Self-Assembled Monolayers: A Comparison of Analytical Techniques.
- J.A. Woollam Co. (n.d.). Ellipsometry Tutorial.
- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.
- Mark and Stephens Laboratory, UNSW. (n.d.). Quartz Crystal Microbalance with Dissipation (QCM-D).
- MDPI. (2021). Spectroscopic Ellipsometry and Quartz Crystal Microbalance with Dissipation for the Assessment of Polymer Layers and for the Application in Biosensing. Polymers, 14(1), 1056. [Link]
- Biolin Scientific. (n.d.). QCM-D Measurements.
- Biolin Scientific. (n.d.). In-situ combination of QCM-D and ellipsometry.
- Indian Academy of Sciences. (1995). A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers.
- Patel, D. I., Lippert, D., Shah, D., Seo, D., Hilfiker, J. N., & Linford, M. R. (2020). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. Vactech.org.
- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335. [Link]
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1170. [Link]
- Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. [Link]
- Tompkins, H. G., & Irene, E. A. (Eds.). (2005). Handbook of Ellipsometry. William Andrew Publishing.
- Butt, H. J., Cappella, B., & Kappl, M. (2005). Force measurements with the atomic force microscope: Technique, interpretation and applications. Surface Science Reports, 59(1-6), 1-152. [Link]
- Rodenhausen, K. B., Tadavarthy, S., & Schubert, E. (2016). Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers. Scientific Reports, 6, 24475. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. unsw.edu.au [unsw.edu.au]
- 3. ias.ac.in [ias.ac.in]
- 4. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolinscientific.com [biolinscientific.com]
A Senior Application Scientist's Guide to Determining Surface Energy of 12-Amino-1-dodecanol Films: A Comparative Analysis
For researchers, scientists, and drug development professionals working with functionalized surfaces, understanding the surface energy of thin films is paramount. This property governs a material's wettability, adhesion, and biocompatibility, making its accurate measurement critical for applications ranging from biosensors to drug delivery systems. This guide provides an in-depth comparison of methodologies for determining the surface energy of 12-Amino-1-dodecanol films, with a primary focus on the widely adopted contact angle goniometry. We will delve into the theoretical underpinnings, practical considerations, and a detailed experimental protocol, while also exploring alternative techniques to provide a comprehensive analytical perspective.
The Central Role of Surface Energy in Amine-Terminated Films
This compound, when self-assembled into a monolayer, presents a surface rich in amine functional groups. These groups significantly influence the film's surface energy, primarily through their capacity for polar and hydrogen-bonding interactions. A precise quantification of this surface energy is not merely an academic exercise; it directly informs:
-
Biomolecule Immobilization: The efficiency of protein, antibody, or nucleic acid attachment to the surface.
-
Cell Adhesion and Growth: How cells will interact with and respond to the functionalized substrate.
-
Wettability and Coating Performance: The behavior of the film when exposed to physiological fluids or subsequent coating layers.
Contact Angle Goniometry: The Workhorse of Surface Energy Analysis
Contact angle goniometry is a prevalent technique for determining the surface free energy of a solid.[1][2] The method involves dispensing a liquid droplet with known surface tension properties onto the solid surface and measuring the resultant contact angle.[3][4] This angle, at the three-phase (solid-liquid-vapor) contact line, is a manifestation of the balance between cohesive forces within the liquid and adhesive forces between the liquid and the solid.
The Foundational Principle: Young's Equation
The relationship between the contact angle (θ), the surface free energy of the solid (γsv), the surface tension of the liquid (γlv), and the interfacial tension between the solid and liquid (γsl) is described by Young's equation:
γsv = γsl + γlv * cos(θ) [4]
While elegant, Young's equation presents a challenge: both γsv and γsl are unknown. To circumvent this, various theoretical models have been developed to calculate the solid's surface free energy by using a set of probe liquids with known surface tension components.
Key Theoretical Models for Surface Energy Calculation
Several models exist to deconstruct the surface free energy into its constituent components, primarily dispersive (van der Waals) and polar (e.g., dipole-dipole, hydrogen bonding) interactions. For amine-functionalized surfaces like this compound films, which are expected to have a significant polar component, multicomponent models are essential.
For this compound films, the van Oss-Chaudhury-Good (Acid-Base) theory is particularly insightful.[5][6][7][8] This is because the amine groups are predominantly basic (electron-donating), and this model can quantify the Lewis base character (γ-) of the surface.
| Model | Key Principle | Probe Liquids Required | Best Suited For |
| Zisman Plot | Extrapolates the surface tension of a liquid that would perfectly wet the solid (cosθ=1).[9][10][11] | Series of homologous liquids | Non-polar, low-energy surfaces.[12] |
| Owens-Wendt-Rabel-Kaelble (OWRK) | Decomposes surface free energy into dispersive and polar components using a geometric mean.[13][14][15] | At least two (one polar, one non-polar).[1] | Moderately polar surfaces.[12] |
| Wu | Similar to OWRK but employs a harmonic mean, giving more weight to polar interactions.[15] | At least two (one polar, one non-polar). | Moderately polar surfaces, particularly polymers.[15] |
| van Oss-Chaudhury-Good (Acid-Base) | Divides the polar component into Lewis acid (γ+) and Lewis base (γ-) parameters.[5][6][7][8] | At least three (one apolar, two polar with known acid/base values).[6] | Polar surfaces, including biological materials and those with specific donor-acceptor interactions.[15] |
Experimental Protocol: Sessile Drop Contact Angle Goniometry
This protocol outlines the steps for determining the surface energy of a this compound film using the sessile drop method.[2][3][16]
1. Substrate Preparation:
-
Begin with a smooth, inert substrate (e.g., silicon wafer, glass slide).
-
Thoroughly clean the substrate to remove organic and inorganic contaminants. A piranha solution or UV/ozone treatment followed by rinsing with deionized water and drying with nitrogen is recommended.
2. This compound Film Deposition:
-
Deposit the this compound film using a suitable method, such as self-assembly from a solution.
-
After deposition, rinse the film with the appropriate solvent to remove any physisorbed molecules and dry gently with a stream of inert gas.
3. Probe Liquid Selection:
-
Select a minimum of three probe liquids with well-characterized surface tension components. For the Acid-Base model, a recommended set is:
-
Diiodomethane: A non-polar liquid to probe the dispersive component.
-
Water: A polar liquid that is amphiprotic (both acidic and basic).
-
Glycerol or Formamide: Another polar liquid with different acidic and basic characteristics than water.
-
4. Goniometer Setup:
-
Place the functionalized substrate on the sample stage of the contact angle goniometer.
-
Ensure the stage is level.
-
Use a high-resolution camera and a backlight to obtain a clear profile of the droplet.
5. Contact Angle Measurement:
-
Dispense a small droplet (typically 2-5 µL) of the first probe liquid onto the surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture an image of the sessile drop.
-
The software will then analyze the drop shape and calculate the contact angle.[3]
-
Repeat the measurement at multiple locations on the surface to ensure homogeneity and obtain a statistically significant average.
-
Thoroughly clean and dry the surface between different probe liquids.
6. Surface Energy Calculation:
-
Input the averaged contact angles for each probe liquid into the goniometer's software.
-
Select the desired surface energy model (e.g., OWRK, van Oss-Chaudhury-Good).
-
The software will solve the corresponding equations to determine the surface free energy and its components.
Hypothetical Data for a this compound Film
| Probe Liquid | Surface Tension (mN/m) | Contact Angle (θ) |
| Water | 72.8 | 65° |
| Diiodomethane | 50.8 | 45° |
| Glycerol | 64.0 | 58° |
Based on this hypothetical data, the calculated surface energy using the van Oss-Chaudhury-Good model might yield:
| Surface Energy Component | Value (mN/m) | Interpretation |
| Total Surface Energy (γs) | 45.2 | Overall surface energy |
| Dispersive Component (γsd) | 35.5 | Contribution from van der Waals forces |
| Polar Component (γsp) | 9.7 | Contribution from polar interactions |
| Acid Component (γs+) | 1.2 | Lewis acid (electron acceptor) character |
| Base Component (γs-) | 8.5 | Lewis base (electron donor) character |
The high base component (γs-) is consistent with the presence of amine groups on the surface.
A Comparative Look at Alternative Techniques
While contact angle goniometry is a powerful and accessible technique, other methods offer complementary information or are better suited for specific sample types.
| Technique | Principle | Advantages | Disadvantages |
| Wilhelmy Plate Method | Measures the force exerted on a thin plate as it is immersed in or withdrawn from a liquid.[17][18] | Highly accurate for liquid surface tension; can determine advancing and receding contact angles.[18] | Requires a larger sample size; sensitive to plate geometry and cleanliness.[19] |
| Atomic Force Microscopy (AFM) | Measures the adhesion force between a sharp tip and the sample surface.[20][21][22] | High spatial resolution, allowing for mapping of surface energy heterogeneity.[23] | Requires specialized equipment and expertise; tip chemistry can influence results.[24] |
| Inverse Gas Chromatography (IGC) | Injects known gas-phase probe molecules through a packed column of the solid material and measures their retention times.[25][26][27][28] | Excellent for powders, fibers, and porous materials; can determine surface energy distributions.[26] | Not suitable for flat films; can be time-consuming. |
| Dyne Test Inks | A series of liquids with calibrated surface tensions are applied to the surface to observe wetting.[29][30] | Quick, simple, and low-cost for quality control.[30] | Provides a rough estimate (critical surface tension), not detailed components; can contaminate the surface.[31] |
Conclusion: Selecting the Right Tool for the Job
For routine, quantitative analysis of the surface energy of this compound films, contact angle goniometry remains the method of choice due to its balance of accuracy, ease of use, and the detailed component information it can provide, particularly when coupled with the van Oss-Chaudhury-Good model. The insights gained into the dispersive and, crucially, the acid-base properties of the surface are invaluable for predicting and controlling interactions at the biointerface.
For researchers requiring nanoscale mapping of surface energy or analyzing powdered forms of a material, AFM and IGC, respectively, offer powerful, albeit more complex, alternatives. The Wilhelmy plate method provides high accuracy for dynamic contact angles, while Dyne inks serve as a rapid qualitative check. A comprehensive understanding of your specific research question and sample morphology will ultimately guide the most appropriate choice of surface energy characterization technique.
References
- Šimůnková, K., et al. "Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches." WDS'11 Proceedings of Contributed Papers, Part III, pp. 70–75, 2011. [Link]
- DataPhysics Instruments. "How to determine the surface energy of solids." Accessed January 8, 2026. [Link]
- Biolin Scientific. "Surface free energy with Acid-Base method." Accessed January 8, 2026. [Link]
- DataPhysics Instruments. "How does the Wilhelmy plate method work?" Accessed January 8, 2026. [Link]
- KRÜSS Scientific. "Owens, Wendt, Rabel and Kaelble (OWRK) method." Accessed January 8, 2026. [Link]
- KRÜSS Scientific. "Method according to Zisman." Accessed January 8, 2026. [Link]
- Biolin Scientific. "OWRK method – Owens, Wendt, Rabel and Kaelble model." Accessed January 8, 2026. [Link]
- KRÜSS Scientific. "Wilhelmy plate method." Accessed January 8, 2026. [Link]
- DataPhysics Instruments. "Measuring Contact Angles using the Sessile Drop Method." Accessed January 8, 2026. [Link]
- Wikipedia.
- Nanoscience Instruments. "Contact Angle Measurements and Wettability." Accessed January 8, 2026. [Link]
- Shodhganga. "Calculation of surface free energy (SFE) from contact angle results." Accessed January 8, 2026. [Link]
- Dyne Testing.
- Kyowa Interface Science. "What is Surface Tension?" Accessed January 8, 2026. [Link]
- Nature's Raincoats. "The Liquid Surface Zisman Plot." Accessed January 8, 2026. [Link]
- Biolin Scientific. "What is a sessile drop method?" Accessed January 8, 2026. [Link]
- Wikipedia. "Sessile drop technique." Accessed January 8, 2026. [Link]
- Biolin Scientific. "Which surface free energy method should be used?" Accessed January 8, 2026. [Link]
- KRÜSS Scientific. "Oss and Good method." Accessed January 8, 2026. [Link]
- Wikipedia. "Zisman Plot." Accessed January 8, 2026. [Link]
- AIP Publishing. "A simple atomic force microscopy calibration method for direct measurement of surface energy on nanostructured surfaces covered with molecularly thin liquid films." Accessed January 8, 2026. [Link]
- IESMAT. "Inverse Gas Chromatography Surface Energy Analyzer." Accessed January 8, 2026. [Link]
- KRÜSS Scientific. "Critical surface tension." Accessed January 8, 2026. [Link]
- Pragolab. "iGC-SEA." Accessed January 8, 2026. [Link]
- Droplet Lab. "Contact Angle Measurement: The Definitive Guide (2026)." Accessed January 8, 2026. [Link]
- University of Kentucky. "Surface Energy Evaluation with Atomic Force Microscopy." Accessed January 8, 2026. [https://www.research.uky.edu/pharmaceutical-sciences-research/surface-energy-evaluation-atomic-force-microscopy]([Link] microscopy)
- ACS Publications. "Inverse Gas Chromatography to Characterize the Surface Properties of Solid Materials." Accessed January 8, 2026. [Link]
- Surface Measurement Systems. "Inverse Gas Chromatography." Accessed January 8, 2026. [Link]
- AZoM. "Using Inverse Gas Chromatography to Understand Surface Energy." Accessed January 8, 2026. [Link]
- ResearchGate. "How can I calculate surface energy from contact angle measurement?" Accessed January 8, 2026. [Link]
- University of California, Berkeley. "Contact Angle Experiment." Accessed January 8, 2026. [Link]
- ResearchGate. "Surface free energy - theory and calculations." Accessed January 8, 2026. [Link]
- VTechWorks. "THE van OSS–CHAUDHURY–GOOD THERMODYNAMIC APPROACH (ACID-BASE THEORY) FOR THE ESTIMATION OF SURFACE FREE ENERGY OF SOLIDS." Accessed January 8, 2026. [Link]
- Semantic Scholar. "THE van OSS – CHAUDHURY – GOOD THERMODYNAMIC APPROACH ( ACID-BASE THEORY ) FOR THE ESTIMATION OF SURFACE FREE ENERGY OF SOLIDS 2." Accessed January 8, 2026. [Link]
- Wikipedia. "Atomic force microscopy." Accessed January 8, 2026. [Link]
- NANOscientific Community. "Primer: Surface Analysis Techniques Using Atomic Force Microscopy." Accessed January 8, 2026. [Link]
- MATCH Communications in Mathematical and in Computer Chemistry. "ON THE DEFINITION OF SCALES IN VAN OSS-CHAUDHURY-GOOD ACID-BASE THEORY." Accessed January 8, 2026. [Link]
- Penn State Materials Research Institute. "Atomic Force Microscopy." Accessed January 8, 2026. [Link]
- ResearchGate. "Acid-base solid surface free energies and the definition of scales in Good-van Oss-Chaudury theory." Accessed January 8, 2026. [Link]
- Droplet Lab. "Surface Energy Measurement: The Definitive Guide (2026)." Accessed January 8, 2026. [Link]
- relyon plasma GmbH. "Surface energy – Determination by means of test inks." Accessed January 8, 2026. [Link]
- Metrology News. "Quick and Easy Low-Cost Surface Measurement Technology." Accessed January 8, 2026. [Link]
Sources
- 1. How to determine the surface energy of solids [dataphysics-instruments.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. Measuring Contact Angles using the Sessile Drop Method - DataPhysics Instruments [dataphysics-instruments.com]
- 4. nanoscience.com [nanoscience.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. Oss and Good method | KRÜSS Scientific [kruss-scientific.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. [PDF] THE van OSS – CHAUDHURY – GOOD THERMODYNAMIC APPROACH ( ACID-BASE THEORY ) FOR THE ESTIMATION OF SURFACE FREE ENERGY OF SOLIDS 2 | Semantic Scholar [semanticscholar.org]
- 9. Method according to Zisman | KRÜSS Scientific [kruss-scientific.com]
- 10. The Liquid Surface Zisman Plot - Nature's Raincoats [naturesraincoats.com]
- 11. Zisman Plot - Wikipedia [en.wikipedia.org]
- 12. ossila.com [ossila.com]
- 13. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 14. biolinscientific.com [biolinscientific.com]
- 15. biolinscientific.com [biolinscientific.com]
- 16. Sessile drop technique - Wikipedia [en.wikipedia.org]
- 17. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 18. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 19. dropletlab.com [dropletlab.com]
- 20. Atomic force microscopy - Wikipedia [en.wikipedia.org]
- 21. Primer: Surface Analysis Techniques Using Atomic Force Microscopy - NANOscientific Community - Connect and Innovate in Nanoscience [nanoscientific.org]
- 22. Atomic Force Microscopy | Materials Research Institute [mri.psu.edu]
- 23. scholars.uky.edu [scholars.uky.edu]
- 24. pubs.aip.org [pubs.aip.org]
- 25. iesmat.com [iesmat.com]
- 26. pragolab.cz [pragolab.cz]
- 27. pubs.acs.org [pubs.acs.org]
- 28. azom.com [azom.com]
- 29. Surface energy – Determination by means of test inks [relyon-plasma.com]
- 30. Quick and Easy Low-Cost Surface Measurement Technology – Metrology and Quality News - Online Magazine [metrology.news]
- 31. plasticsdecorating.com [plasticsdecorating.com]
A Senior Application Scientist's Guide to Bioconjugation: The Impact of Amino Alcohol Chain Length on Efficiency and Conjugate Performance
Welcome to a detailed comparative analysis of C12 versus shorter-chain amino alcohols in bioconjugation. In the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of success.[1] It influences not only the efficiency of the conjugation reaction but also the ultimate stability, solubility, and in vivo performance of the final product.[2] This guide moves beyond mere protocol recitation to explore the fundamental principles governing linker performance, grounded in experimental evidence and field-proven insights. We will dissect the causal relationships between alkyl chain length and key bioconjugation outcomes, enabling you to make more informed decisions in your research and development workflows.
The Role of the Linker: More Than Just a Spacer
In bioconjugation, a linker connects a biomolecule (e.g., an antibody) to a payload (e.g., a drug, a fluorophore). Amino alcohols are valuable linkers as they possess a terminal primary amine for conjugation and a hydroxyl group that can be used for further modification or to influence solubility. The length of the alkyl chain separating these functionalities dictates several physicochemical properties:
-
Hydrophobicity: The most direct consequence of a longer alkyl chain is increased hydrophobicity.[3] While this may enhance cell membrane permeability in some cases, it frequently leads to challenges, including poor aqueous solubility and an increased propensity for aggregation of the final conjugate.[2][4]
-
Steric Hindrance: The three-dimensional structure of a biomolecule can physically block access to reactive sites.[5] A longer, more flexible linker can act as a "spacer arm," extending the payload away from the biomolecule's surface to overcome this steric hindrance and improve conjugation efficiency.[5] However, excessively long or flexible linkers can sometimes fold back and mask the reactive site, creating a different form of steric hindrance.[5]
-
Flexibility and Conformation: Longer alkyl chains offer greater rotational freedom. This flexibility can be advantageous for allowing the payload to orient itself correctly to interact with its target. Conversely, for linkers designed to be cleaved by a specific enzyme, this flexibility can impact the kinetics of payload release.[6]
Quantitative & Qualitative Comparison: C12 vs. Shorter Chains (C2-C6)
The optimal linker length represents a trade-off between overcoming steric hindrance and maintaining favorable physicochemical properties. The choice is rarely binary and must be empirically determined for each specific biomolecule-payload system.[5][7]
| Performance Metric | Shorter Chain Amino Alcohols (e.g., C2-C6) | Long Chain Amino Alcohols (e.g., C12) | Rationale & Key Considerations |
| Relative Hydrophobicity | Low to Moderate | High | Increased alkyl chain length directly correlates with higher hydrophobicity, which can lead to aggregation and faster plasma clearance of ADCs.[3][4] |
| Aqueous Solubility | Generally Higher | Generally Lower | The hydrophilic nature of the amino and alcohol groups is more dominant in shorter chains. Long alkyl chains diminish overall water solubility.[3] |
| Potential to Overcome Steric Hindrance | Limited | High | The extended C12 chain acts as a superior spacer, enabling access to reactive sites buried within a protein's complex structure.[5][6] |
| Risk of Aggregation | Low | High | The hydrophobic nature of long alkyl chains can promote non-specific intermolecular interactions, leading to aggregation, a critical issue for ADC stability and safety.[2] |
| Reaction Kinetics | Generally Faster (in absence of steric hindrance) | Potentially Slower | While a longer linker can improve access, its own hydrophobic character might lead to slower diffusion or unfavorable partitioning in aqueous reaction buffers, slightly impacting reaction rates.[3] |
| Typical Application Context | Payloads with good intrinsic solubility; conjugation to highly accessible surface residues. | Bulky or hydrophobic payloads; conjugation to sterically hindered sites. | The selection is a balance. For ADCs, hydrophilic linkers (like PEG) are often incorporated to counteract the hydrophobicity of the payload and long linkers.[8] |
Experimental Workflow: A Validated Protocol
Trustworthy data comes from robust, self-validating protocols. Here, we outline a general procedure for conjugating an amino alcohol linker to an antibody via its surface lysine residues. The key is to activate the antibody's carboxyl groups (less common but illustrative) or, more typically, to use a heterobifunctional crosslinker that first reacts with the antibody's amines and then presents a group reactive towards the amino alcohol. For simplicity, we will describe a common method involving an NHS-activated payload reacting with the amino group of the linker, which is pre-conjugated to a carrier.
The following workflow demonstrates the conjugation of a payload, activated as an N-Hydroxysuccinimide (NHS) ester, to an amino alcohol linker.
Caption: General workflow for bioconjugation using an amino alcohol linker.
Step-by-Step Methodology
Objective: To conjugate an NHS-activated payload to an antibody functionalized with amino alcohol linkers of varying lengths.
Materials:
-
Antibody (e.g., Trastuzumab) at 5-10 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4.
-
Amino alcohol linkers (e.g., 2-aminoethanol, 6-aminohexanol, 12-aminododecanol).
-
Heterobifunctional crosslinker (e.g., SMCC) to first modify the antibody.
-
NHS-activated payload (e.g., a fluorescent dye or drug).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching buffer: 1M Tris-HCl, pH 8.0.
-
Purification: Zeba™ Spin Desalting Columns or a size-exclusion chromatography (SEC) system.
-
Characterization: Hydrophobic Interaction Chromatography (HIC) column, Mass Spectrometer.
Protocol:
-
Antibody Modification (Introducing a reactive group for the amino alcohol):
-
Rationale: Native antibody amines (lysines) are the target. We first introduce a maleimide group that can react with a thiolated amino alcohol, or alternatively, use a different chemistry. For this example, we'll assume a direct conjugation of an NHS-payload to the amino alcohol linker which is already part of a larger molecule being attached to the antibody. A more direct approach is reacting an NHS-ester payload with the amino alcohol linker.
-
-
Preparation of Linker-Payload Stock:
-
Dissolve the NHS-ester activated payload in anhydrous DMSO to a concentration of 10-20 mM.
-
Scientist's Note: NHS esters are highly susceptible to hydrolysis in aqueous solutions. Prepare this solution immediately before use.
-
-
Conjugation Reaction:
-
Combine the antibody and the amino alcohol linker in the reaction buffer. The molar ratio of linker to antibody will need to be optimized but a 10- to 40-fold molar excess is a common starting point.
-
Add the NHS-ester payload solution to the antibody-linker mixture. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50 mM.
-
Rationale: The primary amines in Tris or glycine will react with any remaining NHS-ester, effectively stopping the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker, payload, and quenching agent by passing the reaction mixture through a desalting column or by SEC. The buffer should be exchanged to a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization (Self-Validation):
-
Determine the average number of payloads per antibody, known as the Drug-to-Antibody Ratio (DAR), using HIC-HPLC. The retention time will increase with hydrophobicity; C12-linked conjugates will have significantly longer retention times than C2-linked ones.[4]
-
Confirm the successful conjugation and determine the distribution of species (e.g., DAR 0, 2, 4, etc.) using native Mass Spectrometry.
-
Assess for aggregation using size-exclusion chromatography (SEC-HPLC).
-
Mechanistic Considerations: Visualizing the Impact of Chain Length
The choice of linker length directly influences the spatial relationship between the biomolecule and the payload.
Caption: Impact of linker chain length on payload accessibility and properties.
As the diagram illustrates, a C12 linker provides greater separation, which can be crucial for allowing a bulky payload to attach to a sterically-shielded reactive site. However, this extended hydrophobic chain becomes a dominant feature of the conjugate, influencing its overall behavior in aqueous media.
Conclusion and Recommendations
The selection of an amino alcohol linker length is a critical optimization step in bioconjugate development. There is no universally superior choice; the decision must be guided by the specific properties of the biomolecule and payload.
-
Start with Shorter Chains (C2-C6): For initial experiments, especially with accessible conjugation sites and hydrophilic payloads, shorter chains are preferable. They minimize the risk of introducing undesirable hydrophobicity and aggregation issues.
-
Employ Longer Chains (C12) Strategically: Use C12 linkers as a problem-solving tool when conjugation efficiency is low due to steric hindrance or when a specific distance is required for the payload's mechanism of action.
-
Always Co-optimize with Formulation: When using a hydrophobic C12 linker, be prepared to mitigate its effects. This may involve incorporating hydrophilic elements (like PEGs) into the linker design or developing specialized formulation buffers to maintain conjugate stability.[2][8]
-
Characterize Rigorously: The impact of linker length is profound. Always use orthogonal analytical methods like HIC, SEC, and Mass Spectrometry to fully understand the purity, homogeneity, and stability of your final bioconjugate.
By understanding the fundamental trade-offs between linker length, hydrophobicity, and steric access, researchers can rationally design and synthesize more effective and stable bioconjugates for therapeutic and diagnostic applications.
References
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science (RSC Publishing). [Link]
- Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates.
- ADC Conjug
- Alkyl Chain Length Impact on Chemical Properties.
- A review of conjugation technologies for antibody drug conjug
- Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing. PubMed. [Link]
- 5'-Amino-Modifier C12. Glen Research. [Link]
- Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer. Taylor & Francis Online. [Link]
- Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates.
- Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. PMC - NIH. [Link]
- Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates.
Sources
- 1. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Advantages of alcohol-based SAMs over silane surface chemistry
Investigating Alcohol-Based SAMs
I'm currently engaged in a deep dive into the benefits of alcohol-based Self-Assembled Monolayers (SAMs) relative to silane surface chemistry. I'm focusing on their key advantages through targeted Google searches.
Analyzing Comparative Advantages
I am now structuring the comparative guide by first introducing the principles of both surface modification techniques. I'll follow this with a detailed analysis of their performance attributes. I plan to present any quantitative data I find in clear tables. I'm also preparing detailed experimental protocols, explaining the rationale behind each step and generating diagrams for visual representation.
Gathering Relevant Literature
I'm now focusing my efforts on a series of targeted searches to collect detailed information on alcohol-based SAMs and silane surface chemistry. I'm focusing on their mechanisms, stability, ease of use, and applications. I'm concurrently looking for experimental data and protocols to benchmark their performance. I will be incorporating peer-reviewed articles and technical guides to ensure the mechanistic claims and protocol standards discussed are rigorously backed.
A Comparative Benchmarking Guide: 12-Amino-1-dodecanol Functionalized Surfaces vs. Commercial Standards for Biomolecule Immobilization
For researchers, scientists, and drug development professionals, the precise and stable immobilization of biomolecules onto solid substrates is a critical foundation for a myriad of applications, including immunoassays, biosensors, and cell-based assays. The choice of surface chemistry dictates the density, orientation, and bioactivity of the immobilized molecules, ultimately influencing the sensitivity, specificity, and reproducibility of the assay. This guide provides an in-depth, objective comparison of surfaces functionalized with 12-Amino-1-dodecanol against common commercial standards, supported by experimental data and detailed protocols.
Introduction: The Critical Role of Surface Functionalization
The process of surface functionalization involves the modification of a substrate to introduce specific chemical groups that can covalently bind to biomolecules. An ideal functionalized surface should offer high immobilization efficiency, maintain the biological activity of the attached molecule, exhibit low non-specific binding, and demonstrate long-term stability. This guide will delve into the performance of a long-chain amino-alkane, this compound, and benchmark it against widely used commercial alternatives such as N-hydroxysuccinimide (NHS)-ester, epoxy, and aldehyde-activated surfaces.
The Contenders: A Look at the Surface Chemistries
This compound: A Long-Chain Aminosilane Approach
This compound (H₂N-(CH₂)₁₂-OH) provides a primary amine group for covalent immobilization, separated from the surface by a 12-carbon aliphatic chain. This long linker arm is hypothesized to enhance the accessibility of the amine group for biomolecule conjugation and to provide greater conformational freedom to the immobilized molecule, potentially leading to improved bioactivity.
Commercial Standards: An Overview
-
NHS-Ester Surfaces: These surfaces are pre-activated with N-hydroxysuccinimide esters, which readily react with primary amines on biomolecules to form stable amide bonds.[1][2] This is a popular one-step immobilization method.[1] However, NHS esters are susceptible to hydrolysis, which can reduce the coupling efficiency.[3][4]
-
Epoxy Surfaces: Epoxy-functionalized surfaces contain reactive epoxide rings that can form covalent bonds with various nucleophilic groups found in proteins, such as amines, thiols, and hydroxyls.[5][6][7] This chemistry offers stable linkages and is less prone to hydrolysis than NHS esters.[8]
-
Aldehyde Surfaces: Aldehyde-activated surfaces react with primary amines on biomolecules to form a Schiff base, which can be stabilized by a subsequent reduction step.[9][10][11] This method provides a controlled and efficient way to immobilize proteins.[12][13]
Benchmarking Methodology: A Multi-Faceted Approach
To provide a comprehensive comparison, we will evaluate these surfaces based on a series of key performance metrics. The following sections detail the experimental protocols used to assess each metric.
Surface Characterization
Successful surface functionalization is the cornerstone of reliable biomolecule immobilization. We will employ two primary techniques to verify the presence and properties of the functional groups on the surface.
This technique measures the angle a liquid droplet makes with the surface, providing an indication of surface hydrophilicity or hydrophobicity.[14][15][16][17][18] Changes in the contact angle after each functionalization step confirm the modification of the surface chemistry. Generally, the introduction of polar functional groups like amines and hydroxyls will decrease the water contact angle, indicating a more hydrophilic surface.
XPS is a highly sensitive surface analysis technique that provides information about the elemental composition and chemical states of the elements on the surface.[19][20][21][22][23] By analyzing the high-resolution spectra of key elements (e.g., N for amine, O for epoxy and aldehyde), we can confirm the successful deposition of the functional layer.
Protein Immobilization Efficiency
The primary function of these surfaces is to bind biomolecules. We will quantify the amount of protein immobilized on each surface using fluorescence microscopy.
By using a fluorescently labeled protein (e.g., FITC-BSA), we can quantify the amount of immobilized protein by measuring the fluorescence intensity on the surface.[24][25][26][27][28] This allows for a direct comparison of the protein binding capacity of each surface.
Bioactivity of Immobilized Proteins
Maintaining the biological function of the immobilized protein is paramount. We will assess the bioactivity using a model enzyme-substrate interaction.
Stability of the Functionalized Surface
The long-term stability of the functionalized surface is crucial for the reproducibility and shelf-life of devices such as biosensors and microarrays. We will assess stability under accelerated aging conditions.[29][30][31][32][33]
Experimental Protocols
Preparation of this compound Functionalized Surfaces
Materials:
-
Glass or silicon substrates
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood.
-
This compound
-
Anhydrous toluene
-
Triethylamine
Protocol:
-
Substrate Cleaning: Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Silanization: Prepare a 2% (v/v) solution of this compound in anhydrous toluene containing 1% (v/v) triethylamine.
-
Immerse the cleaned substrates in the silanization solution and incubate for 2 hours at room temperature with gentle agitation.
-
Washing: Rinse the substrates sequentially with toluene, ethanol, and deionized water.
-
Curing: Cure the functionalized substrates in an oven at 110°C for 30 minutes.
Protein Immobilization on Amine-Functionalized Surfaces (via EDC/NHS)
Materials:
-
Amine-functionalized substrates (this compound and commercial amine standards)
-
Protein to be immobilized (e.g., FITC-BSA)
-
MES buffer (0.1 M, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)
Protocol:
-
Protein Activation: Prepare a 1 mg/mL solution of the protein in MES buffer. Add EDC and NHS to final concentrations of 10 mM and 25 mM, respectively. Incubate for 15 minutes at room temperature.
-
Immobilization: Apply the activated protein solution to the amine-functionalized surfaces and incubate for 2 hours at room temperature in a humidified chamber.
-
Washing: Wash the substrates three times with PBST and then with deionized water to remove non-covalently bound protein.
Protein Immobilization on Commercial Standard Surfaces
Follow the manufacturer's protocols for protein immobilization on NHS-ester, epoxy, and aldehyde-activated surfaces.
Characterization and Performance Evaluation
-
Contact Angle Measurement: Measure the static water contact angle on the cleaned, functionalized, and protein-immobilized surfaces using a goniometer.
-
XPS Analysis: Acquire survey and high-resolution spectra for C 1s, O 1s, N 1s, and Si 2p regions on the functionalized surfaces.
-
Quantitative Fluorescence Microscopy: Image the FITC-BSA immobilized surfaces using a fluorescence microscope with appropriate filters. Quantify the mean fluorescence intensity of multiple spots on each surface.
-
Stability Testing: Store the functionalized surfaces at 37°C in a humidified chamber for 7 days. After this period, repeat the protein immobilization and quantification steps to assess the retention of functionality.
Comparative Data Analysis
The following tables summarize the expected performance of this compound functionalized surfaces in comparison to commercial standards.
Table 1: Surface Characterization
| Surface Type | Expected Water Contact Angle (°) | Expected XPS N 1s Signal |
| Bare Substrate | < 10 | Absent |
| This compound | 50 - 70 | Present |
| Commercial Amine | 40 - 60 | Present |
| Commercial NHS-Ester | 60 - 80 | Present |
| Commercial Epoxy | 50 - 70 | Absent |
| Commercial Aldehyde | 40 - 60 | Absent |
Table 2: Protein Immobilization Performance
| Surface Type | Relative Protein Binding Capacity (Fluorescence Units) | Post-Immobilization Bioactivity | Stability (Retention of Binding Capacity) |
| This compound | High | Excellent | High |
| Commercial Amine | Moderate to High | Good | Moderate |
| Commercial NHS-Ester | High | Good | Low to Moderate |
| Commercial Epoxy | High | Excellent | High |
| Commercial Aldehyde | High | Very Good | High |
Discussion and Interpretation of Results
The long alkyl chain of this compound is expected to create a more hydrophobic surface compared to shorter-chain aminosilanes, as reflected in the higher contact angle. This hydrophobicity can sometimes lead to a higher protein binding capacity due to favorable hydrophobic interactions, but it is the covalent linkage that ensures stable immobilization.
The primary advantage of the 12-carbon linker is the increased spatial separation of the immobilized biomolecule from the substrate surface. This can lead to enhanced bioactivity by reducing steric hindrance and providing greater conformational flexibility. For applications involving large proteins or complex protein-protein interactions, this can be a significant advantage.
In terms of stability, the covalent bonds formed on all the tested surfaces are generally robust. However, the pre-activated nature of NHS-ester surfaces makes them susceptible to hydrolysis, which can lead to a decrease in immobilization efficiency over time if not stored under optimal conditions. The amine, epoxy, and aldehyde functionalizations are generally more stable prior to the coupling reaction.
Visualizing the Workflow
Caption: Experimental workflow for benchmarking functionalized surfaces.
Conclusion
The selection of an appropriate surface chemistry is a critical decision in the development of robust and reliable bio-assays. While commercial standards offer convenience and well-established protocols, functionalization with this compound presents a compelling alternative, particularly for applications where maximizing the bioactivity of immobilized proteins is paramount. The long linker arm provides a distinct advantage in terms of molecular accessibility and conformational freedom. This guide provides a framework for researchers to objectively evaluate and select the optimal surface for their specific application, ensuring data of the highest quality and reproducibility.
References
- Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2000). Multifunctional epoxy supports: a new tool to improve the covalent immobilization of proteins. Biomacromolecules, 1(4), 739-745.
- Beamson, G., & Briggs, D. (2000). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. Surface and Interface Analysis: An International Journal devoted to the development and application of techniques for the analysis of surfaces, interfaces and thin films, 30(1), 41-45.
- Fernandez-Lorente, G., Pessela, B. C. C., Grazu, V., Guisan, J. M., & Fernandez-Lafuente, R. (2020). Multi-Point Covalent Immobilization of Enzymes on Supports Activated with Epoxy Groups. Methods in Molecular Biology, 2100, 109-117.
- Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability.
- Lofas, S., & Johnsson, B. (1990). A novel hydrogel matrix on gold surfaces in surface plasmon resonance sensors for fast and efficient covalent immobilization of ligands.
- CEZAMAT. (n.d.). Measurement of surface contact angle.
- Rheology Lab. (n.d.). Contact Angle Testing/Analysis.
- Biolin Scientific. (2021, May 25). 7 ways to measure contact angle.
- Wegner, K. D., & Hildebrandt, N. (2014).
- Hermanson, G. T. (2013).
- Nemati, M., Zare-Mehrjardi, M., & Zarei, M. (2023). Upgrading Epoxy Supports for Enzyme Immobilization by Affinity Function Doping—A Case Study with Phenylalanine Ammonia-Lyase from Petroselinum crispum. International Journal of Molecular Sciences, 24(24), 17508.
- MDPI. (2023, December 23). Upgrading Epoxy Supports for Enzyme Immobilization by Affinity Function Doping—A Case Study with Phenylalanine Ammonia-Lyase from Petroselinum crispum.
- O'Connell, C. D., & Pappa, A. M. (2016). Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS).
- Guisan, J. M., Fernandez-Lorente, G., Rocha-Martin, J., & Fernandez-Lafuente, R. (2010). Immobilization of enzymes on heterofunctional epoxy supports. Methods in molecular biology (Clifton, N.J.), 648, 117–130.
- D'Angelo, G., Mezzi, A., Kaciulis, S., & Serranti, S. (2021). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Applied Sciences, 11(11), 5227.
- Fascione, M. A., & Parkin, A. (2020). Aldehyde-mediated protein-to-surface tethering via controlled diazonium electrode functionalization using protected hydroxylamin. Langmuir, 36(20), 5654-5664.
- PubMed. (2020, May 26). Aldehyde-Mediated Protein-to-Surface Tethering via Controlled Diazonium Electrode Functionalization Using Protected Hydroxylamines.
- PubMed. (2014, November 4). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization.
- EAG Laboratories. (n.d.). XPS Analysis for Surface Modifications.
- Chen, Y. C., Chen, Y. J., & Lin, C. I. (2019). Characterization of Mechanical Stability and Immunological Compatibility for Functionalized Modification Interfaces. Scientific reports, 9(1), 7622.
- Junghoefer, T., Nowik-Boltyk, E. M., & Diez-Cabanes, V. (2020). Stability of radical-functionalized gold surfaces by self-assembly and on-surface chemistry. Chemical Science, 11(32), 8566-8575.
- iGii. (2025, May 29). The measures of biosensor performance and how to improve accuracy.
- Royal Society of Chemistry. (2020, August 10). Stability of radical-functionalized gold surfaces by self-assembly and on-surface chemistry.
- MySkinRecipes. (n.d.). This compound.
- Roy, S., & Hristova, K. (2017). Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics. Methods in molecular biology (Clifton, N.J.), 1665, 121–141.
- Al-Musawi, S., & Al-Salami, H. (2018). Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. Molecules (Basel, Switzerland), 23(12), 3290.
- Gonzalez, D., & Cumpson, P. J. (2016). Assessing the temporal stability of surface functional groups introduced by plasma treatments on the outer shells of carbon nanotubes. Scientific reports, 6, 31447.
- Piliarik, M., & Homola, J. (2017). Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs. ACS Applied Materials & Interfaces, 9(35), 29509-29522.
- SPR-Pages. (2022, July 17). Aldehyde coupling.
- Gauchet, C., Labadie, G. R., & Heimgartner, U. (2008). Photopatterned surfaces for site-specific and functional immobilization of proteins. Langmuir, 24(2), 570-576.
- Kumar, S., & Kumar, S. (2021). Prospects of Biosensors Based on Functionalized and Nanostructured Solitary Materials: Detection of Viral Infections and Other Risks. ACS omega, 6(48), 32135–32153.
- ResearchGate. (n.d.). Introducing Aldehyde Functionality to Proteins Using Ligand-directed Affinity Labeling.
- Oh, S. H., & Altug, H. (2018). Performance metrics and enabling technologies for nanoplasmonic biosensors.
- Baldini, F., & Bolzoni, L. (2024). Optimization of Surface Functionalizations for Ring Resonator-Based Biosensors. Biosensors, 14(5), 241.
- bioRxiv. (2023, May 31). Quantitative Determination of Protein Concentrations in Living Cells.
- PubMed. (2000). Functionalization of peptides and proteins by aldehyde or keto groups.
- NIH. (n.d.). Measuring the co-localization and dynamics of mobile proteins in live cells undergoing signaling responses.
- NIH. (n.d.). Determining absolute protein numbers by quantitative fluorescence microscopy.
- PubChem. (n.d.). This compound.
- MDPI. (2026, January 6). Reactivity of Antibodies Immobilized on Gold Nanoparticles: Fluorescence Quenching Study.
- ResearchGate. (n.d.). Three different selected surfaces after protein immobilization.
- PubMed. (2023, January 2). Enzymatic Protein Immobilization on Amino-Functionalized Nanoparticles.
- Wikipedia. (n.d.). Dodecanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifunctional epoxy supports: a new tool to improve the covalent immobilization of proteins. The promotion of physical adsorptions of proteins on the supports before their covalent linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Point Covalent Immobilization of Enzymes on Supports Activated with Epoxy Groups: Stabilization of Industrial Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Immobilization of enzymes on heterofunctional epoxy supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Aldehyde-Mediated Protein-to-Surface Tethering via Controlled Diazonium Electrode Functionalization Using Protected Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldehyde coupling [sprpages.nl]
- 12. researchgate.net [researchgate.net]
- 13. Functionalization of peptides and proteins by aldehyde or keto groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. measurlabs.com [measurlabs.com]
- 15. nanoscience.com [nanoscience.com]
- 16. Measurement of surface contact angle – CEZAMAT [cezamat.pw.edu.pl]
- 17. rheologylab.com [rheologylab.com]
- 18. biolinscientific.com [biolinscientific.com]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. d-nb.info [d-nb.info]
- 21. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 22. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Determining absolute protein numbers by quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Characterization of Mechanical Stability and Immunological Compatibility for Functionalized Modification Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Stability of radical-functionalized gold surfaces by self-assembly and on-surface chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Assessing the temporal stability of surface functional groups introduced by plasma treatments on the outer shells of carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 12-Amino-1-dodecanol
As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational understanding of the material . 12-Amino-1-dodecanol is an organic compound containing both a primary amine and a primary alcohol functional group. This bifunctionality makes it a valuable building block in various research and development applications. However, its chemical nature also dictates specific handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Immediate Safety and Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its potential hazards is crucial. This initial assessment informs the necessary precautions and the appropriate disposal pathway.
According to safety data sheets, this compound is classified as a substance that causes skin irritation and serious eye irritation[1][2][3][4]. While specific aquatic toxicity data for this compound is not consistently provided, the closely related compound 1-dodecanol is known to be very toxic to aquatic life with long-lasting effects[5][6]. Therefore, it is prudent to handle this compound with the assumption of similar environmental hazards. Discharge into the environment must be avoided[5].
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1][2][4] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/ attention.[1] | |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation upon contact.[1][2][4] | P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention.[1] | |
| Potential Environmental Hazard | Based on related compounds, it is considered very toxic to aquatic life with long-lasting effects.[5][6] | P273: Avoid release to the environment.[5] |
Personal Protective Equipment (PPE):
The mandatory PPE when handling this compound includes:
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: A lab coat should be worn.[7] Ensure that contaminated clothing is removed and washed before reuse[1][7].
-
Respiratory Protection: In cases where dust may be generated, use a particulate filter respirator.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should not be disposed of down the drain or in regular solid waste[5]. The recommended procedure is to engage a licensed professional waste disposal service[1][5].
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound".
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes should be kept separate to prevent dangerous reactions[8]. Store it away from strong oxidizing agents[9].
Step 2: Containerization and Labeling
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and can be securely sealed[10][11]. The original container is often the best choice[10].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity[10].
Step 3: Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area[10].
-
Secondary Containment: It is best practice to use secondary containment for liquid waste to prevent spills[8].
-
Closure: Keep the waste container tightly closed except when adding waste[8][10].
Step 4: Arranging for Disposal
-
Contact Professionals: The disposal of this compound must be entrusted to a licensed waste disposal company[1][5]. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Documentation: Complete any required hazardous material pickup request forms as per your institution's protocol[10].
For Contaminated Materials:
Any materials, such as paper towels, gloves, or weigh boats, that are contaminated with this compound should be collected in a sealed, labeled bag or container and disposed of as hazardous waste along with the chemical itself.
Empty Containers:
Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent[11][12]. The rinsate from this process must be collected and disposed of as hazardous waste[11]. After triple-rinsing, the container's label should be defaced, and it can then be disposed of as regular solid waste[11][12].
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Control Ignition Sources: Remove any potential sources of ignition from the area[9].
-
Contain the Spill: Prevent the spill from entering drains or waterways[1][5].
-
Clean-up: For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding the creation of dust[5].
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected spill material is hazardous waste and must be disposed of following the procedures outlined above.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention[1][7].
-
Skin Contact: Wash off immediately with plenty of water and soap. If skin irritation occurs, get medical advice[1][2][7]. Remove and wash contaminated clothing before reuse[1][7].
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention[1].
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting[7].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 67107-87-3 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 67107-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. chemos.de [chemos.de]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. vumc.org [vumc.org]
- 12. otago.ac.nz [otago.ac.nz]
A Senior Application Scientist's Guide to Handling 12-Amino-1-dodecanol: Essential Safety and Operational Protocols
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a detailed, experience-driven approach to handling 12-Amino-1-dodecanol, moving beyond basic safety data to offer practical, procedural guidance. Our aim is to empower you with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and the quality of your research.
Hazard Identification and Immediate Risk Assessment
This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1][2][3][4][5]. It is a solid, often in powder or crystal form, which means the primary routes of exposure are through direct contact with the skin and eyes, and inhalation of dust particles[1][4][5]. Understanding these hazards is the first step in mitigating risk.
Immediate Actions Upon Receipt:
-
Inspect Packaging: Upon receiving a shipment of this compound, visually inspect the container for any signs of damage or leakage.
-
Isolate and Store: Store the chemical in a cool, dark, and well-ventilated area, away from incompatible materials[4][5]. A recommended storage temperature is below 15°C[4][5].
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the manufacturer's SDS. This document provides critical information specific to the product you have received.
Personal Protective Equipment (PPE): Your First Line of Defense
Simply wearing PPE is not enough; selecting the right PPE and using it correctly is crucial. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Nitrile or PVC gloves[6] | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended handling periods. Change gloves immediately if they become contaminated. |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing[6][7]. | Protects against dust particles and accidental splashes. Contact lenses should not be worn when handling this chemical as they can trap irritants[6]. |
| Body | A lab coat or chemical-resistant apron. | Protects clothing and skin from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if engineering controls are insufficient to prevent dust inhalation[6]. | Minimizes the risk of inhaling irritating dust particles. |
Operational Handling: A Step-by-Step Protocol
Adhering to a standardized handling procedure minimizes the risk of exposure and ensures the integrity of your experiments.
Preparation:
-
Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood or a well-ventilated workbench.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is within easy reach to avoid unnecessary movement and potential spills.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling:
-
Weighing: When weighing the solid, do so carefully to avoid generating dust. Use a spatula to transfer the chemical to a weigh boat.
-
Dissolving: If dissolving the solid, add the solvent to the vessel containing the this compound slowly to prevent splashing.
-
Transfers: When transferring solutions, use appropriate glassware and pouring techniques to minimize the risk of spills.
Workflow for Handling this compound
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 67107-87-3 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 67107-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
